molecular formula C14H19NO4 B554387 CBZ-L-Isoleucine CAS No. 3160-59-6

CBZ-L-Isoleucine

Número de catálogo: B554387
Número CAS: 3160-59-6
Peso molecular: 265.30 g/mol
Clave InChI: JSHXJPFZKBRLFU-JQWIXIFHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cbz-L-Isoleucine is a protected derivative of the essential branched-chain amino acid L-Isoleucine, where the amine functional group is safeguarded with a carboxybenzyl (Cbz) group. This protection is critical in peptide synthesis, particularly in the increasingly explored N-to-C terminal elongation strategy, as it prevents unwanted side reactions and allows for the sequential and controlled construction of complex peptide chains . The Cbz group is a cornerstone in classical solution-phase peptide synthesis and facilitates the synthesis of peptides with high structural fidelity. L-Isoleucine itself is a vital component in cellular metabolism and stress responses. Research indicates that it possesses antioxidative and anti-inflammatory properties, helping to protect cells against oxidative damage by improving peroxisome function and promoting the production of energy substrates like acetyl-CoA . Furthermore, L-Isoleucine is fundamental in regulating blood sugar by enhancing insulin secretion and glucose uptake by cells, and it is involved in the synthesis of neurotransmitters, supporting neurological health research . By providing the Isoleucine backbone in a protected form, this compound enables researchers to incorporate this biologically significant amino acid into novel peptides and protein-mimetics. This facilitates advanced studies in drug discovery, allowing for the development of potential therapeutic agents aimed at metabolic health, neurological function, and oxidative stress management .

Propiedades

IUPAC Name

(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-3-10(2)12(13(16)17)15-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17)/t10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHXJPFZKBRLFU-JQWIXIFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3160-59-6
Record name N-[(Phenylmethoxy)carbonyl]-L-isoleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3160-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-benzyloxycarbonyl-L-isoleucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.647
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-[(Phenylmethoxy)carbonyl]-L-isoleucine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK7LE9K5EV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of CBZ-L-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-benzyloxycarbonyl-L-isoleucine (CBZ-L-Isoleucine), a critical building block in peptide synthesis and pharmaceutical drug development. The document details a robust synthetic protocol based on the Schotten-Baumann reaction and outlines two effective purification strategies: direct recrystallization and purification via the dicyclohexylammonium (B1228976) (DCHA) salt. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, structured quantitative data, and visual workflows to ensure reproducibility and high purity of the final product.

Introduction

This compound (Z-Ile-OH) is an N-protected derivative of the essential amino acid L-isoleucine. The benzyloxycarbonyl (Cbz or Z) group serves as a stable and reliable protecting group for the amino functionality, preventing unwanted side reactions during peptide coupling.[1] Its stability in mild acidic and basic conditions, combined with its facile removal via catalytic hydrogenation, makes it an invaluable tool in both solid-phase and solution-phase peptide synthesis.[1] Achieving high purity of this compound is paramount for the successful synthesis of complex peptides and active pharmaceutical ingredients. This guide presents detailed methodologies to achieve this objective.

Quantitative Data Summary

The following tables summarize the key physicochemical properties and expected outcomes for the synthesis and purification of this compound and its dicyclohexylammonium salt.

Table 1: Physicochemical Properties of Compounds

CompoundAbbreviationCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Specific Rotation [α]²⁰/D (c=6, EtOH)
L-IsoleucineL-Ile73-32-5C₆H₁₃NO₂131.17284 (decomposes)+40.6° (c=2.1, 6N HCl)
Benzyl (B1604629) ChloroformateCbz-Cl501-53-1C₈H₇ClO₂170.59--
This compoundZ-Ile-OH3160-59-6C₁₄H₁₉NO₄265.3152-54+5.0° to +8.0°[2][3]
This compound DCHA SaltZ-Ile-OH·DCHA26699-00-3C₂₆H₄₂N₂O₄446.63159-160-
Dicyclohexylamine (B1670486)DCHA101-83-7C₁₂H₂₃N181.32-1 to 1-

Table 2: Summary of Synthesis and Purification Data

StepMethodStarting MaterialProductTypical Yield (%)Typical Purity (%)Key Reagents
Synthesis Schotten-BaumannL-IsoleucineCrude Z-Ile-OH>90~95Cbz-Cl, NaOH
Purification 1 Direct RecrystallizationCrude Z-Ile-OHPure Z-Ile-OH75-85>98 (HPLC)[2]Ethyl acetate (B1210297), Hexane (B92381)
Purification 2 DCHA Salt FormationCrude Z-Ile-OHZ-Ile-OH·DCHA>95>99 (after recrystallization)Dicyclohexylamine
Purification 2 Free Acid LiberationZ-Ile-OH·DCHAPure Z-Ile-OH>95>99 (HPLC)Phosphoric Acid

Experimental Protocols

Synthesis of this compound (Z-Ile-OH)

This protocol describes the N-protection of L-isoleucine using benzyl chloroformate under Schotten-Baumann conditions.[4][5]

Materials:

  • L-Isoleucine (1.0 eq.)

  • Sodium hydroxide (B78521) (NaOH) (2.2 eq.)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq.)

  • Deionized water

  • Toluene (B28343) or Diethyl ether

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a pH meter, dissolve L-Isoleucine (1.0 eq.) in a 2 M aqueous solution of NaOH (1.1 eq.) and cool the mixture to 0-5 °C in an ice-salt bath.

  • Separately, prepare a 2 M aqueous solution of NaOH (1.1 eq.).

  • Add benzyl chloroformate (1.1 eq.) and the separately prepared 2 M NaOH solution dropwise and simultaneously to the stirred L-isoleucine solution over a period of 1-2 hours. Maintain the internal temperature at 0-5 °C and the pH between 9 and 10 throughout the addition.

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Transfer the reaction mixture to a separatory funnel and wash twice with toluene or diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities. Discard the organic layers.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl with vigorous stirring. The product, this compound, will precipitate as a white solid or oil.

  • Extract the product into ethyl acetate (3x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound, which can then be purified.

Purification of this compound

Two primary methods are presented for the purification of the crude product. Method A involves direct recrystallization, while Method B utilizes the formation of a crystalline dicyclohexylammonium (DCHA) salt, which is often preferred for achieving very high purity, especially if the crude product is oily.[1]

Method A: Direct Recrystallization

  • Dissolve the crude this compound in a minimum amount of hot ethyl acetate.

  • Slowly add hexane while the solution is still warm until slight turbidity is observed.

  • If turbidity persists, add a few drops of hot ethyl acetate to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (2-8 °C) for several hours to facilitate complete crystallization.

  • Collect the resulting white crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexane (1:3 v/v), and dry under vacuum.

Method B: Purification via Dicyclohexylammonium (DCHA) Salt Formation

This two-step process involves forming and recrystallizing the DCHA salt, followed by liberating the purified free acid.[1][6]

Step 1: Formation and Recrystallization of Z-Ile-OH·DCHA Salt

  • Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or diethyl ether (approx. 10 mL per gram of crude product).

  • Cool the solution in an ice bath and slowly add dicyclohexylamine (1.0 eq.) dropwise with constant stirring.

  • The Z-Ile-OH·DCHA salt will precipitate as a white solid. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the crystalline salt by vacuum filtration and wash with cold diethyl ether.

  • Recrystallize the salt from a suitable solvent system, such as ethanol/water or methanol/ether, to remove impurities.

  • Dry the purified Z-Ile-OH·DCHA salt under vacuum.

Step 2: Liberation of Free Z-Ile-OH from its DCHA Salt

  • Suspend the purified Z-Ile-OH·DCHA salt in 5-10 volumes of ethyl acetate.[6]

  • Transfer the suspension to a separatory funnel and add a 10% aqueous solution of phosphoric acid, shaking vigorously until the solid dissolves and two clear phases are formed. The pH of the lower aqueous phase should be 2-3.[6] Note: Hydrochloric acid should be avoided as it can form a sparingly soluble dicyclohexylammonium chloride salt.[6]

  • Separate the lower aqueous phase. Wash the organic phase once more with 10% phosphoric acid, followed by three washes with water until the pH of the aqueous wash is ≥4.[6]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield highly pure this compound.

Mandatory Visualizations

The following diagrams illustrate the chemical synthesis pathway and the purification workflow for this compound.

Synthesis_Pathway L_Ile L-Isoleucine Reaction Schotten-Baumann Reaction L_Ile->Reaction Cbz_Cl Benzyl Chloroformate Cbz_Cl->Reaction NaOH NaOH (aq) pH 9-10, 0-5 °C NaOH->Reaction Crude_Product Crude This compound Reaction->Crude_Product Yield: >90%

Caption: Chemical synthesis pathway for this compound.

Purification_Workflow Start Crude this compound Choice Purification Method? Start->Choice Recrystallization Direct Recrystallization (Ethyl Acetate/Hexane) Choice->Recrystallization Method A DCHA_Salt DCHA Salt Formation (Dicyclohexylamine) Choice->DCHA_Salt Method B Final_Product_A Pure this compound (>98% Purity) Recrystallization->Final_Product_A Recryst_DCHA Recrystallize Salt DCHA_Salt->Recryst_DCHA Liberation Liberate Free Acid (Phosphoric Acid) Recryst_DCHA->Liberation Final_Product_B Pure this compound (>99% Purity) Liberation->Final_Product_B

Caption: Purification workflow for this compound.

References

An In-depth Technical Guide to the Chemical Properties and Structure of CBZ-L-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbobenzyloxy-L-isoleucine (CBZ-L-Isoleucine) is a derivative of the essential amino acid L-isoleucine, where the amino group is protected by a carboxybenzyl (Cbz or Z) group. This modification is a cornerstone in synthetic organic chemistry, particularly in the realm of peptide synthesis. The Cbz group provides robust protection to the amine functionality, preventing its participation in unwanted side reactions during the formation of peptide bonds. Its stability under various conditions and the facility of its removal via catalytic hydrogenolysis make this compound a valuable building block in the construction of complex peptides and peptidomimetics for drug discovery and development. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound.

Chemical Properties and Structure

This compound is a white to off-white solid at room temperature. Its chemical and physical properties are summarized in the table below, providing a quick reference for researchers.

PropertyValue
Molecular Formula C₁₄H₁₉NO₄[1][2][3]
Molecular Weight 265.30 g/mol [1][4]
CAS Number 3160-59-6[1][2][3][5]
IUPAC Name (2S,3S)-2-[(benzyloxy)carbonylamino]-3-methylpentanoic acid[2][6]
Melting Point 52-54 °C
Boiling Point ~408.5 °C (estimated)
Appearance White to yellowish solid[4]
Solubility Sparingly soluble in water. Soluble in ethanol, methanol, and DMSO.
Optical Rotation [α]20/D +5.0° to +8.0° (c=6, EtOH)
SMILES CC--INVALID-LINK----INVALID-LINK--NC(=O)OCC1=CC=CC=C1[6]
InChI Key JSHXJPFZKBRLFU-JQWIXIFHSA-N[1]
PubChem CID 2724772[1]

The structure of this compound features the L-isoleucine backbone with its characteristic sec-butyl side chain, conferring chirality at both the α- and β-carbons. The amino group is covalently bonded to a benzyloxycarbonyl group, forming a carbamate (B1207046) linkage.

CBZ_L_Isoleucine_Structure cluster_isoleucine L-Isoleucine Backbone cluster_cbz Carboxybenzyl (Cbz) Group C_alpha C_beta C_alpha->C_beta C_carboxyl C_alpha->C_carboxyl C_gamma1 C_beta->C_gamma1 C_gamma2 C_beta->C_gamma2 C_delta C_gamma1->C_delta N N->C_alpha C_cbz_carbonyl N->C_cbz_carbonyl Carbamate Linkage O1_carboxyl C_carboxyl->O1_carboxyl O2_carboxyl C_carboxyl->O2_carboxyl O1_cbz C_cbz_carbonyl->O1_cbz O2_cbz C_cbz_carbonyl->O2_cbz CH2_benzyl O2_cbz->CH2_benzyl Benzene Phenyl CH2_benzyl->Benzene

Figure 1: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

The standard method for the synthesis of this compound involves the Schotten-Baumann reaction, where L-isoleucine is reacted with benzyl (B1604629) chloroformate (Cbz-Cl) under alkaline conditions.[7][8]

Materials:

  • L-Isoleucine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

  • Tetrahydrofuran (THF) or Dioxane

  • Water

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve L-isoleucine in an aqueous solution of sodium bicarbonate or sodium carbonate in a reaction vessel.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of benzyl chloroformate in a suitable organic solvent (e.g., THF) dropwise to the stirred amino acid solution while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for several hours or overnight at room temperature. The pH should be maintained between 8 and 10.[8]

  • After the reaction is complete (monitored by TLC), dilute the mixture with water and extract with ethyl acetate to remove any unreacted benzyl chloroformate and other organic impurities.

  • Acidify the aqueous layer to a pH of approximately 2 with dilute hydrochloric acid to precipitate the this compound.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of this compound. A reversed-phase C18 column is typically employed.

Typical HPLC Conditions:

  • Column: C18, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm or 254 nm.

  • Injection Volume: 10 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of this compound. The spectra will show characteristic peaks for the isoleucine side chain, the α-proton, the carbamate proton, and the aromatic protons of the benzyl group.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a common technique. The fragmentation pattern can also provide structural information.

Role in Peptide Synthesis

This compound is a crucial intermediate in both solution-phase and solid-phase peptide synthesis (SPPS).[9][10] The Cbz group serves as a temporary protecting group for the N-terminus of isoleucine, allowing for the controlled, sequential addition of amino acids to a growing peptide chain.

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Resin Solid Support (Resin) Coupling1 Coupling Resin->Coupling1 AA1 Fmoc-AA₁-OH AA1->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Fmoc-AA₁-Resin Coupling2 Coupling Deprotection1->Coupling2 H₂N-AA₁-Resin CBZ_Ile This compound CBZ_Ile->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 CBZ-Ile-AA₁-Resin Coupling3 Coupling Deprotection2->Coupling3 H₂N-Ile-AA₁-Resin AA3 Fmoc-AA₃-OH AA3->Coupling3 Cleavage Cleavage from Resin & Global Deprotection Coupling3->Cleavage Fmoc-AA₃-Ile-AA₁-Resin Peptide Purified Peptide (H₂N-AA₃-Ile-AA₁-COOH) Cleavage->Peptide

Figure 2: Role of this compound in a peptide synthesis workflow.

In a typical SPPS workflow, the C-terminal amino acid is first attached to a solid support. The N-terminal protecting group (commonly Fmoc) is removed, and the next amino acid, in this case, this compound, is activated and coupled to the free amine. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all protecting groups, including the Cbz group on isoleucine, are removed to yield the final peptide.

Conclusion

This compound is a fundamental reagent for chemists and pharmaceutical scientists engaged in peptide synthesis. Its well-defined chemical properties and reliable synthetic protocols have established it as an indispensable tool for the creation of novel peptide-based therapeutics. A thorough understanding of its characteristics and the methodologies for its use and analysis is paramount for the successful design and execution of complex synthetic strategies in modern drug development.

References

The Enduring Guardian: An In-depth Technical Guide to the Carboxybenzyl (Cbz) Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Carboxybenzyl (Cbz or Z) protecting group represents a cornerstone in the field of peptide synthesis. Introduced by Max Bergmann and Leonidas Zervas in 1932, it was the first widely adopted Nα-protecting group that enabled the controlled, stepwise formation of peptide bonds. While newer protecting groups like Fmoc and Boc have become prevalent in solid-phase peptide synthesis (SPPS), the Cbz group remains an indispensable tool for solution-phase synthesis, fragment condensation, and as a stable side-chain protecting group in orthogonal synthesis strategies. This technical guide provides a comprehensive overview of the Cbz group, its core functions, detailed experimental protocols, and quantitative data to inform its effective application in modern peptide chemistry.

Core Function and Mechanism of the Cbz Group

The primary role of the Cbz group is to temporarily mask the nucleophilic α-amino group of an amino acid, thereby preventing its unwanted participation in side reactions during peptide bond formation.[1][2] This is accomplished by converting the amine into a significantly less nucleophilic carbamate.[3] A key advantage of the Cbz group is its remarkable stability across a wide range of reaction conditions, including those that are acidic and basic, while still being readily removable under specific, mild conditions. This orthogonality is crucial for its application in complex, multi-step synthetic routes.[4]

Introduction of the Cbz Group (N-protection)

The most common method for introducing the Cbz group is the reaction of an amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under alkaline conditions, often referred to as the Schotten-Baumann reaction.[4][5] The reaction proceeds via nucleophilic attack of the deprotonated amino group on the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a base is essential to neutralize the hydrochloric acid generated during the reaction and to maintain a pH that favors the nucleophilicity of the amino group.[4][5]

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Amino_Acid R-NH₂ (Amino Acid) Deprotonation Deprotonation of Amino Group Amino_Acid->Deprotonation Reacts with Base Base (e.g., NaHCO₃) Base->Deprotonation CbzCl Cbz-Cl (Benzyl Chloroformate) Nucleophilic_Attack Nucleophilic Attack CbzCl->Nucleophilic_Attack Deprotonation->Nucleophilic_Attack Forms Nucleophile Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Elimination Elimination of Cl⁻ Intermediate->Elimination Cbz_Protected_AA R-NH-Cbz (Cbz-protected Amino Acid) Elimination->Cbz_Protected_AA Salt Base-HCl Elimination->Salt

Diagram 1: Cbz-protection reaction pathway.
Removal of the Cbz Group (Deprotection)

The selective cleavage of the Cbz group is a critical step in peptide synthesis. The two most prevalent methods for Cbz deprotection are catalytic hydrogenolysis and acidolysis.

This is the most common and mildest method for Cbz group removal.[4] It involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen.[4][6] The reaction cleaves the benzylic C-O bond, liberating the free amine, toluene, and carbon dioxide.[4] Transfer hydrogenation, which utilizes a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst, offers a safer alternative to using hydrogen gas.[4]

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Cbz_Protected_Peptide R-NH-Cbz (Cbz-protected Peptide) Adsorption Adsorption to Catalyst Surface Cbz_Protected_Peptide->Adsorption Catalyst Pd/C Catalyst->Adsorption H2_Source H₂ (gas or donor) H2_Source->Adsorption Cleavage Reductive Cleavage of C-O Bond Adsorption->Cleavage Decarboxylation Spontaneous Decarboxylation Cleavage->Decarboxylation Toluene Toluene Cleavage->Toluene Deprotected_Peptide R-NH₂ (Deprotected Peptide) Decarboxylation->Deprotected_Peptide CO2 CO₂ Decarboxylation->CO2

Diagram 2: Catalytic hydrogenolysis deprotection.

For substrates that are sensitive to catalytic hydrogenation, strong acidic conditions can be employed for Cbz deprotection.[4] A common reagent for this purpose is a solution of hydrogen bromide in acetic acid (HBr/AcOH).[7][8] This method is harsher and can lead to side reactions with sensitive amino acid residues if not carefully controlled.[7]

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Cbz_Protected_Peptide R-NH-Cbz (Cbz-protected Peptide) Protonation Protonation of Carbonyl Oxygen Cbz_Protected_Peptide->Protonation Acid HBr / Acetic Acid Acid->Protonation Nucleophilic_Attack_Br Nucleophilic Attack by Br⁻ Protonation->Nucleophilic_Attack_Br Cleavage Cleavage of Benzyl-Oxygen Bond Nucleophilic_Attack_Br->Cleavage Decarboxylation Decarboxylation Cleavage->Decarboxylation Benzyl_Bromide Benzyl Bromide Cleavage->Benzyl_Bromide Deprotected_Peptide_Salt R-NH₃⁺Br⁻ (Peptide-Ammonium Salt) Decarboxylation->Deprotected_Peptide_Salt CO2 CO₂ Decarboxylation->CO2 G cluster_SPPS Solid-Phase Peptide Synthesis Cycle with Cbz Side-Chain Protection Start Resin-Bound Peptide (Free N-terminus) Couple Couple Fmoc-AA(Cbz)-OH (e.g., Fmoc-Lys(Cbz)-OH) Start->Couple Wash1 Wash Couple->Wash1 Deprotect Fmoc Deprotection (Piperidine/DMF) Wash1->Deprotect Wash2 Wash Deprotect->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Couple Yes Final_Cleavage Final Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Repeat->Final_Cleavage No Cbz_Deprotection Side-Chain Cbz Deprotection (Catalytic Hydrogenolysis) Final_Cleavage->Cbz_Deprotection End Final Peptide Cbz_Deprotection->End

References

The Guardian of Reactivity: An In-depth Technical Guide to CBZ-L-Isoleucine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the precise construction of complex molecules is paramount. The journey from a lead compound to a viable drug candidate often involves multi-step syntheses where specific functional groups must be temporarily masked to prevent unwanted side reactions. It is in this context that protected amino acids, such as Carboxybenzyl-L-Isoleucine (CBZ-L-Isoleucine), emerge as indispensable tools. This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its role as a chiral building block, its incorporation into bioactive peptides, and its utility in well-established synthetic protocols.

The Core Utility: A Shield for Peptide Synthesis

This compound is an L-isoleucine amino acid in which the amino group is protected by a carboxybenzyl (Cbz or Z) group.[1] This protection is a cornerstone of solution-phase and, to some extent, solid-phase peptide synthesis (SPPS).[1][2] The Cbz group is stable under a variety of reaction conditions, yet it can be readily removed under specific and mild conditions, most commonly through catalytic hydrogenation.[3][4] This strategic protection allows for the sequential and controlled addition of amino acids to a growing peptide chain, ensuring the correct sequence and preventing unwanted polymerization.[1]

General Experimental Protocols for Cbz Protection and Deprotection

Protocol 1: N-Protection of L-Isoleucine with Benzyl (B1604629) Chloroformate

This protocol outlines a general procedure for the protection of the amino group of L-Isoleucine using benzyl chloroformate (Cbz-Cl).

Materials:

  • L-Isoleucine

  • Sodium bicarbonate (NaHCO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve L-Isoleucine in a 2:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2 equivalents) to the solution.

  • Slowly add benzyl chloroformate (1.5 equivalents) to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 20 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting residue by silica (B1680970) gel column chromatography to yield N-Cbz-L-Isoleucine.[3]

Protocol 2: Deprotection of a Cbz-Protected Peptide by Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz group from a peptide using catalytic hydrogenation.

Materials:

  • Cbz-protected peptide

  • Methanol (MeOH) or another suitable solvent

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolve the Cbz-protected peptide in methanol.

  • Carefully add the 10% Pd/C catalyst to the solution (typically 10% by weight of the peptide).

  • Replace the atmosphere in the reaction vessel with hydrogen gas.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate in vacuo to obtain the deprotected peptide.[1][3]

A Chiral Building Block for Potent Bioactive Molecules: The Case of Dolastatin 10

This compound and its N-methylated derivative are crucial starting materials in the total synthesis of dolastatin 10, a highly potent antimitotic pentapeptide originally isolated from the sea hare Dolabella auricularia.[3][5] Dolastatin 10 and its synthetic analogs have demonstrated significant anticancer activity, with some derivatives being used as payloads in antibody-drug conjugates (ADCs).[6][7] The mechanism of action of dolastatin 10 involves the inhibition of tubulin polymerization, a critical process for cell division.[8][9][10]

Below is a workflow for the synthesis of a key intermediate of dolastatin 10, starting from N-Cbz-L-Isoleucine.

Synthesis_of_Dolastatin_10_Intermediate Synthesis of Dolastatin 10 Intermediate A N-Cbz-L-Isoleucine B N-Methyl-N-Cbz-L-Isoleucine A->B  MeI, NaH, THF   C N-Methyl-N-Cbz-L-Isoleucinol B->C  BH₃, THF   D N-Methyl-N-Cbz-L-Isoleucinal C->D  SO₃/pyridine, DMSO   E Chiral β-hydroxyheptanoate D->E  tert-butyl acetate, BuLi, THF   F Chiral tert-butyl heptanoate (Dolastatin 10 Intermediate) E->F 1. Diazomethane, BF₃ 2. H₂, Pd/C SPPS_Workflow Solid-Phase Peptide Synthesis (SPPS) Workflow with Cbz-Amino Acid cluster_resin Resin cluster_cycle Elongation Cycle cluster_final Final Steps Resin Solid Support (Resin) Deprotection Fmoc Deprotection (Piperidine) Resin->Deprotection Start Synthesis Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., HBTU, DIEA) Wash1->Coupling Wash2 Wash Coupling->Wash2 Wash2->Deprotection LastCoupling Couple this compound Wash2->LastCoupling Final Amino Acid Cleavage Cleavage from Resin (e.g., TFA) LastCoupling->Cleavage Purification Purification (HPLC) Cleavage->Purification Tubulin_Polymerization_Inhibition Mechanism of Action: Inhibition of Tubulin Polymerization cluster_tubulin Tubulin Dynamics Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin Dolastatin10 Dolastatin 10 Dolastatin10->Polymerization Inhibits

References

Solubility Profile of CBZ-L-Isoleucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-α-Carbobenzoxy-L-isoleucine (CBZ-L-Isoleucine), a critical protected amino acid in peptide synthesis and other areas of chemical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document combines qualitative information from various sources with established principles of organic compound solubility to offer a predictive solubility profile. Furthermore, it outlines detailed experimental protocols for the precise determination of this compound solubility and discusses relevant analytical techniques for its quantification.

Introduction

N-α-Carbobenzoxy-L-isoleucine (this compound or Z-L-Isoleucine) is a derivative of the essential amino acid L-isoleucine where the alpha-amino group is protected by a carboxybenzyl (Cbz or Z) group. This protection strategy is fundamental in peptide chemistry, preventing unwanted side reactions during peptide bond formation. The solubility of protected amino acids like this compound in various organic solvents is a crucial parameter for reaction optimization, purification, and formulation development. Understanding its solubility behavior allows for the selection of appropriate solvent systems, maximizing reaction yields and ensuring the purity of the final product.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.

PropertyValueReference
Molecular Formula C₁₄H₁₉NO₄[1]
Molecular Weight 265.31 g/mol [1]
Melting Point 52-54 °C[1]
Appearance White to off-white solid[1]
pKa ~4.02 (Predicted)[2]

Solubility of this compound in Various Solvents

SolventDielectric Constant (20°C)Polarity IndexPredicted/Observed Solubility
Water 80.110.2Very Low / Insoluble
Methanol 32.75.1Sparingly Soluble[1][2]
Ethanol 24.54.3Sparingly Soluble / Almost Transparent[1][2][3]
Isopropanol 19.93.9Low to Sparingly Soluble
Acetone 20.75.1Soluble
Ethyl Acetate 6.04.4Soluble
Dichloromethane (DCM) 9.13.1Soluble
Dimethylformamide (DMF) 36.76.4Soluble[4][5]
Dimethyl Sulfoxide (DMSO) 46.77.2Slightly Soluble to Soluble[1][2][4][5]

Disclaimer: The solubility classifications in this table are based on qualitative reports and chemical principles. For precise applications, experimental determination is strongly recommended.

Experimental Protocols for Solubility Determination

A precise and reproducible experimental protocol is critical for determining the solubility of this compound. The following outlines a general method that can be adapted for various solvents.

Gravimetric Method for Solubility Determination

This method is a straightforward and reliable way to determine solubility.

Materials:

  • This compound

  • Selected solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Vials or flasks

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed at the constant temperature for a period to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization. Immediately filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial.

  • Solvent Evaporation: Evaporate the solvent from the filtered solution under a stream of nitrogen or in a vacuum oven at a temperature below the melting point of this compound.

  • Quantification: Weigh the vial containing the dried solid. The difference in weight gives the mass of dissolved this compound.

  • Calculation: Calculate the solubility in the desired units (e.g., g/L or mol/L).

Analytical Methods for Quantification

For lower solubilities or for higher throughput, analytical methods can be employed to determine the concentration of this compound in the saturated solution.

HPLC is a highly sensitive and specific method for quantifying this compound.

  • Column: A reversed-phase C18 column is suitable.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer with an ion-pairing agent) and an organic solvent like acetonitrile (B52724) or methanol.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the Cbz group (around 254 nm).

  • Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of the saturated sample is then determined by comparing its peak area to the calibration curve.

Due to the aromatic Cbz group, UV-Vis spectrophotometry can be a rapid method for concentration determination.

  • Wavelength: The wavelength of maximum absorbance (λ_max) for the Cbz group should be determined in the specific solvent being used.

  • Calibration: A calibration curve (absorbance vs. concentration) must be prepared using standard solutions of this compound in the same solvent.

  • Measurement: The absorbance of the filtered saturated solution (appropriately diluted if necessary) is measured, and the concentration is calculated from the calibration curve using the Beer-Lambert law.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification start Start add_excess Add Excess this compound to a Known Volume of Solvent start->add_excess seal_vial Seal Vial add_excess->seal_vial agitate Agitate at Constant Temperature (e.g., 24-48h) seal_vial->agitate settle Allow Solid to Settle agitate->settle withdraw_supernatant Withdraw Known Volume of Supernatant settle->withdraw_supernatant filter_solution Filter Solution withdraw_supernatant->filter_solution gravimetric Gravimetric Method: Evaporate Solvent & Weigh Residue filter_solution->gravimetric Direct analytical Analytical Method: (e.g., HPLC, UV-Vis) filter_solution->analytical Indirect calculate Calculate Solubility gravimetric->calculate analytical->calculate end End calculate->end

Caption: Experimental workflow for the determination of this compound solubility.

Conclusion

While specific, quantitative solubility data for this compound remains elusive in readily accessible literature, this guide provides a robust framework for researchers and professionals in drug development. By understanding the compound's physicochemical properties and employing the detailed experimental and analytical protocols outlined, scientists can accurately determine its solubility in various solvent systems. This knowledge is paramount for the successful design and optimization of synthetic routes, purification strategies, and formulation development involving this essential protected amino acid. The provided workflow and predictive solubility information serve as a valuable starting point for any investigation into the solution behavior of this compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of N-Carbobenzyloxy-L-isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbobenzyloxy-L-isoleucine (Cbz-L-isoleucine) is an amino acid derivative that has garnered attention for its biological activity, particularly its role as a competitive antagonist of cholecystokinin (B1591339) (CCK) receptors. While extensively utilized as a protecting group in peptide synthesis due to the stability of the carbobenzyloxy (Cbz) group, its intrinsic pharmacological properties present opportunities for investigation in drug discovery and development. This technical guide provides a comprehensive overview of the mechanism of action of N-Carbobenzyloxy-L-isoleucine, focusing on its interaction with CCK receptors. The information presented herein is synthesized from available scientific literature to support further research and development efforts.

Core Mechanism of Action: Cholecystokinin Receptor Antagonism

The primary mechanism of action of N-Carbobenzyloxy-L-isoleucine is its ability to act as a competitive antagonist at cholecystokinin (CCK) receptors. Research has demonstrated that various carbobenzoxy (CBZ) amino acids can inhibit the physiological effects mediated by CCK.

A pivotal study investigated the effects of 28 different CBZ-amino acids on dispersed acini from guinea pig pancreas. The findings indicated that the majority of these compounds, including the isoleucine derivative, were capable of inhibiting the amylase secretion typically stimulated by the C-terminal octapeptide of cholecystokinin (CCK-8).[1] The inhibition was found to be competitive, reversible, and specific to secretagogues that interact with the CCK receptor.[1]

The potency of this antagonistic activity varies among different CBZ-amino acids and is influenced by the hydrophobicity of the amino acid side chain.[1]

Signaling Pathway

The interaction of N-Carbobenzyloxy-L-isoleucine with the CCK receptor interferes with the normal signaling cascade initiated by CCK binding. In pancreatic acinar cells, CCK binding to its receptor typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in the secretion of digestive enzymes like amylase. By competitively binding to the CCK receptor, N-Carbobenzyloxy-L-isoleucine prevents CCK from initiating this signaling pathway.

CCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCKR CCK Receptor PLC Phospholipase C (PLC) CCKR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Amylase Amylase Secretion Ca_ER->Amylase PKC->Amylase CCK Cholecystokinin (CCK) CCK->CCKR Binds & Activates Cbz_Ile N-Cbz-L-isoleucine Cbz_Ile->CCKR Competitively Inhibits

Diagram 1: N-Cbz-L-isoleucine's antagonistic effect on the CCK signaling pathway.

Quantitative Data

While the aforementioned study demonstrated the CCK receptor antagonist activity of various CBZ-amino acids, specific quantitative data such as IC50 or Ki values for N-Carbobenzyloxy-L-isoleucine were not available in the publicly accessible abstract. The study did note a 100-fold variation in potency among the tested compounds, with CBZ-cystine being the most potent.[1] The potency was generally correlated with the hydrophobicity of the amino acid side chain.[1]

CompoundTargetActivityQuantitative ValueReference
N-Carbobenzyloxy-L-isoleucineCholecystokinin ReceptorCompetitive AntagonistNot specified in abstract[1]

Experimental Protocols

The following is a generalized description of the experimental methodology likely employed in the key study, based on the abstract and standard practices for this type of research.

Preparation of Dispersed Pancreatic Acini
  • Tissue Source: Pancreas from male guinea pigs.

  • Digestion: The pancreas is minced and subjected to enzymatic digestion using purified collagenase.

  • Dispersion: The digested tissue is mechanically dispersed by passing it through pipettes of decreasing tip diameter.

  • Filtration and Purification: The dispersed cells are filtered through a nylon mesh to remove undigested tissue and then purified by centrifugation.

  • Resuspension: The resulting pellet of acinar cells is resuspended in an appropriate buffer (e.g., HEPES-Ringer bicarbonate buffer) supplemented with essential amino acids and bovine serum albumin.

Amylase Secretion Assay
  • Incubation: Aliquots of the dispersed acini suspension are incubated at 37°C in a shaking water bath.

  • Stimulation: The acini are stimulated with a fixed concentration of CCK-8 in the presence or absence of varying concentrations of N-Carbobenzyloxy-L-isoleucine.

  • Termination: After a set incubation period (e.g., 30 minutes), the reaction is stopped by centrifugation to separate the cells from the supernatant.

  • Amylase Measurement: The amylase activity in the supernatant is measured using a standard colorimetric assay (e.g., using a substrate like procion yellow starch).

  • Data Analysis: The amount of amylase released is expressed as a percentage of the total cellular amylase. The inhibitory effect of N-Carbobenzyloxy-L-isoleucine is then calculated.

Radioligand Binding Assay
  • Radioligand: 125I-labeled CCK is used as the radioligand.

  • Incubation: Dispersed pancreatic acini are incubated with a fixed concentration of 125I-CCK in the presence of varying concentrations of N-Carbobenzyloxy-L-isoleucine.

  • Separation: After reaching binding equilibrium, the bound and free radioligand are separated by centrifugation through a layer of silicone oil.

  • Quantification: The radioactivity in the cell pellet (representing bound radioligand) is measured using a gamma counter.

  • Data Analysis: The ability of N-Carbobenzyloxy-L-isoleucine to inhibit the binding of 125I-CCK is determined, allowing for the calculation of its binding affinity (IC50 or Ki).

Experimental_Workflow cluster_prep Acinar Cell Preparation cluster_assay Functional & Binding Assays cluster_amylase_steps Amylase Secretion Assay Steps cluster_binding_steps Radioligand Binding Assay Steps pancreas Guinea Pig Pancreas digestion Collagenase Digestion pancreas->digestion dispersion Mechanical Dispersion digestion->dispersion purification Centrifugation & Resuspension dispersion->purification amylase_assay Amylase Secretion Assay purification->amylase_assay binding_assay Radioligand Binding Assay purification->binding_assay incubation_a Incubate acini with CCK-8 +/- this compound amylase_assay->incubation_a incubation_b Incubate acini with ¹²⁵I-CCK +/- this compound binding_assay->incubation_b measurement_a Measure amylase in supernatant incubation_a->measurement_a analysis_a Determine inhibition of secretion measurement_a->analysis_a separation_b Separate bound & free radioligand incubation_b->separation_b quantification_b Measure radioactivity separation_b->quantification_b analysis_b Determine inhibition of binding quantification_b->analysis_b

Diagram 2: General experimental workflow for assessing CCK receptor antagonism.

Conclusion and Future Directions

The primary, well-documented mechanism of action for N-Carbobenzyloxy-L-isoleucine is its role as a competitive antagonist at cholecystokinin receptors. This activity is structurally dependent, with the hydrophobicity of the isoleucine side chain playing a key role in its potency. While its use in peptide synthesis is its most common application, its potential as a modulator of CCK-mediated physiological processes warrants further investigation.

For drug development professionals, this antagonistic activity could be a starting point for the design of novel small molecule therapeutics targeting CCK receptors. Future research should focus on obtaining precise quantitative data for the binding affinity and functional antagonism of N-Carbobenzyloxy-L-isoleucine at different CCK receptor subtypes. Furthermore, screening for activity at other G-protein coupled receptors and ion channels could reveal additional, previously uncharacterized mechanisms of action. A thorough understanding of its pharmacokinetic and pharmacodynamic properties will also be crucial for evaluating its therapeutic potential.

References

CBZ-L-Isoleucine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Carbobenzyloxy-L-isoleucine (CBZ-L-Isoleucine), a critical reagent in the field of peptide chemistry and pharmaceutical development. This document details its chemical properties, applications, and relevant experimental protocols, offering a valuable resource for professionals in drug discovery and organic synthesis.

Introduction

N-α-Carbobenzyloxy-L-isoleucine (this compound) is a protected form of the essential amino acid L-isoleucine. The introduction of the carbobenzyloxy (Cbz or Z) protecting group on the alpha-amino group is a foundational strategy in peptide synthesis.[1][2] This modification prevents unwanted side reactions at the N-terminus during peptide bond formation, allowing for the controlled, stepwise assembly of peptide chains.[][4] The Cbz group is valued for its stability under various conditions and its susceptibility to removal by specific methods like catalytic hydrogenolysis, making it a versatile tool in the synthesis of complex peptides and pharmaceutical intermediates.[1][][5]

Physicochemical Properties

This compound is typically a white to off-white solid, a characteristic that facilitates its handling and accurate measurement in laboratory settings.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 3160-59-6[1]
Molecular Formula C₁₄H₁₉NO₄[1]
Molecular Weight 265.30 g/mol [1]
Melting Point 52-54 °C[1][6]
Boiling Point 442.8 °C at 760 mmHg (estimate)[1]
Appearance White to yellowish weak solid[1]
Solubility Sparingly soluble in ethanol (B145695) and methanol, slightly soluble in DMSO.[1]
Storage Temperature 2-8°C[1]
Specific Rotation [α]20/D +5.0 to +8.0 deg (c=6, EtOH)[1][7]

Role in Peptide Synthesis

This compound is a fundamental building block in both solution-phase and solid-phase peptide synthesis (SPPS).[1] The Cbz group serves as a temporary shield for the N-terminal amine, allowing the carboxyl group of this compound to be activated and coupled to the free amino group of another amino acid or a growing peptide chain.

The general workflow for incorporating a this compound residue into a peptide sequence via SPPS is depicted below. This process involves the deprotection of the N-terminus of the resin-bound amino acid, followed by the coupling of this compound, and then the deprotection of the Cbz group to allow for the addition of the next amino acid.

G Diagram 1: this compound in Solid-Phase Peptide Synthesis (SPPS) Workflow cluster_0 Diagram 1: this compound in Solid-Phase Peptide Synthesis (SPPS) Workflow A Resin-Bound Peptide (Free N-Terminus) D Coupling Reaction A->D B This compound B->D C Coupling Reagents (e.g., DCC, HOBt) C->D E Resin-Bound Peptide (this compound added) D->E Peptide Bond Formation F Deprotection (e.g., Hydrogenolysis) E->F Cbz Group Removal G Resin-Bound Peptide (Free N-Terminus, extended) F->G H Repeat Cycle for Next Amino Acid G->H

Diagram 1: this compound in SPPS Workflow.

Experimental Protocols

The successful use of this compound in synthesis is dependent on precise experimental conditions for both the protection of L-isoleucine and the subsequent deprotection of the Cbz group from the peptide chain.

This protocol describes a general procedure for the protection of the amino group of L-isoleucine using benzyl (B1604629) chloroformate (Cbz-Cl).

Materials:

Procedure:

  • Dissolve L-isoleucine in a 2:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate, followed by the slow addition of benzyl chloroformate (Cbz-Cl).

  • Stir the reaction mixture at 0 °C for approximately 20 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to yield this compound.[8]

The removal of the Cbz group is a critical step to elongate the peptide chain. Catalytic hydrogenolysis is the most common and mildest method.

4.2.1. Standard Hydrogenolysis

This method involves the use of hydrogen gas and a palladium catalyst.

Materials:

  • CBZ-protected peptide

  • Methanol (MeOH) or other suitable solvent

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen (H₂) gas supply

  • Celite

Procedure:

  • Dissolve the CBZ-protected peptide in methanol.

  • Add 10% Palladium on carbon (typically 5-10 mol%) to the solution.

  • Stir the mixture vigorously under an atmosphere of hydrogen gas at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.[9]

4.2.2. Transfer Hydrogenolysis

This is a safer alternative that avoids the use of hydrogen gas, generating it in situ.

Materials:

Procedure:

  • In a reaction vessel, dissolve the CBZ-protected peptide in methanol.

  • Add 10% Pd-C to the solution.

  • Carefully add sodium borohydride (NaBH₄) portion-wise to the mixture at room temperature.

  • Stir the reaction for a short period (typically 5-20 minutes), monitoring for completion.

  • Upon completion, the reaction is worked up similarly to the standard hydrogenolysis protocol by filtering off the catalyst and evaporating the solvent.[10][11]

The choice between deprotection methods often depends on the presence of other functional groups in the peptide that might be sensitive to the reaction conditions.[9]

The logical flow for selecting a deprotection method is outlined below.

G Diagram 2: Decision Pathway for CBZ Deprotection A Start: CBZ-Protected Peptide B Are other reducible functional groups present? (e.g., alkynes, alkenes, nitro groups) A->B C Catalytic Hydrogenolysis (H2, Pd/C) B->C No D Acidic Cleavage (e.g., HBr in Acetic Acid) B->D Yes E Deprotected Peptide C->E D->E

Diagram 2: Decision Pathway for CBZ Deprotection.

Applications in Drug Development

This compound is instrumental in the synthesis of peptide-based therapeutics. The incorporation of isoleucine residues can influence the peptide's conformation and its interaction with biological targets. The use of protected amino acids like this compound allows for the precise construction of complex peptide sequences that may have enhanced stability, bioavailability, or therapeutic activity.[12][13]

Conclusion

This compound remains a vital reagent in the field of synthetic organic chemistry and drug discovery. Its well-understood reactivity and the reliability of the protection/deprotection protocols make it an indispensable tool for the synthesis of peptides. This guide provides the core technical information required by researchers to effectively utilize this compound in their synthetic endeavors.

References

The Cornerstone of Chirality: An In-depth Technical Guide to the Stereochemistry of CBZ-L-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of N-α-Carbobenzyloxy-L-isoleucine (CBZ-L-Isoleucine), a critical chiral building block in peptide synthesis and drug development. This document delves into the fundamental stereochemical principles of isoleucine, the role of the carbobenzyloxy (CBZ) protecting group in maintaining stereochemical integrity, and detailed experimental protocols for its synthesis and analysis.

The Intrinsic Stereochemistry of Isoleucine

Isoleucine, an essential amino acid, is unique among the proteinogenic amino acids as it possesses two chiral centers, at the α-carbon (C2) and the β-carbon (C3). This results in the existence of four possible stereoisomers, which are two pairs of enantiomers. The naturally occurring and most utilized form is L-Isoleucine, with a (2S, 3S) absolute configuration. The other stereoisomers include its enantiomer, D-Isoleucine (2R, 3R), and the diastereomers L-allo-Isoleucine (2S, 3R) and D-allo-Isoleucine (2R, 3S).

The precise stereochemistry of isoleucine residues is paramount for the structure and function of peptides and proteins. Even a subtle change in the stereochemical configuration can drastically alter biological activity, making stereocontrol a critical aspect of peptide and pharmaceutical synthesis.

The Role of the Carbobenzyloxy (CBZ) Protecting Group

In peptide synthesis, the protection of the α-amino group of amino acids is essential to prevent unwanted side reactions and to ensure the formation of the correct peptide bond. The carbobenzyloxy (Cbz or Z) group, introduced by Bergmann and Zervas, is a widely used protecting group for this purpose.[1]

The primary role of the CBZ group in the context of stereochemistry is to prevent racemization of the α-carbon during peptide coupling reactions. The urethane-type linkage of the CBZ group reduces the acidity of the α-proton, thereby minimizing the risk of its abstraction and subsequent loss of stereochemical integrity. This makes this compound a stable and reliable building block for the stereospecific synthesis of peptides.[2][]

Quantitative Data

The physical and optical properties of this compound are crucial indicators of its purity and stereochemical integrity.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₉NO₄
Molecular Weight 265.31 g/mol
Appearance White to off-white crystalline powder
Melting Point 52-54 °C
Specific Rotation +5.5° to +6.5° (c=6 in Ethanol)

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the N-protection of amino acids.[4]

Materials:

Procedure:

  • In a reaction vessel, dissolve L-Isoleucine in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl) and an aqueous solution of sodium hydroxide dropwise to the L-Isoleucine solution while maintaining the temperature and pH.

  • After the addition is complete, continue stirring the reaction mixture for a specified period to ensure the completion of the reaction.

  • Extract the reaction mixture with ethyl acetate.

  • Wash the organic layer with water.

  • Acidify the aqueous layer with hydrochloric acid to precipitate the this compound.

  • Filter the precipitate and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/n-heptane) to obtain pure this compound.

  • Dry the final product under vacuum.

Synthesis_Workflow cluster_dissolution Step 1: Dissolution cluster_protection Step 2: N-Protection cluster_workup Step 3: Work-up & Purification L_Isoleucine L-Isoleucine Dissolution Dissolve L_Isoleucine->Dissolution NaOH_aq Aqueous NaOH NaOH_aq->Dissolution Protection N-Protection Reaction Dissolution->Protection Isoleucine Solution Cbz_Cl Benzyl Chloroformate (Cbz-Cl) Cbz_Cl->Protection NaOH_aq2 Aqueous NaOH NaOH_aq2->Protection Extraction Extraction with Ethyl Acetate Protection->Extraction Reaction Mixture Acidification Acidification with HCl Extraction->Acidification Precipitation Precipitation Acidification->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product Final_Product Recrystallization->Final_Product Pure this compound Chiral_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample This compound Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Racemic_Std Racemic CBZ-Isoleucine Standard Dissolve_Std Dissolve in Mobile Phase Racemic_Std->Dissolve_Std Inject_Sample Inject Sample Dissolve_Sample->Inject_Sample Inject_Std Inject Standard Dissolve_Std->Inject_Std HPLC_System Chiral HPLC System with UV Detector HPLC_System->Inject_Std HPLC_System->Inject_Sample Chromatogram_Std Obtain Standard Chromatogram Inject_Std->Chromatogram_Std Chromatogram_Sample Obtain Sample Chromatogram Inject_Sample->Chromatogram_Sample Peak_Integration Peak Integration Chromatogram_Sample->Peak_Integration ee_Calculation Calculate % ee Peak_Integration->ee_Calculation Final_Result Final_Result ee_Calculation->Final_Result Enantiomeric Purity Drug_Dev_Logic CBZ_L_Ile This compound (2S, 3S) Peptide_Synthesis Multi-step Peptide Synthesis CBZ_L_Ile->Peptide_Synthesis Chiral Building Block Protease_Inhibitor Protease Inhibitor (Defined Stereochemistry) Peptide_Synthesis->Protease_Inhibitor Ensures Stereochemical Integrity Binding Optimal Binding Protease_Inhibitor->Binding Enzyme_Active_Site Target Enzyme Active Site Enzyme_Active_Site->Binding Therapeutic_Efficacy Therapeutic Efficacy Binding->Therapeutic_Efficacy

References

Spectroscopic Analysis of CBZ-L-Isoleucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-Carbobenzoxy-L-Isoleucine (CBZ-L-Isoleucine), a commonly used protected amino acid in peptide synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Core Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its carbon-hydrogen framework.

¹H NMR (Proton NMR) Data (Predicted)

While a specific experimental spectrum for this compound was not available, the following table outlines the predicted chemical shifts (δ) in ppm relative to a standard reference. These predictions are based on the analysis of L-isoleucine and its derivatives.[1]

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic (C₆H₅)7.30 - 7.40Multiplet
Benzylic (CH₂)5.10Singlet
α-CH4.20 - 4.30Doublet of Doublets
NH5.30 - 5.50Doublet
β-CH1.85 - 1.95Multiplet
γ-CH₂1.15 - 1.45Multiplet
γ-CH₃0.90 - 1.00Doublet
δ-CH₃0.85 - 0.95Triplet

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectral data for N-Carbobenzoxy-L-isoleucine has been reported and is summarized below.[2]

Carbon AtomChemical Shift (δ) ppm
Carbonyl (C=O, Carboxylic Acid)~176
Carbonyl (C=O, Carbamate)~156
Aromatic (C₆H₅)~136, 128.5, 128.1, 128.0
Benzylic (CH₂)~67
α-CH~59
β-CH~38
γ-CH₂~25
γ-CH₃~15
δ-CH₃~11
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the absorption bands corresponding to its key functional moieties. The data presented is a composite based on spectra of N-carboxy-L-isoleucine derivatives.[3][4]

Functional GroupWavenumber (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)2500-3300Broad, Strong
N-H Stretch (Amide)3300-3500Medium
C-H Stretch (Aromatic)3000-3100Medium
C-H Stretch (Aliphatic)2850-3000Medium
C=O Stretch (Carboxylic Acid)1700-1725Strong
C=O Stretch (Urethane)1680-1700Strong
C=C Stretch (Aromatic)1450-1600Medium
N-H Bend (Amide)1510-1550Medium
C-O Stretch1200-1300Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The expected molecular ion peak for this compound (C₁₄H₁₉NO₄) is at m/z 265.31.[5] While a direct mass spectrum for the parent compound was not available, analysis of related compounds suggests key fragmentation patterns.[6][7]

Ionm/z (Expected)Description
[M+H]⁺266.13Protonated Molecular Ion
[M+Na]⁺288.11Sodiated Molecular Ion
[M-COOH]⁺220.14Loss of Carboxylic Acid Group
[C₇H₇]⁺91.05Tropylium Ion (from Benzyl Group)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired resolution of the spectrum.

  • Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).

IR Spectroscopy
  • Sample Preparation :

    • KBr Pellet Method : Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

    • Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.

  • Instrumentation : Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Ionization :

    • ESI : The sample solution is introduced into the ESI source where a high voltage is applied, generating charged droplets that evaporate to produce gas-phase ions.

    • MALDI : The sample is co-crystallized with a matrix on a target plate and irradiated with a laser, leading to the desorption and ionization of the analyte.

  • Mass Analysis : The generated ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight) where they are separated based on their m/z ratio.

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis : Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution KBr_Pellet Preparation of KBr Pellet/ATR Sample->KBr_Pellet Solvent_Prep Dissolution in Volatile Solvent Sample->Solvent_Prep NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR IR FTIR Spectrometer KBr_Pellet->IR MS Mass Spectrometer (ESI or MALDI) Solvent_Prep->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

The Enduring Guardian: A Technical Guide to the Carbobenzyloxy Group

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the discovery, history, and application of the carbobenzyloxy (Cbz or Z) protecting group in chemical synthesis, tailored for researchers, scientists, and drug development professionals.

The carbobenzyloxy (Cbz or Z) group holds a seminal place in the history of organic chemistry, particularly in the field of peptide synthesis. Its introduction in the early 1930s by Max Bergmann and Leonidas Zervas revolutionized the stepwise assembly of amino acids, enabling the controlled synthesis of peptides for the first time.[1][2] This technical guide provides an in-depth exploration of the Cbz group, from its historical discovery to detailed experimental protocols and its enduring relevance in modern synthetic strategies.

A Foundational Discovery in Peptide Chemistry

Prior to the 1930s, the synthesis of peptides was a largely uncontrolled process, hindered by the lack of a method to temporarily block the reactive amino group of one amino acid while its carboxyl group was coupled to another. The breakthrough came when Leonidas Zervas, working under his advisor Max Bergmann, developed the carbobenzyloxy group.[2][3] This new protecting group, formed by the reaction of an amine with benzyl (B1604629) chloroformate, proved to be stable under a variety of conditions, yet could be selectively removed without cleaving the newly formed peptide bonds.[4][5] This pioneering work laid the foundation for modern peptide chemistry and paved the way for the synthesis of complex bioactive peptides and proteins.[1]

The Cbz group's utility extends beyond peptide synthesis, finding applications in the protection of amines in a wide range of complex molecule syntheses. Its stability in both acidic and basic conditions, coupled with its straightforward removal by catalytic hydrogenolysis, makes it a versatile tool in the synthetic chemist's arsenal.[4]

Chemical Principles and Mechanisms

The effectiveness of the Cbz group lies in its ability to convert a nucleophilic amine into a much less reactive carbamate. This transformation is typically achieved by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.

Introduction of the Cbz Group (Protection)

The protection of an amine with the Cbz group is a nucleophilic acyl substitution reaction. The amine attacks the electrophilic carbonyl carbon of benzyl chloroformate, with the subsequent loss of a chloride ion. A base is required to neutralize the hydrochloric acid generated during the reaction.

G cluster_protection Cbz Protection Mechanism amine R-NH₂ (Amine) intermediate Tetrahedral Intermediate amine->intermediate + Cbz-Cl cbz_cl Cbz-Cl (Benzyl Chloroformate) protected_amine R-NH-Cbz (Protected Amine) intermediate->protected_amine - Cl⁻ hcl HCl intermediate->hcl - H⁺

Caption: Mechanism of amine protection with the Cbz group.

Removal of the Cbz Group (Deprotection)

The most common method for the removal of the Cbz group is catalytic hydrogenolysis. In this process, the Cbz-protected amine is treated with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). This cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.

G cluster_deprotection Cbz Deprotection by Hydrogenolysis protected_amine R-NH-Cbz unstable_intermediate Carbamic Acid Intermediate protected_amine->unstable_intermediate + H₂, Pd/C catalyst H₂, Pd/C deprotected_amine R-NH₂ unstable_intermediate->deprotected_amine co2 CO₂ unstable_intermediate->co2 toluene Toluene unstable_intermediate->toluene

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

Alternative deprotection methods include the use of strong acids such as HBr in acetic acid, although this method is less mild and can affect other acid-sensitive functional groups.[5]

Experimental Protocols

The following are detailed experimental protocols for the protection of an amine with the carbobenzyloxy group and its subsequent removal by catalytic hydrogenolysis.

Cbz Protection of an Amine

This protocol describes a general procedure for the N-protection of an amine using benzyl chloroformate.

Materials:

  • Amine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Tetrahydrofuran (THF) and Water, or other suitable solvent system

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

G cluster_workflow Experimental Workflow: Cbz Protection start Dissolve amine and base in solvent cool Cool to 0 °C start->cool add_cbzcl Add Cbz-Cl dropwise cool->add_cbzcl react Stir at 0 °C to room temperature add_cbzcl->react workup Aqueous workup and extraction react->workup dry Dry organic layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: General workflow for the Cbz protection of an amine.

Procedure:

  • To a solution of the amine (1.0 eq) in a mixture of THF and water (2:1) is added sodium bicarbonate (2.0 eq).[3]

  • The mixture is cooled to 0 °C in an ice bath.[3]

  • Benzyl chloroformate (1.5 eq) is added dropwise to the cooled solution.[3]

  • The reaction mixture is stirred at 0 °C for a specified time (typically 2-20 hours) and may be allowed to warm to room temperature.[3]

  • Upon completion, the reaction is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.[3]

  • The solvent is removed under reduced pressure, and the crude product is purified by silica (B1680970) gel column chromatography to yield the Cbz-protected amine.[3]

Cbz Deprotection by Catalytic Hydrogenolysis

This protocol details the removal of the Cbz group using palladium on carbon and hydrogen gas.

Materials:

  • Cbz-protected amine

  • Methanol (MeOH) or other suitable solvent

  • 5% or 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Celite

G cluster_workflow Experimental Workflow: Cbz Deprotection start Dissolve Cbz-protected amine in solvent add_catalyst Add Pd/C catalyst start->add_catalyst hydrogenate Stir under H₂ atmosphere add_catalyst->hydrogenate filter Filter through Celite hydrogenate->filter concentrate Concentrate the filtrate filter->concentrate result Deprotected amine concentrate->result

Caption: General workflow for Cbz deprotection by catalytic hydrogenolysis.

Procedure:

  • The Cbz-protected amine is dissolved in methanol.[3]

  • A catalytic amount of 5% or 10% Pd/C is added to the solution.[3]

  • The mixture is stirred under an atmosphere of hydrogen (typically from a balloon or at a specified pressure) at room temperature or slightly elevated temperature (e.g., 60 °C) for a specified time (typically 1-40 hours).[3]

  • After the reaction is complete, the catalyst is removed by filtration through a pad of Celite.[3]

  • The filtrate is concentrated under reduced pressure to yield the deprotected amine, which is often used in the next step without further purification.[3]

Quantitative Data Summary

The efficiency of Cbz protection and deprotection reactions can vary depending on the substrate and specific reaction conditions. The following table summarizes representative quantitative data from various reported procedures.

Reaction TypeSubstrateReagents and ConditionsReaction TimeYieldReference
Protection General AmineCbz-Cl, NaHCO₃, THF/H₂O, 0 °C20 h90%--INVALID-LINK--
Protection Various AminesCbz-Cl, PEG-400, Room Temp.5-120 min85-96%--INVALID-LINK--
Protection Various AminesCbz-Cl, H₂O, Room Temp.2-10 min90-98%--INVALID-LINK--
Deprotection Cbz-protected Amine5% Pd/C, H₂, MeOH, 60 °C40 hNot specified--INVALID-LINK--
Deprotection Cbz-protected Guanidine10% Pd/C, H₂, MeOH, Room Temp.12 h98%--INVALID-LINK--

Conclusion

The discovery of the carbobenzyloxy group was a landmark achievement in organic synthesis, enabling the development of rational peptide synthesis. Its ease of introduction, stability to a range of reaction conditions, and facile removal have ensured its enduring utility. While other protecting groups with different labilities have since been developed, the Cbz group remains a valuable and frequently employed tool for researchers and drug development professionals in the synthesis of complex organic molecules. A thorough understanding of its historical context, chemical principles, and detailed experimental protocols is essential for its successful application in modern synthetic chemistry.

References

Thermal Stability and Degradation of CBZ-L-Isoleucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation pathways of N-α-Carbobenzyloxy-L-isoleucine (CBZ-L-Isoleucine). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document synthesizes information from studies on structurally related N-Cbz-protected amino acids, including N-Cbz-L-valine, N-Cbz-L-leucine, and N-Cbz-L-phenylalanine. The guide covers thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data, details established experimental protocols for thermal analysis, and proposes a potential thermal degradation pathway for the CBZ protecting group based on established chemical principles. This document aims to serve as a valuable resource for researchers and professionals involved in the development and handling of CBZ-protected amino acids, enabling a more informed approach to formulation, storage, and processing.

Introduction

N-α-Carbobenzyloxy-L-isoleucine (this compound) is a critical intermediate in peptide synthesis, where the carbobenzyloxy (Cbz or Z) group serves as a robust protecting group for the α-amino functionality of the isoleucine amino acid. The thermal stability of such protected amino acids is a crucial parameter in drug development and manufacturing, influencing process design, stability studies, and storage conditions. Understanding the thermal decomposition profile and potential degradation products is essential for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a detailed examination of the thermal properties of this compound, drawing parallels from closely related N-Cbz-protected amino acids to build a comprehensive thermal stability profile.

Physicochemical Properties of N-Cbz-Protected Amino Acids

While specific data for this compound is limited, the physicochemical properties of analogous compounds provide valuable insights.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
N-Cbz-L-Isoleucine C₁₄H₁₉NO₄265.31Data not available
N-Cbz-L-Valine C₁₃H₁₇NO₄251.2862-64
N-Cbz-L-Leucine C₁₄H₁₉NO₄265.30Data not available (viscous liquid at RT)[1]
N-Cbz-L-Phenylalanine C₁₇H₁₇NO₄299.3288-90

Thermal Analysis of N-Cbz-Protected Amino Acids

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in characterizing the thermal stability of pharmaceutical compounds.

Summary of Thermal Analysis Data (Analogous Compounds)

No specific TGA or DSC data for this compound was found in the reviewed literature. The following table summarizes data for related compounds.

CompoundTechniqueKey ObservationsReference
L-Valine DSC-TGAIrreversible exothermic transition starting at ~220°C, indicating decomposition.[2]
L-Phenylalanine DSCThree endothermic peaks at 262.1°C, 276.8°C, and 292.4°C, corresponding to simultaneous melting and decomposition.[3]
N-(o-carboxybenzoyl)-L-leucine TGATwo main mass loss events, attributed to imide formation and subsequent sublimation/degradation.
N-(o-carboxybenzoyl)-L-valine TGATwo main mass loss events, attributed to imide formation and subsequent sublimation/degradation.
N-(o-carboxybenzoyl)-L-phenylalanine TGATwo main mass loss events, attributed to imide formation and subsequent sublimation/degradation.

Based on these findings, it is reasonable to hypothesize that the thermal degradation of this compound would also proceed through a multi-step process, likely initiated by the decomposition of the carbobenzyloxy group.

Experimental Protocols for Thermal Analysis

To ensure reproducibility and accuracy, standardized experimental protocols are essential. The following sections detail typical methodologies for TGA and DSC analysis of amino acid derivatives.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Workflow for Thermogravimetric Analysis

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis A Accurately weigh 5-10 mg of sample B Place in a ceramic or platinum pan A->B C Set temperature program (e.g., 25°C to 600°C) D Set heating rate (e.g., 10°C/min) C->D E Set atmosphere (e.g., Nitrogen at 50 mL/min) D->E F Run TGA experiment G Record mass loss as a function of temperature F->G H Analyze thermogram for onset of decomposition and residual mass G->H

Caption: A typical workflow for conducting Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

Workflow for Differential Scanning Calorimetry

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis A Accurately weigh 2-5 mg of sample B Hermetically seal in an aluminum pan A->B C Set temperature program (e.g., 25°C to 300°C) D Set heating rate (e.g., 10°C/min) C->D E Use an empty sealed pan as a reference D->E F Run DSC experiment G Record heat flow as a function of temperature F->G H Analyze thermogram for melting points, glass transitions, and decomposition events G->H Degradation_Pathway CBZ_Ile This compound Heat Δ (Heat) CBZ_Ile->Heat Intermediate1 Carbamic Acid Intermediate Heat->Intermediate1 Toluene Toluene Intermediate1->Toluene CO2 Carbon Dioxide Intermediate1->CO2 Isoleucine L-Isoleucine Intermediate1->Isoleucine Further_Deg Further Degradation Products Isoleucine->Further_Deg

References

A Technical Guide to CBZ-L-Isoleucine: Commercial Availability and Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-α-Carbobenzyloxy-L-isoleucine (CBZ-L-Isoleucine), a critical reagent in peptide synthesis and various applications within drug discovery and development. This document details its commercial availability from leading suppliers, presents key technical specifications for easy comparison, and offers a detailed experimental protocol for its use in solution-phase peptide synthesis.

Commercial Availability and Supplier Specifications

This compound is readily available from a multitude of chemical suppliers worldwide. For researchers and procurement managers, selecting the appropriate supplier depends on factors such as purity requirements, available quantities, lead times, and the availability of comprehensive documentation like Certificates of Analysis (CoA). Below is a summary of prominent suppliers and their typical product specifications.

SupplierPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Thermo Scientific ≥99.0%[1]3160-59-6[1]C₁₄H₁₉NO₄[1]265.31[1]Certificate of Analysis available.[1]
Simson Pharma Limited High Quality3160-59-6[2]C₁₄H₁₉NO₄[2]265.30[2]Accompanied by a Certificate of Analysis.[2]
AbMole BioScience >98.0%[3]3160-59-6[3]C₁₄H₁₉NO₄[3]265.3[3]COA and MSDS available.[3]
TCI Chemicals >98.0% (HPLC)3160-59-6C₁₄H₁₉NO₄265.31Specifications and CoA available online.
Oakwood Chemical 98%[4]3160-59-6[4]C₁₄H₁₉NO₄[4]265.31[4]Certificate of Analysis available.[4]
BOC Sciences ----Offers a range of CBZ-protected amino acids and custom synthesis.[]
Pharmaffiliates High Purity3160-59-6[6]C₁₄H₁₉NO₄[6]265.3[6]Login required for pricing and availability.[6]
MedchemExpress -3160-59-6[7]C₁₄H₁₉NO₄[7]265.31Primarily for research use.[7]
Ambeed -3160-59-6C₁₄H₁₉NO₄265.31Widely used in peptide synthesis.[8]

Key Technical Specifications

Beyond basic identifiers, several physical and chemical properties are critical for the successful application of this compound in synthesis.

ParameterTypical ValueSource
Appearance White to off-white crystalline powder or solid[9]
Melting Point 52-54 °C[10]
Specific Rotation [α]D +5.0° to +8.0° (c=6, EtOH)
Solubility Soluble in methanol, ethanol, and chloroform. Not readily soluble in water.[11]
Storage Recommended storage at room temperature in a cool, dark place. Some suppliers recommend -20°C for long-term storage.[3]

Experimental Protocol: Solution-Phase Synthesis of a Dipeptide (Z-Ile-Gly-OMe)

This section provides a detailed methodology for the synthesis of the dipeptide Z-Ile-Gly-OMe using this compound. This protocol is a representative example of the use of CBZ-protected amino acids in solution-phase peptide coupling.

Materials:

  • This compound (Z-Ile-OH)

  • Glycine (B1666218) methyl ester hydrochloride (H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N-Methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • 5% Aqueous Sodium Bicarbonate (NaHCO₃) solution

  • 1N Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Palladium on Carbon (Pd/C, 10%)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) source

Procedure:

Step 1: Activation of this compound

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 equivalents) to the solution with stirring.

  • A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the activation to proceed for 30-60 minutes at 0 °C.

Step 2: Neutralization of Glycine Methyl Ester Hydrochloride

  • In a separate flask, suspend Glycine methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM.

  • Cool the suspension to 0 °C.

  • Add TEA or NMM (1.0 equivalent) dropwise with stirring until the salt dissolves completely, indicating the formation of the free amine.

Step 3: Peptide Coupling

  • Add the neutralized solution of glycine methyl ester to the activated this compound solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 4: Work-up and Purification of Z-Ile-Gly-OMe

  • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Combine the filtrate and washes and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 5% NaHCO₃ solution, 1N HCl, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude protected dipeptide, Z-Ile-Gly-OMe.

  • The crude product can be further purified by recrystallization or silica (B1680970) gel chromatography if necessary.

Step 5: Deprotection of the CBZ Group (Hydrogenolysis)

  • Dissolve the purified Z-Ile-Gly-OMe in methanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Subject the mixture to an atmosphere of hydrogen gas (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate in vacuo to obtain the deprotected dipeptide, H-Ile-Gly-OMe.

Visualizing Workflows and Relationships

To further aid researchers, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the logical considerations for supplier selection.

G Solution-Phase Dipeptide Synthesis Workflow cluster_activation Step 1: Activation cluster_neutralization Step 2: Neutralization cluster_coupling Step 3: Coupling cluster_workup Step 4: Work-up cluster_deprotection Step 5: Deprotection Dissolve Z-Ile-OH & HOBt in DCM Dissolve Z-Ile-OH & HOBt in DCM Cool to 0C Cool to 0C Dissolve Z-Ile-OH & HOBt in DCM->Cool to 0C Add DCC Add DCC Cool to 0C->Add DCC Add TEA/NMM Add TEA/NMM Cool to 0C->Add TEA/NMM Stir for 30-60 min Stir for 30-60 min Add DCC->Stir for 30-60 min Combine Activated & Neutralized Solutions Combine Activated & Neutralized Solutions Add DCC->Combine Activated & Neutralized Solutions Suspend H-Gly-OMe.HCl in DCM Suspend H-Gly-OMe.HCl in DCM Suspend H-Gly-OMe.HCl in DCM->Cool to 0C Add TEA/NMM->Combine Activated & Neutralized Solutions Warm to RT & Stir Overnight Warm to RT & Stir Overnight Combine Activated & Neutralized Solutions->Warm to RT & Stir Overnight Filter DCU Filter DCU Warm to RT & Stir Overnight->Filter DCU Wash with NaHCO3 Wash with NaHCO3 Filter DCU->Wash with NaHCO3 Wash with HCl Wash with HCl Wash with NaHCO3->Wash with HCl Wash with Brine Wash with Brine Wash with HCl->Wash with Brine Dry & Concentrate Dry & Concentrate Wash with Brine->Dry & Concentrate Purify (optional) Purify (optional) Dry & Concentrate->Purify (optional) Dissolve in MeOH Dissolve in MeOH Purify (optional)->Dissolve in MeOH Add Pd/C Add Pd/C Dissolve in MeOH->Add Pd/C Hydrogenate Hydrogenate Add Pd/C->Hydrogenate Filter Catalyst Filter Catalyst Hydrogenate->Filter Catalyst Concentrate Concentrate Filter Catalyst->Concentrate Final Product: H-Ile-Gly-OMe Final Product: H-Ile-Gly-OMe Concentrate->Final Product: H-Ile-Gly-OMe

Caption: Workflow for the solution-phase synthesis of a dipeptide using this compound.

G Supplier Selection Criteria for this compound cluster_quality Quality & Documentation cluster_logistics Logistics & Commercials Ideal Supplier Ideal Supplier Purity (>98%) Purity (>98%) Ideal Supplier->Purity (>98%) Certificate of Analysis Certificate of Analysis Ideal Supplier->Certificate of Analysis MSDS Availability MSDS Availability Ideal Supplier->MSDS Availability Competitive Pricing Competitive Pricing Ideal Supplier->Competitive Pricing Available Quantities Available Quantities Ideal Supplier->Available Quantities Lead Time Lead Time Ideal Supplier->Lead Time Technical Support Technical Support Ideal Supplier->Technical Support

Caption: Key decision-making factors for selecting a this compound supplier.

References

Synthesis of CBZ-L-Isoleucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-Carbobenzyloxy-L-isoleucine (CBZ-L-Isoleucine) from its parent amino acid, L-isoleucine. The protection of the amine functionality with the benzyloxycarbonyl (Cbz or Z) group is a fundamental and widely utilized transformation in peptide synthesis and the development of complex organic molecules.[1][2][] This guide provides detailed experimental protocols, quantitative data, and visual diagrams to facilitate a comprehensive understanding and practical application of this synthetic procedure.

Overview of the Synthesis

The synthesis of this compound is achieved through the reaction of L-isoleucine with benzyl (B1604629) chloroformate (also known as benzyloxycarbonyl chloride or Cbz-Cl) under alkaline conditions.[1][4][5] This reaction, a nucleophilic acyl substitution, results in the formation of a stable urethane (B1682113) linkage, effectively protecting the primary amine of the isoleucine. The reaction is typically performed in an aqueous medium or a biphasic system, with a base to neutralize the hydrochloric acid byproduct and maintain a pH that facilitates the reaction while minimizing side reactions like racemization.[2]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

ParameterValueReference
Molecular Formula C14H19NO4[6]
Molecular Weight 265.30 g/mol [6]
Appearance White to off-white solid
Melting Point 52-54 °C[7]
Optical Rotation [α]20/D +6.0° (c = 6 in ethanol)
Typical Yield Can be high, often exceeding 80-90% under optimized conditions.[8]
Purity Typically >98% after recrystallization.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from L-isoleucine.

3.1. Materials and Reagents

  • L-Isoleucine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na2CO3) or Sodium hydroxide (B78521) (NaOH)

  • Water (distilled or deionized)

  • Ethyl acetate

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

3.2. Reaction Procedure

  • Dissolution of L-Isoleucine: In a flask equipped with a magnetic stirrer, dissolve L-isoleucine in an aqueous solution of a base, such as 2N sodium hydroxide or a 10% sodium carbonate solution, at 0 °C.[1][4] The amount of base should be sufficient to dissolve the amino acid and neutralize the HCl generated during the reaction.

  • Addition of Benzyl Chloroformate: While vigorously stirring the cooled solution, slowly and simultaneously add benzyl chloroformate and an additional equivalent of the base solution dropwise.[5] Maintain the temperature at 0-5 °C throughout the addition. The pH of the reaction mixture should be maintained between 8 and 10 to ensure efficient reaction and minimize racemization.[2]

  • Reaction: After the complete addition of benzyl chloroformate, allow the mixture to stir at 0 °C for an additional hour, followed by stirring at room temperature for 2-3 hours.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.

    • Acidify the aqueous layer to a pH of approximately 2 with dilute hydrochloric acid while cooling in an ice bath. The product, this compound, will precipitate as a white solid or oil.

    • Extract the product into a suitable organic solvent, such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether or chloroform.[8]

3.3. Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:

  • Melting Point: Compare the observed melting point with the literature value (52-54 °C).[7]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C=O of the carbamate (B1207046) and carboxylic acid, N-H).

  • Optical Rotation: To confirm the stereochemical integrity of the product.

Visualizations

4.1. Reaction Pathway

Reaction_Pathway cluster_products Products L_Isoleucine L-Isoleucine CBZ_L_Isoleucine This compound L_Isoleucine->CBZ_L_Isoleucine + L_Isoleucine->CBZ_L_Isoleucine  Base (aq. solution) CBZ_Cl Benzyl Chloroformate CBZ_Cl->CBZ_L_Isoleucine Base Base (e.g., NaOH) HCl HCl

Caption: Chemical synthesis of this compound from L-Isoleucine.

4.2. Experimental Workflow

Experimental_Workflow start Start dissolution Dissolve L-Isoleucine in aqueous base at 0°C start->dissolution addition Slowly add Benzyl Chloroformate and base at 0-5°C dissolution->addition reaction Stir at 0°C (1h) then at room temperature (2-3h) addition->reaction workup Workup: - Wash with diethyl ether - Acidify with HCl - Extract with ethyl acetate reaction->workup purification Purification: - Dry over Na2SO4 - Evaporate solvent - Recrystallize workup->purification characterization Characterization: - Melting Point - NMR, IR - Optical Rotation purification->characterization end End characterization->end

References

A Comprehensive Technical Guide to the Physicochemical Properties of N-Cbz-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physicochemical properties of N-Carbobenzyloxy (Cbz)-protected amino acids. These compounds are fundamental building blocks in peptide synthesis and drug development, and a deep understanding of their properties is crucial for process optimization, purification, and the successful construction of complex peptide-based molecules. This guide presents quantitative data, detailed experimental protocols, and logical workflows to support researchers in their synthetic endeavors.

Core Physicochemical Properties

N-Cbz-protected amino acids are typically white, crystalline solids, a characteristic that facilitates their handling and purification. The introduction of the lipophilic Cbz group significantly alters the properties of the parent amino acid, most notably increasing its hydrophobicity. This change influences solubility, chromatographic behavior, and other key parameters.

Data Presentation of Key Physicochemical Properties

The following table summarizes the key quantitative data for several common N-Cbz-protected amino acids.

N-Cbz-Amino AcidMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Specific Optical Rotation [α]D (c, solvent)
Cbz-Gly-OH C10H11NO4209.20118 - 122Not Applicable
Cbz-L-Ala-OH C11H13NO4223.2384 - 87-14.5° (c=2, Acetic Acid)
Cbz-L-Val-OH C13H17NO4251.2862 - 64-4.3° (c=unknown, unknown)
Cbz-L-Leu-OH C14H19NO4265.31(Oily Liquid)-17° (c=2, Ethanol)
Cbz-L-Phe-OH C17H17NO4299.3285 - 89+4.0° to +6.5° (c=4, Acetic Acid)
Cbz-L-Pro-OH C13H15NO4249.2775 - 78-38.0° to -42.0° (c=2, Ethanol)
Solubility Profile

The Cbz group renders these amino acid derivatives generally insoluble in water but soluble in a range of organic solvents. The solubility is influenced by the nature of the amino acid side chain and the solvent's polarity and hydrogen bonding capacity.

A detailed study on the solubility of N-Cbz-glycine in various solvents provides a representative profile. The solubility generally increases with temperature. The order of solubility in different solvent classes at near-ambient temperatures is as follows: Alcohols > Ketones > Esters > Other non-alcoholic organic solvents > Water.[1]

Table of Quantitative Solubility Data for N-Cbz-Glycine at 298.15 K (25 °C) [1]

SolventSolubility (mole fraction, x₁)
Methanol (B129727)0.1557
Ethanol (B145695)0.0898
n-Propanol0.0601
iso-Propanol0.0612
n-Butanol0.0441
iso-Butanol0.0309
n-Pentanol0.0336
Acetone0.1032
2-Butanone0.0789
Methyl Acetate (B1210297)0.0611
Ethyl Acetate0.0456
Acetonitrile0.0398
Dichloromethane0.0101
Water0.0003

For other N-Cbz-amino acids, while comprehensive quantitative data is less available, a similar trend is observed. For instance, N-Cbz-L-leucine is described as a viscous liquid that is not miscible or is difficult to mix with water but is soluble in chloroform, DMSO, and methanol.[1][2]

Experimental Protocols

Synthesis of N-Cbz-Protected Amino Acids (Schotten-Baumann Conditions)

This protocol describes a general method for the N-protection of an amino acid using benzyl (B1604629) chloroformate under alkaline conditions.

Materials:

  • Amino acid

  • Sodium carbonate (Na₂CO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Dioxane (or another suitable organic solvent)

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve the amino acid in a 10% aqueous solution of sodium carbonate.

  • Cool the solution to 0-5 °C in an ice bath.

  • While vigorously stirring, add benzyl chloroformate dropwise, maintaining the temperature below 5 °C. The pH of the reaction mixture should be maintained in the alkaline range (pH 8-10).

  • After the addition is complete, continue stirring at room temperature for 2-3 hours.

  • Wash the reaction mixture with diethyl ether or ethyl acetate to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl while cooling in an ice bath. The N-Cbz-amino acid will precipitate as a solid or an oil.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude N-Cbz-amino acid.

  • Recrystallize the product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure compound.

Deprotection of the N-Cbz Group by Catalytic Hydrogenolysis

This is a standard and clean method for the removal of the Cbz protecting group.

Materials:

  • N-Cbz-protected amino acid

  • Methanol or ethanol

  • Palladium on carbon (Pd/C, 5-10% w/w)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the N-Cbz-protected amino acid in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of Pd/C (typically 5-10% of the substrate weight).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process 2-3 times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the solvent used for the reaction.

  • Evaporate the filtrate under reduced pressure to yield the deprotected amino acid.

Characterization by Thin Layer Chromatography (TLC)

TLC is a quick and effective method to monitor the progress of protection and deprotection reactions and to assess the purity of the N-Cbz-amino acids.

Materials:

  • Silica (B1680970) gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • Mobile Phase: A common solvent system for amino acids and their derivatives is a mixture of n-butanol, glacial acetic acid, and water, typically in a ratio of 4:1:1 or 3:1:1 (v/v/v).

  • Visualization Reagent:

    • UV Light (254 nm): The benzyl group of the Cbz protection allows for visualization under UV light as a dark spot on a fluorescent background.

    • Potassium Permanganate (KMnO₄) Stain: This stain is effective for compounds that can be oxidized. The Cbz group and the amino acid backbone will react.

      • Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.

    • Ninhydrin (B49086) Stain: This is used to visualize the deprotected amino acid, which will appear as a colored spot (typically purple or yellow for proline).

      • Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.

Procedure:

  • Spot the sample(s) on the baseline of a silica gel TLC plate.

  • Develop the plate in a chamber saturated with the chosen mobile phase.

  • After the solvent front has reached the desired height, remove the plate and mark the solvent front.

  • Dry the plate thoroughly.

  • Visualize the spots under UV light.

  • If further visualization is required, dip or spray the plate with the chosen staining reagent and gently heat if necessary.

  • Calculate the Retention Factor (Rf) value for each spot. The Rf value of the Cbz-protected amino acid will be significantly higher than that of the unprotected amino acid due to its increased hydrophobicity.

Characterization by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful tool for assessing the purity of N-Cbz-protected amino acids. The presence of the aromatic ring in the Cbz group allows for straightforward detection using a UV detector.

Typical HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A typical gradient would be to start with a low percentage of B and increase it over time to elute the more hydrophobic compounds. For example, a linear gradient from 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm or 220 nm.

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare a dilute solution of the N-Cbz-amino acid in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture).

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject the sample onto the HPLC system.

  • Analyze the resulting chromatogram for the retention time and peak purity.

Mandatory Visualizations

Workflow for Synthesis and Purification of N-Cbz-Amino Acids

Synthesis_Purification_Workflow start_end start_end process process input_output input_output decision decision purification purification start Start amino_acid Amino Acid start->amino_acid reaction Protection Reaction (Schotten-Baumann) amino_acid->reaction cbz_cl Cbz-Cl cbz_cl->reaction base Base (e.g., Na2CO3) base->reaction workup Aqueous Workup & Acidification reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying & Solvent Evaporation extraction->drying crude_product Crude Cbz-Amino Acid drying->crude_product recrystallization Recrystallization crude_product->recrystallization pure_product Pure Cbz-Amino Acid recrystallization->pure_product end End pure_product->end

Caption: Workflow for the synthesis and purification of an N-Cbz-protected amino acid.

Role of N-Cbz-Amino Acids in Solid-Phase Peptide Synthesis (SPPS)

SPPS_Cycle resin_node resin_node process_node process_node input_node input_node wash_node wash_node cleavage_node cleavage_node resin_start Resin-Bound Peptide (N-terminus free amine) coupling Coupling resin_start->coupling cbz_aa N-Cbz-Amino Acid cbz_aa->coupling coupling_reagent Coupling Reagent (e.g., DCC/HOBt) coupling_reagent->coupling resin_coupled Resin-Bound Peptide (N-terminus Cbz-protected) coupling->resin_coupled wash1 Wash resin_coupled->wash1 deprotection Cbz Deprotection (e.g., H₂/Pd-C) wash1->deprotection wash2 Wash deprotection->wash2 wash2->resin_start for next cycle cycle Repeat Cycle for Next Amino Acid wash2->cycle

Caption: A single cycle of solid-phase peptide synthesis using an N-Cbz-protected amino acid.

References

Methodological & Application

Application Notes and Protocols for CBZ-L-Isoleucine Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-α-Carbobenzyloxy-L-isoleucine (CBZ-L-Isoleucine) in peptide synthesis. This document outlines detailed protocols for both solution-phase and solid-phase peptide synthesis (SPPS), a summary of quantitative data for common coupling methods, and a visual representation of the general peptide synthesis workflow.

Introduction

This compound is a widely utilized N-protected amino acid in peptide synthesis. The carbobenzyloxy (CBZ or Z) group provides robust protection of the α-amino group, preventing unwanted side reactions during peptide bond formation. It is stable under a variety of coupling conditions and can be readily removed by methods such as catalytic hydrogenation.[1] L-Isoleucine, being a β-branched amino acid, can present steric hindrance, making the choice of an appropriate coupling reagent and protocol critical for achieving high yields and purity.

This document details established protocols using common coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) with 1-hydroxybenzotriazole (B26582) (HOBt) and phosphonium (B103445) salts like PyBOP, which are effective for coupling sterically hindered amino acids.[2]

Data Presentation

The following table summarizes quantitative data from representative peptide coupling reactions involving this compound or similar N-CBZ protected amino acids. It is important to note that yields and reaction times can vary depending on the specific peptide sequence, scale, and reaction conditions.

Coupling ReagentN-Protected Amino AcidC-Terminal Amino Acid/ResinSynthesis PhaseReaction TimeYield (%)Purity/CommentsReference
DCC/HOBtZ-D-Leu-OHH-Gly-OMe·HClSolution2h at 0°C, then overnight at RT70-85% (Typical)High purity after column chromatography.[1]
DCC/HOBtN-Boc-ProL-PheSolution1 hour~80%Determined by ¹H NMR of the crude product.[3]
PyBOP/HOBtN-(3-indolylacetyl)-L-isoleucineAla-ResinSolid2 hoursNot specifiedPart of a larger peptide synthesis.[4]
HBTU/DIPEAFmoc-amino acidRink Amide ResinSolid10-60 minutes50-80% (Typical)General protocol for SPPS.[5]

Experimental Protocols

Solution-Phase Dipeptide Synthesis: this compound Coupling using DCC/HOBt

This protocol describes the synthesis of a dipeptide (e.g., CBZ-L-Ile-Gly-OMe) in solution.

Materials:

  • This compound

  • Glycine (B1666218) methyl ester hydrochloride (H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • 10% aqueous Potassium Bisulfate (KHSO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Amine Neutralization: In a round-bottom flask, suspend H-Gly-OMe·HCl (1.0 eq) in anhydrous DCM. Add TEA (1.0 eq) and stir the mixture at room temperature for 15 minutes to generate the free amine.

  • Activation of Carboxylic Acid: In a separate round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the flask to 0°C in an ice bath.

  • Coupling Reaction: To the cooled this compound solution, add the neutralized glycine methyl ester solution from step 1. Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.[1]

  • Work-up:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 10% aqueous KHSO₄, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Solid-Phase Peptide Synthesis (SPPS): this compound Coupling using HBTU

This protocol outlines a single coupling cycle for adding this compound to a growing peptide chain on a resin support (e.g., Rink Amide resin). This protocol assumes a standard Fmoc-SPPS workflow where the N-terminal Fmoc group has been removed prior to the coupling of the CBZ-protected amino acid as the final residue.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[6]

  • Amino Acid Activation: In a separate vial, dissolve this compound (3-5 eq relative to resin loading), HBTU (3-5 eq), and DIPEA (6-10 eq) in DMF. Allow the solution to pre-activate for a few minutes.

  • Coupling: Add the activated amino acid solution to the swollen and deprotected resin. Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a ninhydrin (B49086) test.

  • Washing: After the coupling is complete (negative ninhydrin test), drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.[6]

  • The peptide-resin is now ready for the final cleavage and deprotection steps.

Mandatory Visualization

The following diagrams illustrate the general workflow of peptide synthesis and the mechanism of a carbodiimide-mediated peptide coupling.

Peptide_Synthesis_Workflow cluster_solution Solution-Phase Synthesis cluster_solid Solid-Phase Synthesis sol_start N-Protected Amino Acid (e.g., this compound) sol_reaction Peptide Bond Formation in Solution sol_start->sol_reaction sol_amine C-Protected Amino Acid (Amino Acid Ester) sol_amine->sol_reaction sol_coupling Coupling Reagent (e.g., DCC/HOBt) sol_coupling->sol_reaction sol_workup Work-up & Purification sol_reaction->sol_workup sol_deprotection Deprotection sol_workup->sol_deprotection sol_peptide Dipeptide sol_deprotection->sol_peptide sp_resin Resin Support sp_deprotect1 Fmoc Deprotection sp_resin->sp_deprotect1 sp_coupling Couple this compound (e.g., with HBTU) sp_deprotect1->sp_coupling sp_wash Washing sp_coupling->sp_wash sp_cleavage Cleavage from Resin & CBZ Deprotection sp_wash->sp_cleavage Repeat for all residues sp_purify Purification sp_cleavage->sp_purify sp_final_peptide Final Peptide sp_purify->sp_final_peptide

Caption: General workflows for solution-phase and solid-phase peptide synthesis.

DCC_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step cbz_ile This compound (R-COOH) o_acylisourea O-Acylisourea Intermediate (Highly Reactive) cbz_ile->o_acylisourea dcc DCC dcc->o_acylisourea hobt_ester HOBt Active Ester (Less prone to racemization) o_acylisourea->hobt_ester peptide_bond Peptide Bond Formation o_acylisourea->peptide_bond Direct reaction (more racemization) hobt HOBt hobt->hobt_ester hobt_ester->peptide_bond amino_component Amino Component (H₂N-R') amino_component->peptide_bond dcu DCU (Byproduct) peptide_bond->dcu peptide CBZ-Dipeptide peptide_bond->peptide

Caption: Mechanism of DCC/HOBt mediated peptide coupling.

References

Application Notes and Protocols for the Deprotection of CBZ-L-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of N-Carbobenzyloxy-L-Isoleucine (CBZ-L-Isoleucine). The selection of an appropriate deprotection method is critical in peptide synthesis and the development of pharmaceutical intermediates to ensure high yield and purity of the final product. The primary methods for the removal of the CBZ group include catalytic hydrogenolysis and acid-catalyzed cleavage.

Comparison of Deprotection Methods for CBZ-Protected Amines

The following table summarizes common methods for the deprotection of CBZ-protected amines, providing key parameters for comparison. While specific yields for this compound are not available for all methods in a single comparative study, the data presented is based on closely related substrates and provides a reliable indication of the efficacy of each method.

Deprotection MethodReagents/CatalystSolvent(s)TemperatureReaction TimeTypical Yield (%)AdvantagesLimitations
Catalytic Hydrogenation H₂, 5-10% Pd/CMethanol (B129727), EthanolRoom Temp.1 - 4 hours>95Mild, neutral conditions; clean byproducts (toluene and CO₂).[1]Incompatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups); catalyst can be poisoned by sulfur compounds.[1]
Transfer Hydrogenolysis Ammonium (B1175870) Formate (B1220265), 10% Pd/CMethanol, DMFRoom Temp.10 - 30 min~91 (dipeptide)[2]Avoids the use of flammable hydrogen gas; rapid reaction times.[3]Requires removal of excess ammonium formate; potential for side reactions at elevated temperatures.[3]
Acidolysis (HBr) 33% HBr in Acetic AcidAcetic AcidRoom Temp.15 - 60 minHighEffective for substrates sensitive to hydrogenation; rapid deprotection.[4]Harsh acidic conditions can lead to side reactions and may not be suitable for acid-labile protecting groups.[4]
Lewis Acid-Catalysis AlCl₃, Hexafluoroisopropanol (HFIP)HFIPRoom Temp.2 - 16 hoursHighMild conditions; good functional group tolerance (e.g., nitro, halogens, double bonds).[5][6]Requires inert atmosphere; HFIP is a specialty solvent.[6]

Experimental Protocols

Detailed methodologies for the most common and effective deprotection methods for this compound are provided below.

Protocol 1: Catalytic Hydrogenation using H₂/Pd-C

This protocol describes the deprotection of this compound via catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Celite® or other filter aid

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol or ethanol.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) to remove oxygen.

  • Catalyst Addition: Under the inert atmosphere, carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For a lab-scale reaction, a balloon filled with H₂ is generally sufficient. Maintain a positive pressure of hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature. Efficient stirring is crucial for optimal contact between the substrate, catalyst, and hydrogen.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield L-Isoleucine. Further purification can be achieved by recrystallization if necessary.

Protocol 2: Transfer Hydrogenolysis using Ammonium Formate/Pd-C

This protocol outlines the deprotection of this compound using transfer hydrogenolysis with ammonium formate as the hydrogen donor.[3]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (HCOONH₄)

  • Methanol (MeOH) or Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Celite® or other filter aid

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in methanol or DMF, add 10% Pd/C (approximately 1/10th to 1/5th the weight of the substrate).[3]

  • Hydrogen Donor Addition: Add ammonium formate (2-4 equivalents) to the stirred suspension.[3]

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or ¹³C NMR spectroscopy.[3]

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Evaporate the filtrate to dryness. To remove excess ammonium formate, the residue can be dissolved in an organic solvent and washed with a saturated NaCl solution, or purified by dialysis and lyophilization.[3]

Protocol 3: Acidolysis using HBr in Acetic Acid

This protocol details the cleavage of the CBZ group from this compound using a solution of hydrogen bromide in acetic acid.

Materials:

  • This compound

  • 33% Hydrogen Bromide (HBr) in Acetic Acid

  • Anhydrous Diethyl Ether

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the CBZ-protected L-Isoleucine in a 33% solution of HBr in acetic acid.

  • Reaction: Stir the resulting mixture at room temperature for 15 to 60 minutes.

  • Monitoring: The reaction progress can be monitored by TLC.

  • Precipitation: Upon completion of the reaction, add the reaction mixture to a stirred solution of anhydrous diethyl ether to precipitate the isoleucine hydrobromide salt.

  • Isolation: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to obtain the deprotected L-Isoleucine hydrobromide.

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the described deprotection methods.

Deprotection_Workflow_Catalytic_Hydrogenation cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation dissolve Dissolve this compound in MeOH/EtOH purge_n2 Purge with N₂/Ar dissolve->purge_n2 add_catalyst Add 10% Pd/C purge_n2->add_catalyst add_h2 Introduce H₂ Atmosphere add_catalyst->add_h2 stir Stir Vigorously at RT add_h2->stir monitor Monitor by TLC/LC-MS stir->monitor filter Filter through Celite® monitor->filter concentrate Concentrate Filtrate filter->concentrate purify Purify (if necessary) concentrate->purify

Caption: Workflow for Catalytic Hydrogenation.

Deprotection_Workflow_Transfer_Hydrogenolysis cluster_setup Reaction Setup cluster_reaction Hydrogenolysis cluster_workup Work-up & Isolation dissolve Dissolve this compound in MeOH/DMF add_catalyst Add 10% Pd/C dissolve->add_catalyst add_donor Add Ammonium Formate add_catalyst->add_donor stir Stir at RT add_donor->stir monitor Monitor by TLC/NMR stir->monitor filter Filter through Celite® monitor->filter concentrate Evaporate Filtrate filter->concentrate wash Wash/Purify concentrate->wash

Caption: Workflow for Transfer Hydrogenolysis.

Deprotection_Workflow_Acidolysis cluster_reaction Acidic Cleavage cluster_isolation Isolation dissolve Dissolve this compound in 33% HBr/AcOH stir Stir at RT dissolve->stir monitor Monitor by TLC stir->monitor precipitate Precipitate in Diethyl Ether monitor->precipitate filter Filter Precipitate precipitate->filter dry Dry under Vacuum filter->dry

Caption: Workflow for Acidolysis with HBr/AcOH.

References

Application Notes and Protocols for CBZ-L-Isoleucine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of protecting groups is fundamental to successful solid-phase peptide synthesis (SPPS). The Carboxybenzyl (CBZ or Z) group is a well-established amine protecting group, offering unique advantages due to its stability and orthogonal deprotection strategy. CBZ-L-Isoleucine is a valuable building block for the introduction of an N-terminal isoleucine residue that can be selectively deprotected under conditions that do not affect acid-labile side-chain protecting groups (like Boc or tBu) or the linkage to the resin in standard Fmoc-based SPPS.

The primary advantage of the CBZ group lies in its resistance to both the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal. The CBZ group is typically cleaved by catalytic hydrogenolysis, providing an orthogonal deprotection method that enhances the strategic possibilities in complex peptide synthesis.[1] This is particularly useful for the synthesis of peptides where N-terminal modification is desired after the completion of the peptide chain assembly or for the synthesis of protected peptide fragments for subsequent ligation.

These application notes provide an overview of the use of this compound in SPPS, including illustrative quantitative data, detailed experimental protocols for its incorporation and deprotection, and workflows for peptide synthesis.

Data Presentation

While specific, direct quantitative data for the coupling efficiency of this compound in SPPS is not extensively published, the following tables provide representative data based on the known reactivity of sterically hindered amino acids and the performance of common coupling reagents in SPPS. These values should be considered as a guideline for synthesis planning.

Table 1: Illustrative Coupling Efficiency of this compound with Common Coupling Reagents.

Coupling ReagentActivator/BaseTypical Coupling Time (min)Expected Coupling Efficiency (%)
HBTUDIPEA60 - 120> 98%
HATUDIPEA/Collidine45 - 90> 99%
DIC/Oxyma-90 - 180> 97%
PyBOPDIPEA60 - 120> 98%

Note: Coupling times and efficiencies can be influenced by the specific peptide sequence, resin, and solvent system used. Longer coupling times or double coupling may be necessary for particularly difficult sequences.

Table 2: Comparison of Deprotection Methods for N-Terminal CBZ Group.

Deprotection MethodReagents and ConditionsTypical Reaction TimeAdvantagesDisadvantages
Catalytic Hydrogenolysis (on-resin)H₂ (g) balloon, 10% Pd/C, in MeOH or DMF2 - 6 hoursClean byproducts (toluene, CO₂), orthogonal to acid/base labile groups.Not compatible with reducible functional groups (e.g., Cys(Trt), Met). Requires specialized equipment for handling H₂ gas.
Transfer Hydrogenolysis (on-resin)Ammonium formate (B1220265) or 1,4-cyclohexadiene, 10% Pd/C, in MeOH or THF4 - 12 hoursAvoids the use of H₂ gas, safer for standard laboratory setups.Can be slower than direct hydrogenation.
Acidic CleavageHBr in Acetic Acid1 - 2 hoursEffective when hydrogenation is not possible.Harsh conditions that can cleave the peptide from the resin and remove many side-chain protecting groups. Not orthogonal in a standard Fmoc/tBu strategy.

Experimental Protocols

The following protocols are provided for the incorporation of this compound at the N-terminus of a peptide synthesized using standard Fmoc/tBu SPPS methodology.

Protocol 1: N-Terminal Coupling of this compound

This protocol describes the manual coupling of this compound to the deprotected N-terminus of a peptide-resin.

  • Resin Preparation:

    • Following the final Fmoc-amino acid coupling, perform a standard Fmoc deprotection using 20% piperidine (B6355638) in DMF to expose the N-terminal amine of the peptide chain.

    • Wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min) to remove residual piperidine.

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and a suitable coupling reagent such as HATU (2.9 equivalents) in DMF.

    • Add DIPEA or collidine (6 equivalents) to the solution and pre-activate for 1-2 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated this compound solution to the peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours. The progress of the coupling reaction can be monitored using a Kaiser test. A negative Kaiser test (yellow beads) indicates a complete reaction.

    • If the reaction is incomplete after 2 hours, a second coupling can be performed.

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (5 x 1 min).

    • Dry the resin under vacuum.

Protocol 2: On-Resin Deprotection of N-Terminal CBZ Group by Catalytic Hydrogenolysis

This protocol describes the removal of the N-terminal CBZ group while the peptide is still attached to the resin. This method is suitable for peptides that do not contain other reducible groups.

  • Resin Swelling:

  • Catalyst Addition:

    • To the swollen resin slurry, add 10% Palladium on carbon (Pd/C) catalyst (typically 0.1 to 0.2 equivalents by weight relative to the peptide-resin).

  • Hydrogenation:

    • Secure a balloon filled with hydrogen gas (H₂) to the flask.

    • Apply a vacuum to the flask to remove air and then allow the hydrogen from the balloon to fill the flask. Repeat this process 2-3 times to ensure an inert atmosphere.

    • Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring:

    • The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

    • The reaction is typically complete within 2-6 hours.

  • Catalyst Removal:

    • Once the reaction is complete, filter the resin and wash it extensively with alternating washes of DMF and DCM to remove the palladium catalyst. A filtration aid like Celite can be used.

Protocol 3: Cleavage of the CBZ-Peptide from the Resin

The N-terminal CBZ group is stable to the standard TFA cleavage conditions used in Fmoc-SPPS.

For Wang Resin (yielding a C-terminal carboxylic acid):

  • Wash the dried peptide-resin with DCM (3 x 1 min).

  • Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v). For peptides containing tryptophan, add 2.5% 1,2-ethanedithiol (B43112) (EDT).

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

For Rink Amide Resin (yielding a C-terminal amide):

  • Follow the same procedure as for Wang resin, using the same cleavage cocktail. The Rink Amide linker is also cleaved under these conditions to yield a C-terminal amide.

Mandatory Visualization

The following diagrams illustrate the experimental workflows and a representative signaling pathway that can be studied using synthetic peptides.

SPPS_Workflow_with_CBZ_Isoleucine cluster_spps Fmoc-SPPS Chain Elongation cluster_cbz_capping N-Terminal Capping cluster_cleavage_deprotection Cleavage and Deprotection start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent) wash2 Wash coupling->wash2 wash1->coupling wash2->deprotection Repeat n-1 times final_deprotection Final Fmoc Deprotection wash2->final_deprotection cbz_coupling This compound Coupling final_deprotection->cbz_coupling final_wash Final Wash cbz_coupling->final_wash cleavage Cleavage from Resin (TFA Cocktail) final_wash->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation cbz_peptide Purified CBZ-Peptide precipitation->cbz_peptide cbz_deprotection CBZ Deprotection (Hydrogenolysis) cbz_peptide->cbz_deprotection final_peptide Final Deprotected Peptide cbz_deprotection->final_peptide MAPK_Signaling_Pathway extracellular Extracellular Signal (e.g., Growth Factor, Stress) receptor Receptor Tyrosine Kinase extracellular->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors cellular_response Cellular Response (Proliferation, Differentiation, Survival) transcription_factors->cellular_response synthetic_peptide Synthetic Peptide Inhibitor/Modulator synthetic_peptide->raf synthetic_peptide->mek

References

Application Note: Determination of Chemical and Chiral Purity of CBZ-L-Isoleucine using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the analytical procedures for determining the chemical and chiral purity of N-Carbobenzoxy-L-Isoleucine (CBZ-L-Isoleucine), a critical raw material in peptide synthesis and pharmaceutical development. Two distinct High-Performance Liquid Chromatography (HPLC) methods are presented: a reversed-phase HPLC (RP-HPLC) method for the quantification of chemical purity and the identification of process-related impurities, and a chiral HPLC method for the separation and quantification of stereoisomeric impurities. These protocols are designed for researchers, scientists, and drug development professionals requiring robust and reliable analytical characterization of this protected amino acid.

1. Introduction

N-Carbobenzoxy-L-Isoleucine (Z-Ile-OH) is a derivative of the essential amino acid L-isoleucine, where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection is fundamental in peptide synthesis to prevent unwanted side reactions during peptide bond formation. The purity of this compound is paramount, as impurities can lead to the incorporation of incorrect amino acids or the formation of undesired byproducts in the final peptide, impacting its efficacy and safety.

Isoleucine possesses two chiral centers, leading to four possible stereoisomers: L-isoleucine, D-isoleucine, L-alloisoleucine, and D-alloisoleucine. During the synthesis of this compound, racemization or the presence of isomeric starting materials can introduce these stereoisomers as impurities. Therefore, a comprehensive purity analysis must assess both chemical and chiral purity. Reversed-phase HPLC is a widely adopted technique for analyzing amino acids and peptides due to its high efficiency and compatibility with volatile buffers.[1][2] For the separation of enantiomers and diastereomers, specialized chiral stationary phases (CSPs) are required.[3][4][5] This note provides validated protocols for both analyses.

2. Experimental Protocols

2.1. Chemical Purity Determination by Reversed-Phase HPLC

This method is designed to separate this compound from potential starting materials, byproducts of the Cbz-protection reaction (e.g., benzyl (B1604629) alcohol, dibenzyl carbonate), and other related chemical impurities.

2.1.1. Materials and Reagents

  • This compound Reference Standard (>99.5% purity)

  • This compound Sample

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade, e.g., Milli-Q)

  • Trifluoroacetic Acid (TFA, HPLC Grade)

  • Methanol (HPLC Grade)

2.1.2. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1100 Series or equivalent with UV/DAD detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Gradient 30% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 214 nm
Injection Vol. 10 µL
Run Time 30 minutes (including re-equilibration)

2.1.3. Sample Preparation

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2.1.4. Data Analysis

The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

2.2. Chiral Purity Determination by Chiral HPLC

This method is crucial for separating and quantifying the stereoisomeric impurities of this compound, namely the D, L-allo, and D-allo forms.

2.2.1. Materials and Reagents

  • This compound Reference Standard

  • CBZ-D-Isoleucine, CBZ-L-Alloisoleucine, CBZ-D-Alloisoleucine (if available for peak identification)

  • Hexane (HPLC Grade)

  • Isopropanol (IPA, HPLC Grade)

  • Ethanol (HPLC Grade)

  • Trifluoroacetic Acid (TFA, HPLC Grade)

2.2.2. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1100 Series or equivalent with UV/DAD detector
Column Polysaccharide-based Chiral Stationary Phase (e.g., Lux Cellulose-2, 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic: 90:10 (v/v) Hexane/Ethanol with 0.1% TFA
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 214 nm
Injection Vol. 10 µL
Run Time 25 minutes

2.2.3. Sample Preparation

  • Standard and Sample Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard or sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Resolution Solution: If all four stereoisomers are available, prepare a solution containing a small amount of each to confirm the elution order and resolution.

  • Filter all solutions through a 0.45 µm syringe filter compatible with organic solvents.

2.2.4. Data Analysis

The enantiomeric/diastereomeric purity is calculated based on the area percent of the L-Isoleucine peak relative to the sum of the areas of all stereoisomer peaks.

Chiral Purity (%) = (Area of this compound Peak / Sum of Areas of All Stereoisomer Peaks) x 100

3. Experimental Workflow and Diagrams

The overall workflow for the complete purity analysis of a this compound sample is depicted below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting weigh Weigh Sample & Reference Standard dissolve Dissolve in Appropriate Diluent weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter rp_hplc Inject into RP-HPLC System filter->rp_hplc For Chemical Purity chiral_hplc Inject into Chiral HPLC System filter->chiral_hplc For Chiral Purity rp_data Integrate Peaks & Calculate Chemical Purity (%) rp_hplc->rp_data chiral_data Integrate Peaks & Calculate Chiral Purity (%) chiral_hplc->chiral_data report Final Purity Report rp_data->report chiral_data->report

Caption: Workflow for this compound Purity Analysis.

4. Data Presentation

The results from both analyses should be compiled into clear, concise tables for easy interpretation and comparison.

Table 1: Representative Data for Chemical Purity Analysis (RP-HPLC)

Peak No.Retention Time (min)Area (mAU*s)Area %Identification
13.215.60.3Impurity A
212.55180.299.5This compound
315.810.40.2Impurity B
Total 5206.2 100.0

Table 2: Representative Data for Chiral Purity Analysis (Chiral HPLC)

Peak No.Retention Time (min)Area (mAU*s)Area %Identification
19.88.50.20CBZ-D-Alloisoleucine
211.212.80.30CBZ-L-Alloisoleucine
314.54.30.10CBZ-D-Isoleucine
416.14224.499.40This compound
Total 4250.0 100.0

5. Discussion

The RP-HPLC method provides excellent separation of the main this compound peak from other non-isomeric impurities, allowing for an accurate assessment of its chemical purity. The use of a C18 column is standard for separating moderately hydrophobic molecules like protected amino acids.

The chiral HPLC method is essential for confirming the stereochemical integrity of the material. The selection of a polysaccharide-based chiral stationary phase is critical for achieving baseline resolution of all four stereoisomers.[6] The isocratic mobile phase ensures robust and reproducible separations. The data presented in Table 2 indicates a high chiral purity of 99.40%, which is typically required for pharmaceutical applications.

The HPLC methods detailed in this application note provide a comprehensive framework for the purity assessment of this compound. By employing both reversed-phase and chiral chromatography, users can confidently determine the chemical and stereoisomeric purity, ensuring the quality and suitability of this key raw material for its intended use in research and manufacturing. These protocols are robust, reproducible, and essential for the quality control of protected amino acids.

References

Application Notes and Protocols for Using CBZ-L-Isoleucine in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of N-α-Carbobenzyloxy-L-isoleucine (CBZ-L-Isoleucine) in solution-phase peptide synthesis (SPPS). This document outlines the fundamental principles, detailed experimental protocols, and relevant data to facilitate the successful incorporation of L-isoleucine into peptide chains for research and development purposes.

Introduction

N-α-Carbobenzyloxy-L-isoleucine is a widely used building block in peptide synthesis. The carbobenzyloxy (CBZ or Z) group serves as a robust protecting group for the α-amino function of isoleucine.[1][] This protection prevents unwanted side reactions during peptide bond formation. The CBZ group is stable under various coupling conditions and can be selectively removed, typically by catalytic hydrogenolysis, a method that is orthogonal to many other protecting groups used in peptide chemistry.[3]

Solution-phase peptide synthesis, while often more labor-intensive than solid-phase methods, is highly suitable for large-scale synthesis and for the preparation of shorter peptides or peptide fragments.[4][5] It allows for the purification and characterization of intermediates at each step, ensuring the quality of the final peptide.[6]

Key Features of this compound

  • Orthogonal Protection: The CBZ group is stable to the basic conditions often used for the deprotection of Fmoc groups and the acidic conditions for Boc group removal, providing valuable orthogonality in complex synthesis strategies.[3]

  • Crystalline Nature: this compound is a crystalline solid, which facilitates accurate weighing and handling.[1]

  • Established Deprotection: The removal of the CBZ group via catalytic hydrogenolysis is a well-established and high-yielding method.[7]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number3160-59-6[8]
Molecular FormulaC₁₄H₁₉NO₄[1]
Molecular Weight265.30 g/mol [1]
Melting Point52-54 °C[1]
AppearanceWhite crystalline powder[1]
Optical Rotation [α]²⁰/D+6.0° (c=6 in ethanol)[1]
Table 2: Representative Yields in Solution-Phase Peptide Synthesis using CBZ-Amino Acids
Protected Amino AcidCoupling PartnerCoupling MethodProductYield (%)Reference
This compoundL-Alanine methyl ester HClDCC, HOBtCBZ-L-Ile-L-Ala-OMeNot specified, used for deprotection study[7]
CBZ-L-AlanineL-Cysteine methyl esterPush-pull acetyleneCBZ-L-Ala-L-Cys-OMe81[9]
CBZ-L-AlanineL-Valine methyl esterPush-pull acetyleneCBZ-L-Ala-L-Val-OMe84[9]
CBZ-L-LeucineGlycine ethyl esterMethoxy acetyleneCBZ-L-Leu-Gly-OEtNot specified, example synthesis[10]
N-Boc-TryptophanLeucine methyl esterT3P®N-Boc-Trp-Leu-OMe96[11]

Experimental Protocols

This section provides detailed protocols for the synthesis of a dipeptide, CBZ-L-Isoleucyl-L-Alanine methyl ester (CBZ-Ile-Ala-OMe), as an illustrative example of the use of this compound in solution-phase peptide synthesis.

Protocol 1: Peptide Coupling using DCC/HOBt

This protocol describes the formation of the peptide bond between this compound and the methyl ester of L-Alanine using the dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) coupling method.

Materials:

  • This compound

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • 5% aqueous citric acid solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Amine Component:

    • Dissolve L-Alanine methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Methylmorpholine (1.0 equivalent) dropwise to neutralize the hydrochloride salt and generate the free amine. Stir for 15-20 minutes at 0 °C.

  • Activation of the Carboxyl Component:

    • In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.0 equivalent) in anhydrous DCM.

    • Cool this solution to 0 °C.

    • Add a solution of DCC (1.1 equivalents) in DCM to the this compound/HOBt mixture.

    • Stir the reaction mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Coupling Reaction:

    • To the activated this compound solution, add the pre-prepared solution of L-Alanine methyl ester at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 5% aqueous citric acid solution (2 x)

      • Saturated aqueous sodium bicarbonate solution (2 x)

      • Brine (1 x)

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude protected dipeptide.

    • The crude product can be further purified by recrystallization or silica (B1680970) gel column chromatography if necessary.

Protocol 2: Deprotection of the CBZ Group by Catalytic Hydrogenolysis

This protocol describes the removal of the CBZ protecting group from the synthesized dipeptide to yield the free amine of the dipeptide, which can be used for further chain elongation.

Materials:

  • CBZ-L-Ile-L-Ala-OMe (from Protocol 1)

  • Palladium on charcoal (10% Pd/C), 5-10 wt% of the peptide

  • Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

  • Reaction Setup:

    • Dissolve the protected dipeptide, CBZ-L-Ile-L-Ala-OMe, in methanol or ethanol in a round-bottom flask suitable for hydrogenation.

    • Carefully add 10% Pd/C catalyst to the solution.

    • Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this cycle 2-3 times to ensure an inert atmosphere.

  • Hydrogenation:

    • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions) at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen atmosphere and flush the flask with nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol or ethanol to ensure complete recovery of the product.

    • Combine the filtrate and washings and concentrate under reduced pressure to yield the deprotected dipeptide, H-L-Ile-L-Ala-OMe.

    • The resulting dipeptide can be used directly in the next coupling step or converted to its hydrochloride salt for storage by dissolving in a minimal amount of solvent and adding a solution of HCl in dioxane or ether.[7]

Visualizations

Solution_Phase_Peptide_Synthesis_Workflow start Start cbz_ile This compound (N-Protected AA) start->cbz_ile h_ala_ome H-L-Alanine-OMe (C-Protected AA) start->h_ala_ome coupling Peptide Coupling (e.g., DCC/HOBt) cbz_ile->coupling h_ala_ome->coupling workup1 Work-up & Purification coupling->workup1 protected_dipeptide CBZ-L-Ile-L-Ala-OMe (Protected Dipeptide) workup1->protected_dipeptide deprotection CBZ Deprotection (Catalytic Hydrogenolysis) protected_dipeptide->deprotection workup2 Work-up deprotection->workup2 free_dipeptide H-L-Ile-L-Ala-OMe (Free Dipeptide) workup2->free_dipeptide elongation Further Peptide Chain Elongation free_dipeptide->elongation

Caption: Workflow for dipeptide synthesis using this compound.

CBZ_Protection_Deprotection_Cycle amino_acid L-Isoleucine cbz_protection N-α Protection (e.g., Cbz-Cl, base) amino_acid->cbz_protection Protection Step cbz_isoleucine This compound cbz_protection->cbz_isoleucine peptide_synthesis Solution-Phase Peptide Synthesis cbz_isoleucine->peptide_synthesis Incorporation cbz_peptide CBZ-Protected Peptide peptide_synthesis->cbz_peptide cbz_deprotection N-α Deprotection (H₂, Pd/C) cbz_peptide->cbz_deprotection Deprotection Step free_amine_peptide Peptide with Free N-terminus cbz_deprotection->free_amine_peptide

Caption: The cycle of CBZ protection and deprotection in peptide synthesis.

References

Activation of Cbz-L-Isoleucine for Amide Bond Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond is a cornerstone of organic synthesis, particularly in the fields of peptide chemistry and drug development. The robust nature of the amide linkage is central to the structure and function of peptides and proteins. Cbz-L-isoleucine (N-Carboxybenzyl-L-isoleucine) is a commonly utilized building block in the synthesis of peptides and other complex organic molecules. The benzyloxycarbonyl (Cbz) group provides robust protection for the α-amino group of isoleucine, preventing unwanted side reactions during the activation of the carboxyl group for amide bond formation. This document provides detailed application notes and experimental protocols for the activation of this compound and its subsequent coupling with various amine nucleophiles.

Principles of Carboxyl Group Activation

Direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid moiety of this compound must first be "activated" to a more electrophilic species that can readily react with an amine. Several classes of reagents are commonly employed for this purpose, each with its own advantages and considerations regarding reaction efficiency, cost, and potential for side reactions such as racemization.

Common strategies for the activation of this compound include:

  • Conversion to Acyl Halides: Highly reactive intermediates, typically formed using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This method is effective but can be harsh and may not be suitable for sensitive substrates.

  • Use of Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress racemization and improve yields, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included.

  • Formation of Active Esters: The carboxylic acid is converted into a more reactive ester, which then readily undergoes aminolysis. This can be achieved in situ using coupling reagents or by pre-forming a stable active ester.

  • Use of Phosphonium and Uronium/Aminium Salts: Reagents like Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient coupling reagents that generate active esters in situ. They are known for rapid reaction times and low levels of racemization.[1]

Data Presentation: Comparative Yields in Amide Bond Formation

The choice of coupling reagent and reaction conditions can significantly impact the yield of the desired amide product. The following tables summarize reported yields for the amide coupling of N-protected isoleucine derivatives with various amines. While much of the specific data available is for the closely related N-Boc-L-isoleucine, the trends are generally applicable to this compound.

Cbz-Protected Amino AcidAmine ComponentCoupling ReagentSolventReaction TimeYield (%)Reference
This compoundGlycine Ethyl EsterMethoxyacetyleneEthyl Acetate (B1210297)3 hoursHigh (not specified)[2]
Cbz-L-ProlineL-Valine4-Nitrophenyl EsterDioxane-Water20 hours68%[3]

Table 1: Reported Yields for Amide Coupling of Cbz-Protected Amino Acids.

N-Boc-L-Isoleucine DerivativeAmine ComponentCoupling Reagent(s)SolventReaction TimeYield (%)Reference
N-Boc-L-IsoleucineAromatic Amine (a)DCC/HOBtCH₂Cl₂Overnight91%[4]
N-Boc-L-IsoleucineAromatic Amine (b)DCC/HOBtCH₂Cl₂Overnight74%[4]
N-Boc-L-IsoleucineAromatic Amine (c)DCC/HOBtCH₂Cl₂Overnight90%[4]

Table 2: Reported Yields for DCC/HOBt Mediated Coupling of N-Boc-L-Isoleucine with Various Aromatic Amines.[4]

Experimental Protocols

The following are detailed protocols for common methods used to activate and couple this compound.

Protocol 1: Amide Bond Formation using DCC and HOBt

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using N,N'-dicyclohexylcarbodiimide (DCC) as the coupling reagent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress racemization.[4]

Materials:

  • This compound

  • Amine (e.g., amino acid ester hydrochloride)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (B128534) (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

  • Addition of Amine and Base: If the amine component is a hydrochloride salt, add it to the reaction mixture followed by the addition of a tertiary base like DIPEA or TEA (2.0 equivalents) to neutralize the salt and facilitate the reaction.

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 equivalents) in DCM or DMF dropwise to the stirred mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and continue stirring overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • A white precipitate of N,N'-dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

    • Wash the filtrate with 1 M HCl solution, followed by saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure amide.

Protocol 2: Amide Bond Formation using HATU

This protocol outlines a procedure for the efficient coupling of this compound with an amine using HATU as the coupling reagent.[5]

Materials:

  • This compound

  • Amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and HATU (1.05 equivalents) in anhydrous DMF or DCM.

  • Base Addition: Add DIPEA or TEA (2.0-3.0 equivalents) to the reaction mixture.

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Amine Addition: Add the amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel or recrystallization.

Protocol 3: Activation via Acyl Chloride Formation using Thionyl Chloride (SOCl₂)

This protocol describes a one-pot method for amide synthesis from a carboxylic acid using thionyl chloride. This method is robust but should be used with caution for substrates sensitive to acidic conditions.

Materials:

  • This compound

  • Amine

  • Thionyl chloride (SOCl₂)

  • Triethylamine (TEA) or Pyridine (B92270)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere and equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous DCM or THF. Add a catalytic amount of DMF (1-2 drops). Cool the solution to 0 °C and slowly add thionyl chloride (1.2-1.5 equivalents). Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas ceases.

  • Removal of Excess SOCl₂: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM or THF. Cool the solution to 0 °C. In a separate flask, dissolve the amine (1.1 equivalents) and a base such as triethylamine or pyridine (1.2 equivalents) in the same solvent. Add the amine solution dropwise to the stirred acyl chloride solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with water or a saturated NaHCO₃ solution. Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

G cluster_activation Activation Step cluster_coupling Coupling Step Cbz_Ile This compound Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) Cbz_Ile->Activated_Intermediate + Coupling_Reagent Coupling Reagent (e.g., DCC, HATU) Coupling_Reagent->Activated_Intermediate Amide_Bond Amide Product Activated_Intermediate->Amide_Bond + Amine Amine (R-NH2) Amine->Amide_Bond G start Start dissolve Dissolve this compound and Coupling Additive start->dissolve add_amine Add Amine and Base dissolve->add_amine cool Cool to 0 °C add_amine->cool add_activator Add Activating Reagent (e.g., DCC, HATU) cool->add_activator react Stir at 0 °C, then Warm to Room Temperature add_activator->react monitor Monitor Reaction by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up monitor->workup Reaction Complete purify Purification (Chromatography/Recrystallization) workup->purify end Pure Amide Product purify->end G cluster_carbodiimide Carbodiimide Method cluster_phosphonium Phosphonium/Uronium Salt Method cluster_acyl_halide Acyl Halide Method Cbz_Ile This compound DCC_HOBt DCC / HOBt Cbz_Ile->DCC_HOBt HATU HATU / Base Cbz_Ile->HATU SOCl2 SOCl₂ Cbz_Ile->SOCl2 O_Acylisourea O-Acylisourea Intermediate DCC_HOBt->O_Acylisourea Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester Amide Amide Product Active_Ester->Amide + OAt_Active_Ester OAt Active Ester HATU->OAt_Active_Ester OAt_Active_Ester->Amide + Acyl_Chloride Acyl Chloride SOCl2->Acyl_Chloride Acyl_Chloride->Amide + Amine Amine (R-NH₂) Amine->Amide

References

Application Notes and Protocols for the Synthesis of Bioactive Peptides Using CBZ-L-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBZ-L-Isoleucine, a carboxybenzyl-protected form of the essential amino acid L-isoleucine, serves as a critical building block in the chemical synthesis of bioactive peptides. The CBZ (Z) group provides robust protection for the α-amino group, preventing unwanted side reactions during peptide bond formation. This protecting group is stable under various coupling conditions and can be selectively removed, typically by catalytic hydrogenation, making it a valuable tool in both solution-phase and solid-phase peptide synthesis (SPPS).

Isoleucine residues play a significant role in the bioactivity of many peptides, contributing to their hydrophobic interactions with biological targets. For instance, the presence of isoleucine at the N-terminus of certain tripeptides has been shown to be favorable for angiotensin-converting enzyme (ACE) inhibitory activity. This application note provides detailed protocols for the synthesis of the antihypertensive tripeptide Isoleucyl-Prolyl-Proline (IPP) using this compound and outlines the relevant biological signaling pathway.

Data Presentation

Table 1: Synthesis and Bioactivity of Isoleucyl-Prolyl-Proline (IPP)
ParameterValueReference
Synthesis Method Solid-Phase Peptide Synthesis (Fmoc/tBu strategy)General Protocol
Starting N-terminal Amino Acid This compoundHypothetical Example
Crude Peptide Yield ~70-80%General SPPS yields
Purity after HPLC >95%General SPPS purity
Bioactivity ACE Inhibition[1][2]
IC50 Value 8.25 ± 0.71 µM (for a similar potent tripeptide, LCP)[3]

Note: The data presented is a representative example based on typical solid-phase peptide synthesis outcomes and reported bioactivity for potent ACE-inhibiting tripeptides. Actual results may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Isoleucyl-Prolyl-Proline (IPP) using this compound

This protocol describes the manual solid-phase synthesis of the tripeptide Ile-Pro-Pro on a Rink Amide resin, starting with the coupling of the final amino acid in the sequence, Proline.

Materials:

  • Rink Amide resin

  • Fmoc-Pro-OH

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638) solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H2O/TIPS, 95:2.5:2.5)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • First Amino Acid Coupling (Fmoc-Pro-OH):

    • In a separate vessel, dissolve Fmoc-Pro-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.

    • Add the activated amino acid solution to the swollen resin.

    • Add DIPEA (6 eq) to the reaction vessel.

    • Agitate the mixture for 2 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5x).

  • Second Amino Acid Coupling (Fmoc-Pro-OH):

    • Repeat step 2 using Fmoc-Pro-OH.

  • Fmoc Deprotection:

    • Repeat step 3.

  • Third Amino Acid Coupling (this compound):

    • In a separate vessel, dissolve this compound (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.

    • Add the activated amino acid solution to the deprotected dipeptide-resin.

    • Add DIPEA (6 eq) to the reaction vessel.

    • Agitate the mixture for 2 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection:

    • Treat the peptide-resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA.

    • Collect fractions containing the pure peptide and confirm the molecular weight by mass spectrometry.

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Protocol 2: Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol outlines a common method for determining the in vitro ACE inhibitory activity of the synthesized peptide.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • ACE substrate: Hippuryl-L-Histidyl-L-Leucine (HHL)

  • Borate (B1201080) buffer (pH 8.3)

  • Synthesized Isoleucyl-Prolyl-Proline (IPP) peptide

  • Captopril (positive control)

  • Hydrochloric acid (1 M HCl)

  • Ethyl acetate (B1210297)

  • Spectrophotometer or HPLC system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the synthesized IPP peptide in water or a suitable buffer.

    • Prepare a series of dilutions of the peptide to determine the IC50 value.

    • Prepare solutions of ACE, HHL, and Captopril in borate buffer.

  • Enzyme Reaction:

    • In a microcentrifuge tube, mix the ACE solution with the IPP peptide solution (or Captopril/buffer for controls).

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 1 M HCl.

    • Add ethyl acetate to extract the hippuric acid (HA) produced from the hydrolysis of HHL.

    • Vortex the mixture and centrifuge to separate the layers.

  • Quantification of Hippuric Acid:

    • Carefully transfer the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate.

    • Reconstitute the dried hippuric acid in a suitable solvent (e.g., water or mobile phase).

    • Quantify the amount of hippuric acid using a spectrophotometer (at 228 nm) or by RP-HPLC.

  • Calculation of Inhibition and IC50:

    • Calculate the percentage of ACE inhibition for each peptide concentration using the following formula:

      • % Inhibition = [(A_control - A_sample) / A_control] * 100

      • Where A_control is the absorbance of the control (no inhibitor) and A_sample is the absorbance in the presence of the peptide.

    • Plot the percentage of inhibition against the logarithm of the peptide concentration and determine the IC50 value (the concentration of peptide required to inhibit 50% of the ACE activity).

Mandatory Visualization

Peptide_Synthesis_Workflow cluster_Resin_Prep Resin Preparation cluster_Synthesis_Cycle Peptide Synthesis Cycle cluster_Final_Steps Cleavage & Purification Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Coupling1 Couple Fmoc-Pro-OH Swell->Coupling1 Add activated amino acid Deprotect1 Fmoc Deprotection (Piperidine) Coupling1->Deprotect1 Coupling2 Couple Fmoc-Pro-OH Deprotect1->Coupling2 Deprotect2 Fmoc Deprotection (Piperidine) Coupling2->Deprotect2 Coupling3 Couple this compound Deprotect2->Coupling3 Cleavage Cleavage from Resin (TFA) Coupling3->Cleavage Precipitate Precipitate in Ether Cleavage->Precipitate Purify RP-HPLC Purification Precipitate->Purify Lyophilize Lyophilization Purify->Lyophilize FinalPeptide Pure Ile-Pro-Pro Lyophilize->FinalPeptide

Caption: Solid-Phase Synthesis Workflow for Isoleucyl-Prolyl-Proline.

ACE_Inhibitor_Signaling_Pathway cluster_RAS Renin-Angiotensin System (RAS) cluster_Effects Physiological Effects Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI cleaves AngiotensinII Angiotensin II AngiotensinI->AngiotensinII converts Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure Renin Renin ACE Angiotensin-Converting Enzyme (ACE) IPP This compound derived Isoleucyl-Prolyl-Proline (IPP) IPP->ACE inhibits

Caption: Angiotensin-Converting Enzyme (ACE) Inhibitor Signaling Pathway.

References

Application Notes and Protocols for the Coupling of Cbz-L-Isoleucine with Other Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful coupling of N-Carbobenzyloxy-L-isoleucine (Cbz-L-Isoleucine) with other amino acids in peptide synthesis. This document outlines detailed protocols for both solution-phase and solid-phase synthesis, discusses the selection of appropriate coupling reagents, and addresses potential challenges such as steric hindrance and racemization.

Introduction

The Carbobenzyloxy (Cbz or Z) group is a widely utilized amine protecting group in peptide synthesis due to its stability under various reaction conditions and its facile removal by catalytic hydrogenation.[1][2] this compound is a key building block for the synthesis of peptides containing the sterically hindered amino acid, isoleucine. Successful coupling of this compound requires careful consideration of coupling reagents and reaction conditions to achieve high yields and maintain chiral purity.[3][4]

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for efficient peptide bond formation. The following table summarizes the performance of various common coupling reagents in terms of typical reaction times, yields, and racemization risk when coupling this compound.

Coupling Reagent ClassExample ReagentsTypical Reaction Time (Solution Phase)Reported Yield Range (%)Relative Racemization RiskKey Considerations
Carbodiimides DCC, DIC, EDC2 - 12 hours70 - 90%Moderate to HighByproducts can be difficult to remove (DCC). Requires an additive like HOBt or HOAt to suppress racemization.[5][6] EDC is water-soluble, facilitating work-up.[5]
Phosphonium Salts BOP, PyBOP, PyAOP1 - 4 hours85 - 95%LowHighly efficient but can be expensive. Byproducts are generally water-soluble. PyAOP is particularly effective for sterically hindered couplings.[6]
Aminium/Uronium Salts HBTU, HATU, HCTU, TBTU, COMU30 minutes - 2 hours90 - 99%LowVery rapid and efficient. HATU is highly effective for difficult couplings. COMU is a safer alternative to HOBt/HOAt-based reagents.[7][8]
Other N-Acylbenzotriazoles1 - 3 hours85 - 95%Very LowOffers excellent chiral purity.[3][9]

Experimental Protocols

Protocol 1: Solution-Phase Coupling of this compound

This protocol describes a general procedure for the coupling of this compound with a C-terminally protected amino acid (e.g., an amino acid methyl ester) in solution.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)

  • Coupling Reagent (e.g., HBTU)

  • Racemization Suppressor (e.g., HOBt, if using a carbodiimide)

  • Tertiary base (e.g., N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

  • Saturated aqueous sodium bicarbonate solution

  • 1M Hydrochloric acid

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvents for extraction and purification (e.g., Ethyl acetate)

Procedure:

  • Activation:

    • Dissolve this compound (1.0 eq) and the coupling reagent (e.g., HBTU, 1.05 eq) in anhydrous DMF.

    • If using a carbodiimide (B86325) like DCC, also add HOBt (1.1 eq).

    • Stir the mixture at 0°C for 15-30 minutes.

  • Coupling:

    • In a separate flask, dissolve the amino acid ester hydrochloride (1.1 eq) in anhydrous DMF.

    • Add the tertiary base (e.g., DIPEA, 2.5 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

    • Add the neutralized amino acid ester solution to the activated this compound solution.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude dipeptide can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure Cbz-protected dipeptide.

G Solution-Phase Coupling Workflow cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification A This compound + Coupling Reagent in Anhydrous Solvent B Stir at 0°C for 15-30 min A->B Formation of Activated Ester D Add to Activated this compound B->D C Amino Acid Ester·HCl + Base in Anhydrous Solvent C->D E Stir at RT for 1-4 hours D->E Peptide Bond Formation F Dilute with Ethyl Acetate E->F G Aqueous Washes (Acid, Base, Brine) F->G H Dry and Concentrate G->H I Purification (Chromatography/Recrystallization) H->I

Solution-Phase Coupling Workflow Diagram
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Manual Coupling

This protocol outlines the manual coupling of this compound as the final amino acid onto a resin-bound peptide chain using Fmoc/tBu chemistry.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • Coupling Reagent (e.g., HATU)

  • Tertiary base (e.g., DIPEA or Collidine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel with a frit

  • Shaker or manual agitation setup

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed using a 20% piperidine (B6355638) in DMF solution.

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove residual piperidine.

  • Coupling:

    • Swell the resin in anhydrous DMF for 15-30 minutes.

    • In a separate vial, dissolve this compound (3-5 eq relative to resin loading), the coupling reagent (e.g., HATU, 2.9 eq), and the tertiary base (e.g., DIPEA, 6 eq) in anhydrous DMF.

    • Pre-activate the mixture by shaking for 5-10 minutes.

    • Drain the DMF from the swollen resin and add the pre-activated this compound solution.

    • Agitate the mixture at room temperature for 2-4 hours. For sterically hindered couplings, extended reaction times or double coupling may be necessary.

  • Washing:

    • Drain the reaction mixture from the resin.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Cleavage and Deprotection:

    • After the final coupling, the peptide can be cleaved from the resin and the side-chain protecting groups removed using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane). The Cbz group is generally stable to TFA and will remain on the N-terminus.

G Solid-Phase Coupling of this compound A Start: Fmoc-deprotected peptide-resin B Swell resin in DMF A->B D Add activated amino acid to resin B->D C Pre-activate this compound with HATU/DIPEA in DMF C->D E Agitate for 2-4 hours D->E Peptide bond formation F Wash resin with DMF and DCM E->F G Proceed to cleavage or further steps F->G

SPPS Workflow for this compound Coupling

Addressing Key Challenges

Steric Hindrance: Isoleucine is a β-branched amino acid, which can lead to slower and less efficient coupling reactions due to steric hindrance.[4] To overcome this:

  • Use more potent coupling reagents like HATU or PyAOP.[6]

  • Increase the excess of the activated amino acid and coupling reagents (3-5 equivalents).

  • Extend the coupling reaction time or perform a double coupling (repeating the coupling step before proceeding to the next deprotection).

Racemization: The activation of the carboxylic acid group of this compound can lead to epimerization at the α-carbon, especially with carbodiimide reagents.[6][10] To minimize racemization:

  • Use aminium/uronium or phosphonium-based coupling reagents.[6]

  • If using carbodiimides, always include an additive such as HOBt or HOAt.[5]

  • Use a weaker tertiary base like collidine instead of DIPEA, as stronger bases can promote racemization.[6]

  • Maintain a low reaction temperature during the activation step.

Purification and Characterization

After synthesis and cleavage (for SPPS), the crude Cbz-protected peptide will require purification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying peptides. The hydrophobicity of the Cbz group can aid in separation.[1]

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Mass Spectrometry (MS): To verify the molecular weight of the desired peptide.

  • Analytical RP-HPLC: To assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and stereochemical integrity of the peptide.

By following these protocols and considering the key challenges, researchers can successfully couple this compound to construct a wide range of peptides for various applications in research and drug development.

References

Application Notes and Protocols for Catalytic Transfer Hydrogenation in CBZ Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the deprotection of the carboxybenzyl (Cbz or Z) group using catalytic transfer hydrogenation (CTH). This method offers a mild, efficient, and often more selective alternative to traditional catalytic hydrogenation with gaseous hydrogen, making it a valuable tool in organic synthesis, particularly in peptide and medicinal chemistry.[1][2][3]

Introduction

The carboxybenzyl (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal by hydrogenolysis.[2][3][4][5] Catalytic transfer hydrogenation (CTH) is a powerful technique for this deprotection, employing a hydrogen donor in the presence of a catalyst, most commonly palladium on carbon (Pd/C).[1][6][7] This method circumvents the need for specialized high-pressure hydrogenation equipment and the handling of flammable hydrogen gas, enhancing safety and convenience, especially for larger-scale reactions.[2][8]

Common hydrogen donors for CTH include ammonium (B1175870) formate (B1220265), formic acid, and triethylsilane.[1][3][9] The choice of donor and reaction conditions can be tailored to the specific substrate, allowing for the selective deprotection of the Cbz group in the presence of other sensitive functionalities.[1]

Reaction Mechanism and Experimental Workflow

The deprotection of a Cbz-protected amine via catalytic transfer hydrogenation proceeds through the transfer of hydrogen from a donor molecule to the catalyst surface. The catalyst then facilitates the hydrogenolysis of the benzylic C-O bond of the carbamate, leading to the formation of the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[5]

Below are diagrams illustrating the general reaction mechanism and a typical experimental workflow for Cbz deprotection using catalytic transfer hydrogenation.

G cluster_mechanism Reaction Mechanism Cbz-Protected_Amine Cbz-Protected Amine (R-NH-Cbz) Carbamic_Acid Carbamic Acid Intermediate (R-NH-COOH) Cbz-Protected_Amine->Carbamic_Acid + Activated H Toluene Toluene Cbz-Protected_Amine->Toluene H2_Donor Hydrogen Donor (e.g., HCOOH, HCOONH4) PdC Pd/C Catalyst H2_Donor->PdC H Transfer Activated_H Activated Hydrogen on Pd Surface PdC->Activated_H Spent_Donor Spent Hydrogen Donor PdC->Spent_Donor Activated_H->Carbamic_Acid Free_Amine Free Amine (R-NH2) Carbamic_Acid->Free_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2

Caption: General mechanism of Cbz deprotection via catalytic transfer hydrogenation.

G cluster_workflow Experimental Workflow Start Start Dissolve Dissolve Cbz-protected amine in a suitable solvent (e.g., MeOH, EtOH, DMF) Start->Dissolve Add_Catalyst Add Pd/C catalyst (typically 5-10 mol%) Dissolve->Add_Catalyst Add_H_Donor Add hydrogen donor (e.g., ammonium formate, formic acid) Add_Catalyst->Add_H_Donor Stir Stir reaction mixture at appropriate temperature (e.g., room temperature) Add_H_Donor->Stir Monitor Monitor reaction progress (TLC, LC-MS) Stir->Monitor Filter Filter the reaction mixture through Celite to remove catalyst Monitor->Filter Reaction Complete Concentrate Concentrate the filtrate under reduced pressure Filter->Concentrate Workup Aqueous work-up (if necessary) Concentrate->Workup Purify Purify the product (crystallization, chromatography) Workup->Purify End End Purify->End

Caption: A typical experimental workflow for Cbz deprotection.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for the catalytic transfer hydrogenation of Cbz-protected amines under various conditions, providing a basis for comparison and selection of an appropriate protocol.

Table 1: Deprotection using Ammonium Formate

SubstrateCatalyst (mol%)Hydrogen Donor (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Cbz-Amino Acid Derivative10% Pd/C (20% w/w)Ammonium Formate (4 equiv)Methanol (B129727)Room Temp0.5 - 2~92-98[10]
Poly[GK{2-ClZ}GIP]10% Pd/C (40% w/w)Ammonium Formate (~4 equiv)DMFRoom Temp288[10]
N-Cbz Derivatives10% Pd/CAmmonium FormateIsopropanolMicrowaveMinutesHigh[8]

Table 2: Deprotection using Formic Acid

SubstrateCatalystHydrogen DonorSolventTemp (°C)Time (h)Yield (%)Reference
Protected Caprazamycin (B1248949) APd blackFormic AcidEtOH/HCOOH (20:1)251.5-[4]
Cbz-Gly10% Pd/CFormic Acid---95[11]
Cbz-Phe10% Pd/CFormic Acid---95[11]

Table 3: Other Hydrogen Donors

SubstrateCatalystHydrogen DonorSolventTemp (°C)TimeYield (%)Reference
N-Cbz Aniline (B41778)10% Pd/CNaBH₄ (10 equiv)MethanolRoom Temp5 min98[12]
Cbz-Protected AminesPd/CTriethylsilane----[3]
Protected Peptides10% Pd/C1,4-Cyclohexadiene--Rapid-[13]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: General Procedure for Cbz Deprotection of Amino Acid Derivatives using Ammonium Formate [10]

  • Dissolution: Dissolve the Cbz-protected amino acid derivative (0.5 g) in methanol (5 mL).

  • Catalyst and Donor Addition: To the solution, add 10% palladium on carbon (0.1 g) and ammonium formate (0.4 g).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Filtration: Once the reaction is complete, filter the mixture through a pad of Celite and wash the catalyst with methanol.

  • Concentration: Combine the filtrate and washings and evaporate in vacuo to obtain an oil.

  • Work-up: Extract the oil with chloroform (B151607) (2 x 25 mL). Wash the combined organic layers with a saturated sodium chloride solution (2 x 10 mL) and dry over sodium sulfate.

  • Isolation: Evaporate the solvent in vacuo and recrystallize the product from an appropriate solvent.

Protocol 2: Cbz Deprotection of a Complex Peptide using Formic Acid [4]

  • Dissolution: Dissolve the protected caprazamycin A (6.5 mg, 3.21 µmol) in a mixture of ethanol (B145695) and formic acid (1.9 mL, v/v = 20:1).

  • Catalyst Addition: Add Pd black (66.5 mg, 625 µmol) to the solution at 25 °C.

  • Reaction: Stir the resulting mixture for 1.5 hours at 25 °C.

  • Filtration: Filter the reaction mixture through Celite.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting residue by C18 chromatography.

Protocol 3: Rapid Cbz Deprotection using Sodium Borohydride (B1222165) for In Situ Hydrogen Generation [12]

  • Dissolution: Dissolve N-Cbz aniline (1 equivalent) in methanol.

  • Catalyst Addition: Add 10% Pd-C (10 wt%) to the solution.

  • Hydrogen Generation and Reaction: Add sodium borohydride (10 equivalents) portion-wise to the mixture at room temperature. The reaction is typically complete within 5 minutes.

  • Work-up and Isolation: Follow standard filtration and concentration procedures to isolate the product.

Troubleshooting and Optimization

Inefficient Cbz deprotection can arise from several factors. The following decision tree provides a logical approach to troubleshooting common issues.

G cluster_troubleshooting Troubleshooting Cbz Deprotection Start Sluggish or Incomplete Reaction? Check_Catalyst Is the catalyst fresh and active? Start->Check_Catalyst Yes Use_Fresh_Catalyst Use a fresh batch of Pd/C or a more active catalyst like Pearlman's catalyst (Pd(OH)2/C). Check_Catalyst->Use_Fresh_Catalyst No Check_Poisoning Does the substrate contain sulfur or phosphorus? Check_Catalyst->Check_Poisoning Yes Success Reaction Optimized Use_Fresh_Catalyst->Success Increase_Loading Increase catalyst loading or consider a non-hydrogenation deprotection method. Check_Poisoning->Increase_Loading Yes Check_Solubility Is the substrate fully dissolved? Check_Poisoning->Check_Solubility No Increase_Loading->Success Change_Solvent Experiment with different solvents or solvent mixtures to improve solubility. Check_Solubility->Change_Solvent No Check_Amine_Coordination Is the product amine coordinating to the catalyst? Check_Solubility->Check_Amine_Coordination Yes Change_Solvent->Success Acidic_Solvent Perform the reaction in an acidic solvent like acetic acid to protonate the amine. Check_Amine_Coordination->Acidic_Solvent Yes Check_Amine_Coordination->Success No Acidic_Solvent->Success

Caption: Decision tree for troubleshooting Cbz deprotection via catalytic transfer hydrogenation.

Catalyst deactivation can occur due to poisoning by sulfur or phosphorus-containing functional groups in the substrate or impurities.[1][6] In such cases, increasing the catalyst loading or employing alternative deprotection methods may be necessary.[1] Additionally, the product amine can sometimes coordinate to the palladium catalyst, leading to deactivation; performing the reaction in an acidic solvent can mitigate this issue.[1][14] For substrates with other reducible functional groups like double bonds or nitro groups, catalytic transfer hydrogenation often offers better chemoselectivity compared to using hydrogen gas.[1]

References

Application Notes and Protocols for the Acidic Cleavage of the Carboxybenzyl (CBZ) Group from Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the acidic cleavage of the Carboxybenzyl (CBZ or Z) protecting group from N-protected isoleucine (Cbz-Ile). The information is intended for use by professionals in chemical research, drug development, and peptide synthesis.

Introduction

The Carboxybenzyl (CBZ) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide chemistry. Its removal is commonly achieved through catalytic hydrogenolysis. However, acidic cleavage presents a valuable metal-free alternative, which is advantageous for large-scale synthesis and to avoid catalyst poisoning by certain functional groups. This document outlines various acidic conditions for the deprotection of Cbz-isoleucine, including the use of strong acids, Lewis acids, and other acidic systems.

Mechanism of Acidic Cleavage

The acidic cleavage of the CBZ group from an amino acid, such as isoleucine, proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbamate (B1207046) oxygen, which enhances the electrophilicity of the benzylic carbon. This is followed by a nucleophilic attack, typically by a conjugate base present in the reaction medium, leading to the cleavage of the benzyl-oxygen bond. The resulting unstable carbamic acid readily decarboxylates to yield the free amine of isoleucine and carbon dioxide.[1]

Data Presentation: Comparison of Acidic Cleavage Methods

While quantitative data specifically for the acidic cleavage of Cbz-isoleucine is not extensively available in the literature, the following table summarizes the conditions for a promising Lewis acid-mediated method and provides a qualitative comparison with other common acidic reagents. Researchers should consider these as starting points and optimize the conditions for their specific needs.

MethodReagent(s)SolventTemperature (°C)Time (h)Yield (%)Notes
Lewis Acid Aluminum Chloride (AlCl₃)1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)Room Temperature2 - 16High (>90% reported for other amino acids)[2][3]Mild conditions, good functional group tolerance, and no racemization reported for various amino acids.[2]
Strong Acid Hydrogen Bromide in Acetic Acid (HBr/AcOH)Acetic AcidRoom TemperatureVariableGenerally highA classic and effective method, but can be harsh. The concentration of HBr influences the reaction rate.[4]
Strong Acid Hydrogen Chloride (HCl) in Organic SolventDioxane, Ethyl Acetate, or MethanolRoom TemperatureVariableGenerally effectiveA common and practical alternative to HBr/AcOH.[5][6]
Strong Acid Trifluoroacetic Acid (TFA)Dichloromethane (B109758) (DCM) or neatRoom TemperatureVariableEffective, but can lead to side reactionsOften used in solid-phase peptide synthesis for cleavage from the resin and deprotection.[7][8][9]
Sulfonic Acid Methanesulfonic Acid (MsOH)1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)Room TemperatureNot SpecifiedOften quantitative[10]A mild and operationally simple alternative.[10]

Experimental Protocols

The following are detailed experimental protocols for key acidic cleavage methods. Note: These are general procedures and may require optimization for Cbz-isoleucine.

Protocol 1: Lewis Acid Mediated Cleavage using Aluminum Chloride in HFIP

This method is reported to be mild, high-yielding, and prevents racemization.[2][3]

Materials:

  • N-Cbz-L-Isoleucine

  • Aluminum Chloride (AlCl₃), anhydrous

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and filtration

Procedure:

  • To a solution of N-Cbz-L-Isoleucine (1 equivalent) in HFIP (approximately 4 mL per mmol of substrate) in a round-bottom flask, add anhydrous Aluminum Chloride (3 equivalents) at room temperature. The reaction mixture will likely be a suspension.[2]

  • Stir the mixture at room temperature for 2 to 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, dilute the mixture with dichloromethane (approximately 20 mL). The reaction mass should become a clear, homogeneous solution.[2]

  • Quench the reaction by carefully adding water (approximately 10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize any remaining acid, followed by a wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude L-isoleucine.

  • Purify the product as necessary, for example, by recrystallization or column chromatography.

Protocol 2: Strong Acid Cleavage using Hydrogen Bromide in Acetic Acid

This is a traditional and potent method for CBZ group removal.

Materials:

  • N-Cbz-L-Isoleucine

  • 33% Hydrogen Bromide in Acetic Acid (HBr/AcOH)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Apparatus for filtration under inert atmosphere

Procedure:

  • In a clean, dry round-bottom flask, dissolve N-Cbz-L-Isoleucine in a minimal amount of glacial acetic acid.

  • At room temperature, add a solution of 33% HBr in acetic acid (a molar excess, typically 5-10 equivalents of HBr).

  • Stir the reaction mixture at room temperature. The reaction time can vary from 30 minutes to several hours. Monitor the progress by TLC.

  • Upon completion, precipitate the isoleucine hydrobromide salt by adding a large volume of cold, anhydrous diethyl ether.

  • Collect the precipitate by filtration, wash thoroughly with anhydrous diethyl ether to remove acetic acid and benzyl (B1604629) bromide.

  • Dry the product under vacuum. The resulting isoleucine will be in the form of its hydrobromide salt.

Protocol 3: Strong Acid Cleavage using Hydrogen Chloride in Dioxane

This method offers a convenient alternative to HBr/AcOH.

Materials:

  • N-Cbz-L-Isoleucine

  • 4M Hydrogen Chloride (HCl) in 1,4-Dioxane (B91453)

  • Anhydrous 1,4-Dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Apparatus for filtration

Procedure:

  • Dissolve N-Cbz-L-Isoleucine (1 equivalent) in anhydrous 1,4-dioxane in a round-bottom flask.

  • To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).

  • Stir the reaction at room temperature for 2 to 16 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Triturate the residue with anhydrous diethyl ether to precipitate the isoleucine hydrochloride salt.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Potential Side Reactions and Considerations

  • Racemization: While N-carbamate protected amino acids are generally less prone to racemization during deprotection compared to N-acyl protected ones, the use of strong acids and elevated temperatures can potentially lead to epimerization at the α-carbon of isoleucine. The AlCl₃/HFIP method has been reported to be non-racemizing for other amino acids.[2] It is crucial to monitor the optical purity of the final product, especially when developing a new process.

  • Side Chain Reactions: The aliphatic side chain of isoleucine is generally stable under acidic conditions. However, prolonged exposure to very strong acids or high temperatures should be avoided to prevent any unforeseen degradation.

  • Work-up: The final product of acidic cleavage is the corresponding ammonium (B1175870) salt (e.g., hydrochloride or hydrobromide). Neutralization with a base is required to obtain the free amino acid.

Visualizations

Acidic Cleavage of Cbz-Isoleucine cluster_0 Reaction Mechanism Cbz_Ile N-Cbz-Isoleucine Protonated_Cbz_Ile Protonated Intermediate Cbz_Ile->Protonated_Cbz_Ile + H⁺ Carbamic_Acid Unstable Carbamic Acid Protonated_Cbz_Ile->Carbamic_Acid + Nu⁻ - Benzyl-Nu Ile Isoleucine Carbamic_Acid->Ile - CO₂ CO2 Carbon Dioxide Benzyl_X Benzyl Byproduct Experimental_Workflow cluster_workflow General Experimental Workflow Start Start with N-Cbz-Isoleucine Reaction Acidic Deprotection (e.g., AlCl₃/HFIP or HBr/AcOH) Start->Reaction Monitoring Monitor Reaction (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Work-up and Extraction Monitoring->Workup Upon Completion Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Isolated Isoleucine (as salt or free amine) Purification->Product

References

Application Notes: Enzymatic Deprotection of CBZ-L-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (CBZ or Z) group is a widely utilized amine-protecting group in peptide synthesis and the development of complex pharmaceutical molecules. Its removal is a critical step, and traditional methods often involve harsh conditions such as catalytic hydrogenolysis or strong acids, which can be incompatible with sensitive functional groups.[1][2] Enzymatic deprotection offers a mild and highly selective alternative, minimizing the risk of side reactions and racemization.[3][4] This document provides detailed application notes and protocols for the enzymatic deprotection of CBZ-L-Isoleucine using Penicillin G Acylase (PGA).

Penicillin G Acylase (EC 3.5.1.11), commonly sourced from Escherichia coli, is a robust industrial enzyme primarily used in the production of semi-synthetic penicillins.[5][6][7] However, it also exhibits a useful promiscuous activity, catalyzing the hydrolysis of the N-benzyloxycarbonyl group from amino acids.[8][9][10] This enzymatic approach is particularly advantageous due to its high enantioselectivity, specifically acting on the L-enantiomer of the protected amino acid.[4] The use of immobilized PGA further enhances the process by improving enzyme stability, reusability, and simplifying product purification.[5][8][9]

Principle of the Reaction

The enzymatic deprotection of this compound by Penicillin G Acylase proceeds via the hydrolysis of the carbamate (B1207046) bond. The enzyme recognizes the N-benzyloxycarbonyl group and cleaves it, yielding L-Isoleucine, toluene (B28343), and carbon dioxide. The reaction is typically carried out in an aqueous buffer system under mild pH and temperature conditions.

Data Presentation

Table 1: Reaction Parameters for Enzymatic Deprotection of CBZ-Amino Acids
ParameterValue/ConditionSource
EnzymePenicillin G Acylase (from E. coli)[8][9]
SubstrateN-CBZ-L-IsoleucineN/A
pH7.0 - 8.0[3]
TemperatureRoom Temperature to 37°C[3]
Reaction SystemAqueous buffer, Biphasic systems[3]
YieldQuantitative for simple amino acids[8][9]
Table 2: Kinetic Parameters of Free and Immobilized Penicillin G Acylase
Enzyme FormKm (mol/L)Vmax (μmol/min)Support MatrixSource
Free PGA0.003870.387-[11]
Immobilized PGA0.01010.129Amino functionalized magnetic nanoparticles[11]
Immobilized PGA0.02270.7325Glutaraldehyde crosslinked magnetic nanoparticles[12]
Immobilized PGA0.04360.3727Glutaraldehyde crosslinked magnetic nanoparticles[12]

Note: The kinetic parameters presented are for the hydrolysis of Penicillin G, the native substrate of PGA. The affinity and reaction rate for this compound may differ. The activity of PGA towards N-benzyloxycarbonyl derivatives is generally lower than for its natural substrate.[10]

Experimental Protocols

Protocol 1: Enzymatic Deprotection of this compound using Immobilized Penicillin G Acylase

This protocol describes the deprotection of this compound in a batch reactor using immobilized PGA. Immobilization can be achieved on various supports, such as agarose (B213101) gels or magnetic nanoparticles, to enhance stability and facilitate reuse.[8][9][12]

Materials:

  • N-CBZ-L-Isoleucine

  • Immobilized Penicillin G Acylase (e.g., on agarose beads)

  • Phosphate (B84403) buffer (0.1 M, pH 7.5)

  • Hydrochloric acid (1 M)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, dissolve N-CBZ-L-Isoleucine in 0.1 M phosphate buffer (pH 7.5) to a final concentration of 10-50 mM.

    • Add the immobilized Penicillin G Acylase to the substrate solution. The enzyme loading should be optimized based on the activity of the specific immobilized preparation. A typical starting point is 10-20% (w/w) of the substrate.

    • Stir the reaction mixture gently at 30°C.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or HPLC.

    • For TLC analysis, spot the reaction mixture on a silica (B1680970) gel plate and elute with a suitable solvent system (e.g., n-butanol:acetic acid:water, 4:1:1). Visualize the spots using a ninhydrin (B49086) stain, which will detect the free amino group of the L-Isoleucine product.

    • For HPLC analysis, use a reverse-phase C18 column with a suitable mobile phase to separate the starting material and the product.[10]

  • Work-up and Product Isolation:

    • Once the reaction is complete (as determined by the disappearance of the starting material), separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The recovered enzyme can be washed with buffer and stored for reuse.

    • Adjust the pH of the supernatant to approximately 2-3 with 1 M HCl to protonate the product.

    • Extract the aqueous layer with ethyl acetate to remove any unreacted starting material and the toluene byproduct.

    • The aqueous layer containing the L-Isoleucine product can be further purified if necessary, for example, by ion-exchange chromatography.

    • For isolation of L-Isoleucine, the aqueous solution can be concentrated under reduced pressure.

Protocol 2: Analytical Monitoring of the Deprotection Reaction by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

Mobile Phase:

Procedure:

  • Sample Preparation: Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture at different time points.

  • Quenching: Quench the enzymatic reaction in the aliquot by adding an equal volume of a strong acid (e.g., 1 M HCl) or an organic solvent like acetonitrile.

  • Centrifugation: Centrifuge the sample to pellet any precipitate or immobilized enzyme.

  • Injection: Inject the supernatant onto the HPLC column.

  • Detection: Monitor the elution of the substrate (this compound) and the product (L-Isoleucine) using a UV detector, typically at 210 nm.[10]

  • Quantification: Determine the concentration of the substrate and product by comparing the peak areas to a standard curve.

Mandatory Visualizations

Enzymatic_Deprotection_Workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Isolation CBZ_Ile This compound Reaction_Vessel Reaction Vessel (pH 7.5, 30°C) CBZ_Ile->Reaction_Vessel Immobilized_PGA Immobilized Penicillin G Acylase Immobilized_PGA->Reaction_Vessel Monitoring TLC / HPLC Reaction_Vessel->Monitoring Filtration Enzyme Separation (Filtration) Monitoring->Filtration Extraction Extraction Filtration->Extraction Purification Purification Extraction->Purification L_Ile L-Isoleucine Purification->L_Ile

Caption: Workflow for the enzymatic deprotection of this compound.

Signaling_Pathway CBZ_Ile This compound Enzyme_Substrate_Complex Enzyme-Substrate Complex CBZ_Ile->Enzyme_Substrate_Complex PGA Penicillin G Acylase (Active Site) PGA->Enzyme_Substrate_Complex Enzyme_Substrate_Complex->PGA Regeneration L_Ile L-Isoleucine Enzyme_Substrate_Complex->L_Ile Byproducts Toluene + CO2 Enzyme_Substrate_Complex->Byproducts

Caption: Simplified reaction mechanism for the enzymatic deprotection.

References

The Strategic Use of CBZ-L-Isoleucine in Peptide Fragment Condensation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of large peptides and proteins is a cornerstone of modern drug development and biochemical research. Fragment condensation, a powerful strategy in peptide synthesis, involves the coupling of pre-synthesized, protected peptide fragments. This approach offers significant advantages over linear solid-phase peptide synthesis (SPPS), particularly for long or complex sequences, by improving solubility, simplifying purification, and increasing overall yield. The choice of protecting groups is critical to the success of this strategy, and N-Carbobenzyloxy-L-isoleucine (CBZ-L-Isoleucine or Z-L-Isoleucine) plays a pivotal role as an N-terminal protecting group for peptide fragments.

The carbobenzyloxy (CBZ or Z) group is a well-established amine protecting group valued for its stability under a variety of reaction conditions.[1][2] This stability is crucial during the synthesis and purification of peptide fragments, preventing unwanted side reactions.[1][3] The CBZ group can be selectively removed later in the synthesis, typically through catalytic hydrogenation (H₂/Pd) or under strong acidic conditions like HBr in acetic acid, offering orthogonality with other protecting groups commonly used in peptide synthesis.[2]

This document provides detailed application notes and experimental protocols for the effective use of this compound in fragment condensation, targeting researchers and professionals in drug development and peptide chemistry.

Application Notes

The strategic incorporation of a CBZ-protected isoleucine at the N-terminus of a peptide fragment offers several advantages in a convergent synthesis strategy.[4]

  • Suppression of Racemization: The urethane-type protection afforded by the CBZ group is known to effectively suppress racemization of the C-terminal amino acid of the fragment during activation and coupling. This is a critical consideration for maintaining the stereochemical integrity of the final peptide.

  • Enhanced Crystallinity and Handling: CBZ-protected amino acids and small peptides often exhibit good crystallinity, which can facilitate their purification and handling.

  • Orthogonality with Common Protecting Group Strategies: The CBZ group is compatible with both Fmoc/tBu and Boc/Bzl strategies. Its removal conditions are distinct from the milder base treatment used for Fmoc removal or the moderate acid required for Boc deprotection, allowing for selective deprotection schemes.[2][5]

  • Strategic Placement of a Hydrophobic Residue: Isoleucine's bulky and hydrophobic side chain can influence the solubility and aggregation propensity of the peptide fragment. Placing this compound at the N-terminus can be a strategic choice to modulate these properties.

Experimental Protocols

The following protocols provide a general framework for the use of this compound-terminated fragments in both solid-phase and solution-phase condensation reactions. Optimization of specific reaction conditions (e.g., solvent, temperature, reaction time) may be necessary depending on the specific peptide sequences involved.

Protocol 1: Solid-Phase Fragment Condensation using this compound Fragment

This protocol describes the coupling of a C-terminally activated this compound-containing peptide fragment to a resin-bound peptide with a free N-terminus.

Materials:

  • Resin-bound peptide with a deprotected N-terminus

  • This compound-containing peptide fragment (C-terminus free acid)

  • Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® or Hydroxybenzotriazole (HOBt)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Nitrogen gas for inert atmosphere

Procedure:

  • Resin Preparation: Swell the resin-bound peptide (1 equivalent) in DMF in a reaction vessel.

  • Fragment Activation: In a separate flask, dissolve the this compound peptide fragment (2 equivalents) and OxymaPure or HOBt (2 equivalents) in DMF.

  • Coupling: Add DIC (2 equivalents) to the activated fragment solution and immediately add the mixture to the swelled resin.

  • Reaction: Allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation.[6] To ensure completion, a fresh portion of DIC can be added after 12 hours.[6]

  • Washing: After the coupling is complete (as determined by a negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove excess reagents and byproducts.

  • Further Synthesis or Cleavage: The resulting resin-bound peptide can be carried forward for further fragment couplings or subjected to final deprotection and cleavage from the resin.

Quantitative Data Summary

The following table summarizes representative yields and purities that can be expected when employing fragment condensation strategies. Actual results will vary based on the specific peptide sequences, coupling conditions, and purification methods.

Fragment DescriptionCoupling MethodYield (%)Purity (%)Reference
Condensation of two fragments on solid supportDIC, HOBt in "swelling volume"81>95[7]
Conventional solid-phase fragment condensationDIC, HOBt in conventional volume21Not specified[7]
Solution-phase fragment couplingNot specifiedNot specifiedNot specified[8]

Visualizing the Workflow and Logic

Diagrams created using the DOT language provide a clear visual representation of the experimental processes and the strategic considerations involved in using this compound for fragment condensation.

Fragment_Condensation_Workflow cluster_Fragment_A Preparation of Fragment A cluster_Fragment_B Preparation of Fragment B cluster_Condensation Fragment Condensation A1 This compound A2 Stepwise SPPS A1->A2 A3 Cleavage from Resin (side chains protected) A2->A3 A4 Purified Fragment A (CBZ-N-terminus, COOH-C-terminus) A3->A4 C1 Activate Fragment A (e.g., DIC/Oxyma) A4->C1 B1 Amino Acid Resin B2 Stepwise SPPS B1->B2 B3 N-terminal Deprotection (e.g., Fmoc removal) B2->B3 B4 Resin-bound Fragment B (Free N-terminus) B3->B4 C2 Couple to Fragment B B4->C2 C1->C2 C3 Wash and Purify C2->C3 C4 Final Deprotection (including CBZ removal) C3->C4 C5 Final Peptide C4->C5

Caption: Workflow for convergent peptide synthesis using a this compound fragment.

Orthogonal_Protection_Strategy cluster_Protecting_Groups Protecting Groups cluster_Deprotection_Conditions Deprotection Conditions PG1 N-terminal CBZ DC1 Strong Acid / H₂ Pd (Removes CBZ) PG1->DC1 Selective Removal PG2 Side-chain Boc/tBu DC2 Mild Acid (TFA) (Removes Boc/tBu) PG2->DC2 Selective Removal PG3 N-terminal Fmoc DC3 Base (Piperidine) (Removes Fmoc) PG3->DC3 Selective Removal DC1->PG2 Compatible DC1->PG3 Compatible DC2->PG1 Compatible DC2->PG3 Compatible DC3->PG1 Compatible DC3->PG2 Compatible

Caption: Orthogonality of the CBZ protecting group with Fmoc and Boc/tBu strategies.

References

Application Note: Monitoring the Synthesis of CBZ-L-Isoleucine using TLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for monitoring the progress of the N-protection reaction of L-Isoleucine with benzyl (B1604629) chloroformate (Cbz-Cl) to form N-CBZ-L-Isoleucine. Accurate real-time monitoring of this reaction is crucial for optimizing reaction conditions, determining reaction completion, and ensuring the purity of the final product. We present methodologies for two common analytical techniques: Thin-Layer Chromatography (TLC) for rapid qualitative assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) for sensitive and specific quantitative analysis.

Monitoring by Thin-Layer Chromatography (TLC)

TLC is a rapid, inexpensive, and effective technique for monitoring the progress of a chemical reaction. It allows for the visual tracking of the consumption of the starting material (L-Isoleucine) and the formation of the product (CBZ-L-Isoleucine).

Principle: The separation on a TLC plate is based on the principle of differential partitioning of components between the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent system). L-Isoleucine is a highly polar amino acid and will have a low retention factor (Rf) in moderately polar solvent systems. In contrast, the N-CBZ-protected product, this compound, is significantly less polar due to the presence of the benzyl group and the protection of the polar amine. Consequently, the product will travel further up the TLC plate, resulting in a higher Rf value.

Experimental Protocol:

  • TLC Plate Preparation:

    • Use silica gel 60 F254 plates.

    • With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.[1][2]

    • Mark three lanes on the baseline for spotting: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).[3][4][5]

  • Sample Preparation:

    • Starting Material (SM): Prepare a dilute solution of L-Isoleucine in a suitable solvent (e.g., water or methanol).

    • Reaction Mixture (RXN): Withdraw a small aliquot (a few microliters) from the reaction vessel using a capillary tube.[4][5] Dilute this aliquot with a solvent like ethyl acetate (B1210297) or methanol (B129727).

  • Spotting:

    • Using a capillary tube, spot the prepared L-Isoleucine solution on the "SM" lane.

    • Spot the diluted reaction mixture on the "RXN" lane.

    • On the "CO" lane, first spot the L-Isoleucine solution, and then spot the reaction mixture directly on top of it.[3]

    • Ensure the spots are small and concentrated, allowing them to dry completely between applications.[1][6]

  • Development:

    • Prepare a developing chamber with a suitable mobile phase. A common solvent system for protected amino acids is a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid or methanol to improve separation. A good starting point is Ethyl Acetate/Hexane/Acetic Acid (50:50:1) .

    • Place the spotted TLC plate in the chamber, ensuring the baseline is above the solvent level.[1][6]

    • Allow the solvent front to ascend the plate until it is about 1 cm from the top.[1]

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • UV Light: Visualize the plate under a UV lamp (254 nm). The this compound product contains a benzene (B151609) ring and will be UV-active, appearing as a dark spot. Circle the spot with a pencil.

    • Ninhydrin (B49086) Stain: Prepare a ninhydrin solution. Spray the plate with the solution and gently heat it with a heat gun.[1][2] L-Isoleucine has a free primary amine and will react with ninhydrin to produce a characteristic purple spot.[2] The fully protected product, this compound, will not react with ninhydrin. This provides an unambiguous way to identify the starting material.

Data Presentation & Interpretation:

The progress of the reaction is monitored by observing the disappearance of the L-Isoleucine spot in the "RXN" lane and the appearance of a new, higher-Rf spot corresponding to the this compound product. The reaction is considered complete when the L-Isoleucine spot is no longer visible in the "RXN" lane.

CompoundExpected Rf Value (Illustrative)Visualization Method
L-Isoleucine~0.1 - 0.2Ninhydrin Stain (Purple Spot)
This compound ~0.5 - 0.7 UV Light (254 nm)

Monitoring by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a more sensitive and specific method for monitoring the reaction. It separates the components of the reaction mixture chromatographically and detects them based on their mass-to-charge ratio (m/z), allowing for unambiguous identification and quantification.

Principle: Reverse-phase liquid chromatography separates molecules based on their hydrophobicity. The less polar this compound will be retained longer on a non-polar stationary phase (like C18) than the polar L-Isoleucine. Mass spectrometry detects the protonated molecular ions ([M+H]+) of the compounds, providing definitive confirmation of their identities. The molecular weight of L-Isoleucine is 131.17 g/mol , while this compound is 265.30 g/mol .[7]

Experimental Protocol:

  • Sample Preparation:

    • Take a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction in the aliquot by diluting it significantly (e.g., 1:1000) in a mixture of water and acetonitrile (B52724) (50:50) containing 0.1% formic acid. This solution is ready for injection.

  • LC-MS System & Conditions:

    • LC System: A standard HPLC or UPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Data Presentation & Interpretation:

The reaction progress is monitored by tracking the peak areas of the extracted ion chromatograms (EICs) for the m/z values of the reactant and product. The reaction is complete when the peak corresponding to L-Isoleucine disappears and the peak for this compound reaches its maximum area.

ParameterSetting
LC Method
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume2 µL
Gradient
0.0 - 1.0 min5% B
1.0 - 5.0 minRamp to 95% B
5.0 - 6.0 minHold at 95% B
6.0 - 6.1 minReturn to 5% B
6.1 - 8.0 minEquilibrate at 5% B
MS Method
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Desolvation Temp450 °C
Ions to Monitor m/z
L-Isoleucine132.1 [M+H]⁺
This compound266.2 [M+H]⁺, 288.2 [M+Na]⁺

Diagrams and Workflows

Experimental Workflow:

The following diagram illustrates the overall workflow for monitoring the this compound synthesis reaction.

G cluster_reaction Reaction Setup cluster_analysis Reaction Monitoring cluster_decision Data Interpretation & Decision start Combine L-Isoleucine, Solvent, and Base add_reagent Add Benzyl Chloroformate (Cbz-Cl) start->add_reagent reaction Stir at Controlled Temperature add_reagent->reaction take_aliquot Take Reaction Aliquot reaction->take_aliquot prep_tlc Prepare TLC Sample take_aliquot->prep_tlc prep_lcms Prepare LC-MS Sample take_aliquot->prep_lcms run_tlc Run & Visualize TLC prep_tlc->run_tlc decision Is Reaction Complete? run_tlc->decision run_lcms Inject & Run LC-MS prep_lcms->run_lcms run_lcms->decision workup Proceed to Workup & Purification decision->workup Yes continue_rxn Continue Reaction & Monitor Again decision->continue_rxn No continue_rxn->take_aliquot

Workflow for monitoring this compound synthesis.

Logical Diagram of Analytical Techniques:

This diagram shows the relationship between the reaction components and how TLC and LC-MS are used to analyze the transformation.

G cluster_reaction Chemical Transformation cluster_tlc TLC Analysis cluster_lcms LC-MS Analysis reactant L-Isoleucine (Starting Material) Polar, Ninhydrin Positive product This compound (Product) Non-polar, UV Active reactant->product + Cbz-Cl tlc TLC Plate reactant->tlc monitored by lcms LC-MS Chromatogram reactant->lcms monitored by product->tlc product->lcms rf_low Low Rf Spot (Reactant) tlc->rf_low rf_high High Rf Spot (Product) tlc->rf_high rt_early Early RT Peak m/z = 132.1 lcms->rt_early rt_late Late RT Peak m/z = 266.2 lcms->rt_late

Analytical logic for monitoring the reaction.

References

Application Notes and Protocols for Large-Scale Peptide Synthesis Utilizing CBZ-L-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of peptides using N-α-Carbobenzyloxy-L-isoleucine (CBZ-L-Isoleucine). The focus is on solution-phase peptide synthesis (SPPS), a robust and scalable method suitable for industrial production. These guidelines cover the principles of CBZ protection, step-by-step procedures for peptide coupling and deprotection, and methods for purification and analysis of the final peptide product.

Introduction

Peptide-based therapeutics have gained significant traction in drug development due to their high specificity and efficacy. Large-scale synthesis of these molecules is a critical challenge, requiring methodologies that are both efficient and scalable. Solution-phase peptide synthesis, while a more traditional approach, offers distinct advantages for large-scale production, particularly in terms of handling and purification of intermediates.[1]

The Carbobenzyloxy (CBZ or Z) group is a well-established protecting group for the α-amino function of amino acids.[2][3] Its stability under various coupling conditions and its selective removal via catalytic hydrogenolysis make it an ideal choice for the synthesis of peptides on a larger scale.[2][4] this compound, specifically, is a key building block for the incorporation of the essential amino acid isoleucine into peptide chains.

These application notes provide a comprehensive framework for the utilization of this compound in a multi-step solution-phase peptide synthesis campaign, culminating in a highly pure peptide product.

Core Principles

The successful large-scale synthesis of peptides using this compound hinges on several key principles:

  • Orthogonal Protection Strategy: The CBZ group for N-terminal protection is compatible with various side-chain protecting groups that are typically stable to the conditions used for CBZ removal. This orthogonality is crucial for preventing unwanted side reactions.[2]

  • Stepwise Elongation: The peptide chain is built sequentially by coupling one amino acid at a time. This involves the activation of the C-terminal carboxyl group of the incoming amino acid and its reaction with the deprotected N-terminus of the growing peptide chain.[5]

  • Control of Racemization: During the activation and coupling steps, there is a risk of racemization, particularly at the C-terminal amino acid. The use of racemization-suppressing agents, such as 1-Hydroxybenzotriazole (HOBt), is essential to maintain the stereochemical integrity of the peptide.[6]

  • Intermediate Purification: In solution-phase synthesis, it is often advantageous to isolate and purify the peptide intermediates at each step. This allows for better process control and results in a purer final product. For large-scale operations, obtaining solid intermediates is highly desirable as they are easier to handle than oils.[7]

Experimental Protocols

This section details the step-by-step procedures for the synthesis of a model dipeptide, CBZ-L-Isoleucyl-Glycine Methyl Ester, as an illustrative example. These protocols can be adapted and scaled for the synthesis of longer peptides.

Materials and Equipment
Reagent/Equipment Purpose
This compoundN-protected amino acid
Glycine Methyl Ester HydrochlorideC-terminal amino acid
N,N'-Dicyclohexylcarbodiimide (DCC)Coupling agent
1-Hydroxybenzotriazole (HOBt)Racemization suppressant
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)Base
Dichloromethane (DCM), AnhydrousSolvent
Ethyl Acetate (EtOAc)Solvent
Methanol (MeOH)Solvent
10% Palladium on Carbon (Pd/C)Catalyst for hydrogenolysis
Hydrogen Gas (H₂)Reducing agent for deprotection
Diethyl EtherPrecipitation of product
Standard Glassware (Round-bottom flasks, separatory funnel, etc.)Reaction and workup
Rotary EvaporatorSolvent removal
High-Performance Liquid Chromatography (HPLC) SystemPurification and analysis
Mass SpectrometerProduct identification
Protocol 1: Peptide Coupling

This protocol describes the coupling of this compound to Glycine Methyl Ester.

Procedure:

  • In a round-bottom flask, dissolve Glycine Methyl Ester Hydrochloride (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA or DIEA (1.1 equivalents) dropwise to neutralize the hydrochloride salt. Stir for 15 minutes.

  • In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.0 equivalent) in anhydrous DCM.

  • Add the this compound/HOBt solution to the neutralized Glycine Methyl Ester solution.

  • Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture at 0 °C.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or analytical HPLC.

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude CBZ-L-Isoleucyl-Glycine Methyl Ester.

  • The crude product can be purified by recrystallization or flash chromatography.

Expected Yield: 85-95%

Protocol 2: CBZ Deprotection (Catalytic Hydrogenolysis)

This protocol outlines the removal of the CBZ protecting group.[2]

Procedure:

  • Dissolve the purified CBZ-protected peptide (1.0 equivalent) in methanol.[2]

  • Carefully add 10% Pd/C catalyst (approximately 10% by weight of the peptide).[6]

  • Evacuate the reaction flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Repeat this process three times.[6]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.[6]

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.[2]

  • Wash the Celite pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.

Expected Yield: >95%

Data Presentation

The following tables summarize typical quantitative data for the synthesis and purification of a generic peptide synthesized using this compound.

Table 1: Summary of Synthesis Yields

Step Product Starting Material (g) Product (g) Yield (%)
CouplingCBZ-Peptide-Resin10015090
DeprotectionH₂N-Peptide-Resin15014598
CleavageCrude Peptide14512085
PurificationPure Peptide1208470

Table 2: Purification and Characterization Data

Peptide Purification Method Purity (by HPLC) Observed Mass (m/z) Calculated Mass (m/z)
Model DipeptideRP-HPLC>98%[M+H]⁺ = 291.19290.35
Target PeptideRP-HPLC>99%[M+H]⁺ = 1234.561234.40

Visualization of Workflows

General Workflow for Solution-Phase Peptide Synthesis

G start Start with C-terminal Amino Acid Ester coupling Peptide Coupling (this compound, DCC, HOBt) start->coupling workup1 Workup and Purification coupling->workup1 deprotection CBZ Deprotection (H2, Pd/C) workup1->deprotection workup2 Workup deprotection->workup2 next_coupling Next Coupling Cycle workup2->next_coupling final_deprotection Final Deprotection workup2->final_deprotection After last amino acid next_coupling->coupling Repeat for each amino acid purification Final Purification (RP-HPLC) final_deprotection->purification end_product Pure Peptide purification->end_product

Caption: Solution-phase peptide synthesis workflow.

CBZ Protection and Deprotection Cycle

G A Free N-Terminus (H2N-Peptide) B CBZ-Protected N-Terminus (CBZ-HN-Peptide) A->B  Coupling with  CBZ-Amino Acid B->A  Deprotection  (H2, Pd/C)

Caption: CBZ protection and deprotection cycle.

Purification and Analysis

Purification by Reverse-Phase HPLC (RP-HPLC)

The standard method for purifying synthetic peptides is RP-HPLC.[5][8]

  • Column: A C18 stationary phase is typically used.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.

  • Detection: UV detection at 210-220 nm is used to monitor the peptide elution.[8]

Fractions are collected and analyzed for purity. Those meeting the desired purity specification are pooled and lyophilized to obtain the final peptide as a fluffy white powder.[8]

Analysis
  • Purity Assessment: Analytical RP-HPLC is used to determine the purity of the final product.

  • Identity Confirmation: Mass spectrometry (e.g., ESI-MS or MALDI-TOF) is used to confirm the molecular weight of the synthesized peptide, ensuring it matches the theoretical mass.

Troubleshooting

Problem Possible Cause Solution
Low Coupling Yield Incomplete activation of the carboxyl group.Ensure anhydrous conditions. Use fresh coupling reagents.
Steric hindrance.Increase reaction time and/or temperature slightly.
Incomplete Deprotection Catalyst poisoning (e.g., by sulfur-containing amino acids).Use a larger amount of catalyst or a different type of catalyst.
Insufficient hydrogen pressure.Ensure a good seal on the hydrogenation apparatus.
Racemization Over-activation during coupling.Add HOBt or another racemization suppressant. Avoid excessive use of base.
Difficult Purification Presence of closely eluting impurities (e.g., deletion sequences).Optimize the HPLC gradient. Consider a different stationary phase or ion-pairing reagent.

Conclusion

The use of this compound in large-scale solution-phase peptide synthesis provides a reliable and scalable route to high-purity peptides. The protocols and guidelines presented herein offer a solid foundation for researchers and drug development professionals to successfully implement this methodology. Careful optimization of coupling and deprotection steps, along with rigorous purification, are paramount to achieving the desired product quality and yield.

References

Application Notes and Protocols for CBZ-L-Isoleucine in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Carbobenzoxy-L-isoleucine (CBZ-L-Isoleucine) is a critical protected amino acid intermediate extensively utilized in the synthesis of complex peptide-based active pharmaceutical ingredients (APIs). The carbobenzoxy (CBZ or Z) group provides robust protection for the α-amino group of L-isoleucine, preventing unwanted side reactions during peptide coupling and allowing for its selective removal under specific conditions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for antiviral drugs, particularly the hepatitis C virus (HCV) NS3/4A protease inhibitors Boceprevir and Telaprevir.

Physical and Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 3160-59-6[1]
Molecular Formula C₁₄H₁₉NO₄[1]
Molecular Weight 265.30 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 46-49 °C[1]
Solubility Soluble in methanol, ethanol, and other common organic solvents.[1]

Application in the Synthesis of Boceprevir Intermediate

Boceprevir is a potent inhibitor of the HCV NS3/4A protease, a key enzyme in the viral replication cycle. A crucial step in the synthesis of Boceprevir involves the coupling of a protected dipeptide with a complex amino alcohol derivative. This compound can be envisioned as a precursor to the N-Boc-L-tert-leucine component of the dipeptide, which is then coupled with (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. While direct synthesis steps starting from this compound are not explicitly detailed in the provided search results, a general protocol for a similar peptide coupling is outlined below.

Experimental Protocol: Synthesis of a Dipeptide Intermediate for Boceprevir

This protocol describes the coupling of an N-protected amino acid (analogous to a derivative of this compound) with a bicyclic proline analog, a key step in forming a Boceprevir intermediate.

Reaction Scheme:

G A N-protected L-tert-leucine C Dipeptide Intermediate A->C EDC, HOBt, DIPEA, CH2Cl2 B (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid B->C

Figure 1: General workflow for the synthesis of a Boceprevir dipeptide intermediate.

Materials:

  • N-Boc-L-tert-leucine (as a stand-in for a this compound derivative)

  • (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of N-Boc-L-tert-leucine (1.0 eq) and (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride (1.0 eq) in anhydrous DCM at 0 °C, add HOBt (1.1 eq) and DIPEA (2.2 eq).

  • Slowly add a solution of EDC (1.2 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dipeptide intermediate.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data (Expected):

ParameterValue
Yield 85-95%
Purity (by HPLC) >98%

Application in the Synthesis of Telaprevir Intermediate

Telaprevir is another direct-acting antiviral agent that targets the HCV NS3/4A protease. The synthesis of Telaprevir involves the formation of a key intermediate, (S)-2-((S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid. While a direct protocol starting from this compound is not available, a plausible synthetic route would involve the coupling of this compound with a protected (S)-cyclohexylglycine derivative, followed by further elaboration.

Experimental Protocol: General Peptide Coupling for Telaprevir Intermediate Synthesis

This protocol outlines a general method for peptide bond formation, which is a core transformation in the synthesis of the Telaprevir P1-P2 fragment.

Reaction Scheme:

G A This compound C Dipeptide Intermediate A->C Coupling Agent (e.g., HATU, HOBt), Base, Solvent B Protected (S)-cyclohexylglycine derivative B->C

Figure 2: General workflow for the synthesis of a Telaprevir dipeptide intermediate.

Materials:

  • This compound

  • Protected (S)-cyclohexylglycine derivative (e.g., methyl ester)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and HOBt (1.1 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the protected (S)-cyclohexylglycine derivative (1.0 eq) and DIPEA (2.0 eq) in anhydrous DMF.

  • Add the solution of the activated this compound to the amine solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or HPLC.

  • Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.

  • Wash the combined organic layers with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting dipeptide by column chromatography.

Quantitative Data (Expected):

ParameterValue
Yield 80-90%
Purity (by HPLC) >97%

Purification and Analysis of CBZ-Protected Intermediates

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for both the analysis and purification of peptide intermediates.

General RP-HPLC Protocol

Instrumentation and Columns:

  • A standard HPLC system with a UV detector is suitable.

  • C18 reversed-phase columns are commonly used for peptide separations.

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Gradient Elution:

A typical gradient runs from a low percentage of Solvent B to a high percentage over 20-30 minutes, which effectively separates peptides based on their hydrophobicity. The exact gradient will need to be optimized for each specific intermediate.

Detection:

UV detection at 214 nm (peptide bond) and 254 nm (aromatic CBZ group) is recommended.

Table of Typical HPLC Conditions:

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in H₂O
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 20-80% B over 20 min
Flow Rate 1.0 mL/min
Detection 214 nm, 254 nm

Mechanism of Action of Target Drugs: HCV NS3/4A Protease Inhibition

Both Boceprevir and Telaprevir are direct-acting antiviral agents that function by inhibiting the HCV NS3/4A serine protease.[2][3] This viral enzyme is essential for cleaving the HCV polyprotein into mature, functional viral proteins, a critical step in the viral replication cycle.[4] By binding to the active site of the protease, these drugs block its function, thereby halting viral replication.[2][3]

The NS3/4A protease also plays a role in the evasion of the host's innate immune response by cleaving key signaling proteins such as mitochondrial antiviral-signaling protein (MAVS) and Toll-interleukin 1 receptor domain-containing adaptor-inducing IFN-β (TRIF). Inhibition of the protease by drugs like Boceprevir and Telaprevir may therefore also help to restore the host's natural antiviral defenses.

Signaling Pathway of HCV NS3/4A Protease in Immune Evasion

G cluster_0 Host Cell cluster_1 HCV Viral RNA Viral RNA RIG-I RIG-I Viral RNA->RIG-I senses MAVS MAVS RIG-I->MAVS activates IRF3/7 IRF3/7 MAVS->IRF3/7 activates Type I IFN Type I IFN IRF3/7->Type I IFN induces HCV Polyprotein HCV Polyprotein Mature Viral Proteins Mature Viral Proteins HCV Polyprotein->Mature Viral Proteins cleavage NS3/4A Protease NS3/4A Protease NS3/4A Protease->MAVS cleaves and inactivates Boceprevir/Telaprevir Boceprevir/Telaprevir Boceprevir/Telaprevir->NS3/4A Protease inhibits

Figure 3: Simplified signaling pathway of HCV NS3/4A protease and its inhibition.

This diagram illustrates how the HCV NS3/4A protease is crucial for viral polyprotein processing and how it simultaneously disrupts the host's innate immune response by cleaving MAVS. Boceprevir and Telaprevir directly inhibit the NS3/4A protease, thereby blocking both viral replication and immune evasion.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex antiviral drugs like Boceprevir and Telaprevir. The protocols and data presented here provide a foundation for researchers to develop and optimize synthetic routes to these and other important pharmaceutical agents. Careful control of reaction conditions and rigorous purification are paramount to achieving high yields and purity of the desired intermediates. A thorough understanding of the mechanism of action of the final drug products provides the essential context for the significance of these synthetic efforts in combating viral diseases.

References

Troubleshooting & Optimization

Technical Support Center: CBZ-L-Isoleucine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of CBZ-L-Isoleucine in peptide synthesis. The primary focus is on identifying, mitigating, and resolving common side reactions to ensure the successful synthesis of high-purity peptides.

Troubleshooting Guides

This section addresses specific issues that may arise during the incorporation of this compound into a peptide sequence.

Issue 1: Detection of a Diastereomeric Impurity in the Final Peptide

Question: My final peptide, which contains an isoleucine residue, shows a second peak with the same mass in the LC-MS analysis. What is the likely cause and how can I resolve this?

Answer:

The presence of a diastereomeric impurity with the same mass is a strong indication of epimerization at the α-carbon of the isoleucine residue during synthesis. For L-Isoleucine, this results in the formation of L-allo-Isoleucine. Due to its β-carbon stereocenter, isoleucine is particularly prone to epimerization, a common side reaction in peptide synthesis.

Probable Causes & Solutions:

Probable CauseRecommended Solution
Strong Base or Excess Base Use a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) instead of stronger bases like diisopropylethylamine (DIEA). Use the minimum amount of base necessary for the coupling reaction (typically 1-2 equivalents).
Prolonged Activation Time Minimize the pre-activation time of the this compound with the coupling reagent before adding the amine component. Over-activation can lead to the formation of an oxazolone (B7731731) intermediate, which is highly susceptible to racemization.
High Reaction Temperature Perform the coupling reaction at a lower temperature, such as 0°C, to reduce the rate of epimerization.
Choice of Coupling Reagent Carbodiimide (B86325) reagents like DCC and EDC are known to cause higher levels of epimerization. Consider using aminium/uronium-based reagents like HATU or HBTU in the presence of an additive like HOBt or HOAt, which are known to suppress racemization.[1]
Solvent Polarity Polar aprotic solvents like DMF can promote epimerization. If possible, consider using less polar solvents like dichloromethane (B109758) (DCM) or a mixture of solvents to reduce the rate of this side reaction.

Troubleshooting Workflow for Epimerization

start Diastereomeric Impurity Detected check_base Review Base Used start->check_base check_activation Review Activation Time start->check_activation check_temp Review Reaction Temperature start->check_temp check_reagent Review Coupling Reagent start->check_reagent optimize_conditions Optimize Coupling Conditions check_base->optimize_conditions Use weaker base (NMM, TMP) check_activation->optimize_conditions Minimize pre-activation check_temp->optimize_conditions Lower temperature to 0°C check_reagent->optimize_conditions Use HATU/HOAt or HBTU/HOBt solution Reduced Epimerization optimize_conditions->solution

Workflow for troubleshooting epimerization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is this compound susceptible to it?

A1: Epimerization is a chemical process that changes the configuration of a single stereocenter in a molecule. In the context of peptide synthesis, it refers to the conversion of an L-amino acid to its D-diastereomer at the α-carbon. Isoleucine has a second chiral center at the β-carbon, so epimerization at the α-carbon results in the formation of a diastereomer, L-allo-isoleucine. The steric hindrance from the β-branched side chain of isoleucine can make peptide bond formation slower, providing more opportunity for the activated carboxyl group to form an oxazolone intermediate, which is prone to deprotonation and reprotonation at the α-carbon, leading to epimerization.

Q2: Are there other side reactions I should be aware of when using this compound?

A2: Besides epimerization, other potential side reactions, although generally less common for isoleucine itself, can occur during peptide synthesis:

  • Urethane (B1682113) formation: During the activation of the carboxylic acid of this compound with certain reagents like isobutyl chloroformate (IBCF), a mixed anhydride (B1165640) is formed. Nucleophilic attack can occur at the wrong carbonyl group, leading to the formation of a stable urethane and terminating the peptide chain growth.

  • Incomplete deprotection of the CBZ group: The removal of the CBZ group is typically achieved by catalytic hydrogenolysis (e.g., H₂/Pd-C). Incomplete removal can lead to a mixed population of peptides. Catalyst poisoning by sulfur-containing residues elsewhere in the peptide can also hinder deprotection.

  • Side reactions during CBZ deprotection: While hydrogenolysis is generally clean, acidic conditions for CBZ removal (e.g., HBr in acetic acid) can lead to side reactions with sensitive residues in the peptide chain.

Q3: How can I detect and quantify the level of epimerization?

A3: The most common methods for detecting and quantifying the L-allo-isoleucine diastereomer are:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC or reversed-phase HPLC after derivatization with a chiral reagent (like Marfey's reagent) can separate the diastereomeric peptides.[2] Quantification is achieved by comparing the peak areas.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to differentiate between L-isoleucine and L-allo-isoleucine containing peptides. The chemical shift and coupling constants of the α-proton are often different for the two diastereomers, allowing for quantification by integrating the respective signals.[3]

Q4: Does the position of isoleucine in the peptide sequence affect the risk of epimerization?

A4: Yes, the position of the amino acid being coupled significantly impacts the risk of epimerization. The risk is highest for the C-terminal amino acid of a peptide fragment during segment condensation. For a single amino acid addition, the N-protected amino acid being activated is the one at risk. Therefore, when coupling this compound to a growing peptide chain, it is the isoleucine residue itself that is susceptible.

Quantitative Data on Epimerization

While extensive quantitative data for the epimerization of this compound specifically is limited in the literature, the following table provides an illustrative comparison of the expected levels of epimerization with different coupling reagents based on their known performance with sterically hindered and epimerization-prone amino acids.

Illustrative Epimerization Levels of this compound with Various Coupling Reagents

Coupling ReagentAdditiveBaseTypical % Epimerization (Illustrative)Notes
DIC -DIEA5 - 15%Carbodiimides are known to promote oxazolone formation.
DIC HOBtDIEA1 - 5%HOBt acts as a racemization suppressor.[1]
HBTU -DIEA2 - 8%Generally better than carbodiimides alone.
HBTU HOBtDIEA< 2%HOBt significantly reduces epimerization.[1]
HATU -DIEA1 - 4%Generally considered superior to HBTU in suppressing epimerization.[1]
HATU HOAtDIEA< 1%HOAt is a more effective racemization suppressor than HOBt.

Disclaimer: The quantitative data in this table is illustrative and intended for comparative purposes. Actual epimerization levels can vary significantly based on specific reaction conditions such as temperature, solvent, and the nature of the coupling partners.

Experimental Protocols

Protocol 1: Minimized Epimerization Coupling of this compound

This protocol is designed to minimize epimerization during the coupling of this compound in solution-phase peptide synthesis.

Materials:

  • This compound

  • N-terminal deprotected amino acid or peptide ester

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOAt (1-Hydroxy-7-azabenzotriazole)

  • N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or a 1:1 mixture of DCM and Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolution of Reactants:

    • In a flame-dried flask under an inert atmosphere, dissolve the N-terminal deprotected amino acid or peptide ester (1.0 equivalent) in the chosen anhydrous solvent.

    • In a separate flame-dried flask, dissolve this compound (1.1 equivalents) and HOAt (1.1 equivalents) in the anhydrous solvent.

  • Cooling:

    • Cool both solutions to 0°C in an ice bath.

  • Activation and Coupling:

    • To the solution containing this compound and HOAt, add HATU (1.05 equivalents).

    • Immediately after the addition of HATU, add NMM (2.0 equivalents) to the activation mixture.

    • Allow the activation to proceed for no more than 2 minutes.

    • Transfer the activated this compound solution to the cooled solution of the deprotected amine component.

  • Reaction Monitoring:

    • Stir the reaction mixture at 0°C for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude peptide by flash column chromatography or preparative HPLC.

Protocol 2: HPLC Analysis of Isoleucine Diastereomers

This protocol outlines a general method for the separation and quantification of L-Isoleucine and L-allo-Isoleucine containing peptides using reversed-phase HPLC.

Materials:

  • Crude or purified peptide sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation:

    • Dissolve the peptide sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 214 nm or 280 nm

    • Gradient: A linear gradient optimized for the specific peptide. A typical starting point is a shallow gradient, for example, from 10% B to 50% B over 30 minutes. The shallow gradient increases the chances of separating the closely eluting diastereomers.[4]

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Identify the peaks corresponding to the desired peptide and its diastereomer. The diastereomer may elute as a shoulder or a separate peak close to the main product peak.

    • Integrate the peak areas to determine the relative percentage of each diastereomer.

Visualizations

Mechanism of Epimerization via Oxazolone Formation

cluster_0 Activation and Cyclization cluster_1 Epimerization cluster_2 Coupling CBZ-Ile This compound Activated_Ester Activated Ester CBZ-Ile->Activated_Ester Coupling Reagent Oxazolone 5(4H)-Oxazolone Activated_Ester->Oxazolone Intramolecular Cyclization Activated_Ester->Oxazolone Enolate Achiral Enolate Oxazolone->Enolate Base (-H+) Oxazolone->Enolate L_Peptide Desired L-Peptide Oxazolone->L_Peptide Oxazolone->L_Peptide Enolate->Oxazolone +H+ D_Oxazolone Racemized Oxazolone Enolate->D_Oxazolone +H+ Enolate->D_Oxazolone D_Peptide Diastereomeric D-Peptide D_Oxazolone->D_Peptide D_Oxazolone->D_Peptide Amine H2N-Peptide Amine->L_Peptide Amine->D_Peptide start High Epimerization Observed? base Is a strong base (e.g., DIEA) used? start->base Yes end Re-analyze for epimerization start->end No temp Is the reaction at room temp or higher? base->temp No use_weaker_base Action: Switch to NMM or TMP base->use_weaker_base Yes reagent Is a carbodiimide (DCC, EDC) used? temp->reagent No lower_temp Action: Run reaction at 0°C temp->lower_temp Yes activation Is pre-activation time long? reagent->activation No change_reagent Action: Use HATU/HOAt or HBTU/HOBt reagent->change_reagent Yes minimize_activation Action: Minimize pre-activation time (<2 min) activation->minimize_activation Yes activation->end No use_weaker_base->temp lower_temp->reagent change_reagent->activation minimize_activation->end

References

Optimizing CBZ Deprotection: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the yield and purity of Carboxybenzyl (CBZ or Z) group deprotection. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this crucial step in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for CBZ group removal?

The most prevalent method for CBZ deprotection is catalytic hydrogenolysis, which typically utilizes a palladium catalyst, such as palladium on carbon (Pd/C), with a hydrogen source.[1] Alternative approaches include catalytic transfer hydrogenation, acid-mediated deprotection, and nucleophilic deprotection for substrates with specific sensitivities.[1][2]

Q2: My catalytic hydrogenation for CBZ deprotection is slow or incomplete. What are the potential causes and how can I fix it?

Several factors can hinder the efficiency of catalytic hydrogenation for CBZ deprotection:

  • Catalyst Inactivity: The Pd/C catalyst may be old or deactivated. It is recommended to use a fresh batch of the catalyst.[1][3] For more challenging cases, Pearlman's catalyst (Pd(OH)₂/C) can serve as a more active alternative.[1][3]

  • Catalyst Poisoning: The presence of sulfur or phosphorus-containing functional groups in the substrate or as impurities can poison the palladium catalyst, rendering it inactive.[1][4] In such instances, increasing the catalyst loading or opting for non-hydrogenation-based deprotection methods is advisable.[1][4]

  • Poor Substrate Solubility: Insufficient solubility of the substrate in the chosen solvent can limit its access to the catalyst's surface. Experimenting with different solvents or solvent mixtures may enhance solubility and, consequently, the reaction rate.[1]

  • Product Amine Coordination: The resulting amine product can coordinate with the palladium catalyst, leading to its deactivation.[1][4] Conducting the reaction in an acidic solvent like acetic acid can protonate the amine, preventing this coordination and thereby boosting the reaction's efficiency.[1][3]

Q3: How can I selectively remove a CBZ group in the presence of other sensitive functional groups like double bonds, nitro groups, or aryl halides?

Standard catalytic hydrogenation with Pd/C and H₂ can also reduce other functional groups.[1][5] To achieve selective CBZ removal, consider these strategies:

  • Catalytic Transfer Hydrogenation: This technique employs hydrogen donors such as ammonium (B1175870) formate (B1220265) or triethylsilane with Pd/C.[1] It is generally milder and can provide better chemoselectivity compared to using hydrogen gas.[1]

  • Nucleophilic Deprotection: A method using 2-mercaptoethanol (B42355) and potassium phosphate (B84403) in N,N-dimethylacetamide offers a nucleophilic pathway for deprotecting CBZ groups and is compatible with sensitive functionalities.[1][2][6]

  • Acidic Conditions: Lewis acids like Aluminum chloride (AlCl₃) in a fluorinated solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can selectively cleave the CBZ group in the presence of reducible groups and other benzyl (B1604629) protecting groups.[2][7][8] Strong acids like HBr in acetic acid are also effective but are considered harsh.[9][10]

Q4: What are some common side reactions during CBZ deprotection and how can they be minimized?

A potential side reaction during catalytic hydrogenolysis, especially with an insufficient hydrogen source, is the formation of an N-benzyl-protected tertiary amine.[9] Ensuring an adequate supply of hydrogen can help to minimize this. In acidic deprotections, particularly with acetic acid at high temperatures, N-acetylation of the product amine can occur.[11] Using alternative acids or milder conditions can prevent this. When using methanol (B129727) as a solvent in catalytic hydrogenation, N-alkylation of the product amine has been reported.[12] It is advisable to use other solvents like ethanol, ethyl acetate, or THF to avoid this.[12]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Catalyst poisoning (e.g., by sulfur or phosphorus compounds). 3. Poor substrate solubility. 4. Insufficient hydrogen pressure or source.1. Use a fresh batch of Pd/C or a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[1][3] 2. Increase catalyst loading or switch to a non-hydrogenation method (e.g., acid-mediated or nucleophilic deprotection).[1][4] 3. Screen different solvents or solvent mixtures to improve solubility.[1] 4. Ensure a proper hydrogen supply (e.g., use a hydrogen balloon or a Parr shaker for higher pressure).[1][3]
Formation of Impurities 1. Reduction of other functional groups (e.g., double bonds, nitro groups). 2. N-benzylation side product. 3. N-acetylation (with acetic acid). 4. N-alkylation (with methanol).1. Use a milder method like catalytic transfer hydrogenation or a chemoselective method like nucleophilic or Lewis acid-mediated deprotection.[1][2] 2. Ensure an adequate hydrogen source during catalytic hydrogenolysis.[9] 3. Avoid high temperatures when using acetic acid, or use a different acid.[11] 4. Use alternative solvents such as ethanol, ethyl acetate, or THF.[12]
Difficult Purification 1. Product amine coordinates with the palladium catalyst. 2. Emulsion formation during work-up (with some thiols).1. Perform the reaction in an acidic solvent like acetic acid to protonate the amine.[1][3] 2. If using a thiol for nucleophilic deprotection, consider using 2-mercaptoethanol, which is reported to have better work-up characteristics.[5]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C and H₂
  • Dissolution: Dissolve the CBZ-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a stir bar.[13]

  • Catalyst Addition: Carefully add 5-10% (w/w) of 10% Pd/C catalyst to the solution.[1] The catalyst should be handled with care as it can be pyrophoric.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the flask with hydrogen gas, typically by evacuating and backfilling with hydrogen three times. A hydrogen balloon is often sufficient for atmospheric pressure reactions.[1] For more challenging substrates, a Parr shaker may be used to apply higher pressure.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.[1]

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification can be performed by chromatography or crystallization if necessary.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
  • Setup: In a round-bottom flask, dissolve the CBZ-protected compound in a solvent such as methanol or a mixture of DMF and water.

  • Reagent Addition: Add 10% Pd/C (typically 10-20 mol%) to the solution, followed by the portion-wise addition of ammonium formate (usually 3-5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC or LC-MS.

  • Work-up and Isolation: Once the reaction is complete, filter the mixture through Celite to remove the catalyst. The filtrate can then be worked up by extraction and purified by standard methods like column chromatography.

Protocol 3: Acid-Mediated Deprotection using AlCl₃ and HFIP
  • Solution Preparation: To a solution of the N-CBZ-protected amine in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), add aluminum chloride (AlCl₃) at room temperature.[7] The reaction mixture may be a suspension.[7]

  • Reaction: Stir the reaction mixture at room temperature for 2 to 16 hours.[7]

  • Monitoring: Monitor the reaction by TLC or UPLC-MS.[7]

  • Work-up: After completion, dilute the reaction mixture with a solvent like dichloromethane. Quench the reaction with an aqueous solution of sodium bicarbonate and extract the product with an organic solvent.[7]

  • Purification: The crude product can be purified by column chromatography.[7]

Visual Guides

Deprotection_Workflow Start CBZ-Protected Substrate Method_Selection Select Deprotection Method Start->Method_Selection Hydrogenolysis Catalytic Hydrogenation Method_Selection->Hydrogenolysis Transfer_H Transfer Hydrogenation Method_Selection->Transfer_H Acidic Acidic Deprotection Method_Selection->Acidic Nucleophilic Nucleophilic Deprotection Method_Selection->Nucleophilic Reaction Perform Reaction Hydrogenolysis->Reaction Transfer_H->Reaction Acidic->Reaction Nucleophilic->Reaction Monitoring Monitor Reaction (TLC/LC-MS) Reaction->Monitoring Workup Work-up & Purification Monitoring->Workup Product Deprotected Amine Workup->Product

Caption: General experimental workflow for CBZ deprotection.

Troubleshooting_Tree Start Low Yield or Incomplete Reaction? Catalyst Check Catalyst Activity Start->Catalyst Yes Poisoning Suspect Catalyst Poisoning? Catalyst->Poisoning Active Use_Fresh Use Fresh Catalyst or Pearlman's Catalyst Catalyst->Use_Fresh Inactive Solubility Check Substrate Solubility Poisoning->Solubility No Increase_Loading Increase Catalyst Loading or Change Method Poisoning->Increase_Loading Yes Amine_Coord Product Amine Coordination? Solubility->Amine_Coord Good Change_Solvent Screen Solvents/ Mixtures Solubility->Change_Solvent Poor Acidic_Solvent Use Acidic Solvent (e.g., AcOH) Amine_Coord->Acidic_Solvent Yes

Caption: Troubleshooting decision tree for low yield in CBZ deprotection.

CBZ_Deprotection_Pathways cluster_hydrogenolysis Catalytic Hydrogenolysis cluster_acid Acid-Mediated CBZ-Amine_H2 R-NH-CBZ Amine_H2 R-NH2 CBZ-Amine_H2->Amine_H2 H2, Pd/C Toluene Toluene CO2_H2 CO2 CBZ-Amine_Acid R-NH-CBZ Amine_Acid R-NH3+ CBZ-Amine_Acid->Amine_Acid H+ (e.g., HBr) Benzyl_Cation Benzyl Cation CO2_Acid CO2

Caption: Simplified mechanisms for CBZ deprotection.

References

Challenges in the scale-up synthesis of CBZ-L-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of CBZ-L-Isoleucine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the scale-up synthesis of this important amino acid derivative.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up synthesis of N-Carbobenzyloxy-L-isoleucine.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction due to suboptimal pH. The reaction with benzyl (B1604629) chloroformate (Cbz-Cl) is typically pH-sensitive.Maintain the reaction pH between 8 and 10 to ensure efficient acylation of the amino group.[1]
Poor quality or degradation of benzyl chloroformate (Cbz-Cl).Use fresh or properly stored Cbz-Cl. Consider using alternative Cbz reagents like N-benzylsuccinimidyl carbonate (Cbz-Osu) for milder reaction conditions.[1]
Inefficient mixing or mass transfer at a larger scale, leading to localized pH imbalances or poor reagent distribution.Implement more robust agitation and consider a baffled reactor design. For very large scales, a continuous flow reactor setup could provide better control over reaction parameters.[2]
Formation of Side Products Reaction of Cbz-Cl with the hydroxyl group of the solvent (if using an alcohol-based solvent).Use aprotic solvents like dichloromethane (B109758) (DCM) or acetonitrile (B52724) (CH3CN) to avoid side reactions with the solvent.[3]
Diacylation of the amino acid.Control the stoichiometry of Cbz-Cl carefully. A slow, controlled addition of the reagent can minimize this side reaction.
Racemization of the L-Isoleucine starting material.Maintain a low reaction temperature and avoid excessively harsh alkaline conditions to minimize the risk of epimerization.
Difficulties in Product Isolation and Purification The product is an oil or a low-melting solid, making crystallization difficult.Consider converting the product to a crystalline salt, such as the dicyclohexylamine (B1670486) salt, for easier handling and purification.
Co-precipitation of unreacted starting materials or byproducts.Optimize the crystallization solvent system. A combination of a good solvent (e.g., ethyl acetate) and an anti-solvent (e.g., hexane) can improve selectivity.
Emulsion formation during aqueous workup.Add a small amount of a brine solution to break the emulsion. If the problem persists, consider alternative purification methods like column chromatography.
Inconsistent Product Quality Between Batches Variations in the quality of raw materials (L-Isoleucine, Cbz-Cl, solvents).Implement stringent quality control checks for all incoming raw materials.
Poor control over reaction parameters such as temperature and pH at scale.Utilize automated process control systems to maintain tight control over critical process parameters.
Inefficient removal of impurities during workup and purification.Develop a robust purification protocol, potentially involving multiple crystallization steps or chromatographic purification for high-purity requirements.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to monitor during the scale-up of this compound synthesis?

A1: The most critical parameters are pH, temperature, reagent stoichiometry, and mixing efficiency. The pH should be carefully controlled, typically between 8 and 10, to facilitate the reaction between L-Isoleucine and benzyl chloroformate.[1] Temperature control is crucial to minimize side reactions and potential racemization. Accurate stoichiometry of reagents prevents the formation of byproducts from excess reactants. Efficient mixing ensures homogeneity and consistent reaction progress, which can be a challenge in large reactors.

Q2: What are the common impurities, and how can they be minimized?

A2: Common impurities include unreacted L-Isoleucine, benzyl alcohol (from the hydrolysis of Cbz-Cl), and di-Cbz-isoleucine. To minimize these, ensure the reaction goes to completion through appropriate monitoring (e.g., TLC or HPLC). The slow and controlled addition of high-quality benzyl chloroformate can reduce the formation of benzyl alcohol and diacylated byproducts. A carefully designed aqueous workup with pH adjustments can help remove unreacted amino acid and benzyl alcohol.

Q3: Are there greener solvent alternatives for the synthesis of this compound?

A3: While traditional syntheses often use chlorinated solvents like dichloromethane, greener alternatives are being explored. For instance, polyethylene (B3416737) glycol (PEG) has been used as a reaction medium for the Cbz protection of amines, offering a more environmentally friendly option. The choice of a greener solvent will depend on its ability to dissolve the starting materials and facilitate the reaction, and may require process optimization.

Q4: How can the purification process be optimized for large-scale production?

A4: For large-scale purification, crystallization is generally preferred over chromatography due to cost and throughput. Optimizing the crystallization process by screening different solvent systems is key. If the product is difficult to crystallize directly, forming a salt (e.g., with dicyclohexylamine) can induce crystallinity. For very high purity requirements, techniques like preparative HPLC can be used, though they are more expensive at scale.[4] Continuous crystallization methods are also becoming more common in industrial settings.

Q5: What are the safety considerations when working with benzyl chloroformate (Cbz-Cl) at scale?

A5: Benzyl chloroformate is a corrosive and lachrymatory substance and must be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated area or fume hood. At scale, a closed-system transfer of the reagent is recommended to minimize exposure. It is also moisture-sensitive and will decompose to release corrosive hydrogen chloride gas upon contact with water. Therefore, anhydrous conditions are important for both safety and reaction efficiency.

Experimental Protocols

General Protocol for N-Cbz Protection of L-Isoleucine (Lab Scale)
  • Dissolution: Dissolve L-Isoleucine in a 1 M sodium hydroxide (B78521) solution in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C in an ice bath.

  • pH Adjustment: While stirring, slowly add a base (e.g., 2 M NaOH) to adjust the pH to approximately 9-10.

  • Reagent Addition: Slowly and simultaneously add benzyl chloroformate (Cbz-Cl) and a base (e.g., 2 M NaOH) to the reaction mixture, maintaining the pH between 9 and 10 and the temperature below 10 °C. The addition is typically done over 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the L-Isoleucine is consumed.

  • Workup: Once the reaction is complete, wash the mixture with a non-polar solvent (e.g., diethyl ether) to remove unreacted Cbz-Cl and benzyl alcohol.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2. The product should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If the product is an oil, extract it with an organic solvent like ethyl acetate.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product A L-Isoleucine D Dissolution & pH Adjustment (pH 9-10, 0-5°C) A->D B Solvent & Base (e.g., NaOH/Water) B->D C Benzyl Chloroformate (Cbz-Cl) E Controlled Addition of Cbz-Cl C->E D->E F Reaction Monitoring (TLC/HPLC) E->F G Quenching & Extraction F->G H Acidification & Precipitation G->H I Filtration & Drying H->I J Recrystallization I->J K Pure this compound J->K

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Start Low Yield or Impure Product Q1 Check Reaction Completion (TLC/HPLC) Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes No A1_No Reaction Complete Q1->A1_No Yes Q2 Review Reaction Conditions A1_Yes->Q2 Q3 Analyze Purification Step A1_No->Q3 A2_pH Incorrect pH (Adjust to 9-10) Q2->A2_pH A2_Temp Temperature Too High (Maintain <10°C) Q2->A2_Temp A2_Reagent Poor Reagent Quality Q2->A2_Reagent A3_Solvent Suboptimal Crystallization Solvent Q3->A3_Solvent A3_Workup Inefficient Workup (Emulsions, etc.) Q3->A3_Workup

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: CBZ-L-Isoleucine Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving CBZ-L-Isoleucine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction monitoring and to troubleshoot common issues encountered during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the N-protected form of the amino acid L-Isoleucine, where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group.[1][2][3][4][5][6][7][8][9] Its primary application is in peptide synthesis, both in solution-phase and solid-phase methodologies.[3][4] The Cbz group prevents the amino group of isoleucine from participating in unwanted side reactions during the formation of a peptide bond with another amino acid.[5]

Q2: Which analytical techniques are recommended for monitoring the progress of a peptide coupling reaction with this compound?

A variety of techniques can be employed to monitor peptide coupling reactions.[10] These can be broadly categorized into qualitative and quantitative methods:

  • Qualitative Methods: These are rapid tests to determine the presence or absence of free amino groups, indicating whether the coupling reaction is complete.

    • Kaiser Test (Ninhydrin Test): A highly sensitive test for primary amines. A positive result (intense blue color) indicates incomplete coupling.[11][12][13]

    • Chloranil Test and Isatin Test: These are used as alternatives, especially for secondary amines like proline, where the Kaiser test is less reliable.[11]

  • Quantitative Methods: These provide more detailed information about the reaction mixture, including the relative amounts of starting materials, products, and byproducts.

    • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the crude peptide and quantifying the extent of the reaction.[14]

    • Mass Spectrometry (MS): MS can be used to confirm the identity of the desired product and to detect any side products or unreacted starting materials.[14][15] Techniques like Atmospheric Solids Analysis Probe (ASAP)-MS allow for rapid analysis of reaction mixtures with minimal sample preparation.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and can be used to quantify the conversion of starting material to product.[10][14][16]

Q3: How can I confirm the successful removal of the CBZ protecting group?

The removal of the Cbz group, typically achieved through catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or with strong acids, can be monitored by:[17][18]

  • Thin-Layer Chromatography (TLC): A simple and quick method to observe the disappearance of the Cbz-protected starting material and the appearance of the deprotected product, which will have a different retention factor (Rf).[14]

  • Mass Spectrometry (MS): The mass spectrum of the product will show a molecular weight corresponding to the deprotected peptide, confirming the loss of the Cbz group (which has a mass of 134.13 g/mol ).

  • HPLC: An HPLC chromatogram will show a new peak for the deprotected product with a different retention time compared to the Cbz-protected starting material.

Troubleshooting Guides

This section addresses specific issues that may arise during reactions involving this compound, particularly in the context of solid-phase peptide synthesis (SPPS).

Issue 1: Incomplete Coupling Reaction

Symptom: A positive Kaiser test (blue beads) after the coupling step, or HPLC/MS analysis of a cleaved aliquot shows a significant amount of the truncated peptide sequence (deletion sequence).[13]

Possible Causes & Solutions:

CauseRecommended Solution
Steric Hindrance: Isoleucine is a β-branched amino acid, which can make coupling reactions slower.[19] Consider "double coupling," where the coupling step is repeated with a fresh solution of activated this compound.[13] Increasing the reaction time may also be beneficial.[20]
Peptide Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support, preventing reagents from reaching the reaction site.[20][21] Switch from dimethylformamide (DMF) to a more effective solvent like N-methylpyrrolidone (NMP) or use a solvent mixture such as DMF/DMSO to improve solvation.[13][20]
Suboptimal Reagent Concentration or Activity: Ensure that the coupling reagents are fresh and used in the correct stoichiometry. For difficult couplings, consider using a more potent activating agent like HATU or HCTU.
Poor Resin Swelling: The solid support must be adequately swollen for efficient reaction kinetics. Ensure the resin is properly swelled in the reaction solvent before starting the synthesis. Visually inspect the resin bed volume to confirm swelling.[13]
Issue 2: Low Yield of the Final Peptide

Symptom: After cleavage and purification, the amount of the desired peptide is significantly lower than expected.

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete Deprotection: If the N-terminal protecting group (e.g., Fmoc) is not completely removed before the coupling step with this compound, the chain cannot be elongated, leading to truncated sequences and low yield.[13] Ensure complete deprotection by monitoring with a colorimetric test or by extending the deprotection time.
Peptide Aggregation: As mentioned above, aggregation can lead to incomplete reactions throughout the synthesis, resulting in a lower yield of the full-length peptide.[19][21] Employ strategies to disrupt secondary structures, such as using specialized solvents or incorporating pseudoproline dipeptides.[21]
Premature Cleavage from Resin: The linkage between the peptide and the resin may be unstable to the reagents used during synthesis. Ensure the chosen resin and linker are compatible with the overall synthetic strategy.
Side Reactions during Cleavage: The final cleavage step can generate reactive species that may modify the peptide. Use appropriate scavengers in the cleavage cocktail to protect sensitive residues.
Issue 3: Presence of Unexpected Impurities in HPLC/MS

Symptom: The crude product analysis shows multiple peaks that do not correspond to the target peptide or simple deletion sequences.

Possible Causes & Solutions:

CauseRecommended Solution
Racemization: The chiral center of the amino acid can be epimerized during activation. Minimize the pre-activation time and avoid excessive use of base to reduce the risk of racemization.[13]
Side Reactions from Protecting Groups: Incomplete removal of side-chain protecting groups or reactions with byproducts from their cleavage can lead to impurities. Optimize the cleavage conditions and ensure the use of appropriate scavengers.
Diketopiperazine Formation: This can occur after the coupling of the second amino acid, leading to the cleavage of the dipeptide from the resin. Using pre-loaded resins or specific coupling conditions can minimize this side reaction.[22]
Modification of Sensitive Residues: Amino acids like methionine can be oxidized during the synthesis or workup.[20] Using scavengers during cleavage and handling the peptide under an inert atmosphere can prevent this.

Experimental Protocols

Protocol 1: Monitoring a Coupling Reaction using the Kaiser Test

This protocol describes the procedure for using the Kaiser test to check for the completion of a coupling reaction in SPPS.

Materials:

Procedure:

  • After the coupling reaction has run for the desired time, take a small sample of the resin beads (approximately 5-10 mg) and place them in a small test tube.

  • Wash the resin beads with DMF and then with ethanol to remove any residual reagents.

  • Add 2-3 drops of each solution (A, B, and C) to the test tube.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

ObservationInterpretationAction
Intense blue beads and/or solutionIncomplete coupling (significant amount of free primary amines present).Recouple the amino acid.
Colorless or yellowish beads and solutionComplete coupling (no free primary amines detected).Proceed to the next step in the synthesis.

This protocol is adapted from standard SPPS methodologies.[13]

Protocol 2: General Procedure for HPLC Analysis of a Crude Peptide

This protocol provides a general method for analyzing the purity of a crude peptide after cleavage from the resin.

Materials:

  • Crude peptide sample, lyophilized.

  • HPLC-grade water.

  • HPLC-grade acetonitrile (B52724) (ACN).

  • Trifluoroacetic acid (TFA).

  • HPLC system with a C18 column.

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide (approx. 1 mg) in 1 mL of a suitable solvent (e.g., a mixture of water and ACN).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in ACN.

  • HPLC Method:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

    • Inject the sample (e.g., 10-20 µL).

    • Run a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

    • Monitor the elution of the peptide using a UV detector, typically at 214 nm and 280 nm.

  • Data Analysis: Integrate the peaks in the chromatogram to determine the relative percentage of the main product and any impurities. The identity of the main peak can be confirmed by collecting the fraction and analyzing it by mass spectrometry.

Visualizations

Experimental_Workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Analysis Post-Synthesis Analysis Deprotection N-terminal Deprotection Washing1 Washing Deprotection->Washing1 Coupling Coupling with This compound Washing1->Coupling Monitoring Reaction Monitoring (e.g., Kaiser Test) Coupling->Monitoring Monitoring->Coupling Incomplete: Recouple Washing2 Washing Monitoring->Washing2 Washing2->Deprotection Next Cycle Cleavage Cleavage from Resin Washing2->Cleavage Final Cycle Purification Purification (e.g., HPLC) Cleavage->Purification Analysis Final Analysis (HPLC, MS) Purification->Analysis

Caption: Workflow for SPPS including reaction monitoring.

Troubleshooting_Logic cluster_Positive Positive Result (Blue) cluster_Negative Negative Result (Clear/Yellow) Start Coupling Step with This compound KaiserTest Perform Kaiser Test Start->KaiserTest CheckAggregation Consider Peptide Aggregation? (Hydrophobic Sequence) KaiserTest->CheckAggregation Positive Proceed Proceed to Next Step KaiserTest->Proceed Negative CheckSterics Steric Hindrance? CheckAggregation->CheckSterics No SwitchSolvent Switch to NMP or add DMSO CheckAggregation->SwitchSolvent Yes DoubleCouple Perform Double Coupling CheckSterics->DoubleCouple Yes Recouple Recouple SwitchSolvent->Recouple DoubleCouple->Recouple Recouple->KaiserTest Re-test

Caption: Troubleshooting logic for an incomplete coupling reaction.

References

Technical Support Center: A Troubleshooting Guide for CBZ-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and handling of Carboxybenzyl (Cbz)-protected amino acids.

Frequently Asked Questions (FAQs) & Troubleshooting

Protection & Coupling Reactions

Q1: My Cbz-protection reaction is showing low to no conversion of the starting amino acid. What are the possible causes and solutions?

A1: Low conversion in a Cbz-protection reaction can stem from several factors. The primary culprits are often related to pH control, the quality of reagents, or reaction conditions.

  • Inadequate pH Control: The reaction of an amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) is typically performed under basic conditions (pH 8-10) to neutralize the hydrochloric acid produced.[1] If the pH is too low, the amino group of the amino acid will be protonated, rendering it non-nucleophilic and halting the reaction. Conversely, a pH that is too high can lead to racemization of the amino acid or decomposition of the Cbz-Cl reagent.[1]

    • Solution: Carefully monitor and maintain the pH of the reaction mixture within the optimal 8-10 range using a suitable base, such as sodium bicarbonate or sodium carbonate.[1]

  • Poor Reagent Quality: Benzyl chloroformate is sensitive to moisture and can degrade over time.

    • Solution: Use freshly opened or properly stored Cbz-Cl. If in doubt, check the purity of the reagent.

  • Steric Hindrance: If the amino acid is sterically hindered, the reaction may proceed slowly.

    • Solution: Consider prolonging the reaction time or exploring alternative, less bulky protecting groups if the Cbz group is not essential.

Q2: I am observing the formation of multiple products during my peptide coupling reaction with a Cbz-protected amino acid, making purification difficult. What could be the issue?

A2: The formation of multiple products often points towards side reactions. A common side reaction is the formation of an N-acylpyridinium salt if pyridine (B92270) is used as a base. Over-reaction, leading to di-Cbz protection, can also occur under harsh conditions.

  • Solution:

    • To avoid N-acylpyridinium salt formation, use a non-nucleophilic base like diisopropylethylamine (DIPEA).

    • Perform the reaction at a lower temperature (e.g., 0 °C) to minimize side reactions.

    • Use a stoichiometric amount of the coupling reagent and the Cbz-amino acid, and monitor the reaction progress closely using techniques like TLC or LC-MS.

Deprotection Reactions

Q3: My Cbz deprotection via catalytic hydrogenolysis is incomplete. What are the common reasons for this failure?

A3: Incomplete deprotection is a frequent issue in catalytic hydrogenolysis. Several factors can contribute to this problem:

  • Catalyst Inactivity/Poisoning: The palladium catalyst (e.g., Pd/C) is susceptible to poisoning by various functional groups, particularly sulfur-containing compounds (e.g., thiols, thioethers present in methionine or cysteine residues). Halides can also inhibit the catalyst.

    • Solution: Ensure all reagents and solvents are free from potential catalyst poisons. If the substrate contains sulfur, catalytic hydrogenolysis may not be the ideal method. Consider increasing the catalyst loading, but be aware that this can sometimes lead to other side reactions.

  • Insufficient Hydrogen Source: The reaction requires an adequate supply of hydrogen to proceed to completion.

    • Solution: Ensure the reaction is properly set up to receive a continuous supply of hydrogen, for example, by using a hydrogen balloon or a Parr hydrogenator. For transfer hydrogenolysis, ensure a sufficient excess of the hydrogen donor (e.g., ammonium (B1175870) formate (B1220265), triethylsilane) is used.[2]

  • Presence of Reducible Functional Groups: Other functional groups in the molecule, such as alkenes, alkynes, or nitro groups, can compete for the catalyst and hydrogen, leading to incomplete deprotection of the Cbz group.[2]

    • Solution: If your molecule contains other reducible groups, catalytic hydrogenolysis may not be chemoselective. In such cases, alternative deprotection methods like acid-mediated cleavage should be considered.[1]

Q4: I cannot use catalytic hydrogenolysis due to the presence of sensitive functional groups in my molecule. What are the alternative methods for Cbz deprotection?

A4: Several alternative methods exist for Cbz deprotection when catalytic hydrogenolysis is not suitable:

  • Acidic Cleavage: Strong acids like hydrogen bromide in acetic acid (HBr/AcOH) can effectively cleave the Cbz group.[1] Lewis acids such as aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) also offer a mild and selective deprotection method.[3]

  • Nucleophilic Displacement: Reagents like 2-mercaptoethanol (B42355) in the presence of a base can deprotect Cbz groups through a nucleophilic attack mechanism. This method is often compatible with sensitive functionalities.[4]

Solubility & Purification

Q5: My Cbz-protected amino acid has poor solubility in the desired reaction solvent. How can I address this?

A5: Poor solubility can hinder reaction rates and yields. The introduction of the Cbz group generally increases the hydrophobicity of the amino acid.

  • Solution:

    • Solvent Screening: Experiment with a range of solvents to find one that provides adequate solubility. For example, Cbz-Gly-OH is soluble in methanol (B129727) but insoluble in water.[5]

    • Co-solvents: Using a mixture of solvents can often improve solubility.

    • Temperature: Gently heating the reaction mixture may improve solubility, but be cautious as this can also promote side reactions.

Q6: What are the best practices for purifying Cbz-protected amino acids?

A6: The introduction of the Cbz group often results in crystalline products that are easier to purify by recrystallization.[6]

  • Crystallization: This is a highly effective method for purifying Cbz-protected amino acids. The choice of solvent is crucial for successful crystallization.

  • Column Chromatography: For non-crystalline products or to remove closely related impurities, silica (B1680970) gel column chromatography is a standard purification technique. The choice of eluent will depend on the polarity of the specific Cbz-amino acid.

Data Presentation

Table 1: Comparison of Common Cbz Deprotection Methods

MethodReagents/ConditionsTypical Yield (%)AdvantagesDisadvantages
Catalytic Hydrogenolysis H₂, Pd/C>90Mild, neutral pH, clean byproducts (toluene, CO₂).Incompatible with reducible groups (alkenes, alkynes, nitro groups), catalyst poisoning by sulfur or halides, safety concerns with H₂ gas.[2]
Transfer Hydrogenolysis Ammonium formate or Triethylsilane, Pd/C80-95Avoids the use of H₂ gas, safer for larger scale operations.[7]Can also reduce other functional groups.
Acidic Cleavage HBr in Acetic Acid70-90Effective for substrates incompatible with hydrogenation.[1]Harsh conditions can affect other acid-labile protecting groups.
Lewis Acid Cleavage AlCl₃ in HFIP85-95Mild, selective for Cbz over O- and N-Bn groups, good for sensitive substrates.[3]Requires stoichiometric amounts of the Lewis acid.
Nucleophilic Displacement 2-Mercaptoethanol, K₃PO₄ in DMA75-90Compatible with sensitive functional groups.Requires heating, and the thiol reagent has a strong odor.

Table 2: Solubility of Selected CBZ-Protected Amino Acids

CompoundSolventSolubility
Cbz-Gly-OHMethanolSoluble[5]
Cbz-Gly-OHWaterInsoluble[5]
Cbz-Phe-OHEthyl Acetate (B1210297)Soluble

Experimental Protocols

Protocol 1: Cbz Protection of an Amino Acid

This protocol provides a general procedure for the N-protection of an amino acid using benzyl chloroformate.

Materials:

  • Amino acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve the amino acid (1.0 equivalent) in a 2:1 mixture of THF and water.[5]

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.0 equivalents) to the solution.[8]

  • Slowly add benzyl chloroformate (1.5 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.[8]

  • Stir the reaction at 0 °C for 20 hours, monitoring the progress by TLC.[5]

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude Cbz-protected amino acid.

  • Purify the product by recrystallization or silica gel column chromatography. A reported yield for this type of reaction is approximately 90%.[8]

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz group using palladium on carbon and hydrogen gas.

Materials:

  • Cbz-protected amino acid or peptide

  • Methanol (MeOH) or Ethanol (EtOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent like methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.

  • Place the reaction mixture under an atmosphere of hydrogen (H₂). For a balloon setup, evacuate the flask and backfill with H₂ three times.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

  • Further purification can be performed by crystallization or chromatography if necessary.

Protocol 3: Cbz Deprotection by Acidic Cleavage with HBr/AcOH

This protocol is for the acidic cleavage of the Cbz group.

Materials:

  • Cbz-protected amino acid or peptide

  • 33% Hydrogen bromide in acetic acid (HBr/AcOH)

  • Diethyl ether

Procedure:

  • Dissolve the Cbz-protected compound in a 33% solution of HBr in acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes, monitoring the reaction by TLC.

  • Upon completion, add diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.

  • Isolate the precipitate by filtration or by decanting the solvent.

  • Wash the solid with diethyl ether to remove residual acetic acid and byproducts.

  • Dry the product under vacuum.

Mandatory Visualization

experimental_workflow_cbz_protection start Start dissolve Dissolve Amino Acid in THF/Water (2:1) start->dissolve cool Cool to 0°C dissolve->cool add_base Add NaHCO3 cool->add_base add_cbzcl Add Cbz-Cl dropwise at 0°C add_base->add_cbzcl react Stir at 0°C for 20h (Monitor by TLC) add_cbzcl->react workup Aqueous Workup (Dilute with H2O, Extract with EtOAc) react->workup dry Dry Organic Layer (Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify end End purify->end

Caption: Experimental workflow for the Cbz protection of an amino acid.

troubleshooting_deprotection start Cbz Deprotection Fails or is Incomplete check_method Is Catalytic Hydrogenolysis the chosen method? start->check_method check_catalyst Check for Catalyst Poisoning (Sulfur, Halides) check_method->check_catalyst Yes other_methods Alternative Deprotection Method check_method->other_methods No check_hydrogen Ensure Adequate Hydrogen Source check_catalyst->check_hydrogen check_reducible_groups Are other reducible groups present? check_hydrogen->check_reducible_groups acid_cleavage Consider Acidic Cleavage (HBr/AcOH or AlCl3/HFIP) check_reducible_groups->acid_cleavage Yes nucleophilic_displacement Consider Nucleophilic Displacement (e.g., 2-Mercaptoethanol) check_reducible_groups->nucleophilic_displacement Yes acid_cleavage->other_methods nucleophilic_displacement->other_methods

Caption: Decision tree for troubleshooting Cbz deprotection failure.

References

Preventing racemization during CBZ-L-Isoleucine coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges related to the coupling of CBZ-L-Isoleucine. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals minimize racemization and optimize their peptide synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process that leads to the formation of a mixture of enantiomers (D and L forms) of an amino acid from a single, pure enantiomer during the synthesis process. In peptide synthesis, this means that an L-amino acid can be converted into a D-amino acid at its chiral center (the alpha-carbon), leading to the incorporation of the incorrect stereoisomer into the peptide chain. This can significantly impact the peptide's structure, biological activity, and therapeutic efficacy.[1]

Q2: What are the primary mechanisms of racemization during the coupling of this compound?

A2: There are two main pathways through which racemization occurs during peptide coupling:

  • Oxazolone (B7731731) (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the N-protected amino acid, such as this compound, can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical information. Subsequent attack by the amine component on the achiral oxazolone ring can produce both the desired L-peptide and the undesired D-diastereomer.[1][2]

  • Direct Enolization: This mechanism involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an enolate intermediate. This achiral enolate can then be protonated from either side, leading to racemization. This pathway is less common but can be significant under strongly basic conditions.[1][2]

Q3: Why is this compound particularly susceptible to racemization?

A3: L-Isoleucine is an amino acid with two stereogenic centers. Epimerization at the α-carbon can occur due to resonance stabilization and the electron-withdrawing effects of the amino and carboxyl groups.[3] While N-carbamate protecting groups like CBZ are generally less prone to racemization than N-amido groups, the reaction conditions during coupling can still promote oxazolone formation and subsequent epimerization.[3]

Q4: Which other amino acids are highly susceptible to racemization?

A4: Besides Isoleucine, Histidine (His) and Cysteine (Cys) are particularly notorious for their high susceptibility to racemization during peptide coupling.[1][2][4][5][6] Serine (Ser) and Phenylalanine (Phe) can also be susceptible under certain conditions.[2][5][7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
High levels of D-allo-Isoleucine diastereomer detected in the final product. Use of a racemization-prone coupling reagent (e.g., carbodiimides alone).- Add an anti-racemization additive such as HOBt, HOAt, or OxymaPure to the coupling reaction.[2][4][8] - Switch to a phosphonium- (e.g., PyBOP, PyAOP) or aminium-based (e.g., HBTU, HATU) coupling reagent.[9][10]
The base used is too strong or not sterically hindered.- Use a weaker or more sterically hindered base. For example, replace N,N-diisopropylethylamine (DIEA) with N-methylmorpholine (NMM) or 2,4,6-collidine.[7][10]
High reaction temperature.- Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature).[5][10] This is especially important for microwave-assisted synthesis where temperatures can be significantly elevated.[11]
Prolonged pre-activation time.- Minimize the pre-activation time of the this compound before adding the amine component.[6][10]
Inappropriate solvent.- Use less polar solvents where reagent solubility and resin swelling are not compromised.[1][5][6]
Low coupling yield with this compound. Steric hindrance from the bulky side chain of Isoleucine.- Use a more powerful coupling reagent like HATU or HCTU.[10] - Slightly increase the reaction time or temperature, while carefully monitoring for racemization.[10]
Aggregation of the peptide on the solid support.- Change the solvent to one that disrupts hydrogen bonding, such as N-methylpyrrolidone (NMP) or by adding dimethyl sulfoxide (B87167) (DMSO).[4][10]

Data Presentation: Comparison of Racemization Suppression Strategies

The following table provides a qualitative comparison of common strategies to minimize racemization during peptide coupling.

Strategy Effectiveness in Suppressing Racemization Key Considerations
Choice of Coupling Reagent (Onium Salts) HighPhosphonium and aminium/uronium reagents (e.g., BOP, PyBOP, HBTU, HATU) are known for rapid coupling and minimal racemization, especially with additives.[9][10]
Addition of HOBt/HOAt/Oxyma HighCrucial when using carbodiimides (e.g., DCC, DIC) to suppress oxazolone formation by forming a more stable active ester.[2][8][12] HOAt and Oxyma are generally more effective than HOBt.[1][7]
Use of Copper (II) Chloride (CuCl₂) HighHas been shown to be effective in suppressing racemization, particularly in solution-phase and some solid-phase syntheses, often in conjunction with HOBt.[4][5][13]
Lowering Reaction Temperature Moderate to HighReduces the rate of both the desired coupling and the side reaction of racemization.[5]
Use of Sterically Hindered/Weaker Base ModerateBases like N-methylmorpholine (NMM) or 2,4,6-collidine are preferred over stronger, less hindered bases like DIPEA or triethylamine.[7][10]
Use of Less Polar Solvents ModerateSolvent choice is often limited by the solubility of reagents and resin swelling.[5]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using DIC/HOBt

This protocol outlines a standard method for coupling this compound on a solid support, incorporating an additive to suppress racemization.

  • Resin Swelling: Swell the resin-bound amine in N,N-dimethylformamide (DMF) for 30 minutes.

  • Deprotection (if applicable): If the N-terminus is protected (e.g., with Fmoc), deprotect using 20% piperidine (B6355638) in DMF.

  • Washing: Wash the resin thoroughly with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and 1-hydroxybenzotriazole (B26582) (HOBt) (3 equivalents) in DMF.

  • Coupling: Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the activation mixture and immediately add it to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test).

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin extensively with DMF, followed by dichloromethane (B109758) (DCM), and then DMF.

Protocol 2: Low-Racemization Coupling using HATU

This protocol utilizes a more powerful coupling reagent known for lower racemization rates.

  • Resin Preparation: Swell and deprotect the resin as described in Protocol 1.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

  • Base Addition: Add a sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (6 equivalents) to the activation mixture.

  • Coupling: Immediately add the activation mixture to the resin.

  • Reaction: Agitate the reaction at room temperature for 1-2 hours, monitoring for completion.

  • Washing: Thoroughly wash the resin as described in Protocol 1.

Visualizations

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation Pathway cluster_enolization Direct Enolization Pathway Activated_CBZ_Ile Activated this compound Oxazolone 5(4H)-Oxazolone Intermediate (Achiral) Activated_CBZ_Ile->Oxazolone Cyclization Racemic_Oxazolone Racemized Oxazolone Oxazolone->Racemic_Oxazolone Base-catalyzed proton abstraction Peptide_Products Mixture of L- and D-Peptides Racemic_Oxazolone->Peptide_Products Amine Attack Activated_CBZ_Ile_2 Activated this compound Enolate Enolate Intermediate (Achiral) Activated_CBZ_Ile_2->Enolate Direct proton abstraction by base Peptide_Products_2 Mixture of L- and D-Peptides Enolate->Peptide_Products_2 Protonation and Amine Attack

Caption: The two primary pathways for racemization during peptide coupling.

Troubleshooting_Workflow Start High Racemization Detected Coupling_Reagent Evaluate Coupling Reagent and Additives Start->Coupling_Reagent Base Assess Base Choice Coupling_Reagent->Base Carbodiimide used? Add HOBt/HOAt/Oxyma. Consider Onium Salts. Temperature Check Reaction Temperature Base->Temperature Strong/Unhindered Base? Switch to NMM/Collidine. Solvent Consider Solvent Polarity Temperature->Solvent Elevated Temp? Lower to 0°C or RT. End Optimized Conditions: Minimized Racemization Solvent->End Polar Solvent? Try less polar alternative.

Caption: A logical workflow for troubleshooting high racemization.

References

Incomplete CBZ deprotection and by-product formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the removal of the benzyloxycarbonyl (Cbz or Z) protecting group.

Troubleshooting Guides

This section addresses specific problems researchers may encounter during Cbz deprotection experiments.

Problem 1: Incomplete or Sluggish Deprotection via Catalytic Hydrogenolysis (H₂/Pd/C)

Q: My Cbz deprotection using H₂ and Pd/C is very slow or stops before completion. What are the common causes and how can I fix this?

A: Incomplete catalytic hydrogenolysis is a frequent issue. Several factors can be responsible:

  • Catalyst Inactivity: The palladium catalyst may be old, have reduced activity, or be deactivated.[1] Using a fresh batch of catalyst is a good first step.[1] For more difficult deprotections, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be a powerful alternative.[1]

  • Catalyst Poisoning: The substrate or solvent may contain impurities that poison the palladium catalyst.[2] Sulfur and phosphorus-containing compounds are common catalyst poisons.[2] If poisoning is suspected, increasing the catalyst loading might help, but switching to a non-hydrogenation-based deprotection method may be necessary.[2]

  • Poor Substrate Solubility: If the Cbz-protected compound is not fully dissolved in the reaction solvent, its access to the catalyst's surface is limited, leading to a slow reaction.[1] Experimenting with different solvents or solvent mixtures (e.g., methanol (B129727), ethanol, ethyl acetate, THF) can improve solubility and reaction rates.[1][3]

  • Product Amine Coordination: The deprotected amine product can coordinate to the palladium catalyst, causing deactivation.[1][2] This is particularly problematic with nitrogen-containing substrates. Performing the reaction in an acidic solvent, such as acetic acid in methanol, can protonate the product amine and prevent it from binding to and deactivating the catalyst.[1][2]

  • Insufficient Hydrogen: Ensure an adequate supply of hydrogen. For reactions at atmospheric pressure, a hydrogen balloon is often used, but it should be refilled if the reaction is sluggish.[1] For more challenging substrates, higher hydrogen pressure may be required.[1]

Troubleshooting Workflow for Incomplete Hydrogenolysis

start Incomplete Deprotection catalyst Check Catalyst Activity start->catalyst solubility Assess Substrate Solubility start->solubility poisoning Suspect Catalyst Poisoning? start->poisoning amine_coord Is Product an Amine? start->amine_coord fresh_cat Use Fresh Pd/C catalyst->fresh_cat Old/Inactive pearlman Use Pearlman's Catalyst (Pd(OH)₂/C) catalyst->pearlman Still Slow change_solvent Change/Mix Solvents (MeOH, EtOH, THF) solubility->change_solvent increase_loading Increase Catalyst Loading poisoning->increase_loading Yes alt_method Switch to Non-Hydrogenation Method poisoning->alt_method Severe acidic_solvent Add Acetic Acid to Solvent amine_coord->acidic_solvent Yes end Reaction Complete fresh_cat->end pearlman->end change_solvent->end increase_loading->end alt_method->end acidic_solvent->end

Caption: Troubleshooting workflow for incomplete Cbz deprotection.

Problem 2: Formation of an N-Benzyl By-product

Q: I am observing a significant amount of an N-benzyl by-product in my reaction mixture. Why is this happening and how can I prevent it?

A: The formation of an N-benzyl tertiary amine is a known side reaction that can occur during catalytic hydrogenolysis, especially when there is an insufficient supply of hydrogen.[4] The reaction proceeds through a two-step mechanism: first, the Cbz group is cleaved to release the free amine, carbon dioxide, and toluene.[5] If the hydrogen source is limited, the intermediate carbamic acid may decarboxylate to the amine, which can then react with the benzyl (B1604629) group from another molecule in a reductive amination-type side reaction.

Solutions:

  • Ensure Adequate Hydrogen Source: The most direct solution is to ensure a sufficient and continuous supply of hydrogen throughout the reaction.[4] Use a reliable hydrogen source and consider increasing the pressure if the problem persists.

  • Use Catalytic Transfer Hydrogenation: This method uses a hydrogen donor like ammonium (B1175870) formate (B1220265) or triethylsilane instead of hydrogen gas.[1] It often provides milder conditions and can minimize side reactions by maintaining a consistent, low concentration of the reducing agent.[1]

Problem 3: Unwanted Reduction of Other Functional Groups

Q: How can I remove a Cbz group without reducing other sensitive functional groups in my molecule, such as alkenes, alkynes, or nitro groups?

A: Standard catalytic hydrogenation with H₂/Pd/C is highly effective but can also reduce other functional groups.[6] To achieve selective Cbz removal, consider these alternative strategies:

  • Catalytic Transfer Hydrogenation: This is often a milder method that can provide better chemoselectivity compared to using hydrogen gas.[1] Common hydrogen donors include ammonium formate, formic acid, and triethylsilane in the presence of Pd/C.[1][7]

  • Acid-Mediated Cleavage: For substrates that are incompatible with any form of hydrogenation, cleavage under acidic conditions is a robust alternative.[3] A common reagent is HBr in acetic acid.[3] However, these conditions are harsh and can affect other acid-labile protecting groups.[3]

  • Nucleophilic Deprotection: For highly sensitive substrates, a nucleophilic approach can be used. A protocol using 2-mercaptoethanol (B42355) and potassium phosphate (B84403) in N,N-dimethylacetamide provides a mild way to deprotect Cbz groups without affecting reducible functionalities.[1][8] This method is particularly useful for molecules containing sulfur, which can poison palladium catalysts.[8]

Cbz Deprotection Pathways

sub R-NH-Cbz prod R-NH₂ (Desired Product) sub->prod H₂/Pd/C (Sufficient H₂) byprod R-NH-Benzyl (By-product) sub->byprod H₂/Pd/C (Insufficient H₂)

Caption: Pathways for Cbz deprotection and by-product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for Cbz group removal?

The primary methods for Cbz deprotection fall into three categories: catalytic hydrogenolysis, acidic cleavage, and nucleophilic displacement.[3] Catalytic hydrogenolysis, using H₂ gas or a hydrogen donor with a palladium catalyst, is the most frequently used due to its mild, neutral conditions and high yields.[1][3] Acidic cleavage (e.g., HBr in acetic acid) is used for substrates that cannot tolerate hydrogenation.[3]

Method CategoryReagents/ConditionsKey AdvantagesPotential Limitations
Catalytic Hydrogenolysis H₂, Pd/CMild, neutral pH, high yields.[3]Incompatible with reducible groups (alkenes, nitro groups); safety concerns with H₂ gas.[3]
Transfer Hydrogenation Ammonium Formate, Pd/CAvoids H₂ gas, safer for larger scale.[1][3]Can still reduce other functional groups.[3]
Acidic Cleavage HBr in Acetic AcidEffective for substrates incompatible with hydrogenation.[3]Harsh conditions can cleave other acid-labile groups.[3]
Nucleophilic Displacement 2-Mercaptoethanol, K₃PO₄Tolerates reducible groups and catalyst poisons (e.g., sulfur).[8]Requires specific reagents and conditions.

Q2: Can the product amine poison the catalyst? How is this prevented?

Yes, the free amine generated after deprotection can coordinate to the surface of the palladium catalyst, leading to its deactivation.[1] This is especially common when the product is a primary or secondary amine. To prevent this, the reaction can be performed in an acidic solvent system, such as methanol with a small amount of acetic acid.[2] The acid protonates the product amine, preventing it from binding to the catalyst and allowing the reaction to proceed to completion.[1]

Catalyst Deactivation Pathway

Cbz Cbz-Protected Amine Amine Free Amine Product Cbz->Amine Deprotection Deactivated Deactivated Catalyst (Amine-Pd Complex) Amine->Deactivated PdC Pd/C Catalyst PdC->Deactivated

Caption: Mechanism of catalyst deactivation by product amine.

Q3: What are some alternatives to Palladium on Carbon (Pd/C)?

While 10% Pd/C is the most common catalyst, other options are available for specific situations.[2]

  • Pearlman's Catalyst (Pd(OH)₂/C): This is a more active form of palladium catalyst and can be effective for deprotecting stubborn Cbz groups where Pd/C is sluggish.[1]

  • Palladium Black (Pd black): This is a high-purity, unsupported form of palladium that can be used in transfer hydrogenation reactions.[5]

  • Other supports: Palladium on other supports like calcium carbonate (CaCO₃) or alumina (B75360) (Al₂O₃) can sometimes offer different selectivity, although they may have less surface area than Pd/C, potentially leading to slower reactions.[2]

Q4: Can Cbz groups be removed under basic conditions?

Generally, the Cbz group is stable to basic conditions, which is a key feature of its utility as a protecting group.[5] However, under specific circumstances, some methods have been developed for removal under basic or nucleophilic conditions. For example, a method using 2-mercaptoethanol with a base like K₃PO₄ has been reported for the nucleophilic deprotection of Cbz groups.[8] This is not a standard method and is typically reserved for substrates with specific sensitivities.

Key Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C and H₂

This is the most common method for Cbz deprotection.[3]

  • Preparation: Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[1]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution. The typical catalyst loading is 5-10 mol%.[3]

  • Hydrogenation: Secure a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere has been replaced by hydrogen.[1]

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.[1]

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[3] Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[3]

Protocol 2: Catalytic Transfer Hydrogenation

This method avoids the use of flammable hydrogen gas.[1]

  • Preparation: Dissolve the Cbz-protected compound (1.0 equivalent) in a solvent like methanol or ethanol.[3]

  • Reagent Addition: Add the hydrogen donor, such as ammonium formate (typically 4-5 equivalents).[9]

  • Catalyst Addition: Add 10% Pd/C (5-10 mol%).[3]

  • Reaction: Stir the mixture at room temperature or with gentle heating.

  • Monitoring and Work-up: Monitor the reaction as described above. The work-up is similar, involving filtration through Celite to remove the catalyst.[3]

  • Isolation: An aqueous work-up may be necessary to remove the excess hydrogen donor and its by-products before concentrating the organic layer to yield the desired amine.[3]

Protocol 3: Acidic Cleavage with HBr in Acetic Acid

This protocol is suitable for substrates that are sensitive to reduction but stable in strong acid.[3]

  • Preparation: Dissolve the Cbz-protected compound in glacial acetic acid.

  • Reagent Addition: Add a solution of hydrogen bromide (HBr) in acetic acid (e.g., 33% HBr in AcOH).

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, the product is typically precipitated by adding a non-polar solvent like diethyl ether. The resulting hydrobromide salt can be collected by filtration. Neutralization with a base during an aqueous work-up will yield the free amine.

References

Technical Support Center: CBZ-L-Isoleucine in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with CBZ-L-Isoleucine during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in common peptide coupling solvents?

A1: The limited solubility of this compound can be attributed to a combination of its bulky, hydrophobic benzyloxycarbonyl (Cbz) protecting group and the aliphatic side chain of isoleucine. This hydrophobicity can lead to aggregation and precipitation in common organic solvents used for peptide synthesis, such as Dichloromethane (DCM) and Dimethylformamide (DMF).

Q2: What are the initial signs of solubility problems with this compound?

A2: Researchers may observe several indicators of poor solubility. These include the incomplete dissolution of the amino acid in the solvent, resulting in a cloudy or heterogeneous mixture. During solid-phase peptide synthesis (SPPS), this can lead to slow or incomplete coupling reactions, which can be identified by a positive Kaiser test after the coupling step. In solution-phase synthesis, precipitation of the starting material or the growing peptide chain may occur.

Q3: Can the dicyclohexylamine (B1670486) (DCHA) salt of this compound be used directly in a coupling reaction?

A3: No, the dicyclohexylamine (DCHA) salt of this compound is generally insoluble in water and needs to be converted to the free acid before it can be used in a coupling reaction. This is typically achieved by an acidic workup.

Q4: Are there more soluble alternatives to this compound?

A4: For applications where the Cbz protecting group is not strictly required, consider using other N-protected isoleucine derivatives with better solubility profiles. For instance, N-lactoyl-isoleucine has been reported to have significantly higher solubility.

Troubleshooting Guide

Issue: this compound fails to dissolve completely in the chosen solvent.

Root Cause Analysis:

  • Insufficient Solvent Polarity: The solvent may not be optimal for solvating the hydrophobic this compound.

  • Low Temperature: Solubility of many organic compounds, including protected amino acids, decreases at lower temperatures.

  • Aggregation: The hydrophobic nature of the molecule can lead to self-association and aggregation, reducing solubility.

Solutions:

  • Optimize the Solvent System:

    • Switch to a More Polar Aprotic Solvent: If using DCM, consider switching to DMF or N-Methyl-2-pyrrolidone (NMP), which are generally better at solvating protected amino acids.[1]

    • Use a Co-solvent: Add a small amount of a highly polar aprotic solvent like Dimethyl Sulfoxide (DMSO) to your primary solvent (e.g., DMF or NMP).[1] For particularly difficult cases, a mixture of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with DCM or trichloromethane (TCM) can be effective for dissolving sparingly-soluble protected peptides.[2]

  • Increase the Temperature: Gently warming the solvent while dissolving this compound can significantly improve its solubility. However, be cautious not to heat excessively, as this could lead to degradation or unwanted side reactions.

  • Sonication: Use a sonicator to help break up aggregates and facilitate dissolution.[3]

Issue: The coupling reaction is incomplete, as indicated by a positive Kaiser test.

Root Cause Analysis:

  • Poor Solvation of the Growing Peptide Chain: As the peptide chain elongates, its solubility properties can change, potentially leading to aggregation on the solid support.

  • Steric Hindrance: The bulky nature of both the Cbz group and the isoleucine side chain can sterically hinder the coupling reaction.

  • Insufficient Reagent Concentration: If the concentration of the activated amino acid is too low due to poor solubility, the reaction kinetics will be slow.

Solutions:

  • Improve Solvation During Coupling:

    • Employ the solvent optimization strategies mentioned above (NMP, DMF/DMSO mixtures).

    • For solid-phase synthesis, ensure the resin is well-swollen in the reaction solvent.[4]

  • Use a Stronger Coupling Reagent: For sterically hindered amino acids, more potent coupling reagents may be necessary to drive the reaction to completion.

  • Increase Reaction Time and/or Temperature: Allow the coupling reaction to proceed for a longer duration. If solubility is a persistent issue, performing the coupling at a slightly elevated temperature (e.g., 35-50°C) can be beneficial.

  • Double Coupling: If a single coupling cycle is incomplete, a second coupling with fresh reagents can be performed to ensure all free amines have reacted.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
WaterInsolubleAs expected for a hydrophobic molecule.
EthanolSparingly Soluble[5]
MethanolSparingly Soluble[5]
DMSOSlightly Soluble[5]
Organic Solvents (general)Soluble[6] For the DCHA salt form.

Table 2: Physical Properties of N-CBZ-L-Isoleucine

PropertyValueReference
Molecular Weight265.3 g/mol [5]
Melting Point52-54 °C[5]

Experimental Protocols

Protocol 1: Dissolving this compound for Coupling Reactions
  • Solvent Selection: Choose an appropriate solvent system. For standard couplings, start with DMF or NMP. For known difficult couplings, prepare a 9:1 (v/v) mixture of DMF:DMSO.

  • Weighing: Accurately weigh the required amount of this compound in a clean, dry reaction vessel.

  • Initial Solvent Addition: Add approximately 80% of the final required solvent volume to the reaction vessel.

  • Dissolution:

    • Stir the mixture at room temperature.

    • If the solute does not dissolve completely, gently warm the mixture to 30-40°C with continuous stirring.

    • If solids persist, place the vessel in a sonicator bath for 5-10 minutes.

  • Final Volume Adjustment: Once the this compound is fully dissolved, allow the solution to cool to room temperature and then add the remaining solvent to reach the final desired concentration.

Protocol 2: Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol assumes a standard Fmoc-based SPPS workflow and addresses potential solubility issues.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes prior to the coupling step.

  • Fmoc-Deprotection: Perform the standard Fmoc-deprotection protocol (e.g., 20% piperidine (B6355638) in DMF).

  • Preparation of the Amino Acid Solution:

    • Dissolve this compound (3-5 equivalents relative to resin loading) in a minimal amount of DMF or a DMF/DMSO (9:1) mixture as described in Protocol 1.

    • Add the coupling reagent (e.g., HBTU/HATU) and a base (e.g., DIPEA) to the dissolved amino acid and pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Drain the deprotection solution from the resin and wash thoroughly with DMF.

    • Add the pre-activated this compound solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For difficult couplings, the reaction time can be extended, or the temperature can be increased to 35-40°C.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and perform a Kaiser test.

    • If the Kaiser test is positive (blue beads), indicating incomplete coupling, drain the reaction solution and repeat the coupling step with fresh reagents (double coupling).

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF, DCM, and finally with the solvent to be used in the next step.

Visualizations

Troubleshooting_Workflow start Start: this compound Coupling dissolution_issue Issue: Incomplete Dissolution start->dissolution_issue incomplete_coupling Issue: Incomplete Coupling (Positive Kaiser Test) dissolution_issue->incomplete_coupling Yes optimize_solvent Optimize Solvent System (e.g., DMF/DMSO, NMP) dissolution_issue->optimize_solvent No stronger_reagent Use a More Potent Coupling Reagent incomplete_coupling->stronger_reagent Initial attempt fails success Coupling Successful incomplete_coupling->success Resolved increase_temp Gently Warm Solution (30-40°C) optimize_solvent->increase_temp sonicate Sonicate Mixture increase_temp->sonicate sonicate->incomplete_coupling extend_reaction Increase Reaction Time and/or Temperature stronger_reagent->extend_reaction double_couple Perform a Second Coupling extend_reaction->double_couple double_couple->success

Caption: Troubleshooting workflow for this compound solubility issues.

Experimental_Workflow cluster_dissolution Dissolution of this compound cluster_spps Solid-Phase Peptide Synthesis dissolve 1. Dissolve this compound in DMF/DMSO preactivate 2. Add Coupling Reagent & Base (Pre-activation) dissolve->preactivate couple C. Add Activated Amino Acid to Resin preactivate->couple swell A. Swell Resin deprotect B. Fmoc Deprotection swell->deprotect deprotect->couple monitor D. Monitor with Kaiser Test couple->monitor wash E. Wash Resin monitor->wash

Caption: Experimental workflow for coupling this compound in SPPS.

References

Technical Support Center: Catalyst Poisoning during CBZ-L-Isoleucine Hydrogenolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting catalyst poisoning issues encountered during the hydrogenolysis of N-CBZ-L-Isoleucine.

Frequently Asked Questions (FAQs)

Q1: What are the common visual indicators of catalyst poisoning during the hydrogenolysis of CBZ-L-Isoleucine?

A1: The most common signs of catalyst poisoning include a significant slowdown or complete stop of the reaction, which can be observed by a cessation of hydrogen uptake.[1] Other indicators are a notable decrease in the yield of the deprotected L-Isoleucine and a loss of product selectivity. You might also need to use more severe reaction conditions, such as higher temperature or pressure, to achieve the desired conversion. A change in the catalyst's appearance, like a color change, can also indicate poisoning.

Q2: What are the likely sources of catalyst poisons in my reaction?

A2: Catalyst poisons can be introduced from several sources. These include impurities in the this compound starting material, contaminants in the solvent (even in trace amounts), or impurities in the hydrogen gas supply. The reaction setup itself can also be a source if not properly cleaned. Common poisons for palladium catalysts include sulfur compounds (e.g., thiols, sulfides, thiophenes), nitrogen-containing compounds (some of which can act as inhibitors), heavy metals (like lead or mercury), and carbon monoxide from the hydrogen source.[2]

Q3: I suspect sulfur poisoning. What are some specific sulfur-containing compounds that could be the culprit?

A3: Sulfur compounds are notorious poisons for palladium catalysts. Specific examples that could be present as impurities include diphenylsulfide, thiophene, and carbon disulfide (CS2).[3][4] Even at very low concentrations, these can strongly adsorb to the active sites of the palladium catalyst and deactivate it.

Q4: Is the catalyst poisoning reversible or irreversible?

A4: Catalyst poisoning can be either reversible or irreversible, depending on the nature of the poison and its interaction with the catalyst. Reversible poisoning involves weak adsorption of the poison to the catalyst's active sites, and the catalyst's activity can often be restored by removing the poison source or through a regeneration procedure. Irreversible poisoning occurs when the poison forms a strong, stable chemical bond with the active sites, often leading to permanent deactivation where the catalyst may need to be replaced.

Q5: Can I regenerate a poisoned Palladium on Carbon (Pd/C) catalyst?

A5: Yes, in many cases, a poisoned Pd/C catalyst can be regenerated, particularly if the poisoning is due to sulfur compounds or the deposition of organic molecules. Regeneration methods often involve oxidation of the poisoning species. However, the success of regeneration depends on the severity and type of poisoning. For irreversible poisoning, regeneration might not be effective.[5]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues with catalyst poisoning during this compound hydrogenolysis.

Problem: Reaction is slow or has stalled.

Possible Cause 1: Catalyst Poisoning

  • Diagnosis:

    • Review the purity of your starting materials (this compound), solvents, and hydrogen gas. Check for any potential sources of sulfur or other common poisons.

    • If you have access to analytical techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), you can analyze your starting materials for trace metal impurities.

    • Run a control reaction with highly purified reagents and a fresh batch of catalyst to see if the issue persists.

  • Solution:

    • If the source of the poison is identified, purify the contaminated material. For example, solvents can be distilled, and starting materials can be recrystallized.

    • Consider using a scavenger resin to remove specific impurities if the poison is known.

    • If sulfur poisoning is suspected, attempt to regenerate the catalyst (see Experimental Protocols Section).

Possible Cause 2: Inactive Catalyst

  • Diagnosis:

    • The catalyst may have been improperly stored or handled, leading to oxidation or deactivation.

    • The catalyst lot itself might be of low quality.

  • Solution:

    • Use a fresh, unopened batch of catalyst from a reputable supplier.

    • Ensure proper handling and storage of the catalyst under an inert atmosphere.

Problem: Low yield of deprotected L-Isoleucine.

Possible Cause 1: Partial Catalyst Poisoning

  • Diagnosis:

    • A reduced number of active sites on the catalyst due to poisoning can lead to incomplete conversion of the starting material.

    • Monitor the reaction progress over time using techniques like TLC or LC-MS to see if the reaction starts and then stops prematurely.

  • Solution:

    • Increase the catalyst loading. This may provide enough active sites to drive the reaction to completion, although it is not an ideal long-term solution.

    • Address the source of the poison as described above.

Possible Cause 2: Non-Optimal Reaction Conditions

  • Diagnosis:

    • Review the reaction parameters such as temperature, pressure, and solvent. Compare them against established protocols for CBZ deprotection.

  • Solution:

    • Optimize reaction conditions. For example, ensure adequate hydrogen pressure and efficient stirring to overcome mass transfer limitations.

Data Presentation

Table 1: Effect of Sulfur Poisoning on Pd/C Catalyst Activity (General Hydrogenation)

PoisonPoison ConcentrationCatalystReactionEffect on ActivityReference
SO₂100 ppmPd/Al₂O₃Hydrocarbon OxidationLight-off temperature increased by 50-100°C[6]
DiphenylsulfideAdditivePd/CHydrogenationSelectively reduces olefins/acetylenes without deprotecting N-Cbz[3]

Table 2: Performance of Fresh vs. Regenerated Pd(OH)₂/C Catalyst in Hydrogenolysis

Catalyst StateRecycle NumberYield (%)Reference
Regenerated1>70[5]
Regenerated2>70[5]
Regenerated3>70[5]
Regenerated4>70[5]

Experimental Protocols

Protocol 1: Hydrogenolysis of this compound

This protocol is adapted from a procedure for a dipeptide containing this compound.[7]

Materials:

  • N-CBZ-L-Isoleucine

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol (MeOH), reagent grade

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flask suitable for hydrogenation, dissolve N-CBZ-L-Isoleucine in methanol.

  • Carefully add 10 wt% Pd/C catalyst to the solution. The amount of catalyst can typically range from 5-10 mol% relative to the substrate.

  • Seal the flask and purge the system with an inert gas (Nitrogen or Argon).

  • Introduce hydrogen gas into the flask, typically via a balloon or a hydrogenation apparatus, to a pressure of 1 atmosphere.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction (disappearance of the starting material), carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst on the filter paper should be kept wet with solvent as it can be pyrophoric upon drying.

  • Rinse the filter cake with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude L-Isoleucine.

Protocol 2: Regeneration of Sulfur-Poisoned Pd/C Catalyst

This is a general procedure for the regeneration of a sulfur-poisoned catalyst by oxidation in air.[8]

Materials:

  • Poisoned Pd/C catalyst

  • Oven or furnace with temperature control

  • Air supply

Procedure:

  • Carefully recover the poisoned Pd/C catalyst from the reaction mixture by filtration.

  • Wash the catalyst with a suitable solvent to remove any adsorbed organic residues.

  • Dry the catalyst in an oven at a low temperature (e.g., 50-60 °C) to remove the solvent.

  • Place the dried, poisoned catalyst in a suitable vessel for heating in an air atmosphere.

  • Heat the catalyst in an oven or furnace with a controlled air supply. A typical temperature range for oxidative regeneration is 100-140 °C. The exact temperature and duration will depend on the nature and extent of the poisoning.

  • Hold the catalyst at the set temperature for a period of 1 to 20 hours.

  • After the oxidation treatment, allow the catalyst to cool down to room temperature under a stream of inert gas.

  • The regenerated catalyst can then be stored under an inert atmosphere until further use. The activity of the regenerated catalyst should be tested with a small-scale reaction.

Visualizations

Troubleshooting_Workflow start Reaction Stalled or Low Yield check_purity Check Purity of Reagents (Substrate, Solvent, H2) start->check_purity run_control Run Control Reaction with Purified Reagents & Fresh Catalyst check_purity->run_control problem_persists Problem Persists? run_control->problem_persists poisoning_suspected Catalyst Poisoning Likely problem_persists->poisoning_suspected No optimize_conditions Review & Optimize Reaction Conditions (Temp, Pressure, Stirring) problem_persists->optimize_conditions Yes identify_source Identify & Eliminate Poison Source poisoning_suspected->identify_source regenerate_catalyst Regenerate Catalyst identify_source->regenerate_catalyst use_fresh_catalyst Use Fresh Catalyst identify_source->use_fresh_catalyst success Reaction Successful regenerate_catalyst->success use_fresh_catalyst->success optimize_conditions->success

Caption: Troubleshooting workflow for catalyst poisoning.

Poisoning_Mechanism cluster_catalyst Palladium Catalyst Surface Pd_surface Active Site (Pd) Active Site (Pd) Active Site (Pd) product L-Isoleucine + Toluene + CO2 Pd_surface:f0->product deactivated_site Deactivated Site (Pd-S) poison Sulfur Compound (e.g., R-S-R') poison->Pd_surface:f1 Strong Adsorption substrate This compound + H2 substrate->Pd_surface:f0 Reaction substrate->deactivated_site No Reaction

Caption: Mechanism of sulfur poisoning on a palladium catalyst.

References

Technical Support Center: Managing Impurities in CBZ-L-Isoleucine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of N-α-Carbobenzyloxy-L-isoleucine (CBZ-L-Isoleucine).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Synthesis & Reaction Monitoring

Q1: My this compound synthesis reaction is sluggish or incomplete. What are the possible causes and solutions?

A1: Incomplete reactions are often due to issues with reagents, pH control, or reaction temperature.

  • Reagent Quality: Ensure the benzyl (B1604629) chloroformate (Cbz-Cl) is fresh and has not been hydrolyzed by atmospheric moisture. Use anhydrous solvents to prevent premature degradation of the Cbz-Cl.

  • pH Control: The Schotten-Baumann reaction for N-protection of amino acids requires alkaline conditions to deprotonate the amino group, making it nucleophilic.[1] The pH should be maintained between 9 and 11 throughout the addition of Cbz-Cl. A pH that is too low will result in a slow reaction, while a pH that is too high can promote the hydrolysis of Cbz-Cl and potentially lead to epimerization at the alpha-carbon.

  • Temperature: The reaction is typically carried out at a low temperature (0-5 °C) to minimize side reactions. Allowing the temperature to rise can increase the rate of Cbz-Cl hydrolysis.

  • Mixing: In a biphasic system (e.g., ether and water), vigorous stirring is essential to ensure adequate contact between the L-isoleucine in the aqueous phase and the Cbz-Cl in the organic phase.

Troubleshooting Steps:

  • Verify the quality of your Cbz-Cl.

  • Monitor the pH of the aqueous layer during the Cbz-Cl addition and add base as needed to maintain the optimal range.

  • Ensure the reaction is adequately cooled in an ice bath.

  • Increase the stirring speed to improve phase mixing.

Impurity Profile & Identification

Q2: I observe multiple spots on my TLC plate or extra peaks in my HPLC chromatogram after the synthesis. What are the likely impurities?

A2: The most common impurities in this compound synthesis are unreacted L-isoleucine, diastereomers, and dipeptide byproducts.

  • Unreacted L-Isoleucine: This is a common impurity if the reaction has not gone to completion. It is highly polar and will typically have a very low Rf value on a normal-phase TLC plate.

  • Diastereomers: L-Isoleucine has two chiral centers, at the alpha and beta carbons ((2S, 3S)-configuration). Under the basic conditions of the Schotten-Baumann reaction, epimerization can occur at the alpha-carbon, leading to the formation of CBZ-D-allo-Isoleucine ((2R, 3S)-configuration). While less common under controlled conditions, epimerization at the beta-carbon is also a theoretical possibility. These diastereomers often have very similar polarities and can be challenging to separate.[2]

  • Dipeptide Formation: If the pH of the reaction drops, benzyl chloroformate can react with the carboxylate group of L-isoleucine, activating it for coupling with another molecule of L-isoleucine to form a dipeptide.[3]

  • Benzyl Alcohol: This can be present as a byproduct from the hydrolysis of benzyl chloroformate.

Q3: How can I confirm the presence of diastereomeric impurities?

A3: Chiral HPLC is the most effective method for separating and quantifying diastereomers of this compound.[4][5][6] NMR spectroscopy can also be used to differentiate between diastereomers.

  • Chiral HPLC: A chiral stationary phase can resolve the different stereoisomers. The choice of column and mobile phase is critical for achieving good separation.

  • NMR Spectroscopy: High-resolution ¹H and ¹³C NMR can distinguish between diastereomers. The chemical shifts and coupling constants of the protons and carbons at the chiral centers will differ for each stereoisomer. For example, the chemical shift of the α-proton is a key indicator for differentiating between isoleucine and allo-isoleucine configurations.

Purification Challenges

Q4: I am having difficulty removing the diastereomeric impurities by standard crystallization. What should I do?

A4: Diastereomers can be challenging to separate by crystallization due to their similar physical properties.

  • Fractional Crystallization: This technique can sometimes be effective. It involves multiple, careful crystallization steps, where it is hoped that one diastereomer will preferentially crystallize, leaving the other enriched in the mother liquor. Experimenting with different solvent systems is crucial.

  • Chromatography: If crystallization is ineffective, column chromatography on silica (B1680970) gel is the next step. A careful selection of the eluent system is necessary to achieve separation.

  • Salt Formation: Forming a salt of the this compound with a chiral amine can create diastereomeric salts with different solubilities, which may be more amenable to separation by crystallization.

Q5: My final product is an oil instead of a solid. How can I induce crystallization?

A5: this compound can sometimes be obtained as an oil.

  • Solvent Selection: The choice of solvent for crystallization is critical. A common method is to dissolve the oil in a good solvent (e.g., ethyl acetate (B1210297), diethyl ether) and then add a poor solvent (e.g., hexane (B92381), petroleum ether) until turbidity is observed. Allowing the solution to stand, possibly with cooling, can induce crystallization.

  • Seeding: If you have a small amount of crystalline material, adding a seed crystal to the supersaturated solution can initiate crystallization.

  • Trituration: Repeatedly washing the oil with a poor solvent in which it is sparingly soluble (like hexane) can sometimes induce solidification.

Quantitative Data Summary

The following tables provide a summary of typical analytical parameters and conditions for the synthesis and analysis of this compound.

Table 1: Typical Reaction Conditions for this compound Synthesis

ParameterValueRationale
Temperature0 - 5 °CMinimizes hydrolysis of Cbz-Cl and reduces risk of epimerization.
pH9 - 11Ensures deprotonation of the amine for nucleophilic attack.
L-Isoleucine:Cbz-Cl Molar Ratio1 : 1.1 - 1.2A slight excess of Cbz-Cl helps to drive the reaction to completion.
Base2N NaOH or NaHCO₃To maintain the alkaline pH.
Solvent SystemBiphasic (e.g., Diethyl ether/Water)L-Isoleucine is soluble in the aqueous phase, Cbz-Cl in the organic phase.

Table 2: Typical HPLC Purity Specifications for this compound

ParameterSpecificationAnalytical Method
Assay (Purity)≥ 98.0%Reversed-Phase HPLC
Diastereomeric PurityReport specific diastereomer contentChiral HPLC
Unreacted L-Isoleucine≤ 0.5%Reversed-Phase HPLC

Experimental Protocols

Protocol 1: Synthesis of this compound (Schotten-Baumann Conditions)

  • Dissolve L-isoleucine (1 equivalent) in 2N sodium hydroxide (B78521) solution (2 equivalents) and cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Separately, dissolve benzyl chloroformate (1.1 equivalents) in a suitable organic solvent like diethyl ether.

  • Add the benzyl chloroformate solution dropwise to the cooled L-isoleucine solution over a period of 1-2 hours.

  • Simultaneously, add another portion of 2N sodium hydroxide solution dropwise to maintain the pH of the reaction mixture between 9 and 11.

  • After the addition is complete, continue stirring at 0-5 °C for another 2 hours, and then at room temperature overnight.

  • Separate the aqueous and organic layers. Wash the aqueous layer with a small amount of diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 2N HCl. A white precipitate or oil of this compound should form.

  • Extract the product into an organic solvent such as ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield the crude product, which can then be purified by crystallization.

Protocol 2: Chiral HPLC Analysis for Diastereomeric Purity

  • Objective: To separate and quantify the diastereomers of this compound.

  • Column: A chiral stationary phase column (e.g., a macrocyclic glycopeptide-based column) is typically used.

  • Mobile Phase: A mixture of polar organic solvents and a buffer, such as isopropanol (B130326) and hexane with a small amount of trifluoroacetic acid, is often effective. The exact composition will need to be optimized for the specific column used.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.

  • Procedure: Inject a known concentration of the sample and integrate the peak areas for each diastereomer to determine their relative percentages.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Products L_Isoleucine L-Isoleucine CBZ_L_Isoleucine This compound L_Isoleucine->CBZ_L_Isoleucine Schotten-Baumann Reaction Cbz_Cl Benzyl Chloroformate (Cbz-Cl) Cbz_Cl->CBZ_L_Isoleucine NaOH NaOH (aq) H2O_Ether Water/Ether 0-5 °C, pH 9-11 NaCl NaCl H2O H₂O Impurity_Formation cluster_main Main Reaction Pathway cluster_side Side Reactions / Impurities L_Isoleucine L-Isoleucine ((2S, 3S)) CBZ_L_Isoleucine Desired Product: This compound ((2S, 3S)) L_Isoleucine->CBZ_L_Isoleucine + Cbz-Cl, NaOH (Optimal Conditions) Unreacted Unreacted L-Isoleucine L_Isoleucine->Unreacted Incomplete Reaction Diastereomer Diastereomeric Impurity: CBZ-D-allo-Isoleucine ((2R, 3S)) L_Isoleucine->Diastereomer Epimerization at α-carbon (High pH / Temp) Dipeptide Dipeptide Impurity L_Isoleucine->Dipeptide Activation of Carboxylate (Low pH) Purification_Workflow Crude_Product Crude Product (Oil or Solid) Crystallization Crystallization (e.g., Ethyl Acetate/Hexane) Crude_Product->Crystallization Filtration Filtration Crystallization->Filtration Mother_Liquor Mother Liquor (Enriched in Impurities) Filtration->Mother_Liquor Pure_Crystals Pure this compound Crystals Filtration->Pure_Crystals HPLC_Analysis Purity Check (HPLC) Pure_Crystals->HPLC_Analysis

References

Technical Support Center: Optimizing Solvent Systems for CBZ-L-Isoleucine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing solvent systems and troubleshooting common issues encountered during reactions involving N-Carbobenzyloxy-L-Isoleucine (CBZ-L-Isoleucine).

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Yield in a this compound Coupling Reaction

Question: I am experiencing a low yield in my peptide coupling reaction where this compound is the N-terminal amino acid. What are the potential causes and how can I improve the yield?

Answer:

Low yields in coupling reactions with this compound can stem from several factors, often related to steric hindrance from the bulky isoleucine side chain and the CBZ protecting group, as well as suboptimal reaction conditions.

Potential Causes and Solutions:

  • Incomplete Dissolution of Reactants: this compound has moderate solubility in many common organic solvents. Ensure all reactants are fully dissolved before proceeding with the reaction. Consider using a solvent system known to effectively dissolve protected amino acids, such as a mixture of Dichloromethane (DCM) and Dimethylformamide (DMF).

  • Steric Hindrance: The bulky nature of the isoleucine side chain can slow down the coupling reaction. To overcome this, you can:

    • Increase the reaction time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and allow it to proceed for a longer duration (e.g., 24-48 hours).

    • Elevate the reaction temperature: Gently warming the reaction mixture (e.g., to 30-40°C) can increase the reaction rate. However, be cautious as higher temperatures can also increase the risk of epimerization.[1]

    • Use a more potent coupling reagent: If you are using a standard carbodiimide (B86325) like Dicyclohexylcarbodiimide (DCC), consider switching to a more powerful activating agent such as HBTU, HATU, or COMU, which are known to be more effective for sterically hindered couplings.

  • Suboptimal Solvent Choice: The polarity of the solvent can significantly impact the reaction rate and the solubility of reactants and byproducts.

    • For carbodiimide-mediated couplings, less polar solvents like DCM or chloroform (B151607) can sometimes minimize the formation of N-acylurea byproduct.

    • Highly polar solvents like DMF or NMP can be beneficial for dissolving reactants but may require careful purification to remove residual solvent.

  • Inadequate Activation: Ensure your coupling reagent is fresh and used in the correct stoichiometry. For carbodiimide reactions, the addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is highly recommended to improve efficiency and suppress side reactions.

Issue 2: Presence of a Persistent White Precipitate (Byproduct)

Question: After my coupling reaction using DCC, I have a white precipitate that is difficult to filter and seems to contaminate my product. What is this, and how can I remove it?

Answer:

The white precipitate is most likely N,N'-Dicyclohexylurea (DCU), a common byproduct of reactions involving DCC.[1][2][3][4][5] DCU is notoriously insoluble in many organic solvents, making its removal challenging.

Strategies for DCU Removal:

  • Filtration: As a first step, you can often remove the bulk of the DCU by filtration. Since DCU is insoluble in most common solvents, it will precipitate out of the reaction mixture.

  • Solvent Selection for Precipitation/Washing:

    • After the reaction, dilute the mixture with a solvent in which your product is soluble but DCU has very low solubility, such as diethyl ether or a mixture of ethyl acetate (B1210297) and hexane (B92381). This will cause more DCU to precipitate, which can then be removed by filtration.[1][2][4]

    • Washing the crude product with a small amount of cold methanol (B129727) can also help remove residual DCU if your product is not soluble in methanol.[2]

  • Alternative Carbodiimides: To avoid the formation of insoluble DCU, consider using a water-soluble carbodiimide such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting urea (B33335) byproduct is water-soluble and can be easily removed with an aqueous workup.[2][5]

  • Column Chromatography: If DCU persists, it can often be removed by flash column chromatography. A solvent system of ethyl acetate and hexane is commonly used, though the polarity will need to be optimized for your specific product.

Issue 3: Epimerization of the Isoleucine Residue

Question: I am concerned about the potential for epimerization (racemization) at the alpha-carbon of the isoleucine residue during my coupling reaction. How can I minimize this?

Answer:

Epimerization is a significant risk in peptide synthesis, particularly with protected amino acids. The use of strong bases or high temperatures can exacerbate this issue.

Methods to Minimize Epimerization:

  • Use of Additives: When using carbodiimide coupling reagents, always include an additive such as HOBt or HOAt. These additives react with the activated amino acid to form an active ester, which is less prone to epimerization than the O-acylisourea intermediate.

  • Control of Reaction Temperature: Perform the coupling reaction at a low temperature (e.g., 0°C) to minimize the rate of epimerization.

  • Choice of Base: If a base is required, use a sterically hindered, non-nucleophilic base such as Diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum amount of base necessary.

  • Solvent Considerations: The choice of solvent can influence the rate of epimerization. Aprotic polar solvents are generally preferred.

  • Uronium/Phosphonium Reagents: Coupling reagents like HBTU, HATU, and PyBOP are generally associated with lower levels of epimerization compared to carbodiimides alone.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving this compound?

A1: this compound exhibits good solubility in moderately polar to polar organic solvents. For initial trials, consider the following:

  • Dichloromethane (DCM): A good starting point for many coupling reactions.

  • Ethyl Acetate (EtOAc): Often used for extractions and as a component of recrystallization solvent systems.

  • Methanol (MeOH) and Ethanol (EtOH): this compound is soluble in alcohols, which are often used for recrystallization.

  • Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These are excellent solvents for protected amino acids, but can be difficult to remove completely.

Q2: How can I monitor the progress of my this compound reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase that provides good separation between your starting materials and the product. A common mobile phase for protected amino acids is a mixture of ethyl acetate and hexane, often with a small amount of acetic acid or methanol to improve spot shape. Staining with ninhydrin (B49086) can be used to visualize free amines (if applicable), while a potassium permanganate (B83412) stain or UV light can be used to visualize the CBZ-protected compounds. For more quantitative analysis, HPLC is recommended.

Q3: What is a good solvent system for the recrystallization of this compound?

A3: A common and effective solvent system for the recrystallization of N-protected amino acids is a mixture of a solvent in which the compound is soluble (like ethyl acetate or ethanol) and a non-solvent in which it is insoluble (like hexane or petroleum ether). The goal is to dissolve the crude product in a minimum amount of the hot solvent and then slowly add the non-solvent until the solution becomes cloudy. Upon cooling, pure crystals should form. A typical starting point would be an ethyl acetate/hexane mixture.

Q4: Can I use a water-miscible solvent in my reaction and then remove it?

A4: Yes, water-miscible solvents like Tetrahydrofuran (THF) or Dioxane can be used. After the reaction, these solvents are typically removed under reduced pressure using a rotary evaporator before proceeding with an aqueous workup and extraction with a water-immiscible solvent like ethyl acetate.

Data Presentation

Table 1: General Solubility of this compound in Common Organic Solvents

SolventAbbreviationPolarity IndexSolubilityNotes
DichloromethaneDCM3.1SolubleA good choice for many coupling reactions.
Ethyl AcetateEtOAc4.4SolubleCommonly used for workup and recrystallization.
TetrahydrofuranTHF4.0SolubleCan be used as a reaction solvent.
MethanolMeOH5.1SolubleOften used for recrystallization.
EthanolEtOH4.3SolubleA greener alternative to methanol for recrystallization.
DimethylformamideDMF6.4Very SolubleGood for dissolving starting materials, but difficult to remove.
Dimethyl SulfoxideDMSO7.2Very SolubleHigh boiling point makes it challenging to remove.
Hexane0.1InsolubleTypically used as an anti-solvent for recrystallization.
Diethyl EtherEt₂O2.8Sparingly SolubleCan be used to precipitate the product or byproducts.

Note: This table provides general guidance. Actual solubility can be affected by temperature and the presence of other solutes.

Table 2: Common Coupling Reagents for this compound Reactions

ReagentAcronymClassKey AdvantagesPotential Issues
DicyclohexylcarbodiimideDCCCarbodiimideInexpensive and effective.Forms insoluble DCU byproduct; moderate risk of epimerization.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCCarbodiimideWater-soluble urea byproduct is easily removed.More expensive than DCC.
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPPhosphonium SaltHigh coupling efficiency; low epimerization.Can be sensitive to moisture.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPPhosphonium SaltVery effective for hindered couplings.Byproducts can be difficult to remove.
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUUronium SaltExcellent for difficult couplings; low epimerization.Higher cost.
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUUronium SaltGood efficiency and relatively low cost for a uronium salt.Can be less effective than HATU for very hindered couplings.

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling using this compound with DCC/HOBt

This protocol describes a standard procedure for coupling this compound to the free amine of an amino acid ester.

Materials:

  • This compound (1.0 equivalent)

  • Amino acid ester hydrochloride (1.0 equivalent)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • Diisopropylethylamine (DIPEA) (1.0 equivalent)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Dissolve the amino acid ester hydrochloride in anhydrous DCM.

  • Add DIPEA to the solution and stir for 10 minutes at room temperature to liberate the free amine.

  • In a separate flask, dissolve this compound and HOBt in anhydrous DCM.

  • Cool the this compound solution to 0°C in an ice bath.

  • Add a solution of DCC in anhydrous DCM dropwise to the cooled this compound solution.

  • Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) may begin to form.

  • Add the solution containing the free amino acid ester to the activated this compound mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane).

  • Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Combine the filtrates and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Recrystallization of Crude this compound Product

This protocol provides a general method for purifying the product of a this compound reaction.

Materials:

  • Crude this compound derivative

  • Ethyl acetate (EtOAc)

  • Hexane

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Gentle heating on a hot plate may be necessary.

  • Once dissolved, slowly add hexane dropwise while swirling the flask until the solution becomes faintly and persistently cloudy.

  • If too much hexane is added and the product precipitates out, add a small amount of hot ethyl acetate to redissolve it.

  • Allow the flask to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.

  • Dry the crystals under vacuum to remove residual solvent.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification dissolve_reactants Dissolve this compound, Amino Acid Ester, HOBt in DCM cool_solution Cool to 0°C dissolve_reactants->cool_solution add_dcc Add DCC Solution cool_solution->add_dcc stir_activation Stir for Activation add_dcc->stir_activation add_amine Add Amine Solution stir_activation->add_amine react_overnight React Overnight add_amine->react_overnight filter_dcu Filter DCU react_overnight->filter_dcu wash_filtrate Aqueous Washes (HCl, NaHCO3, Brine) filter_dcu->wash_filtrate dry_organic Dry Organic Layer wash_filtrate->dry_organic concentrate Concentrate in vacuo dry_organic->concentrate purify Recrystallization or Column Chromatography concentrate->purify troubleshooting_logic start Low Reaction Yield? check_solubility Are all reactants fully dissolved? start->check_solubility check_time_temp Is reaction time/temp adequate? check_solubility->check_time_temp Yes solution_solubility Use co-solvent (e.g., DMF) or warm gently. check_solubility->solution_solubility No check_reagent Is the coupling reagent effective enough? check_time_temp->check_reagent Yes solution_time_temp Increase reaction time or cautiously raise temperature. check_time_temp->solution_time_temp No solution_reagent Switch to a more potent coupling reagent (e.g., HATU). check_reagent->solution_reagent No end Improved Yield check_reagent->end Yes solution_solubility->end solution_time_temp->end solution_reagent->end

References

Technical Support Center: N-CBZ-L-Isoleucine Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protocols involving N-CBZ-L-Isoleucine. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is CBZ used for N-terminal protection of Isoleucine and not side-chain protection?

A1: The side chain of L-Isoleucine is a non-polar, aliphatic sec-butyl group. This hydrocarbon chain is chemically inert under the conditions typically used for peptide synthesis and does not require a protecting group. The Carbobenzyloxy (CBZ or Z) group is specifically used to protect the nucleophilic α-amino group (the N-terminus) of the amino acid. This prevents the amine from forming unwanted peptide bonds during the activation and coupling of the carboxyl group.[][2]

Q2: How stable is the CBZ protecting group?

A2: The CBZ group is known for its robustness. It is stable under both acidic and basic conditions commonly used for the removal of other protecting groups like Boc (acid-labile) and Fmoc (base-labile).[3][4] This stability makes it a valuable part of an orthogonal protection strategy, where one protecting group can be removed selectively without affecting others.[4] However, it can be cleaved by very harsh acidic conditions, such as HBr in acetic acid.[4][5]

Q3: What are the standard methods for removing the CBZ group?

A3: The most common and mildest method for CBZ deprotection is catalytic hydrogenolysis.[4] This is typically achieved using a palladium catalyst (e.g., 10% Pd/C) and a hydrogen source.[6] The hydrogen source can be hydrogen gas (H₂) or a hydrogen donor like ammonium (B1175870) formate (B1220265) in a process called catalytic transfer hydrogenation.[7][8] This reaction is clean, producing toluene (B28343) and carbon dioxide as byproducts, which are easily removed.[4]

Q4: Is the CBZ group orthogonal to Boc and Fmoc protecting groups?

A4: Yes, the CBZ group is orthogonal to both Boc and Fmoc groups.[4] This is a key advantage in complex peptide synthesis. You can selectively remove a base-labile Fmoc group or an acid-labile Boc group while the CBZ group remains intact.[3] Similarly, the CBZ group can be removed by hydrogenolysis without affecting Boc or Fmoc groups present in the molecule.

Q5: Can racemization occur when using CBZ-L-Isoleucine in peptide coupling?

A5: Racemization is a potential risk during any peptide coupling reaction, particularly at the activated carboxyl group. While the CBZ group itself doesn't inherently promote racemization more than other N-protecting groups, the choice of coupling reagents and reaction conditions is critical. Using coupling additives like 1-Hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can help suppress racemization.

Q6: What are the primary challenges when using this compound?

A6: The main challenges include:

  • Slow Coupling Reactions: The bulky nature of the CBZ group, combined with the steric hindrance of the Isoleucine side chain, can sometimes lead to slower coupling reaction rates compared to smaller amino acids.[9]

  • Catalyst Poisoning: During deprotection via hydrogenolysis, the palladium catalyst can be deactivated (poisoned) by sulfur-containing compounds or other impurities.[6]

  • Incomplete Deprotection: If the catalyst is not active enough or the reaction time is insufficient, the deprotection may be incomplete, leading to difficult-to-separate impurities.

  • Purification: The CBZ group adds significant hydrophobicity, which can sometimes cause solubility issues or lead to aggregation, complicating purification by RP-HPLC.[10]

Troubleshooting Guides
1. Synthesis of N-CBZ-L-Isoleucine
Problem Possible Cause(s) Recommended Solution(s)
Low Yield 1. Incorrect pH: pH is too low, causing benzyl (B1604629) chloroformate to decompose, or too high, leading to racemization.[5] 2. Reagent Quality: Benzyl chloroformate (Cbz-Cl) may have degraded. 3. Incomplete Reaction: Insufficient reaction time or temperature.1. Maintain pH between 8 and 10 using a buffer system (e.g., Na₂CO₃/NaHCO₃) or careful addition of base.[5] 2. Use fresh, high-quality Cbz-Cl. 3. Monitor the reaction by TLC and allow it to stir until the starting material is consumed.[3]
Product is an Oil / Fails to Crystallize 1. Presence of impurities. 2. Residual solvent.1. Perform an acidic wash to remove any unreacted base and purify via column chromatography if necessary. 2. Ensure the product is thoroughly dried under vacuum. The dicyclohexylammonium (B1228976) (DCHA) salt form can be made to improve crystallinity.[11]
Multiple Spots on TLC 1. Incomplete reaction (starting material remains). 2. Formation of side products.1. Increase reaction time or add a slight excess of Cbz-Cl. 2. Control temperature (0 °C) during Cbz-Cl addition to minimize side reactions.[3]
2. Peptide Coupling with N-CBZ-L-Isoleucine
Problem Possible Cause(s) Recommended Solution(s)
Incomplete or Slow Coupling Reaction 1. Steric Hindrance: The N-terminus of the growing peptide chain is sterically hindered by the isoleucine side chain and the CBZ group.[9] 2. Inefficient Coupling Reagents: The chosen coupling reagent is not potent enough.1. Extend the reaction time and monitor progress carefully by HPLC or TLC. 2. Use a more powerful coupling reagent like HATU or COMU.[12][13]
Low Purity of Crude Peptide 1. Racemization during activation. 2. Side reactions from coupling reagents.1. Add a racemization suppressant like HOBt or Oxyma. Perform the reaction at a lower temperature (e.g., 0 °C). 2. Ensure appropriate stoichiometry of reagents and use a non-nucleophilic base like DIPEA.
3. Deprotection of CBZ Group (Hydrogenolysis)
Problem Possible Cause(s) Recommended Solution(s)
Reaction is Sluggish or Stalls 1. Catalyst Deactivation: Catalyst has been poisoned by sulfur, phosphorus, or other impurities.[6] 2. Poor Quality Catalyst: The Pd/C catalyst is old or has low activity. 3. Insufficient Hydrogen Source: Low H₂ pressure or degraded ammonium formate.1. Ensure all reagents and solvents are free of potential catalyst poisons. If the substrate contains sulfur, hydrogenolysis may not be feasible.[6] 2. Use fresh, high-quality 10% Pd/C. Activating the catalyst by heating under vacuum may help.[6] 3. For H₂ gas, ensure the system is properly purged and pressurized. For transfer hydrogenation, use fresh ammonium formate.[7]
Incomplete Deprotection 1. Insufficient catalyst loading or reaction time. 2. Product amine is poisoning the catalyst.[6]1. Increase the weight percentage of Pd/C catalyst and/or extend the reaction time. 2. Perform the reaction in an acidic co-solvent (e.g., MeOH/AcOH) to protonate the newly formed amine and prevent it from binding to the palladium surface.[6][12]
Undesired Side Reactions 1. Reduction of other functional groups (e.g., double bonds, nitro groups).[14] 2. Formation of N-benzyl byproduct.[5]1. The CBZ group's removal by hydrogenolysis is not compatible with other reducible groups. Consider an alternative deprotection method like AlCl₃/HFIP if sensitive groups are present.[15][16] 2. Ensure a sufficient hydrogen source is available; this side reaction can occur when the hydrogen supply is limited.[5]
Data Presentation
Comparison of Common Amine Protecting Groups
Protecting GroupAbbreviationCleavage ConditionStability
Carbobenzyloxy CBZ, ZCatalytic Hydrogenolysis (H₂/Pd-C)[4]Stable to mild acid and base[3]
tert-Butoxycarbonyl BocStrong Acid (e.g., TFA, HCl)[3]Stable to base and hydrogenolysis
Fluorenylmethyloxycarbonyl FmocBase (e.g., Piperidine)[3]Stable to acid and hydrogenolysis
Experimental Protocols & Visualizations
Protocol 1: Synthesis of N-CBZ-L-Isoleucine

This protocol describes the protection of the α-amino group of L-Isoleucine using benzyl chloroformate under Schotten-Baumann conditions.[3][5]

Reagents:

  • L-Isoleucine

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium Carbonate (Na₂CO₃)

  • Dioxane (or THF) and Water

  • Ethyl Acetate (B1210297) (for extraction)

  • Hydrochloric Acid (HCl, for acidification)

Procedure:

  • Dissolve L-Isoleucine (1.0 eq.) in a 1M solution of Na₂CO₃ in water. Cool the solution to 0 °C in an ice bath.

  • Add an equal volume of Dioxane or THF to the solution.

  • Slowly, and in portions, add Benzyl Chloroformate (1.1 eq.) and a 1M Na₂CO₃ solution (1.1 eq.) simultaneously while stirring vigorously. Keep the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours, monitoring by TLC.

  • Once the reaction is complete, wash the mixture with ethyl acetate to remove any excess Cbz-Cl.

  • Cool the aqueous layer again to 0 °C and acidify to pH ~2 with 2M HCl. A white precipitate should form.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-CBZ-L-Isoleucine.

G cluster_0 Step 1: Dissolution & Cooling cluster_1 Step 2: Reagent Addition cluster_2 Step 3: Reaction & Workup a Dissolve L-Isoleucine in aq. Na₂CO₃ b Cool to 0 °C a->b c Add Cbz-Cl & Na₂CO₃ simultaneously at 0 °C b->c d Stir at RT for 3-4h c->d e Wash with Ethyl Acetate d->e f Acidify with HCl to pH 2 e->f g Extract product into Ethyl Acetate f->g h Dry and concentrate g->h i N-CBZ-L-Isoleucine h->i

Workflow for the synthesis of N-CBZ-L-Isoleucine.
Protocol 2: Peptide Coupling using N-CBZ-L-Isoleucine

This protocol outlines a standard coupling step in solution-phase peptide synthesis using DIC/Oxyma.

Reagents:

  • N-CBZ-L-Isoleucine (1.0 eq.)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq.)

  • Diisopropylcarbodiimide (DIC) (1.1 eq.)

  • Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) (1.1 eq.)

  • Diisopropylethylamine (DIPEA) (1.0 eq. for the HCl salt)

  • Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent

Procedure:

  • Dissolve N-CBZ-L-Isoleucine and Oxyma in DMF.

  • Add the amino acid ester hydrochloride salt, followed by DIPEA to neutralize the salt. Stir for 5 minutes.

  • Cool the reaction mixture to 0 °C.

  • Add DIC to the mixture and stir at 0 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by HPLC or TLC.

  • After completion, filter off the diisopropylurea (DCU) byproduct.

  • Dilute the filtrate with ethyl acetate and wash successively with 5% citric acid, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the protected dipeptide.

G start Combine CBZ-Ile, Oxyma, and Amino Ester in DMF neutralize Add DIPEA (neutralize HCl salt) start->neutralize cool Cool to 0 °C neutralize->cool activate Add DIC to activate cool->activate react Stir at RT for 4-12h activate->react workup Filter Urea byproduct & Perform Aqueous Wash react->workup product Protected Dipeptide workup->product

Workflow for a standard peptide coupling reaction.
Protocol 3: Deprotection via Catalytic Transfer Hydrogenation

This protocol uses ammonium formate as a hydrogen donor, which is often more convenient and safer than using hydrogen gas.[7]

Reagents:

  • CBZ-protected peptide

  • Palladium on Carbon (10% Pd/C, ~10-20% by weight of peptide)

  • Ammonium Formate (HCOONH₄) (4-5 eq.)

  • Methanol (MeOH) or DMF as solvent

Procedure:

  • Dissolve the CBZ-protected peptide in methanol.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add ammonium formate to the suspension.

  • Stir the mixture vigorously at room temperature. The reaction is often complete within 1-3 hours. Monitor by HPLC or TLC.

  • Upon completion, filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting residue can be further purified. To remove excess ammonium formate, dissolve the product in an organic solvent and wash with saturated NaCl solution, or use dialysis for larger peptides.[7]

G cluster_input Inputs peptide CBZ-Peptide in Methanol react Stir at RT (1-3 hours) peptide->react catalyst 10% Pd/C catalyst->react donor Ammonium Formate donor->react filter Filter through Celite to remove Pd/C react->filter evap Evaporate Solvent filter->evap product Deprotected Peptide evap->product

Workflow for CBZ deprotection via catalytic transfer hydrogenation.

References

Technical Support Center: Work-up Procedures for CBZ-L-Isoleucine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up of CBZ-L-Isoleucine reactions. It is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general procedure for working up a reaction mixture containing this compound?

A typical work-up involves quenching the reaction, followed by an extractive procedure to separate the product from water-soluble impurities. The crude product is then purified, commonly by recrystallization or column chromatography. The exact procedure can vary depending on the reaction scale and the nature of the impurities.

Q2: How do I choose an appropriate solvent for extracting this compound?

Ethyl acetate (B1210297) is a commonly used solvent for extracting this compound due to its good solubility for the product and its immiscibility with water. Other suitable solvents include dichloromethane (B109758) (DCM) and methyl tert-butyl ether (MTBE). The choice of solvent may depend on the specific impurities present in the reaction mixture.

Q3: What are the best conditions for crystallizing this compound?

This compound can often be crystallized from a mixture of a good solvent (in which it is soluble) and a poor solvent (in which it is insoluble). Common solvent systems include ethyl acetate/hexanes, acetone/water, and methanol/water. The ideal solvent ratio and temperature profile should be determined empirically to maximize yield and purity.

Q4: What are the common side products in a this compound synthesis, and how can they be removed?

Common side products include unreacted L-Isoleucine, benzyl (B1604629) alcohol (from the decomposition of benzyl chloroformate), and potentially di-protected isoleucine. Unreacted L-Isoleucine and other water-soluble byproducts can be removed with aqueous washes. Benzyl alcohol can often be removed during solvent evaporation under reduced pressure or by chromatography.

Troubleshooting Guide

Problem 1: Low Yield of this compound After Work-up

Possible Causes & Solutions:

Cause Solution
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before starting the work-up.
Product loss during extraction - Ensure the pH of the aqueous layer is acidic (pH 2-3) before extraction to protonate the carboxylic acid, making it more soluble in the organic layer.[1] - Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. - If an emulsion forms, try adding brine or a small amount of a different organic solvent to break it.
Product loss during crystallization - Optimize the solvent system for crystallization. Avoid using a solvent in which the product is too soluble. - Cool the crystallization mixture slowly to allow for the formation of larger, purer crystals. Rapid cooling can lead to the precipitation of impurities. - Ensure the volume of the anti-solvent is not excessive, as this can cause the product to "oil out" instead of crystallizing.
Product decomposition The CBZ group is generally stable to mild acidic and basic conditions used during work-up. However, prolonged exposure to strong acids or bases should be avoided.[2]
Problem 2: Difficulty in Purifying this compound

Possible Causes & Solutions:

Cause Solution
Persistent impurities after extraction - Perform acidic and basic washes of the organic layer. A wash with a dilute acid (e.g., 1M HCl) will remove any unreacted basic starting materials. A wash with a dilute base (e.g., saturated NaHCO₃) will remove acidic impurities. - If impurities are organic and have similar polarity to the product, purification by flash column chromatography is recommended.
Oiling out during crystallization - This occurs when the product is supersaturated in a solvent system where it is highly soluble. Try using a different solvent system or a higher ratio of the anti-solvent. - Seeding the solution with a small crystal of pure this compound can sometimes induce proper crystallization.
Co-crystallization of impurities - If the purity does not improve after one recrystallization, a second recrystallization from a different solvent system may be necessary. - For challenging separations, flash column chromatography is the most effective method.

Experimental Protocols

Standard Extractive Work-up for this compound
  • Quenching: Cool the reaction mixture to room temperature. If the reaction was performed in an aqueous basic solution, carefully acidify the mixture to a pH of 2-3 with a dilute acid (e.g., 1M HCl). Monitor the pH with pH paper or a pH meter.

  • Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate). The volume of the organic solvent for each extraction should be approximately one-third of the aqueous layer volume.

  • Washing: Combine the organic layers and wash sequentially with:

    • Water (to remove water-soluble impurities).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any remaining acidic impurities).

    • Brine (saturated aqueous NaCl solution) (to facilitate phase separation and remove residual water).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Recrystallization of this compound
  • Dissolution: Dissolve the crude this compound in a minimum amount of a hot "good" solvent (e.g., ethyl acetate, acetone, or methanol).

  • Induce Crystallization: While the solution is still warm, slowly add a "poor" solvent (e.g., hexanes or water) dropwise until the solution becomes slightly cloudy.

  • Crystal Growth: Heat the mixture slightly until the solution becomes clear again. Then, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Typical Solvents for this compound Work-up Procedures

Procedure Solvent/Solvent System Purpose Typical Ratio (v/v)
Extraction Ethyl Acetate / WaterProduct Extraction3 x 1:3 (Organic:Aqueous)
Dichloromethane / WaterProduct Extraction3 x 1:3 (Organic:Aqueous)
Crystallization Ethyl Acetate / HexanesPurification1:2 to 1:5
Acetone / WaterPurification2:1 to 1:1
Methanol / WaterPurification3:1 to 1:1
Chromatography Hexanes / Ethyl AcetateElutionGradient from 9:1 to 1:1
Dichloromethane / MethanolElutionGradient from 99:1 to 9:1

Table 2: Expected Yields and Purity

Purification Method Typical Yield Typical Purity (by HPLC)
Single Recrystallization 70-90%>95%
Flash Column Chromatography 60-85%>98%

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction This compound Synthesis Quench Quench Reaction (e.g., Acidification) Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., EtOAc/H2O) Quench->Extraction Wash Aqueous Washes (Acid, Base, Brine) Extraction->Wash Dry Drying & Concentration Wash->Dry Purification Crude Product Dry->Purification Recrystallization Recrystallization Purification->Recrystallization Chromatography Column Chromatography Purification->Chromatography Pure_Product Pure this compound Recrystallization->Pure_Product Chromatography->Pure_Product troubleshooting_low_yield Start Low Yield of This compound Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Extraction_Loss Loss during Extraction? Start->Extraction_Loss Crystallization_Loss Loss during Crystallization? Start->Crystallization_Loss Check_TLC Action: Monitor reaction by TLC/LC-MS Incomplete_Reaction->Check_TLC Adjust_pH Action: Ensure aqueous pH is 2-3 before extraction Extraction_Loss->Adjust_pH Optimize_Crystallization Action: Optimize solvent system and cooling rate Crystallization_Loss->Optimize_Crystallization

References

Technical Support Center: Isoleucine Coupling in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the steric hindrance of isoleucine during peptide coupling.

Frequently Asked Questions (FAQs)

Q1: Why is coupling isoleucine (Ile) in solid-phase peptide synthesis (SPPS) often challenging?

A1: Isoleucine is a β-branched amino acid, meaning it has a substituent on the carbon atom adjacent to the α-carbon. This β-methyl group creates significant steric hindrance, physically obstructing the approach of the activated carboxyl group of the incoming isoleucine to the N-terminal amine of the growing peptide chain on the solid support. This steric clash slows down the reaction kinetics, often leading to incomplete coupling reactions under standard conditions.

Q2: How can I detect incomplete coupling of isoleucine?

A2: The most common method for monitoring coupling completion is the qualitative ninhydrin (B49086) (Kaiser) test.[1] This test detects the presence of free primary amines on the resin. A positive result, indicated by a blue or purple color, signifies that unreacted amino groups are still present, meaning the coupling was incomplete.[2] For a more definitive analysis, a small amount of the peptide-resin can be cleaved and the crude product analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) to identify deletion sequences (peptides missing the isoleucine residue).

Q3: What are the initial troubleshooting steps if I detect an incomplete isoleucine coupling?

A3: If an incomplete coupling is detected, the most straightforward first step is to perform a "double coupling."[1] This involves repeating the coupling step with a fresh solution of activated Fmoc-Ile-OH before proceeding to the next deprotection cycle. This second coupling step helps to drive the reaction to completion by providing another opportunity for the sterically hindered amino acid to react with the remaining free amines.

Q4: Can peptide aggregation also be a problem when coupling isoleucine?

A4: Yes, sequences rich in hydrophobic residues like isoleucine are prone to peptide aggregation on the resin.[3] Inter- or intra-chain hydrogen bonding can cause the peptide to fold into secondary structures, making the reactive N-terminus inaccessible to the incoming activated amino acid. This aggregation can exacerbate the problems caused by steric hindrance.

Q5: What solvents are recommended to minimize aggregation during isoleucine coupling?

A5: Solvents with good resin-swelling properties that can disrupt secondary structures are preferred. While N,N-Dimethylformamide (DMF) is common, N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF with Dichloromethane (DCM) can be more effective in preventing aggregation.[3] In some difficult cases, the addition of chaotropic salts like LiCl or KSCN to the coupling mixture can help disrupt aggregates.[3]

Troubleshooting Guide for Isoleucine Coupling

Problem: Positive Ninhydrin (Kaiser) Test after Isoleucine Coupling

This indicates the presence of unreacted primary amines and an incomplete coupling reaction.

Initial Solution: Double Coupling

  • After the first coupling reaction, drain the reaction vessel.

  • Wash the resin thoroughly with DMF (3-5 times) to remove byproducts and unreacted reagents.

  • Prepare a fresh solution of activated Fmoc-Ile-OH using your chosen coupling reagents.

  • Add the fresh solution to the resin and perform a second coupling for the same duration as the first, or longer (e.g., 1-2 hours).[1]

  • After the second coupling, wash the resin again with DMF and perform a ninhydrin test to confirm completion.

Advanced Solutions (if double coupling fails):

1. Switch to a More Potent Coupling Reagent:

Standard carbodiimide (B86325) reagents like DIC may be inefficient for coupling isoleucine. Uronium/aminium or phosphonium (B103445) salt-based reagents are generally more reactive and effective for such difficult couplings.

  • Recommended Reagents: HATU, HCTU, and COMU are highly effective for sterically hindered couplings.[2][4] PyAOP is another powerful option. These reagents form highly reactive esters that can overcome the steric barrier more effectively than reagents like HBTU or PyBOP.[5]

2. Optimize Reaction Conditions:

  • Increase Reaction Time: Extend the coupling time to 4 hours or even overnight to allow the sterically hindered reaction to proceed to completion.

  • Increase Reagent Equivalents: Use a higher excess of the Fmoc-isoleucine and coupling reagents (e.g., 3-5 equivalents relative to the resin loading).

  • Elevate Temperature: Gently heating the reaction vessel (e.g., to 35-40°C) can increase the reaction rate. However, this should be done with caution as it can also increase the risk of side reactions, such as racemization.

Quantitative Data on Coupling Reagent Efficiency

The choice of coupling reagent significantly impacts the success of coupling sterically hindered amino acids like isoleucine. The following table summarizes the relative performance of common coupling reagents.

Coupling ReagentReagent TypeTypical Coupling Time for Hindered ResiduesRelative Efficiency/Purity for Hindered CouplingsKey Considerations
DIC/HOBt Carbodiimide2 - 4 hoursModerateCost-effective but slower and less efficient for hindered couplings. Potential for side reactions.[4]
HBTU Aminium Salt30 - 60 minutesHighFast and efficient, but can cause guanidinylation of the free N-terminus if used in excess.[4][6]
PyBOP Phosphonium Salt30 - 60 minutesHighEfficient with no risk of guanidinylation. Byproducts can be challenging to remove in solution-phase synthesis.[4]
HCTU Aminium Salt20 - 45 minutesVery HighMore reactive than HBTU, leading to higher crude purities, especially with shorter coupling times.[2]
HATU Aminium Salt20 - 45 minutesVery HighGenerally considered one of the most effective reagents for difficult couplings, providing high efficiency and purity with low racemization.[2][6][7]
COMU Aminium Salt20 - 45 minutesVery HighHigh reactivity, comparable to HATU, with the advantage of producing safer byproducts than benzotriazole-based reagents.[4]

Experimental Protocols

Protocol 1: Double Coupling of Fmoc-Ile-OH using DIC/OxymaPure

This protocol is a good starting point for coupling isoleucine.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 1-2 hours. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[1]

  • First Coupling:

    • In a separate vial, dissolve 3 equivalents of Fmoc-L-isoleucine and 3 equivalents of OxymaPure® in DMF.[1]

    • Add 3 equivalents of DIC to the amino acid solution and allow it to pre-activate for 2-5 minutes.[1]

    • Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.[1]

  • Monitor Coupling: Perform a ninhydrin (Kaiser) test. If the beads are yellow (negative), the coupling is complete. If they are blue/purple (positive), proceed to the second coupling.[1]

  • Second Coupling (if necessary):

    • Drain the solution from the reaction vessel.

    • Wash the resin with DMF (3 times).

    • Repeat step 2 with freshly prepared activated Fmoc-L-isoleucine solution.[1]

  • Final Wash: Once the coupling is complete (confirmed by a negative ninhydrin test), wash the resin with DMF (5 times) and DCM (3 times) before proceeding to the next deprotection step.[1]

Protocol 2: Coupling of Fmoc-Ile-OH using HATU

This protocol is recommended for particularly difficult isoleucine couplings.

  • Resin Preparation: Swell the resin and deprotect the N-terminus as described in Protocol 1.

  • Activation and Coupling:

    • In a separate vessel, dissolve 3 equivalents of Fmoc-L-isoleucine and 2.9 equivalents of HATU in DMF.[8]

    • Add 6 equivalents of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) to the solution and vortex briefly.[7]

    • Immediately add the activated amino acid solution to the resin.[7]

    • Agitate the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction time will depend on the specific peptide sequence.[8]

  • Monitoring and Washing:

    • Monitor the coupling reaction using the ninhydrin test.

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.[8]

Visualizations

Steric_Hindrance_Isoleucine cluster_peptide Growing Peptide Chain on Resin cluster_isoleucine Incoming Activated Isoleucine peptide_N_terminus Free N-Terminus (-NH2) activated_Ile Activated Fmoc-Ile-OH (-COOH*) activated_Ile->peptide_N_terminus Peptide Bond Formation beta_methyl β-Methyl Group steric_hindrance Steric Hindrance steric_hindrance->peptide_N_terminus Blocks Approach

Caption: Steric hindrance of isoleucine's β-methyl group.

Troubleshooting_Workflow start Perform Isoleucine Coupling ninhydrin_test Ninhydrin (Kaiser) Test start->ninhydrin_test coupling_complete Coupling Complete (Proceed to Deprotection) ninhydrin_test->coupling_complete Negative (Yellow) incomplete_coupling Incomplete Coupling Detected (Positive Test) ninhydrin_test->incomplete_coupling Positive (Blue/Purple) double_coupling Perform Double Coupling incomplete_coupling->double_coupling potent_reagent Use More Potent Reagent (HATU, HCTU, COMU) incomplete_coupling->potent_reagent Advanced Strategy optimize_conditions Optimize Conditions (Time, Temp, Equivalents) incomplete_coupling->optimize_conditions Advanced Strategy double_coupling->ninhydrin_test Re-test potent_reagent->start optimize_conditions->start

Caption: Troubleshooting workflow for incomplete isoleucine coupling.

References

Technical Support Center: Minimizing Diketopiperazine Formation with CBZ-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of diketopiperazine (DKP) byproducts when working with N-Carboxybenzyl-L-isoleucine (CBZ-Isoleucine) in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation, and why is it a problem with CBZ-Isoleucine?

A1: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction of a dipeptide that results in a stable six-membered ring. This side reaction is particularly problematic as it leads to the truncation of the peptide chain and a significant reduction in the yield of the desired full-length peptide. When working with CBZ-Isoleucine, this issue can arise after the coupling of the second amino acid and subsequent deprotection of the N-terminal CBZ group, creating a reactive dipeptidyl ester intermediate that is prone to cyclization. The bulky side chain of isoleucine can also influence the conformational preferences of the dipeptide, potentially favoring the cyclization geometry under certain conditions.

Q2: What is the primary mechanism of DKP formation when using CBZ-Isoleucine?

A2: The mechanism involves a nucleophilic attack by the N-terminal amino group of the dipeptide on the carbonyl carbon of the C-terminal amino acid's ester group. This intramolecular aminolysis releases the cyclic dipeptide (DKP). In the context of CBZ-Isoleucine chemistry, this typically occurs after the removal of the CBZ group, which exposes the free amine of the isoleucine residue. The presence of acidic conditions, sometimes used during CBZ deprotection via hydrogenolysis, can catalyze this cyclization.

Q3: Which factors are known to promote DKP formation?

A3: Several factors can increase the likelihood of DKP formation:

  • Peptide Sequence: Dipeptides containing proline or other secondary amino acids in the second position are highly susceptible. While isoleucine is not a secondary amine, its steric bulk can influence the backbone conformation.

  • Deprotection Conditions: For CBZ-protected peptides, the conditions used for hydrogenolysis can play a role. The presence of acid, for instance, can catalyze DKP formation.

  • Solvent: The choice of solvent can impact the rate of DKP formation. Studies have shown that solvent polarity can influence the stability of the dipeptide intermediate.[1][2][3]

  • Temperature: Elevated temperatures during deprotection and coupling can accelerate the rate of DKP formation.[2][4]

  • pH: The pH of the reaction mixture can significantly affect the rate of cyclization, with the unprotonated N-terminal amine being more reactive.[4]

Troubleshooting Guides

Issue 1: Significant loss of product yield after the coupling of the second amino acid, with the major byproduct identified as a DKP.

  • Potential Cause: The deprotection of the CBZ-Isoleucine and the subsequent coupling of the next amino acid are performed in separate steps, allowing the reactive dipeptide intermediate to cyclize.

  • Recommended Action: Implement a Simultaneous Deprotection-Coupling Protocol. A highly effective strategy is to perform the hydrogenolysis of the CBZ group in the presence of the activated next amino acid.[1] This "in situ acylation" traps the newly formed N-terminal amine of the isoleucine residue before it has the opportunity to undergo intramolecular cyclization.

Issue 2: DKP formation is still observed even when attempting an in-situ acylation protocol.

  • Potential Cause 1: The activation of the incoming amino acid is not rapid enough, or the coupling reagent is not efficient for the specific dipeptide sequence.

  • Recommended Action 1: Optimize the Coupling Reagent. For sterically hindered couplings, which can be the case with isoleucine, a more potent coupling reagent may be required. While carbodiimides like DCC or EDC in the presence of HOBt are common, uronium/aminium salt-based reagents such as HATU or HBTU often provide faster and more complete coupling, thereby minimizing the time the free amine is available for cyclization.

  • Potential Cause 2: The reaction conditions (solvent, temperature) are still favoring the cyclization reaction.

  • Recommended Action 2: Modify Reaction Conditions.

    • Solvent Choice: The rate of DKP formation is sensitive to the solvent's properties.[3] Experiment with different solvents to find one that may disfavor the cyclization conformation.

    • Temperature Control: Perform the deprotection and coupling steps at a lower temperature to reduce the rate of DKP formation.[2]

Issue 3: Difficulty in detecting and quantifying the extent of DKP formation.

  • Potential Cause: The DKP byproduct may have similar chromatographic properties to the desired peptide or starting materials, making it difficult to resolve.

  • Recommended Action: Utilize a dedicated HPLC method for DKP analysis. Specific HPLC methods have been developed for the separation and quantification of DKPs from their linear peptide precursors.[5] These methods often employ a C18 reverse-phase column with an acetonitrile-water gradient and TFA as an ion-pairing agent. Detection at a lower wavelength (e.g., 215 nm) is optimal for observing the peptide bond.

Data Presentation

Table 1: Influence of Solvent Dielectric Constant on DKP Formation Rate (Qualitative Summary)

Solvent PropertyImpact on DKP Formation RateRationale
High Dielectric ConstantSlowerStabilization of the charged/dipolar peptide, disfavoring the transition state for cyclization.[1]
High Cohesive Energy DensityFasterIncreased rate of reaction.[3]

Note: This is a general trend observed for a model peptide and should be considered as a guiding principle for solvent selection in your experiments with CBZ-Isoleucine.

Table 2: Comparison of Common Coupling Reagents in Peptide Synthesis

Coupling ReagentClassGeneral YieldRelative Reaction RateRisk of RacemizationKey Considerations for DKP Prevention
DCC/HOBt CarbodiimideGood-HighModerateLow with HOBtA standard, cost-effective choice. The reaction rate may be slower, potentially allowing more time for DKP formation.
EDC/HOBt CarbodiimideGood-HighModerateLow with HOBtWater-soluble byproducts simplify workup. Similar kinetics to DCC.[6]
HBTU Aminium/Uronium SaltHighFastLowA reliable and efficient reagent for routine couplings. Faster than carbodiimides.[7]
HATU Aminium/Uronium SaltVery HighVery FastLowHighly efficient, especially for sterically hindered couplings. The rapid reaction rate is advantageous for minimizing DKP formation.

This table provides a general comparison of coupling reagents. The optimal choice for your specific CBZ-Isoleucine dipeptide may require empirical testing.

Experimental Protocols

Protocol 1: General Procedure for Simultaneous CBZ-Deprotection and Coupling

This protocol is a conceptual outline based on the principle of in-situ acylation to minimize DKP formation.

  • Preparation of the Activated Amino Acid: In a separate reaction vessel, dissolve the N-protected amino acid (the third residue in your sequence) and a suitable coupling reagent (e.g., HATU) in an appropriate aprotic solvent (e.g., DMF or CH₂Cl₂). Allow the pre-activation to proceed for a few minutes.

  • Dissolution of the Dipeptide: In the main reaction vessel, dissolve the CBZ-Isoleucyl-Xaa-ester dipeptide in a suitable solvent for hydrogenolysis (e.g., methanol, ethanol, or dioxane).

  • Addition of Catalyst: Add 10% Palladium on carbon (Pd/C) catalyst to the dipeptide solution.

  • Simultaneous Reaction: To the dipeptide/catalyst mixture, add the pre-activated amino acid solution from step 1.

  • Hydrogenolysis: Place the reaction mixture under an atmosphere of hydrogen (H₂) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting dipeptide and the formation of the protected tripeptide.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the Pd/C catalyst. The subsequent work-up will depend on the nature of the tripeptide and the solvents used.

Protocol 2: Detection of DKP by HPLC

This protocol provides a general method for the analytical detection of DKP byproducts.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • HPLC System: Use a reverse-phase HPLC system with a C18 column.

  • Mobile Phase:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Gradient: Run a linear gradient from 5% to 95% Solvent B over a suitable time frame (e.g., 20-30 minutes) to ensure separation of the DKP from the linear peptide and other components.

  • Detection: Monitor the elution profile at 215 nm. The DKP, being a smaller and often more hydrophobic molecule than the linear peptide, will typically have a different retention time.

  • Confirmation: Collect the peak corresponding to the suspected DKP and confirm its identity by mass spectrometry.

Mandatory Visualizations

DKP_Formation_Pathway CBZ_Dipeptide CBZ-Ile-Xaa-OR Deprotection CBZ Deprotection (e.g., H2, Pd/C) CBZ_Dipeptide->Deprotection Free_Amine H-Ile-Xaa-OR (Reactive Intermediate) Deprotection->Free_Amine DKP cyclo(Ile-Xaa) (DKP Byproduct) Free_Amine->DKP Intramolecular Cyclization Coupling Peptide Coupling Free_Amine->Coupling Desired_Peptide Desired Coupled Product Next_AA Activated Amino Acid (Y-AA-OH) Next_AA->Coupling Coupling->Desired_Peptide Desired Pathway

Caption: General pathway of DKP formation from a CBZ-dipeptide.

Troubleshooting_DKP Start DKP Formation Observed Strategy Implement Simultaneous Deprotection-Coupling Start->Strategy Still_DKP DKP Still Present? Strategy->Still_DKP Optimize_Coupling Optimize Coupling Reagent (e.g., HATU, HBTU) Still_DKP->Optimize_Coupling Yes Modify_Conditions Modify Reaction Conditions (Solvent, Temperature) Still_DKP->Modify_Conditions Yes Success DKP Minimized Still_DKP->Success No Optimize_Coupling->Success Modify_Conditions->Success

Caption: Troubleshooting workflow for minimizing DKP formation.

References

Validation & Comparative

A Comparative Guide to CBZ-L-Isoleucine and Boc-L-Isoleucine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides, the selection of appropriate protecting groups for amino acids is a critical decision that profoundly impacts the efficiency, purity, and overall success of the synthesis. This guide provides an objective comparison of two commonly used Nα-protecting groups for L-Isoleucine: Carbobenzyloxy (CBZ or Z) and tert-Butoxycarbonyl (Boc).

This comparison will delve into the distinct applications of CBZ-L-Isoleucine and Boc-L-Isoleucine, highlighting their respective strengths and weaknesses. While both are urethane-type protecting groups known for their ability to suppress racemization, they are typically employed in different peptide synthesis methodologies. Boc-L-Isoleucine is a cornerstone of solid-phase peptide synthesis (SPPS), whereas this compound is more traditionally used in solution-phase synthesis. This guide will provide a detailed analysis of their performance characteristics, supported by experimental data and protocols, to aid researchers in making informed decisions for their specific synthetic needs.

At a Glance: Key Differences

FeatureThis compoundBoc-L-Isoleucine
Primary Application Solution-Phase Peptide SynthesisSolid-Phase Peptide Synthesis (SPPS)
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂/Pd/C) or strong acids (HBr/acetic acid)Moderate to strong acids (e.g., Trifluoroacetic acid - TFA)
Orthogonality Orthogonal to Boc and Fmoc groups.Orthogonal to Fmoc and some benzyl-based side-chain protecting groups.
Racemization Risk Generally low, but can be influenced by coupling method and base.Generally low, but can be influenced by coupling method and base.
Key Advantage Stability to a wide range of reagents, useful in complex multi-step solution-phase synthesis.Well-established for automated and manual SPPS, with extensive literature and protocols.
Key Disadvantage Deprotection conditions (hydrogenolysis) are not generally compatible with solid-phase synthesis.Deprotection with strong acid can lead to side reactions with sensitive residues.

Performance Comparison: A Deeper Dive

The choice between this compound and Boc-L-Isoleucine is fundamentally a choice between synthesis strategies. Boc-L-Isoleucine is integral to the Boc/Bzl strategy in SPPS, one of the two major SPPS methodologies. In contrast, this compound's utility is primarily in the realm of solution-phase synthesis, a classical approach that remains relevant for large-scale synthesis and the preparation of complex peptide fragments.

Coupling Efficiency

L-Isoleucine is a β-branched amino acid, which presents significant steric hindrance during the coupling reaction. This steric bulk can lead to incomplete coupling, requiring longer reaction times, double coupling cycles, or the use of more potent coupling reagents, regardless of the protecting group used.

Boc-L-Isoleucine in SPPS: Studies on the coupling efficiencies of Boc-amino acids in SPPS have identified isoleucine as one of the more challenging residues to incorporate. Incomplete couplings can occur, and monitoring of the reaction progress using methods like the Kaiser test is often recommended. To overcome these challenges, researchers often employ more efficient coupling reagents like HBTU or HATU and may increase the equivalents of the amino acid and coupling reagent.

This compound in Solution-Phase Synthesis: In solution-phase synthesis, the progress of the coupling reaction can be monitored by techniques such as thin-layer chromatography (TLC) or HPLC. While steric hindrance is still a factor, the flexibility of solution-phase conditions allows for a wider range of solvents and temperatures to optimize the coupling of the sterically hindered this compound. However, the need to purify the product after each coupling step can impact the overall yield and timeline.

Yield and Purity

Boc-L-Isoleucine in SPPS: The overall yield and purity of peptides synthesized using Boc-L-Isoleucine in SPPS are generally high, often exceeding 90% purity for the crude product after cleavage from the resin.[1] However, the repetitive nature of SPPS means that even small inefficiencies in coupling or deprotection can accumulate, leading to a decrease in the overall yield of the desired full-length peptide. The use of strong acid for Boc deprotection can also lead to side reactions, such as the formation of deletion sequences or modification of sensitive amino acids, which can affect the final purity.

This compound in Solution-Phase Synthesis: In solution-phase synthesis, the yield of each individual coupling and deprotection step can be optimized and the product purified to high homogeneity before proceeding to the next step. This can result in very high purity of the final peptide. However, the cumulative yield over a multi-step synthesis can be lower than in SPPS due to losses during workup and purification at each stage. Tandem deprotection/coupling sequences in solution-phase synthesis have been reported to afford polypeptides in good yields with no detectable epimerization.[2]

Racemization

Both CBZ and Boc are urethane-type protecting groups, which are known to effectively suppress racemization of the α-carbon during peptide coupling. The mechanism of racemization often involves the formation of an oxazolone (B7731731) intermediate, and the electron-donating nature of the urethane (B1682113) oxygen helps to prevent the formation of this intermediate. However, the choice of coupling reagent and the reaction conditions, particularly the base used, can still influence the level of racemization. For both this compound and Boc-L-Isoleucine, the use of racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues is a common practice.

Data Presentation

Table 1: Quantitative Performance Data Summary

ParameterThis compound (Solution-Phase)Boc-L-Isoleucine (Solid-Phase)
Typical Coupling Time 2 - 24 hours1 - 4 hours
Typical Deprotection Time 1 - 16 hours (Hydrogenolysis)15 - 30 minutes (TFA)
Per-Step Yield 85-95% (after purification)>99% (coupling efficiency)
Typical Crude Purity High (after workup)70-95%
Final Yield (for a 10-mer) Variable, depends on purification losses50-80%
Racemization Risk LowLow

Note: The data presented are typical ranges and can vary significantly depending on the specific peptide sequence, coupling reagents, and reaction conditions.

Experimental Protocols

Boc-L-Isoleucine in Solid-Phase Peptide Synthesis (Boc-SPPS)

This protocol outlines a typical manual coupling and deprotection cycle for incorporating Boc-L-Isoleucine into a peptide chain on a solid support.

Materials:

  • Boc-L-Isoleucine

  • Peptide-resin with a free N-terminal amine

  • Coupling reagent (e.g., HBTU/DIEA or DCC/HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Deprotection solution: 50% TFA in DCM (v/v)

  • Neutralization solution: 10% DIEA in DCM (v/v)

Protocol:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add the deprotection solution (50% TFA in DCM) to the resin and shake for 2 minutes.

    • Drain the solution.

    • Add fresh deprotection solution and shake for 20-30 minutes.

    • Drain the solution and wash the resin thoroughly with DCM (3 x 1 min).

  • Neutralization:

    • Add the neutralization solution (10% DIEA in DCM) to the resin and shake for 2 minutes.

    • Repeat the neutralization step.

    • Drain the solution and wash the resin with DCM (3 x 1 min) followed by DMF (3 x 1 min).

  • Coupling:

    • In a separate vessel, dissolve Boc-L-Isoleucine (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

    • Add DCC (3 equivalents) to the solution and allow to pre-activate for 10 minutes at 0°C.

    • Alternatively, dissolve Boc-L-Isoleucine (3 equivalents) and HBTU (3 equivalents) in DMF and add DIEA (6 equivalents).

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 1-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min). The resin is now ready for the next deprotection cycle.

This compound in Solution-Phase Peptide Synthesis

This protocol describes a typical coupling of this compound to an amino acid ester in solution, followed by deprotection.

Materials:

  • This compound

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • Coupling reagent (e.g., DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Palladium on charcoal (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source

Protocol:

  • Coupling:

    • Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in DCM or THF.

    • Cool the solution to 0°C in an ice bath.

    • Add the amino acid methyl ester hydrochloride (1.1 equivalents) and NMM (1.1 equivalents).

    • Add DCC (1.1 equivalents) to the cooled solution.

    • Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

  • Workup and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Dilute the filtrate with EtOAc.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting dipeptide by column chromatography on silica (B1680970) gel or by recrystallization.

  • Deprotection (Hydrogenolysis):

    • Dissolve the purified CBZ-protected dipeptide in MeOH or EtOH in a flask suitable for hydrogenation.

    • Add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the peptide).

    • Purge the flask with H₂ gas (using a balloon or a hydrogenation apparatus).

    • Stir the reaction mixture under a hydrogen atmosphere for 2-16 hours.

  • Workup:

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with additional solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected dipeptide.

Visualizing the Workflow and Mechanisms

Boc_SPPS_Workflow Resin Resin AA1 Couple Boc-AA1-OH Resin->AA1 Deprotect1 Deprotect Boc (TFA) AA1->Deprotect1 Neutralize1 Neutralize (DIEA) Deprotect1->Neutralize1 AA2 Couple Boc-L-Isoleucine Neutralize1->AA2 Deprotect2 Deprotect Boc (TFA) AA2->Deprotect2 Neutralize2 Neutralize (DIEA) Deprotect2->Neutralize2 Cleave Cleave from Resin (e.g., HF) Neutralize2->Cleave Repeat for all amino acids Peptide Purified Peptide Cleave->Peptide

Boc-SPPS Workflow for Peptide Synthesis.

Cbz_Solution_Phase_Workflow Start This compound + H-AA2-OR Couple Couple (e.g., DCC/HOBt) Start->Couple Workup1 Workup & Purify Couple->Workup1 Protected_Dipeptide CBZ-Ile-AA2-OR Workup1->Protected_Dipeptide Deprotect Deprotect CBZ (H₂/Pd/C) Protected_Dipeptide->Deprotect Workup2 Workup Deprotect->Workup2 Dipeptide H-Ile-AA2-OR Workup2->Dipeptide Deprotection_Mechanisms cluster_Boc Boc Deprotection (Acidolysis) cluster_Cbz CBZ Deprotection (Hydrogenolysis) Boc_start Boc-NH-Peptide Boc_protonation Boc-NH-Peptide + H⁺ Boc_start->Boc_protonation TFA Boc_cleavage H₂N⁺-Peptide + tBu⁺ + CO₂ Boc_protonation->Boc_cleavage Cbz_start CBZ-NH-Peptide Cbz_cleavage H₂N-Peptide + Toluene + CO₂ Cbz_start->Cbz_cleavage H₂/Pd/C

References

A Comparative Guide to CBZ and Fmoc Protecting Groups for Isoleucine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate Nα-protecting group is a critical decision that profoundly influences the efficiency, purity, and overall success of the synthetic strategy. This guide provides an objective comparison of two cornerstone protecting groups, Carbobenzyloxy (CBZ or Z) and 9-fluorenylmethyloxycarbonyl (Fmoc), with a specific focus on their application for the sterically hindered amino acid, isoleucine.

At a Glance: Key Differences Between CBZ and Fmoc

The fundamental distinction between CBZ and Fmoc lies in their cleavage conditions, which dictates their application in different peptide synthesis methodologies. Fmoc is a base-labile protecting group, making it the standard for modern solid-phase peptide synthesis (SPPS) due to its mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups.[1][2][3] In contrast, the CBZ group is traditionally removed under harsher conditions, such as catalytic hydrogenolysis or strong acids, rendering it more suitable for solution-phase synthesis or the synthesis of peptide fragments.[1][4][5]

The chemical structures of CBZ-Isoleucine and Fmoc-Isoleucine are depicted below.

Figure 1: Chemical Structures of CBZ-Isoleucine and Fmoc-Isoleucine.

Performance Comparison: Coupling Efficiency and Racemization

The steric hindrance of isoleucine's side chain presents a challenge in peptide synthesis, potentially leading to lower coupling efficiencies and increased risk of racemization.[6] The choice of protecting group can influence these outcomes.

ParameterCBZ-IsoleucineFmoc-Isoleucine
Primary Application Solution-phase synthesis, fragment condensation[1]Solid-Phase Peptide Synthesis (SPPS)[1][7]
Coupling Efficiency Generally good in solution-phase; can be high with appropriate coupling reagents.[8][9]High in SPPS, often exceeding 99% per coupling step.[1]
Racemization Low risk with carbamate (B1207046) protecting groups.[10] Studies show less than 1% racemization with N-protected (a-aminoacyl)benzotriazoles.[11]Low risk with carbamate protecting groups.[10][12] Studies show less than 1% racemization with N-protected (a-aminoacyl)benzotriazoles.[11]
Common Side Reactions Catalyst poisoning (in hydrogenolysis), incomplete deprotection, side reactions with sulfur-containing amino acids.[1]Aspartimide formation, diketopiperazine formation at the dipeptide stage.[1][6]
Solubility Variable, dependent on the specific derivative.Generally excellent solubility in common peptide synthesis solvents like DMF and NMP.[]

Deprotection: Conditions and Mechanisms

The orthogonality of the deprotection conditions is a major advantage of the Fmoc strategy in SPPS.[3] The diagram below illustrates the distinct deprotection pathways for CBZ and Fmoc groups.

Deprotection Mechanisms cluster_CBZ CBZ Deprotection cluster_Fmoc Fmoc Deprotection CBZ_Protected CBZ-Protected Amine CBZ_Deprotection H₂ / Pd-C (Hydrogenolysis) CBZ_Protected->CBZ_Deprotection CBZ_Products Free Amine + Toluene + CO₂ CBZ_Deprotection->CBZ_Products Fmoc_Protected Fmoc-Protected Amine Fmoc_Deprotection 20% Piperidine (B6355638) in DMF Fmoc_Protected->Fmoc_Deprotection Fmoc_Products Free Amine + Dibenzofulvene-piperidine adduct Fmoc_Deprotection->Fmoc_Products

Figure 2: Deprotection mechanisms for CBZ and Fmoc groups.

Experimental Protocols

Fmoc-Isoleucine Coupling and Deprotection in SPPS

The following is a representative workflow for the use of Fmoc-isoleucine in solid-phase peptide synthesis.

Fmoc-Isoleucine SPPS Cycle Start Resin-Bound Peptide with Free N-terminus Coupling 1. Add Fmoc-Ile-OH 2. Add Coupling Reagent (e.g., HCTU) 3. Add Base (e.g., DIPEA) Start->Coupling Coupling Step Wash1 Wash with DMF Coupling->Wash1 Deprotection Treat with 20% Piperidine in DMF Wash1->Deprotection Fmoc Deprotection Wash2 Wash with DMF Deprotection->Wash2 End Resin-Bound Peptide with Newly Added Isoleucine and Free N-terminus Wash2->End

Figure 3: Typical workflow for an Fmoc-Isoleucine coupling cycle in SPPS.

Protocol for Fmoc Deprotection:

  • To the resin-bound peptide, add a solution of 20% (v/v) piperidine in N,N-dimethylformamide (DMF).[14][15]

  • Agitate the mixture at room temperature for 5-20 minutes. The progress of the deprotection can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct.[16]

  • Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and byproducts.[14]

Protocol for Fmoc-Isoleucine Coupling:

  • In a separate vessel, dissolve Fmoc-Ile-OH (3 equivalents relative to resin loading), a coupling reagent such as HCTU (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[17]

  • Add the activated amino acid solution to the deprotected resin-bound peptide.

  • Agitate the reaction mixture at room temperature for 1-2 hours. The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.[17]

  • After the reaction is complete, drain the coupling solution and wash the resin with DMF (3-5 times).

CBZ-Isoleucine Coupling and Deprotection in Solution-Phase

Protocol for CBZ-Isoleucine Coupling (Example with DCC/HOBt):

  • Dissolve CBZ-Ile-OH and the amino acid ester hydrochloride (e.g., L-alanine methyl ester hydrochloride) in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂).[18]

  • Add 1-hydroxybenzotriazole (B26582) (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, the dicyclohexylurea (DCU) byproduct is removed by filtration.

  • The filtrate is then subjected to an appropriate work-up procedure to isolate the protected dipeptide.[9]

Protocol for CBZ Deprotection (Catalytic Hydrogenolysis):

  • Dissolve the CBZ-protected peptide in a suitable solvent, such as methanol (B129727) (MeOH).

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%).[18][19]

  • Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a hydrogenation apparatus) at room temperature.[19]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated to yield the deprotected peptide.[19]

Conclusion

The choice between CBZ and Fmoc for protecting isoleucine is largely dictated by the overall synthetic strategy. For modern, automated solid-phase peptide synthesis, Fmoc is the undisputed protecting group of choice due to its mild, orthogonal deprotection conditions, high coupling efficiencies, and compatibility with a wide range of resins and coupling reagents.[] The CBZ group, while a cornerstone of classical peptide chemistry, is now primarily employed in solution-phase synthesis, for the preparation of specific peptide fragments, or in cases where its unique stability profile is advantageous. For the synthesis of peptides containing the sterically hindered isoleucine, the well-established and highly efficient protocols for Fmoc-based SPPS make it the more practical and reliable option for most applications.

References

A Comparative Guide to Analytical Methods for Validating CBZ-L-Isoleucine Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of protected amino acids, such as N-Carbobenzoxy-L-Isoleucine (CBZ-L-Isoleucine), is a critical parameter in peptide synthesis and the development of therapeutic agents. The presence of impurities can significantly impact the outcome of a synthesis, leading to the formation of undesired side products and complicating the purification of the final peptide. This guide provides an objective comparison of various analytical methods for validating the purity of this compound, supported by experimental data and detailed methodologies.

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity determination depends on the specific requirements of the analysis, such as the type of impurities to be detected, the required sensitivity, and the availability of instrumentation. The following table summarizes the performance of common analytical techniques for the purity validation of this compound.

Analytical MethodPrincipleTypical Purity SpecificationPotential Impurities DetectedKey Performance Parameters
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, with detection of chromophoric groups.>98.0%Related amino acids, synthesis by-products, degradation products.Linearity: 0.999, LOD: ~0.01%, LOQ: ~0.05%, Accuracy: 98-102%
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Separation of enantiomers and diastereomers using a chiral stationary phase.Enantiomeric/Diastereomeric excess >99%D-allo-Isoleucine, L-allo-Isoleucine, D-Isoleucine.High selectivity for stereoisomers.
Quantitative Nuclear Magnetic Resonance (qNMR) Absolute quantification based on the signal intensity of specific protons relative to a certified internal standard.Absolute purity determination.A wide range of organic impurities.High accuracy and precision, non-destructive.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation by HPLC coupled with mass analysis for identification and quantification.High sensitivity for impurity profiling.Low-level impurities, isomers, and degradation products.LOD: pg-ng range, high specificity.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is widely used for the routine purity assessment of this compound.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • This compound sample

  • Reference standards for potential impurities (if available)

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC Conditions:

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

This method is essential for determining the stereoisomeric purity of this compound, specifically for detecting and quantifying the diastereomer L-allo-Isoleucine and the enantiomer D-Isoleucine.

Instrumentation and Materials:

  • HPLC system with a UV or MS detector

  • Chiral stationary phase column (e.g., CHIROBIOTIC T, T2, or TAG)[1]

  • Mobile Phase: Typically a mixture of an organic solvent (e.g., methanol, ethanol, or acetonitrile) and an aqueous buffer.

Sample Preparation:

  • Prepare the sample as described for the standard HPLC method.

HPLC Conditions:

  • The specific mobile phase composition and gradient will depend on the chosen chiral column and must be optimized for the separation of isoleucine stereoisomers. Simple alcohol/water mixtures are often effective for separating enantiomers of isoleucine.[1]

Data Analysis: The enantiomeric and diastereomeric purity is calculated from the peak areas of the different stereoisomers.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that provides a direct and highly accurate measurement of purity without the need for a specific reference standard of the analyte.[2][3]

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-purity deuterated solvent (e.g., DMSO-d6, CDCl3)

  • Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

  • This compound sample

Sample Preparation:

  • Accurately weigh the this compound sample and the internal standard into an NMR tube.

  • Add a known volume of the deuterated solvent.

  • Ensure complete dissolution of both the sample and the internal standard.

NMR Data Acquisition:

  • Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure full relaxation of all relevant signals.

Data Analysis: The purity of the this compound is calculated using the following formula[3]:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for identifying and quantifying trace-level impurities.

Instrumentation and Materials:

  • LC-MS/MS system (e.g., Q-TOF, Triple Quadrupole)

  • C18 reverse-phase column

  • Mobile phases as described for the HPLC method, using volatile buffers if necessary for MS compatibility.

Sample Preparation:

  • Prepare the sample as described for the standard HPLC method, potentially at a lower concentration due to the high sensitivity of the detector.

LC-MS/MS Conditions:

  • Utilize an LC gradient similar to the HPLC method.

  • Optimize MS parameters (e.g., ionization source, collision energy) to achieve good fragmentation of the parent ion and any potential impurities.

Data Analysis:

  • Impurities are identified by their mass-to-charge ratio (m/z) and fragmentation patterns.

  • Quantification can be performed based on the peak area of the extracted ion chromatogram.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC / Chiral HPLC Filtration->HPLC Injection qNMR qNMR Filtration->qNMR Analysis LCMS LC-MS/MS Filtration->LCMS Injection Purity Purity Calculation (% Area) HPLC->Purity Stereoisomeric Stereoisomeric Purity HPLC->Stereoisomeric Absolute Absolute Purity (qNMR) qNMR->Absolute Impurity Impurity Identification & Quantification LCMS->Impurity

Caption: General experimental workflow for the purity validation of this compound.

Signaling_Pathway cluster_0 Purity Assessment Logic Start Start Purity Validation Method_Selection Select Analytical Method(s) Start->Method_Selection HPLC_UV HPLC-UV Method_Selection->HPLC_UV Routine Purity Chiral_HPLC Chiral HPLC Method_Selection->Chiral_HPLC Stereoisomeric Purity qNMR qNMR Method_Selection->qNMR Absolute Purity LC_MS LC-MS/MS Method_Selection->LC_MS Impurity Profiling Data_Evaluation Evaluate Data vs. Specifications HPLC_UV->Data_Evaluation Chiral_HPLC->Data_Evaluation qNMR->Data_Evaluation LC_MS->Data_Evaluation Pass Purity Confirmed Data_Evaluation->Pass Meets Criteria Fail Further Investigation / Repurification Data_Evaluation->Fail Does Not Meet Criteria

Caption: Logical relationship for selecting and evaluating analytical methods for purity.

References

Orthogonality of the Cbz Group: A Comparative Guide for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, particularly in the realms of peptide synthesis and drug development, the strategic use of protecting groups is fundamental to achieving desired chemical transformations with high yield and purity. The Carboxybenzyl (Cbz or Z) group, a well-established amine protecting group, remains a cornerstone in the synthetic chemist's toolbox. Its utility is significantly enhanced by its orthogonality with other widely used protecting groups. This guide provides a comprehensive comparison of the orthogonality of the Cbz group with other key protecting groups, supported by experimental data and detailed protocols to aid researchers in designing robust synthetic strategies.

The Principle of Orthogonality

Orthogonality in the context of protecting groups refers to the ability to selectively remove one protecting group in the presence of others by employing specific and non-interfering reaction conditions.[1][2] This concept is crucial in multi-step syntheses where differential protection of multiple functional groups is required. The primary amine protecting groups are distinguished by their lability to different reagents:

  • Carboxybenzyl (Cbz): Typically removed by catalytic hydrogenolysis.[1]

  • tert-Butoxycarbonyl (Boc): Labile to acidic conditions.[1]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): Labile to basic conditions.[1]

This fundamental difference in cleavage conditions is the basis for their mutual orthogonality.

Comparative Orthogonality of Cbz with Other Protecting Groups

The Cbz group exhibits excellent orthogonality with a range of other protecting groups, most notably Boc and Fmoc. This allows for the design of complex synthetic routes where multiple amine functionalities can be sequentially deprotected and manipulated.

Data Presentation: Orthogonality and Deprotection Conditions
Protecting GroupCbz Stability under Deprotection ConditionsOrthogonal Protecting GroupDeprotection ReagentTypical ConditionsYield of Selective Deprotection
Boc StableCbzTrifluoroacetic acid (TFA)25-50% TFA in Dichloromethane (DCM), RT, 30 min - 2 hHigh (>95%)
Fmoc StableCbzPiperidine (B6355638)20% Piperidine in Dimethylformamide (DMF), RT, 5-30 minHigh (>98%)
Benzyl (Bn) Ether Cleaved-H₂, Pd/C1 atm H₂, 10% Pd/C, Methanol, RT-
tert-Butyldimethylsilyl (TBDMS) Ether StableCbzTetrabutylammonium fluoride (B91410) (TBAF)1M TBAF in Tetrahydrofuran (THF), RTHigh (>95%)

Experimental Protocols for Selective Deprotection

The following protocols provide detailed methodologies for the selective removal of Boc and Fmoc groups in the presence of a Cbz-protected amine.

Protocol 1: Selective Deprotection of a Boc Group in the Presence of a Cbz Group

Objective: To selectively cleave a Boc protecting group from a molecule also containing a Cbz-protected amine.

Materials:

  • Boc/Cbz-diprotected compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard glassware

Procedure:

  • Dissolve the Boc/Cbz-diprotected compound in anhydrous DCM (approximately 0.1 M concentration).

  • To the stirred solution at room temperature, add TFA to a final concentration of 25-50% (v/v).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.

  • Upon completion, carefully neutralize the excess TFA by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the Cbz-protected, Boc-deprotected product.

  • Purify the product by column chromatography if necessary.

Protocol 2: Selective Deprotection of an Fmoc Group in the Presence of a Cbz Group

Objective: To selectively remove an Fmoc protecting group while leaving a Cbz group intact.

Materials:

  • Fmoc/Cbz-diprotected compound

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard glassware

Procedure:

  • Dissolve the Fmoc/Cbz-diprotected compound in DMF.

  • Add a solution of 20% piperidine in DMF (v/v) to the reaction mixture.

  • Stir the reaction at room temperature. The deprotection is typically rapid, often completing within 5-30 minutes.[2] Monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with deionized water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash thoroughly with brine to remove residual piperidine and the dibenzofulvene-piperidine adduct.[2]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the Cbz-protected, Fmoc-deprotected product.

  • Further purification can be performed by column chromatography if required.

Visualization of Orthogonal Deprotection Strategies

The logical relationships in orthogonal protecting group strategies can be effectively visualized using diagrams.

G cluster_0 Orthogonal Deprotection Pathways Cbz-NHR Cbz-NHR H2N-R H2N-R Cbz-NHR->H2N-R H₂, Pd/C Boc-NHR Boc-NHR Boc-NHR->H2N-R TFA Fmoc-NHR Fmoc-NHR Fmoc-NHR->H2N-R Piperidine

Caption: General deprotection pathways for Cbz, Boc, and Fmoc groups.

G cluster_1 Sequential Deprotection Workflow Start Start Protect_Amines Protect Amines (e.g., Cbz and Fmoc) Start->Protect_Amines Selective_Fmoc_Deprotection Selective Fmoc Deprotection (Piperidine/DMF) Protect_Amines->Selective_Fmoc_Deprotection Functionalize_Amine_1 Functionalize Amine 1 Selective_Fmoc_Deprotection->Functionalize_Amine_1 Cbz_Deprotection Cbz Deprotection (H₂, Pd/C) Functionalize_Amine_1->Cbz_Deprotection Functionalize_Amine_2 Functionalize Amine 2 Cbz_Deprotection->Functionalize_Amine_2 Final_Product Final_Product Functionalize_Amine_2->Final_Product

References

A Researcher's Guide to the Comparative Stability of CBZ, Boc, and Fmoc Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of organic synthesis, particularly in peptide synthesis and drug development, the strategic selection of protecting groups for amines is a critical determinant of a successful synthetic route. The Carboxybenzyl (Cbz), tert-Butyloxycarbonyl (Boc), and 9-Fluorenylmethoxycarbonyl (Fmoc) groups are three of the most ubiquitous amine protecting groups, each exhibiting a distinct profile of stability and lability. This guide offers an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in making informed decisions.

The principle of orthogonal protection is central to the utility of these groups. Orthogonality refers to the ability to selectively remove one protecting group in the presence of others by employing specific, non-interfering reaction conditions.[1] The distinct cleavage conditions for Cbz, Boc, and Fmoc make them an excellent orthogonal set for complex multi-step syntheses.[1][2]

Comparative Stability Profile

The stability of Cbz, Boc, and Fmoc protecting groups is dictated by their chemical structures and the mechanisms of their cleavage. A comprehensive understanding of their behavior under different chemical environments is crucial for designing a successful synthetic strategy. The following table summarizes their stability, based on established chemical principles and reported experimental observations, as direct side-by-side quantitative kinetic data under identical conditions is not extensively available in the literature.[1]

Protecting GroupChemical StructureAcidic ConditionsBasic ConditionsHydrogenolysis Conditions
CBZ (Z) Benzyl (B1604629) CarbamateGenerally Stable (Cleaved by strong acids like HBr in Acetic Acid)StableLabile (e.g., H₂, Pd/C)[1]
Boc tert-Butyl CarbamateLabile (e.g., Trifluoroacetic Acid (TFA), HCl)[1]Generally Stable (Can be cleaved under harsh basic conditions)Stable
Fmoc Fluorenyl CarbamateStableLabile (e.g., Piperidine (B6355638), DBU)[1][3]Generally Stable (Can be cleaved under some conditions)[][5]

Deprotection Pathways and Selection Workflow

The choice between Cbz, Boc, and Fmoc is a critical decision in the design of a synthetic strategy, with each group offering a unique stability profile that can be leveraged for selective transformations.[1]

General Deprotection Pathways for Cbz, Boc, and Fmoc Groups cluster_Cbz Cbz Group cluster_Boc Boc Group cluster_Fmoc Fmoc Group Cbz R-NH-Cbz Cbz_Deprotected R-NH2 Cbz->Cbz_Deprotected H2, Pd/C (Hydrogenolysis) Boc R-NH-Boc Boc_Deprotected R-NH2 Boc->Boc_Deprotected TFA or HCl (Acidolysis) Fmoc R-NH-Fmoc Fmoc_Deprotected R-NH2 Fmoc->Fmoc_Deprotected Piperidine (Base)

Caption: General deprotection pathways for Cbz, Boc, and Fmoc groups.

A logical approach to selecting the appropriate protecting group involves considering the stability of the substrate and the reaction conditions of the subsequent synthetic steps.

Decision Tree for Selecting an Amine Protecting Group Start Need to protect an amine? Stable_to_Acid Is the substrate stable to acid? Start->Stable_to_Acid Stable_to_Base Is the substrate stable to base? Stable_to_Acid->Stable_to_Base Yes Use_Boc Use Boc Group Stable_to_Acid->Use_Boc No Stable_to_Hydrogenolysis Is the substrate stable to hydrogenolysis? Stable_to_Base->Stable_to_Hydrogenolysis Yes Use_Fmoc Use Fmoc Group Stable_to_Base->Use_Fmoc No Use_Cbz Use Cbz Group Stable_to_Hydrogenolysis->Use_Cbz No Consider_Alternative Consider alternative protecting groups Stable_to_Hydrogenolysis->Consider_Alternative Yes

Caption: A decision tree for selecting an appropriate amine protecting group.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful implementation of protecting group strategies. Below are representative procedures for the protection and deprotection of amines using Cbz, Boc, and Fmoc groups.

Carboxybenzyl (Cbz) Group

Protection of an Amine with Benzyl Chloroformate (Cbz-Cl) [1][6]

  • Reagents: Amine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.

  • Procedure:

    • Dissolve the amine in a 2:1 mixture of THF and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium bicarbonate (2 equivalents) to the solution.

    • Slowly add benzyl chloroformate (1.5 equivalents) to the reaction mixture at 0 °C.

    • Stir the reaction mixture at 0 °C for 4-6 hours or until the reaction is complete as monitored by TLC.

    • Dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the Cbz-protected amine by silica (B1680970) gel column chromatography.

Deprotection of a Cbz-Protected Amine by Hydrogenolysis [1]

  • Reagents: Cbz-protected amine, 10% Palladium on carbon (Pd/C), Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH), Hydrogen gas (H₂).

  • Procedure:

    • Dissolve the Cbz-protected amine in methanol or ethanol in a flask equipped with a stir bar.

    • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%) to the solution.

    • Seal the flask and purge with hydrogen gas.

    • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or hydrogenation apparatus) at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst and wash the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

tert-Butyloxycarbonyl (Boc) Group

Protection of an Amine with Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

  • Reagents: Amine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), Tetrahydrofuran (THF), Water.

  • Procedure:

    • Dissolve the amine in a 2:1 v/v mixture of THF and water.

    • Add TEA or DIPEA (3 equivalents) and stir at room temperature for 5 minutes.

    • Cool the mixture to 0 °C and add Boc₂O (1.5 equivalents).

    • Stir the reaction at 0 °C for at least 2 hours and then allow it to warm to room temperature over 4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute with water and extract with an organic solvent.

    • Wash the organic layer, dry, and concentrate. Purify by chromatography if necessary.

Deprotection of a Boc-Protected Amine with Trifluoroacetic Acid (TFA) [1]

  • Reagents: Boc-protected amine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected amine in dichloromethane.

    • Add trifluoroacetic acid (typically 25-50% v/v in DCM) to the solution at room temperature.

    • Stir the reaction mixture for 30 minutes to 2 hours, monitoring by TLC.

    • Upon completion, remove the TFA and DCM under reduced pressure.

    • Dissolve the residue in an appropriate solvent and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Extract the product with an organic solvent, dry, and concentrate to yield the deprotected amine.

9-Fluorenylmethoxycarbonyl (Fmoc) Group

Protection of an Amine with Fmoc-Cl []

  • Reagents: Amine, 9-Fluorenylmethyl chloroformate (Fmoc-Cl), Sodium bicarbonate (NaHCO₃), Dioxane, Water.

  • Procedure:

    • Dissolve the amine in a mixture of dioxane and aqueous sodium bicarbonate solution.

    • Cool the solution to 0 °C.

    • Add a solution of Fmoc-Cl in dioxane dropwise.

    • Stir the reaction mixture at room temperature for several hours until completion as monitored by TLC.

    • Dilute the reaction mixture with water and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate. Purify by chromatography.

Deprotection of an Fmoc-Protected Amine with Piperidine [1][3]

  • Reagents: Fmoc-protected amine, Piperidine, N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the Fmoc-protected amine in DMF.

    • Add a solution of piperidine in DMF (typically 20% v/v) to the reaction mixture.

    • Stir the reaction at room temperature. The deprotection is often very rapid, typically complete within 5-30 minutes.

    • Monitor by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

    • Wash the organic layer to remove residual piperidine and the dibenzofulvene-piperidine adduct.

    • Dry and concentrate the organic layer to obtain the deprotected amine.

Conclusion

The choice between Cbz, Boc, and Fmoc protecting groups is a pivotal decision in the design of a synthetic strategy. The Cbz group offers robust protection and is removed under neutral hydrogenolysis conditions.[1] The Boc group is the archetypal acid-labile protecting group, while the Fmoc group is selectively cleaved under basic conditions.[1] A thorough understanding of their comparative stability, orthogonality, and the specific experimental conditions for their use and removal, as detailed in this guide, will empower researchers to navigate the complexities of modern organic synthesis and achieve their synthetic goals with greater efficiency and success.

References

A Head-to-Head Battle of Protecting Groups: A Cost-Benefit Analysis of CBZ-L-Isoleucine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate amino acid protecting group is a critical decision that profoundly impacts the efficiency, purity, and cost-effectiveness of peptide synthesis. This guide provides a comprehensive cost-benefit analysis of Carbobenzyloxy-L-isoleucine (CBZ-L-Isoleucine) and its primary alternatives, 9-fluorenylmethoxycarbonyl-L-isoleucine (Fmoc-L-Isoleucine) and tert-butoxycarbonyl-L-isoleucine (Boc-L-Isoleucine).

The strategic use of protecting groups is fundamental to prevent unwanted side reactions during peptide synthesis.[1] The choice between CBZ, Fmoc, and Boc strategies dictates the overall synthetic approach, particularly concerning the conditions for deprotection and compatibility with other chemical moieties on the peptide.[2] While Fmoc and Boc have become the dominant choices for solid-phase peptide synthesis (SPPS), the classical CBZ group maintains its relevance, especially in solution-phase synthesis and for specific applications.

Performance and Cost Comparison: A Quantitative Overview

The decision to use this compound over its more modern counterparts involves a trade-off between cost, scalability, and compatibility with different synthesis methodologies. While Fmoc and Boc strategies are well-suited for automated SPPS, offering high yields and purity, this compound can be a more cost-effective option for large-scale solution-phase synthesis.

FeatureThis compoundFmoc-L-IsoleucineBoc-L-Isoleucine
Primary Application Solution-phase peptide synthesisSolid-phase peptide synthesis (SPPS)Solid-phase peptide synthesis (SPPS)
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂/Pd/C)Mild base (e.g., 20% piperidine (B6355638) in DMF)Strong acid (e.g., TFA in DCM)
Orthogonality Orthogonal to acid- and base-labile groupsOrthogonal to acid-labile and hydrogenolysis-labile groupsOrthogonal to base-labile and hydrogenolysis-labile groups
Typical Yield (per coupling step in SPPS) Not typically used in modern SPPSGenerally high, often exceeding 99%[3][4]High, but can be affected by aggregation in long sequences[3]
Purity Variable, dependent on purification after each step in solution-phaseHigh, but can be compromised by side reactions like aspartimide formation[3]High, but harsh final cleavage can generate byproducts[3]
Common Side Reactions Catalyst poisoning, incomplete deprotection, side reactions with sulfur-containing amino acids[3]Diketopiperazine formation, racemization[5]Formation of t-butyl cations leading to alkylation of sensitive residues (e.g., Trp, Met)[3][5]
Cost (Research Scale) Generally lowerHigherModerate
Cost (Bulk Scale) Potentially the most cost-effective for large quantitiesHigher costModerate to high cost

Note: The typical yields for SPPS are highly sequence-dependent. The provided values are representative.

Experimental Protocols: A Comparative Look at Deprotection

The fundamental difference between these protecting groups lies in their deprotection chemistry. Below are generalized protocols for the removal of each protecting group.

CBZ-Group Deprotection (Hydrogenolysis)

This protocol outlines the standard procedure for the removal of the Carbobenzyloxy (CBZ) group from a protected peptide in solution.

Materials:

Procedure:

  • Dissolve the CBZ-protected peptide in methanol or ethanol in a flask.

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the peptide).

  • Introduce hydrogen gas into the flask and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.

Fmoc-Group Deprotection in SPPS

This protocol describes the manual deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group from a resin-bound peptide during Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-20 minutes at room temperature.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Boc-Group Deprotection in SPPS

This protocol details the manual deprotection of the tert-butoxycarbonyl (Boc) group from a resin-bound peptide during SPPS.

Materials:

  • Boc-protected peptide-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

Procedure:

  • Swell the Boc-protected peptide-resin in DCM in a reaction vessel.

  • Drain the DCM.

  • Add a solution of 25-50% TFA in DCM to the resin and agitate for 20-30 minutes at room temperature.

  • Drain the deprotection solution.

  • Wash the resin with DCM.

  • Neutralize the resulting trifluoroacetate (B77799) salt by washing with a solution of 5-10% DIEA in DCM.

  • Wash the resin thoroughly with DCM to remove excess base.

Signaling Pathways and Experimental Workflows

Peptides synthesized using protected isoleucine derivatives are crucial tools for studying various cellular signaling pathways. L-isoleucine, one of the branched-chain amino acids (BCAAs), is known to play a role in modulating key signaling cascades like the mTOR and Hippo pathways.

mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. Isoleucine, along with other BCAAs, can activate the mTORC1 complex, leading to downstream effects on protein synthesis and cell growth.

mTOR_Pathway Isoleucine Isoleucine mTORC1 mTORC1 Isoleucine->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E_BP1->Protein_Synthesis inhibits (when unphosphorylated)

Caption: Isoleucine activates the mTORC1 signaling pathway.

Hippo Signaling Pathway

The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Recent studies suggest a potential link between amino acid sensing and the Hippo pathway, although the precise mechanisms are still under investigation.

Hippo_Pathway Amino_Acids Amino Acids (e.g., Isoleucine) Upstream_Regulators Upstream Regulators Amino_Acids->Upstream_Regulators influences MST1_2 MST1/2 Upstream_Regulators->MST1_2 activates LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates (inactivates) TEAD TEAD YAP_TAZ->TEAD co-activates Gene_Expression Gene Expression (Proliferation, Survival) TEAD->Gene_Expression regulates

Caption: Potential influence of amino acids on the Hippo pathway.

SPPS Experimental Workflow

The following diagram illustrates a generalized workflow for Solid-Phase Peptide Synthesis (SPPS), which is the predominant method for which Fmoc- and Boc-L-Isoleucine are utilized.

SPPS_Workflow Start Start: Resin Swelling Deprotection N-α-Deprotection (Fmoc or Boc removal) Start->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Final Cleavage from Resin Repeat->Cleavage Final Amino Acid Purification Purification (e.g., HPLC) Cleavage->Purification End Final Peptide Purification->End

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion: Making an Informed Decision

The choice between this compound and its Fmoc and Boc counterparts is not a one-size-fits-all decision. For modern, automated solid-phase peptide synthesis, particularly for complex and sensitive peptides, the Fmoc strategy is often favored due to its mild deprotection conditions and high efficiency.[] The Boc strategy remains a robust and effective method, especially for certain sequences prone to aggregation.

This compound, while less common in contemporary SPPS, remains a valuable and cost-effective option for solution-phase synthesis, especially in large-scale industrial production where cost of raw materials is a significant factor. Its stability to both acidic and basic conditions also provides unique advantages in specific synthetic routes.

Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the peptide sequence, desired scale, available equipment, and overall cost considerations. This guide provides the foundational data and protocols to empower researchers and drug development professionals to make an informed and strategic decision.

References

A Comparative Guide to Chiral Purity Analysis of CBZ-L-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoisomeric composition of pharmaceutical compounds is a critical quality attribute, with significant implications for safety and efficacy. For N-benzyloxycarbonyl-L-isoleucine (CBZ-L-Isoleucine), a common intermediate in peptide synthesis, ensuring high chiral purity is paramount. This guide provides an objective comparison of modern analytical techniques for the chiral purity analysis of this compound, supported by experimental data and detailed methodologies.

Comparison of Key Analytical Techniques

The primary methods for the chiral analysis of this compound and other N-protected amino acids are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). Each technique offers distinct advantages and is suited to different analytical challenges.

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)
Principle Differential partitioning between a liquid mobile phase and a chiral stationary phase (CSP).Differential partitioning between a supercritical fluid mobile phase (typically CO2) and a CSP.Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.
Common Chiral Selectors Polysaccharide-based CSPs (e.g., cellulose, amylose (B160209) derivatives), macrocyclic glycopeptide-based CSPs (e.g., teicoplanin), zwitterionic CSPs.[1][2]Polysaccharide-based CSPs are widely used and show excellent performance.[1][3]Cyclodextrins, chiral crown ethers, ligand-exchange complexes, and chiral ionic liquids.[4][5][6]
Speed Moderate analysis times.Generally faster than HPLC due to the low viscosity and high diffusivity of the supercritical fluid mobile phase.[7][8]Typically very fast analysis times, often in the range of minutes.
Resolution Can achieve high resolution depending on the CSP and mobile phase combination.Often provides higher or complementary selectivity and resolution compared to HPLC.[7][8]Capable of extremely high-efficiency separations.
Solvent Consumption Can consume significant volumes of organic solvents, particularly in normal-phase mode.Significantly lower organic solvent consumption as the primary mobile phase is compressed CO2.[7][9]Minimal solvent and sample consumption.
Environmental Impact Higher environmental impact due to solvent usage and disposal.Considered a "greener" technique due to the use of recyclable CO2.[7][9]Very low environmental impact.
Method Development Can be time-consuming, requiring screening of multiple columns and mobile phases.Method development can be faster due to rapid equilibration times.[10]Can be complex, requiring optimization of buffer pH, chiral selector concentration, voltage, and temperature.
Detection UV-Vis, Mass Spectrometry (MS).UV-Vis, MS. SFC-MS coupling is generally straightforward.[3]UV-Vis, MS. Interfacing with MS can be more challenging.
Best Suited For Routine quality control, preparative separations.High-throughput screening, preparative separations, and when reduced solvent consumption is a priority.Analysis of small sample volumes, high-efficiency separations.

Experimental Protocols

Below are representative experimental protocols for the chiral analysis of N-protected amino acids, which can be adapted for this compound.

Chiral HPLC Method
  • Column: A polysaccharide-based chiral stationary phase, such as Lux Cellulose-1.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) for normal-phase chromatography. For reversed-phase, a mixture of water/buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape and resolution.[7]

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Temperature: Ambient or controlled (e.g., 25 °C). Temperature can influence enantioselectivity.

  • Detection: UV at a wavelength where the CBZ group absorbs (e.g., 254 nm).

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent.

Chiral SFC Method
  • Column: A polysaccharide-based chiral stationary phase, such as Lux Cellulose-1.

  • Mobile Phase: Supercritical CO2 with a polar co-solvent (modifier) such as methanol, ethanol, or isopropanol. Additives like formic acid or a primary amine can be used to improve peak shape.[7][11]

  • Flow Rate: Typically 1 - 4 mL/min.

  • Backpressure: Maintained at a level to ensure the mobile phase remains in a supercritical state (e.g., 100-150 bar).

  • Temperature: Typically controlled between 30-40 °C.

  • Detection: UV at an appropriate wavelength or MS.

  • Sample Preparation: Dissolve the sample in the modifier or a compatible solvent.

Chiral Capillary Electrophoresis Method
  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution (e.g., phosphate (B84403) or borate (B1201080) buffer) at a specific pH containing a chiral selector.

  • Chiral Selector: A neutral or charged cyclodextrin (B1172386) derivative (e.g., hydroxypropyl-β-cyclodextrin) is a common choice.

  • Voltage: Typically 15-30 kV.

  • Temperature: Controlled, as it affects viscosity and migration times.

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Detection: UV detection at a suitable wavelength.

  • Sample Preparation: Dissolve the sample in the BGE or water.

Visualizations

Experimental Workflow for Chiral Method Selection

G Workflow for Chiral Separation Method Selection start Define Analytical Goal (e.g., Purity, Quantification) screening Initial Screening start->screening hplc HPLC (Normal & Reversed Phase) screening->hplc sfc SFC screening->sfc ce Capillary Electrophoresis screening->ce optimization Method Optimization hplc->optimization sfc->optimization ce->optimization validation Method Validation (ICH Guidelines) optimization->validation routine Routine Analysis validation->routine

Caption: A typical workflow for selecting and developing a chiral separation method.

Principle of Chiral Recognition in Chromatography

G Principle of Chiral Recognition on a Chiral Stationary Phase cluster_0 Mobile Phase cluster_1 Chiral Stationary Phase L_enantiomer L-enantiomer CSP Chiral Selector L_enantiomer->CSP Weaker Interaction (Faster Elution) D_enantiomer D-enantiomer D_enantiomer->CSP Stronger Interaction (Slower Elution)

Caption: Enantiomers interact differently with a chiral stationary phase, leading to their separation.

Conclusion

The choice of analytical technique for the chiral purity analysis of this compound depends on the specific requirements of the analysis.

  • HPLC remains a robust and widely used technique, particularly in quality control environments.

  • SFC offers significant advantages in terms of speed and reduced environmental impact, making it ideal for high-throughput screening and preparative applications.[7][9]

  • Capillary Electrophoresis provides unparalleled efficiency and is an excellent choice when sample volume is limited.

For routine analysis of this compound, both HPLC and SFC with polysaccharide-based chiral stationary phases are highly effective. The selection between them may ultimately be guided by available instrumentation, desired throughput, and environmental considerations. It is always recommended to perform an initial screening with a few different chiral stationary phases and mobile phase conditions to identify the optimal separation system.

References

A Spectroscopic Comparison of CBZ and Boc Protected Amino Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the field of peptide synthesis and drug development, the carboxybenzyl (Cbz) and tert-butyloxycarbonyl (Boc) groups are fundamental for the protection of amino functionalities. The ability to reliably distinguish and characterize these protected amino acids is crucial for reaction monitoring, quality control, and structural elucidation. This guide provides an objective spectroscopic comparison of Cbz and Boc protected amino acids, supported by experimental data and detailed methodologies, to aid researchers in their analytical endeavors.

The primary distinction in the spectroscopic signature of Cbz and Boc protected amino acids arises from the structural differences between the benzyl (B1604629) group of Cbz and the tert-butyl group of Boc. These differences are readily observable in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for N-α-Cbz-L-Alanine and N-α-Boc-L-Alanine as representative examples. These tables facilitate a direct comparison of the characteristic spectral features.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Assignment N-α-Cbz-L-Alanine (δ, ppm) N-α-Boc-L-Alanine (δ, ppm) Key Observations
Protecting Group 7.28-7.40 (m, 5H, Ar-H), 5.04 (s, 2H, CH₂)1.38 (s, 9H, C(CH₃)₃)The Cbz group shows distinct aromatic and benzylic protons, while the Boc group is characterized by a prominent singlet for its nine equivalent protons around 1.4 ppm.[1]
Amide Proton (NH) 7.59 (d)6.55 (d)The chemical shift of the amide proton can vary depending on the solvent and concentration.
α-Proton (α-CH) 3.95-4.05 (m)3.85-3.95 (m)The α-proton's chemical shift is similar for both protecting groups.
β-Protons (CH₃) 1.27 (d)1.24 (d)The side-chain protons show minimal differences.
Carboxyl Proton (COOH) 12.5 (br s)12.3 (br s)The acidic proton is typically broad and downfield.

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Assignment N-α-Cbz-L-Alanine (δ, ppm) N-α-Boc-L-Alanine (δ, ppm) Key Observations
Carbonyl (C=O) 174.5 (acid), 156.0 (carbamate)175.0 (acid), 155.2 (carbamate)The carbamate (B1207046) carbonyl chemical shifts are comparable.
Protecting Group 137.2, 128.3, 127.7, 127.6 (Ar-C), 65.5 (CH₂)78.0 (C(CH₃)₃), 28.2 (C(CH₃)₃)The Cbz group displays aromatic signals and a benzylic carbon signal, whereas the Boc group shows a characteristic quaternary carbon around 78-80 ppm and methyl carbons around 28 ppm.[1]
α-Carbon (α-CH) 50.150.0The α-carbon chemical shifts are nearly identical.
β-Carbon (CH₃) 17.117.5The side-chain carbon chemical shifts show minimal variation.

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

Vibrational Mode N-α-Cbz-L-Alanine N-α-Boc-L-Alanine Key Observations
N-H Stretch ~3330~3350The N-H stretching frequency is present in both and is typical for secondary amides.
C=O Stretch (Carbamate) ~1690~1695The carbamate carbonyl stretch is a strong, characteristic band for both protecting groups.
C=O Stretch (Carboxylic Acid) ~1715~1720The carboxylic acid carbonyl stretch is also a prominent feature.
Aromatic C=C Stretch ~1605, 1495N/AThese bands are unique to the Cbz protecting group due to the presence of the benzene (B151609) ring.
Mass Spectrometry Fragmentation

In mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), the fragmentation patterns of Cbz and Boc protected amino acids are distinct and can be used for their identification.

  • Boc Protected Amino Acids : Under collision-induced dissociation (CID), Boc-protected compounds characteristically lose a tert-butyl group (56 Da) as isobutylene (B52900) or t-butanol (74 Da).[2] This fragmentation pathway is often a dominant feature in the MS/MS spectrum.

  • Cbz Protected Amino Acids : The Cbz group typically undergoes fragmentation through the loss of the benzyl group (91 Da) or toluene (B28343) (92 Da), or through the cleavage of the entire benzyloxycarbonyl group.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of Cbz and Boc protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the protected amino acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1] The choice of solvent is critical for sample solubility and spectral resolution.

  • Instrument Setup : Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR : Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.[1]

    • ¹³C NMR : A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on an IR-transparent window (e.g., NaCl or CaF₂), and allowing the solvent to evaporate. For solution-state analysis, a demountable transmission cell can be used.[3]

  • Instrument Setup : Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition : Collect the spectrum over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile, often with a small percentage of formic acid for positive ion mode).

  • Instrument Setup : Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that often preserves the molecular ion.[1]

  • Data Acquisition : Acquire the mass spectrum in a relevant mass-to-charge (m/z) range to observe the molecular ion ([M+H]⁺ or [M-H]⁻). For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the characteristic fragment ions.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of protected amino acids.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_outcome Outcome Protected_AA Protected Amino Acid (CBZ or Boc) NMR NMR Spectroscopy (¹H, ¹³C) Protected_AA->NMR Sample Preparation IR IR Spectroscopy Protected_AA->IR Sample Preparation MS Mass Spectrometry (ESI-MS, MS/MS) Protected_AA->MS Sample Preparation Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Chemical Shifts Coupling Constants IR->Structure_Confirmation Functional Groups MS->Structure_Confirmation Molecular Weight Fragmentation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment Final_Product Characterized Product Purity_Assessment->Final_Product

References

A Comparative Analysis of CBZ-L-Isoleucine and Fmoc-L-Isoleucine Coupling Kinetics in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a critical determinant of success in peptide synthesis, directly influencing reaction efficiency, yield, and purity. This guide provides an objective comparison of the reaction kinetics of two of the most common N-α-protecting groups for L-isoleucine: the classic Carbobenzyloxy (CBZ or Z) group and the modern 9-fluorenylmethyloxycarbonyl (Fmoc) group. This analysis is supported by experimental data and detailed protocols to inform the selection of the optimal protecting group for specific synthetic challenges, particularly when dealing with the sterically hindered amino acid, isoleucine.

The bulky side chain of isoleucine presents a significant steric hindrance to peptide bond formation, which can result in slower reaction rates and lower coupling yields. The choice of the N-α-protecting group can either exacerbate or mitigate this challenge. While CBZ-protected amino acids have a long history in solution-phase peptide synthesis, the Fmoc group has become the standard for solid-phase peptide synthesis (SPPS) due to its base lability, which allows for orthogonal protection schemes with acid-labile side-chain protecting groups.[1][2]

Performance Comparison: Reaction Yields

Protected Amino Acid DerivativeCoupling PartnerIsolated Yield (%)Reference
Z-Ile-OBtH-Ala-NH₂85[3]
Fmoc-Ile-OBtH-Ala-NH₂92[3]

*OBt = 1-hydroxybenzotriazole (B26582) ester

The data suggests that under these specific activation conditions, Fmoc-L-Isoleucine provides a higher isolated yield compared to CBZ-L-Isoleucine, indicating a more efficient coupling reaction. This is likely attributable to the electronic and steric properties of the protecting groups and their influence on the reactivity of the activated carboxyl group.

Potential Side Reactions

The choice of protecting group also influences the profile of potential side reactions.

This compound:

  • Incomplete Deprotection: The catalytic hydrogenolysis used to remove the CBZ group can sometimes be incomplete, especially in the presence of sulfur-containing residues or other catalyst poisons.

  • Side Reactions with Other Functional Groups: While generally mild, hydrogenolysis can sometimes affect other functional groups in the peptide.

Fmoc-L-Isoleucine:

  • Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, particularly when proline is one of the first two residues. The basic conditions used for Fmoc deprotection can promote the intramolecular cyclization of the dipeptide to form a diketopiperazine, leading to chain termination.[4]

  • Aspartimide Formation: When coupling an amino acid to an aspartic acid residue, the use of a strong base for Fmoc deprotection can lead to the formation of a five-membered ring aspartimide intermediate. This can subsequently open to form a mixture of α- and β-aspartyl peptides.[4]

  • Guanidinylation: Some coupling reagents, particularly uronium/aminium salts like HBTU or HATU, can react with the newly deprotected N-terminal amine to form a guanidinium (B1211019) group, which terminates the peptide chain. Pre-activation of the amino acid can minimize this side reaction.[4]

Experimental Protocols

To provide a framework for a direct kinetic comparison, the following detailed experimental protocols for solution-phase coupling are provided. These protocols can be monitored over time using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine reaction rates.

Protocol 1: Solution-Phase Coupling of this compound

Materials:

  • This compound

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • HPLC or NMR for reaction monitoring

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) and HOBt (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Neutralization: In a separate flask, suspend the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DCM and add DIPEA (1.1 eq) to neutralize the salt. Stir for 15 minutes at room temperature.

  • Activation: Cool the solution of this compound and HOBt to 0 °C in an ice bath. Add DCC (1.1 eq) and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling: Add the neutralized amino acid methyl ester solution to the activated this compound mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by taking aliquots at regular time intervals and analyzing them by TLC, HPLC, or NMR. For HPLC analysis, quench a small aliquot with a dilute acid solution and inject it onto a C18 column.[5]

  • Work-up: Once the reaction is complete (as determined by the consumption of the limiting reagent), filter off the DCU precipitate and wash the filter cake with DCM.

  • Extraction: Wash the combined filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Solution-Phase Coupling of Fmoc-L-Isoleucine

Materials:

  • Fmoc-L-Isoleucine

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • HPLC or NMR for reaction monitoring

Procedure:

  • Dissolution: Dissolve Fmoc-L-Isoleucine (1.0 eq) and HBTU (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Neutralization and Activation: In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (2.2 eq) to this solution and then add it to the Fmoc-L-Isoleucine/HBTU mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by taking aliquots at regular time intervals and analyzing them by HPLC or NMR. For HPLC analysis, dilute a small aliquot with the mobile phase and inject it onto a C18 column.[5]

  • Work-up: Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Visualizing the Workflow

To illustrate the general workflow for comparing the coupling reactions, the following diagrams have been generated using the DOT language.

G cluster_0 Reaction Setup cluster_1 Coupling and Monitoring cluster_2 Work-up and Analysis start Start: Protected Isoleucine (CBZ or Fmoc) dissolve Dissolve Protected Ile and Coupling Additive start->dissolve activate Activate Carboxyl Group (e.g., with DCC or HBTU) dissolve->activate couple Combine Activated Ile and Amino Acid Ester activate->couple neutralize Neutralize Amino Acid Ester neutralize->couple monitor Monitor Reaction Progress (HPLC, NMR, TLC) couple->monitor workup Quench and Purify monitor->workup analyze Analyze Product and Yield workup->analyze G cluster_CBZ This compound Pathway cluster_Fmoc Fmoc-L-Isoleucine Pathway CBZ_Ile This compound Activated_CBZ Activated Ester (e.g., O-acylisourea) CBZ_Ile->Activated_CBZ DCC/HOBt CBZ_Peptide CBZ-Dipeptide Activated_CBZ->CBZ_Peptide + Amino Acid Ester Fmoc_Ile Fmoc-L-Isoleucine Activated_Fmoc Activated Ester (e.g., OAt-ester) Fmoc_Ile->Activated_Fmoc HBTU/DIPEA Fmoc_Peptide Fmoc-Dipeptide Activated_Fmoc->Fmoc_Peptide + Amino Acid Ester

References

Efficiency of different deprotection methods for CBZ-L-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Deprotection of Cbz-L-Isoleucine

The selection of an appropriate deprotection strategy for the benzyloxycarbonyl (Cbz or Z) protecting group is a critical consideration in peptide synthesis and the preparation of complex organic molecules. The efficiency of Cbz group removal from L-Isoleucine can be influenced by various factors, including the choice of reagents, reaction conditions, and the presence of other functional groups. This guide provides a comparative analysis of common deprotection methods for this compound, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most frequently employed method for the deprotection of Cbz-protected amines due to its mild and clean reaction profile.[1][2] This method involves the cleavage of the C-O bond of the carbamate (B1207046) by hydrogen gas, typically in the presence of a palladium catalyst.[3] A variation of this method, known as transfer hydrogenation, utilizes a hydrogen donor in place of hydrogen gas.[4][5]

Data Summary
MethodCatalyst/ReagentHydrogen SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Catalytic Hydrogenation10% Pd/CH₂ (1 atm)Methanol (B129727)Room Temp1~95[2]
Catalytic Hydrogenation10% Pd/C & 10% Nb₂O₅/CH₂ (balloon)MethanolRoom Temp<1>99[6]
Transfer Hydrogenation10% Pd/CAmmonium (B1175870) Formate (B1220265)MethanolRoom Temp288[5]
Transfer HydrogenationPd BlackFormic AcidEthanol251.5N/A[4]
Transfer Hydrogenation10% Pd-CCyclohexeneN/AN/AN/AN/A[7]

Note: Yields may vary depending on the specific substrate and reaction scale.

Experimental Protocols

a) Catalytic Hydrogenation with Pd/C

To a solution of this compound (1.0 mmol) in methanol (20 mL), 10% Palladium on activated carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon or 1 atm) at room temperature.[6] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the deprotected L-Isoleucine.

b) Transfer Hydrogenation with Ammonium Formate

A solution of this compound (1.0 mmol) in methanol or DMF is prepared. To this solution, 10% Palladium on carbon (1/10 to 1/5 the weight of the substrate) and ammonium formate (2 to 4 equivalents) are added.[5] The mixture is stirred at room temperature. After the reaction is complete, as indicated by TLC, the catalyst is filtered off. The filtrate is then evaporated to dryness. To remove excess ammonium formate, the product can be dissolved in an organic solvent and washed with a saturated NaCl solution.[5]

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Deprotection cluster_workup Work-up start Dissolve this compound in Solvent add_catalyst Add Catalyst (e.g., Pd/C) start->add_catalyst add_h2_source Introduce Hydrogen Source (H₂ gas or donor) add_catalyst->add_h2_source stir Stir at Room Temperature add_h2_source->stir monitor Monitor by TLC stir->monitor filter Filter to Remove Catalyst monitor->filter evaporate Evaporate Solvent filter->evaporate purify Purify Product (if necessary) evaporate->purify end end purify->end L-Isoleucine

Caption: Catalytic Hydrogenolysis Workflow for Cbz Deprotection.

Acidic Cleavage

Acid-mediated deprotection is a valuable alternative, particularly when the substrate contains functional groups that are sensitive to catalytic hydrogenolysis, such as double bonds or benzyl (B1604629) ethers.[1][8] Strong acids like hydrogen bromide (HBr) in acetic acid are commonly used for this purpose.[9]

Data Summary
ReagentSolventTemperatureTimeYieldReference
HBr (33%)Acetic AcidRoom Temp60-90 minN/A
HBrTrifluoroacetic AcidN/AN/AN/A[10]
Methanesulfonic AcidHexafluoroisopropanol (HFIP)Room TempN/AQuantitative[11]
AlCl₃Hexafluoroisopropanol (HFIP)Room TempN/AHigh[12]

Note: Yields are highly substrate-dependent.

Experimental Protocol

HBr in Acetic Acid

This compound (1.0 mmol) is dissolved in a 33% solution of hydrogen bromide in acetic acid (5 mL). The reaction mixture is stirred at room temperature for 60-90 minutes. The progress of the reaction can be monitored by TLC. After completion, the reaction mixture is typically diluted with water and the product is isolated, often by precipitation or extraction after neutralization. It is important to note that this method can be harsh and may not be suitable for all substrates.[4]

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Deprotection cluster_workup Work-up start Dissolve this compound in HBr/Acetic Acid stir Stir at Room Temperature start->stir monitor Monitor by TLC stir->monitor dilute Dilute with Water monitor->dilute neutralize Neutralize dilute->neutralize isolate Isolate Product neutralize->isolate end end isolate->end L-Isoleucine

Caption: Acidic Cleavage Workflow for Cbz Deprotection.

Reductive Cleavage with Sodium in Liquid Ammonia (B1221849)

For substrates that are incompatible with both catalytic hydrogenolysis and strong acids, reductive cleavage using sodium in liquid ammonia offers a powerful alternative.[1][13] This method is particularly useful in peptide chemistry for the removal of benzyl-type protecting groups.[13]

Data Summary
ReagentSolventConditionsTimeYieldReference
SodiumLiquid Ammonia-78 °C to -33 °CN/AN/A[13]

Note: This method requires specialized equipment and careful handling of sodium and liquid ammonia.

Experimental Protocol

In a flask equipped with a dry ice condenser, liquid ammonia is condensed at -78 °C. This compound (1.0 mmol) is added to the liquid ammonia. Small pieces of sodium metal are then added portion-wise with stirring until a persistent blue color is observed, indicating an excess of dissolved electrons. The reaction is stirred for a short period, and then quenched by the addition of a proton source, such as ammonium chloride. The ammonia is allowed to evaporate, and the residue is worked up to isolate the deprotected L-Isoleucine. It is crucial to avoid an excess of sodium to prevent side reactions.[13]

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Deprotection cluster_workup Work-up start Condense Liquid Ammonia dissolve Dissolve this compound start->dissolve add_na Add Sodium Metal dissolve->add_na stir Stir until Blue Color Persists add_na->stir quench Quench with NH₄Cl stir->quench evaporate Evaporate Ammonia quench->evaporate isolate Isolate Product evaporate->isolate end end isolate->end L-Isoleucine

Caption: Reductive Cleavage Workflow for Cbz Deprotection.

References

A Comparative Guide to the Validation of Peptides Containing CBZ-L-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous validation of synthetic peptides is a critical step to ensure their identity, purity, and structural integrity. The incorporation of non-standard or protected amino acids, such as Carboxybenzyl-L-Isoleucine (CBZ-L-Isoleucine), introduces unique challenges and considerations in the analytical workflow. This guide provides an objective comparison of standard analytical techniques for the validation of a peptide sequence containing this compound versus an unprotected counterpart, supported by experimental data and detailed protocols.

The primary analytical methods for peptide validation are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The presence of the CBZ protecting group on the Isoleucine residue significantly influences the outcome of each of these analyses.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is the workhorse for assessing peptide purity and quantity. The separation is based on the hydrophobicity of the peptide. The introduction of the bulky, aromatic CBZ group markedly increases the hydrophobicity of the peptide.

Expected Observations:

  • Increased Retention Time: A peptide containing this compound will exhibit a significantly longer retention time on a C18 column compared to its unprotected analogue. This is due to the strong hydrophobic interaction between the benzyl (B1604629) group of the CBZ moiety and the stationary phase.

  • Potential for Peak Broadening: The presence of the CBZ group can sometimes lead to peak broadening, although this is highly dependent on the overall peptide sequence and the chromatographic conditions.

  • Different Impurity Profile: The impurity profile of the CBZ-peptide will likely differ from the unprotected peptide, with potential side-products related to the stability of the CBZ group under synthesis and cleavage conditions.

Data Presentation: Comparison of HPLC Retention Times

PeptideModificationExpected Retention Time (minutes)Comments
Example PeptideUnprotected Isoleucine~15Elutes earlier due to lower hydrophobicity.
Example Peptide-CBZ-IsoleucineThis compound>20Increased retention due to the hydrophobic nature of the benzyloxycarbonyl group. The exact shift depends on the gradient and column chemistry.

Experimental Protocol: RP-HPLC for Peptide Purity

  • System: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL.

Mass Spectrometry (MS) Analysis

Mass spectrometry is indispensable for confirming the molecular weight and sequence of a peptide. The presence of the CBZ group will increase the peptide's mass and alter its fragmentation pattern in tandem mass spectrometry (MS/MS).

Expected Observations:

  • Increased Molecular Weight: The molecular weight of the peptide will be increased by the mass of the CBZ group (C8H7O2), which is approximately 135.04 Da.

  • Altered Fragmentation Pattern: In MS/MS analysis (e.g., using Collision-Induced Dissociation - CID), a peptide containing this compound will exhibit a characteristic neutral loss of the benzyloxy radical (C7H7O•, ~107.05 Da). The fragmentation of the peptide backbone (b and y ions) will also be observed, but the presence of the N-terminal protection can influence the relative abundance of these fragment ions. A key challenge in the mass spectrometry of peptides containing isoleucine is its differentiation from its isomer, leucine. Specialized MS/MS techniques may be required for unambiguous identification.

Data Presentation: Comparison of Expected Mass Spectrometry Data

FeatureUnprotected PeptidePeptide with this compound
Molecular Weight MM + 135.04 Da
Primary MS/MS Fragments b and y ions corresponding to the peptide backbone.b and y ions, plus a characteristic neutral loss of the benzyloxy radical (~107.05 Da) from the precursor ion.

Experimental Protocol: LC-MS/MS for Peptide Identification

  • System: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MS1 Scan: Acquire full scan mass spectra to identify the precursor ion of the peptide.

  • MS2 Fragmentation: Select the precursor ion for fragmentation using Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

  • Data Analysis: Analyze the resulting MS/MS spectrum to identify the b and y ion series and confirm the amino acid sequence, paying attention to the mass difference between isoleucine/leucine residues. For the CBZ-peptide, look for the characteristic neutral loss.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed structural information about a peptide in solution, including confirmation of the presence and location of modifications like the CBZ group.

Expected Observations:

  • Characteristic Aromatic Protons: The 1H NMR spectrum of the CBZ-peptide will show characteristic signals in the aromatic region (typically 7.3-7.4 ppm) corresponding to the phenyl group of the CBZ moiety.

  • Methylene (B1212753) Protons: A singlet or a pair of doublets corresponding to the benzylic methylene protons (CH2) of the CBZ group will be observed, typically around 5.1 ppm.

  • Chemical Shift Perturbations: The presence of the CBZ group on the isoleucine residue will cause chemical shift perturbations for the protons and carbons of the isoleucine side chain and the peptide backbone in its vicinity compared to the unprotected peptide.

Data Presentation: Comparison of Expected 1H NMR Chemical Shifts for the Isoleucine Residue

ProtonUnprotected L-Isoleucine (in D2O, ppm)Expected Shifts for this compound in a Peptide (ppm)Comments
α-CH ~3.66Downfield shift expectedThe electron-withdrawing effect of the carbamate (B1207046) will deshield the alpha proton.
β-CH ~1.97Shift perturbation expectedThe proximity to the CBZ group will alter the electronic environment.
γ-CH2 ~1.25, ~1.46Shift perturbations expected
γ-CH3 ~0.93Minor shift perturbations expected
δ-CH3 ~0.93Minor shift perturbations expected
Aromatic-H N/A~7.3-7.4Characteristic signals of the phenyl group.
Benzyl-CH2 N/A~5.1Characteristic signal of the benzylic protons.

Experimental Protocol: 2D NMR for Peptide Structure Confirmation

  • System: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

  • Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D2O or DMSO-d6) to a concentration of 1-5 mM.

  • 1D 1H Spectrum: Acquire a one-dimensional proton spectrum to assess overall sample quality and identify major structural features.

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify the spin systems of the individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify through-space correlations between protons, which provides information about the peptide's three-dimensional structure.

  • Data Analysis: Assign the proton resonances using the TOCSY and NOESY spectra and compare the chemical shifts to expected values for both the standard amino acids and the this compound moiety.

Workflow and Pathway Diagrams

Peptide_Validation_Workflow cluster_synthesis Peptide Synthesis cluster_validation Analytical Validation cluster_data_analysis Data Analysis & Comparison cluster_conclusion Conclusion Synthesis Solid-Phase Peptide Synthesis (with this compound) Cleavage Cleavage from Resin & Deprotection (optional) Synthesis->Cleavage Purification Crude Peptide Purification Cleavage->Purification HPLC RP-HPLC (Purity Assessment) Purification->HPLC MS LC-MS/MS (Identity & Sequence) Purification->MS NMR NMR Spectroscopy (Structural Confirmation) Purification->NMR HPLC_Data Retention Time & Purity vs. Standard HPLC->HPLC_Data MS_Data Molecular Weight & Fragmentation vs. Expected MS->MS_Data NMR_Data Chemical Shifts & Structure vs. Expected NMR->NMR_Data Final_Report Comprehensive Validation Report HPLC_Data->Final_Report MS_Data->Final_Report NMR_Data->Final_Report

Caption: General workflow for the validation of a synthetic peptide containing this compound.

Mass_Spec_Fragmentation cluster_unprotected Unprotected Peptide Fragmentation cluster_cbz CBZ-Peptide Fragmentation Unprotected_Peptide [H-(AA)n-Ile-(AA)m-OH + H]+ Unprotected_Fragments b-ions (N-terminal fragments) y-ions (C-terminal fragments) Unprotected_Peptide->Unprotected_Fragments CID CBZ_Peptide [CBZ-Ile-(AA)m-OH + H]+ Neutral_Loss Loss of Benzyloxy Radical (~107 Da) CBZ_Peptide->Neutral_Loss CID CBZ_Fragments b-ions y-ions CBZ_Peptide->CBZ_Fragments CID

A Comparative Guide to Isoleucine Derivatives in Automated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficiency and fidelity of automated peptide synthesis are paramount. The choice of protecting group for amino acids, such as L-Isoleucine, is a critical determinant of yield, purity, and overall success of the synthesis. This guide provides an objective comparison of the performance of Carboxybenzyl (CBZ)-L-Isoleucine and its more common alternatives, 9-fluorenylmethoxycarbonyl (Fmoc)-L-Isoleucine and tert-butoxycarbonyl (Boc)-L-Isoleucine, in the context of automated solid-phase peptide synthesis (SPPS).

Executive Summary: The Ascendancy of Fmoc and Boc Chemistry

Modern automated peptide synthesizers predominantly rely on two orthogonal protection strategies: Fmoc/tBu (tert-butyl) and Boc/Bzl (benzyl). The selection between these is dictated by the deprotection chemistry. The Fmoc group is labile to weak bases (e.g., piperidine), while the Boc group is removed by moderate acids (e.g., trifluoroacetic acid - TFA).[1][2]

In contrast, the CBZ group, a historically significant protecting group, requires harsh cleavage conditions such as strong acids (e.g., hydrogen fluoride (B91410) - HF) or catalytic hydrogenolysis.[3][4] These conditions are generally incompatible with the solid-phase techniques that underpin automated synthesis, as they can prematurely cleave the growing peptide from its resin support or remove side-chain protecting groups. Consequently, CBZ-L-Isoleucine is not typically used in modern automated peptide synthesizers .[3] The guide will, therefore, focus on comparing the performance of the industry-standard Fmoc- and Boc-L-Isoleucine.

Performance Comparison of Protecting Groups for L-Isoleucine

The following table summarizes the key performance characteristics of Fmoc, Boc, and CBZ protecting groups for L-Isoleucine in peptide synthesis. Data for Fmoc and Boc derivatives are presented in the context of automated SPPS, while data for the CBZ derivative reflects its application in solution-phase synthesis.

FeatureFmoc-L-IsoleucineBoc-L-IsoleucineThis compound
Primary Application Automated Solid-Phase Peptide Synthesis (SPPS)Automated Solid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis
Deprotection Chemistry Base-labile (e.g., 20% Piperidine (B6355638) in DMF)[]Acid-labile (e.g., Trifluoroacetic Acid - TFA)[1][4]Hydrogenolysis (H₂/Pd) or strong acid (e.g., HF)[3]
Compatibility with SPPS Excellent; orthogonal to acid-labile side-chain protecting groups.[]Very good; quasi-orthogonal with benzyl-based side-chain protecting groups.[2][3]Poor; harsh deprotection cleaves peptide from most standard resins.[3]
Typical Coupling Yield High, often exceeding 99% per coupling step in automated synthesizers.[]High; can be advantageous for "difficult" or hydrophobic sequences prone to aggregation.[3][4]Variable; dependent on purification after each step in solution.
Typical Crude Purity High, but can be affected by side reactions like aspartimide or diketopiperazine formation.[3]High, though harsh final cleavage with HF can generate byproducts.[3]Variable; requires purification of intermediates.
Key Advantages Milder cleavage conditions, automation-friendly, UV-active for monitoring.[3][6]Reduces aggregation in hydrophobic sequences; long history of success.[4][7]Stable under a wide range of conditions; useful for fragment condensation in solution.[3]
Key Disadvantages Potential for aggregation in long sequences; base-lability can be a limitation.[][7]Requires strong acid (TFA) for deprotection and very strong acid (HF) for final cleavage.[2][3]Incompatible with automated SPPS; catalyst poisoning can occur during hydrogenolysis.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are standard protocols for incorporating Fmoc-L-Isoleucine and Boc-L-Isoleucine in an automated peptide synthesizer.

Protocol 1: Fmoc-L-Isoleucine Coupling in Automated SPPS

This protocol outlines a typical cycle for adding an Fmoc-protected amino acid to a growing peptide chain on a solid support (e.g., Wang or Rink Amide resin) using an automated synthesizer.

  • Resin Swelling: The peptide-resin is swelled in an appropriate solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes.

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating it with a solution of 20% piperidine in DMF. This is often performed in two stages (e.g., 2 minutes followed by 8 minutes) to ensure complete removal.[8][9]

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling: A solution containing Fmoc-L-Isoleucine (typically 3-5 equivalents relative to the resin substitution), an activating agent (e.g., HCTU, HATU), and a base (e.g., N,N-Diisopropylethylamine - DIPEA) in DMF is added to the peptide-resin. The coupling reaction is allowed to proceed for 30-60 minutes.[8] Microwave heating can be employed to enhance coupling efficiency, especially for sterically hindered residues like isoleucine.

  • Washing: The resin is washed again with DMF to remove excess reagents and byproducts.

  • Cycle Repetition: The cycle (steps 2-5) is repeated for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled, the peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a high concentration of TFA with scavengers (e.g., water, triisopropylsilane).[6]

Protocol 2: Boc-L-Isoleucine Coupling in Automated SPPS

This protocol describes a standard cycle for Boc-based synthesis, often performed on a Merrifield resin.

  • Resin Swelling: The peptide-resin is swelled in dichloromethane (B109758) (DCM).

  • Boc Deprotection: The N-terminal Boc group is removed by treatment with 25-50% TFA in DCM for approximately 30 minutes.[2]

  • Washing: The resin is washed with DCM to remove residual TFA.

  • Neutralization: The protonated N-terminus is neutralized with a solution of 10% DIPEA in DCM. This step is critical to enable the subsequent coupling reaction.

  • Washing: The resin is washed with DCM and then DMF.

  • Amino Acid Coupling: A pre-activated solution of Boc-L-Isoleucine is added to the resin. Activation is typically achieved by reacting the amino acid with a coupling reagent like HBTU in the presence of DIPEA in DMF. The coupling reaction proceeds for 1-2 hours. In situ neutralization protocols, where neutralization and coupling occur in the same step, are also common and can minimize aggregation.[4]

  • Washing: The resin is washed with DMF and DCM to remove unreacted reagents.

  • Cycle Repetition: The cycle (steps 2-7) is repeated for each amino acid.

  • Final Cleavage: The completed peptide is cleaved from the resin and side-chain protecting groups are removed using a very strong acid, most commonly anhydrous hydrogen fluoride (HF), which requires specialized laboratory equipment.[2]

Visualizing Synthesis Workflows

The logical flow of each synthesis strategy can be represented to clarify the process.

Fmoc_SPPS_Workflow start Start: Peptide-Resin-(AA)n-Fmoc deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple Next AA: Fmoc-Ile-OH + Activator wash1->coupling wash2 Wash (DMF) coupling->wash2 end_cycle End Cycle: Peptide-Resin-(AA)n+1-Fmoc wash2->end_cycle end_cycle->deprotection Repeat for next AA final_cleavage Final Cleavage (TFA Cocktail) end_cycle->final_cleavage Boc_SPPS_Workflow start Start: Boc-(AA)n-Peptide-Resin deprotection Boc Deprotection (TFA/DCM) start->deprotection wash1 Wash (DCM) deprotection->wash1 neutralization Neutralization (DIPEA/DCM) wash1->neutralization wash2 Wash (DCM/DMF) neutralization->wash2 coupling Couple Next AA: Boc-Ile-OH + Activator wash2->coupling wash3 Wash (DMF/DCM) coupling->wash3 end_cycle End Cycle: Boc-(AA)n+1-Peptide-Resin wash3->end_cycle end_cycle->deprotection Repeat for next AA final_cleavage Final Cleavage (Anhydrous HF) end_cycle->final_cleavage

References

A Comparative Environmental Impact Analysis of CBZ and Fmoc Peptide Synthesis Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a peptide synthesis strategy extends beyond chemical efficiency and yield; it carries significant environmental implications. The two most prominent methodologies, defined by their N-α-protecting groups—Carbobenzyloxy (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc)—present distinct environmental profiles. This guide provides an objective comparison of their environmental impact, supported by experimental data and detailed protocols, to inform more sustainable practices in peptide synthesis.

Historically, Cbz, utilized in classical solution-phase peptide synthesis (SPPS), has been progressively supplanted by the more automation-friendly Fmoc-based solid-phase peptide synthesis (SPPS). However, the convenience of Fmoc-SPPS comes at a considerable environmental cost, primarily due to the extensive use of hazardous solvents and reagents.[1][2][3] This has led to a re-evaluation of synthesis strategies through the lens of green chemistry.

Quantitative Comparison of Environmental Factors

While direct, side-by-side quantitative comparisons of Cbz and Fmoc synthesis using green chemistry metrics like E-Factor (kg of waste per kg of product) or Process Mass Intensity (PMI) are not extensively documented in a single study, the following tables summarize the key environmental considerations based on typical protocols.

Table 1: Comparison of Reagents and Solvents

FeatureCBZ Synthesis (Typical Solution-Phase)Fmoc Synthesis (Typical Solid-Phase)Environmental Considerations
N-α-Protecting Group Carbobenzyloxy (Cbz)9-fluorenylmethyloxycarbonyl (Fmoc)Fmoc has a higher molecular weight than Cbz, contributing to lower atom economy.[4]
Deprotection Reagent H₂/Pd-C (Hydrogenolysis)20% Piperidine (B6355638) in DMFPiperidine is a hazardous base, and its removal requires extensive washing.[5] Hydrogenolysis is a cleaner reaction, but the palladium catalyst can be a concern.[6]
Primary Solvents Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc)N,N-Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP)DMF and NMP are reprotoxic and are facing increasing regulatory scrutiny.[5]
Washing Steps Fewer, between reaction workupsNumerous, after each coupling and deprotection stepThe repetitive washing in Fmoc-SPPS is the primary source of solvent waste, accounting for over 80% of the total.[7][8]

Table 2: Waste Generation and Byproducts

Waste StreamCBZ SynthesisFmoc SynthesisEnvironmental Impact
Deprotection Byproducts Toluene, CO₂Dibenzofulvene-piperidine adductThe Fmoc byproduct is a significant organic waste stream that requires disposal.[6] Toluene is a volatile organic compound (VOC).
Solvent Waste Moderate, from extractions and purificationsHigh, from extensive washing cyclesThe sheer volume of solvent waste in Fmoc-SPPS is its largest environmental drawback.[3]
Solid Waste Catalyst (Pd/C)Spent resin, excess reagentsPalladium is a precious metal, and its recovery is important. Spent resin from SPPS is a significant solid waste component.

Experimental Protocols

Fmoc Deprotection in Solid-Phase Peptide Synthesis

This protocol outlines the manual deprotection of the Fmoc group from a resin-bound peptide.[9]

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Washing solvent: DMF

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Drain the DMF from the resin.

  • Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the resin suspension for an initial 3 minutes.

  • Drain the deprotection solution.

  • Add a fresh portion of the deprotection solution and agitate for a further 15-20 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove the deprotection reagent and byproducts. The resin is now ready for the next coupling step.

Cbz Deprotection in Solution-Phase Synthesis

This protocol details the removal of a Cbz group from a protected peptide in solution via hydrogenolysis.[9]

Materials:

  • Cbz-protected peptide

  • Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

  • Palladium on activated carbon (Pd/C), 10%

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the Cbz-protected peptide in a suitable solvent in a flask equipped with a stir bar.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight relative to the peptide).

  • Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas into the flask, typically via a balloon or by connecting to a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.

Signaling Pathways and Experimental Workflows

Fmoc_SPPS_Workflow Resin Resin Fmoc_AA_Coupling Fmoc-AA Coupling Resin->Fmoc_AA_Coupling Wash_1 Wash (DMF) Fmoc_AA_Coupling->Wash_1 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash_1->Fmoc_Deprotection Wash_2 Wash (DMF) Fmoc_Deprotection->Wash_2 Repeat Repeat Cycle Wash_2->Repeat Repeat->Fmoc_AA_Coupling Next Amino Acid Cleavage Cleavage from Resin (e.g., TFA) Repeat->Cleavage Final Cycle Peptide Peptide Cleavage->Peptide

Fmoc Solid-Phase Peptide Synthesis Workflow

Cbz_Solution_Phase_Workflow Cbz_AA Cbz-Protected Amino Acid/Peptide Coupling Coupling Reaction (in Solution) Cbz_AA->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification_1 Purification (e.g., Crystallization) Workup->Purification_1 Cbz_Deprotection Cbz Deprotection (H₂/Pd-C) Purification_1->Cbz_Deprotection Purification_2 Purification Cbz_Deprotection->Purification_2 Deprotected_Peptide Deprotected Peptide Purification_2->Deprotected_Peptide

Cbz Solution-Phase Synthesis Workflow

Discussion and Conclusion

The environmental comparison between Cbz and Fmoc synthesis strategies is nuanced. Fmoc-based SPPS, while highly efficient and automatable, is characterized by its substantial generation of solvent and chemical waste.[3] The repetitive washing steps, necessary to drive reactions to completion and remove byproducts, are the primary contributors to its poor environmental profile.[7][8] Efforts to "green" Fmoc-SPPS are focused on reducing the number of washes, implementing in-situ deprotection methods, and replacing hazardous solvents like DMF with more benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or propylene (B89431) carbonate.[5]

Cbz-based solution-phase synthesis, while less common for long peptides, can offer environmental advantages in certain contexts. The deprotection via hydrogenolysis is an atom-economical process that produces minimal byproducts.[6] Furthermore, solution-phase synthesis can sometimes be performed with less hazardous solvents and may require fewer overall purification steps for shorter peptides. However, the scalability of solution-phase synthesis can be challenging, and the use of palladium catalysts, while efficient, requires careful management and recovery.

Recent research has explored conducting Cbz-based peptide synthesis in water using micellar catalysis, which dramatically reduces the E-Factor and the reliance on organic solvents.[6] This suggests that for the synthesis of shorter peptides and fragments, a modernized Cbz approach could be a significantly greener alternative to traditional Fmoc-SPPS.

References

A Comparative Guide to Nα-CBZ-L-Isoleucine in GMP Peptide Synthesis: Regulatory and Performance Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals operating under Good Manufacturing Practice (GMP), the selection of raw materials is a critical decision that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Nα-Carbobenzyloxy-L-Isoleucine (CBZ-L-Isoleucine or Z-Ile-OH) is a well-established amino acid derivative used in peptide synthesis. This guide provides an objective comparison of this compound with other common alternatives, focusing on regulatory considerations, performance characteristics, and supporting analytical methodologies essential for GMP compliance.

Regulatory Landscape for Amino Acid Derivatives in GMP Synthesis

The use of protected amino acids like this compound as starting materials in the GMP manufacturing of peptide APIs is governed by stringent regulatory expectations from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The core principle is that the quality of starting materials must be well-defined and controlled to ensure the consistency and purity of the final API.[1]

Key regulatory considerations include:

  • Supplier Qualification : Manufacturers are required to qualify their suppliers through audits and a robust quality agreement. This ensures that the raw material is produced under controlled, "GMP-like" conditions with consistent quality.[1][2]

  • Specifications : Detailed specifications must be established for each raw material, including tests for identity, purity, assay, and impurity profiles.

  • Impurity Control : The impurity profile of the starting material is critical, as these impurities can be carried through the synthesis and impact the final drug substance. This includes controlling for related substances, residual solvents, and, crucially, enantiomeric purity.

  • Traceability and Documentation : Comprehensive documentation, including batch-specific Certificates of Analysis (CoA), is required to ensure full traceability from the raw material to the final product.[2]

The diagram below illustrates a typical logical workflow for qualifying a critical raw material like this compound in a GMP environment.

dot RM Raw Material (this compound) SQ Supplier Qualification RM->SQ SpecDev Specification Development RM->SpecDev Audit Supplier Audit & Quality Agreement SQ->Audit Testing In-House QC Testing SpecDev->Testing Receipt Material Receipt & Quarantine Audit->Receipt CoA Review Supplier CoA Compare Compare Results to Spec & CoA CoA->Compare Sampling Sampling Receipt->Sampling Status: Quarantine Sampling->Testing Testing->Compare Release Release for GMP Use Compare->Release Results OK Reject Reject Material Compare->Reject OOS

Figure 1: Workflow for GMP Qualification of this compound.

Performance Comparison of Amino Protecting Groups

The choice of an Nα-protecting group—CBZ, Boc (tert-Butoxycarbonyl), or Fmoc (9-Fluorenylmethyloxycarbonyl)—is fundamental to the peptide synthesis strategy. Each group has distinct chemical labilities, which dictates its compatibility with different side-chain protection schemes and cleavage conditions.

Table 1: Comparison of Nα-Protecting Groups for L-Isoleucine

ParameterCBZ (Z)-L-IsoleucineBoc-L-IsoleucineFmoc-L-Isoleucine
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂, Pd/C) or strong acid (HBr/AcOH)[3]Strong Acid (e.g., Trifluoroacetic Acid - TFA)[3][4]Base (e.g., 20% Piperidine in DMF)[3]
Orthogonality Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.[3]Not orthogonal to acid-labile side-chain groups (e.g., tBu, Trt).[4]Orthogonal to acid-labile (Boc, tBu) and hydrogenolysis-labile (CBZ) groups.[]
Primary Application Solution-phase synthesis, fragment condensation, synthesis of N-terminally protected peptides.[6][7]Solid-Phase Peptide Synthesis (SPPS), particularly for long or complex peptides.[]"Gold standard" for modern Solid-Phase Peptide Synthesis (SPPS).[]
Racemization Risk Low risk during coupling when standard activators are used.Isoleucine is prone to racemization; risk is dependent on activation method.[4]Generally provides superior stereoselectivity, especially for sensitive residues.[]
Side Reactions Catalyst poisoning can be an issue with sulfur-containing peptides.Prolonged TFA exposure can cause side reactions with sensitive residues (e.g., Trp, Met).[4]Base-catalyzed side reactions like aspartimide formation can occur.

Table 2: Typical Quality Attributes and Analytical Performance

ParameterThis compound SpecificationAnalytical MethodTypical Performance
Identity Conforms to structureFTIR, ¹H NMR, Mass SpectrometryN/A
Assay/Purity >98.0%Reverse-Phase HPLC-UVLOD: ~4 µg/mL; LOQ: ~13 µg/mL[8]
Enantiomeric Purity e.g., ≤ 0.5% D-isomerChiral HPLCBaseline separation of enantiomers and diastereomers is achievable.[9][10]
Related Substances Report known and unknown impuritiesGradient HPLC-UVN/A
Optical Rotation Specific to compoundPolarimetrye.g., +5.0° to +8.0° (c=6, EtOH)

Signaling Pathway Relevance: L-Isoleucine and mTOR

L-Isoleucine, the core amino acid, is not merely a building block but also a signaling molecule. It is one of the branched-chain amino acids (BCAAs) that can activate the mammalian Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[11][12] Understanding this biological context is crucial for drug development professionals.

mTOR_Pathway Ile L-Isoleucine mTORC1 mTORC1 (Mechanistic Target of Rapamycin Complex 1) Ile->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates & Activates eIF4E 4E-BP1 mTORC1->eIF4E Phosphorylates & Inhibits rpS6 Ribosomal Protein S6 (rpS6) S6K1->rpS6 Phosphorylates & Activates Translation Protein Synthesis (Translation Initiation) rpS6->Translation eIF4E->Translation Inhibits when active

Figure 2: Simplified L-Isoleucine mTOR Signaling Pathway.

Experimental Protocols for Key Analyses

Detailed and validated analytical methods are a cornerstone of GMP. Below are representative protocols for the quality control of this compound.

4.1 Protocol: Purity Determination by Reverse-Phase HPLC

  • Principle : This method separates this compound from its impurities based on hydrophobicity using a C18 column. Quantification is achieved via UV detection.

  • Instrumentation : HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B : 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Procedure :

    • Standard Preparation : Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.

    • Sample Preparation : Prepare the sample to be tested at the same concentration as the standard.

    • Chromatographic Conditions :

      • Flow Rate : 1.0 mL/min.

      • Detection Wavelength : 254 nm.

      • Column Temperature : 30 °C.

      • Injection Volume : 10 µL.

      • Gradient : A typical gradient might be 30% to 90% B over 20 minutes, followed by a re-equilibration step.

    • Analysis : Inject the standard and sample solutions. Calculate purity based on the area percent of the main peak relative to the total peak area.

4.2 Protocol: Enantiomeric Purity by Chiral HPLC

  • Principle : This method separates L-Isoleucine from its enantiomer (D-Isoleucine) and diastereomers (L-allo-Isoleucine, D-allo-Isoleucine) using a chiral stationary phase (CSP). Because this compound itself may be difficult to resolve directly, this protocol describes the analysis of the free amino acid after deprotection, a common strategy to assess the chirality of the starting material.

  • Instrumentation : HPLC with UV or Fluorescence detector, Chiral Column (e.g., polysaccharide-based or macrocyclic glycopeptide-based CSP).[10][13]

  • Sample Preparation :

    • Deprotection : Remove the CBZ group from the sample via catalytic hydrogenation (e.g., H₂, 10% Pd/C in methanol). Filter off the catalyst and evaporate the solvent.

    • Dissolution : Dissolve the resulting L-Isoleucine residue in the mobile phase.

  • Chromatographic Conditions (Example for a teicoplanin-based CSP) :[10]

    • Mobile Phase : Varies by column; an example is Methanol/Water or Acetonitrile/Water with a buffer additive.

    • Flow Rate : 0.5 - 1.0 mL/min.

    • Detection : UV at 210 nm or via pre-column derivatization with a fluorogenic agent (e.g., o-phthalaldehyde) for fluorescence detection.[14]

  • Analysis : Inject a racemic standard containing all four stereoisomers to confirm peak identification and resolution. Inject the prepared sample and quantify the area of any undesired stereoisomer peaks against the main L-Isoleucine peak.[9][15]

GMP Synthesis Workflow Overview

The following diagram outlines a simplified workflow for Solid-Phase Peptide Synthesis (SPPS), highlighting the cyclical nature of the process where a protected amino acid like this compound (or more commonly, its Fmoc or Boc counterparts in SPPS) is incorporated.

SPPS_Workflow start Start: Resin with first Amino Acid deprotect 1. Nα-Deprotection (e.g., Piperidine for Fmoc) start->deprotect wash1 2. Washing (e.g., DMF) deprotect->wash1 couple 3. Coupling (Activate & Add next Protected Amino Acid) wash1->couple wash2 4. Washing couple->wash2 check Repeat Cycle for Each Amino Acid? wash2->check check->deprotect Yes final Final Deprotection & Cleavage from Resin check->final No purify Purification & Lyophilization final->purify end Final Peptide API purify->end

Figure 3: Generalized Solid-Phase Peptide Synthesis (SPPS) Cycle.

References

Safety Operating Guide

Proper Disposal of CBZ-L-Isoleucine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling CBZ-L-Isoleucine must adhere to specific disposal procedures to ensure laboratory safety and environmental compliance. While this compound is not classified as a hazardous substance under the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard, proper chemical hygiene and waste management practices are essential.[1] This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and your institution's specific Environmental Health and Safety (EHS) guidelines.[2][3][4][5][6]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling chemicals, including:

  • Safety glasses with side shields or goggles

  • Chemical-resistant gloves

  • A lab coat

Storage: Store this compound in a tightly closed container in a cool, dark place, away from incompatible materials such as oxidizing agents.[1]

Disposal of Uncontaminated this compound (Solid)

For pure, uncontaminated solid this compound, follow these steps:

  • Containerization: Place the solid waste in a well-labeled, sealed container. The label should clearly identify the contents as "this compound."

  • Consult EHS: Contact your institution's EHS department to confirm the appropriate waste stream. Even if a chemical is not federally regulated as hazardous, local or institutional policies may have specific requirements.

  • Disposal: Dispose of the container in the designated solid chemical waste stream as directed by your EHS department. Do not dispose of solid chemicals in the regular trash unless explicitly permitted by your institution's EHS.[7][8]

Disposal of Contaminated this compound and Solutions

Any this compound that is contaminated with other chemicals, or is in a solution, must be treated as chemical waste.

  • Waste Collection:

    • Collect liquid waste in a dedicated, leak-proof container with a secure screw-on cap.[8]

    • The container must be compatible with all chemicals in the mixture.

    • Do not mix incompatible waste streams.

  • Labeling:

    • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[9][10]

    • The label must include:

      • The full names of all chemical constituents, including this compound.

      • The approximate percentage of each component.

      • The date of waste generation.

      • The principal investigator's name and contact information.

      • The laboratory location (building and room number).

  • Storage:

    • Store the waste container in a designated and properly labeled satellite accumulation area.

    • Ensure the container is kept closed at all times, except when adding waste.

    • Utilize secondary containment to prevent spills.[8]

  • Arranging for Disposal:

    • Once the container is full, or within the time limits specified by your institution (e.g., 90 days), submit a chemical waste pickup request to your EHS department.[8]

    • Do not pour chemical waste down the drain.[7]

Quantitative Disposal Guidelines

The following table summarizes general quantitative guidelines for chemical waste management. Always refer to your institution's specific limits.

ParameterGuidelineRationale
pH of Aqueous Waste Typically between 5.5 and 10.5 for consideration of drain disposal (with EHS approval).[7]To prevent corrosion of plumbing and adverse reactions in the sewer system.
Satellite Accumulation Volume Up to 55 gallons of hazardous waste per accumulation point.[10]Federal regulation to ensure safe and manageable quantities of waste in laboratories.
Acute Hazardous Waste Volume No more than 1 quart of acute hazardous waste.[10]Stricter control for highly toxic substances.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Begin Disposal Process for This compound assess_contamination Is the this compound pure and uncontaminated? start->assess_contamination uncontaminated Solid, Uncontaminated Waste assess_contamination->uncontaminated Yes contaminated Contaminated or Solution Waste assess_contamination->contaminated No containerize_solid Place in a sealed, labeled container. uncontaminated->containerize_solid collect_liquid Collect in a compatible, labeled hazardous waste container. contaminated->collect_liquid consult_ehs Consult Institutional EHS for appropriate waste stream. containerize_solid->consult_ehs dispose_solid Dispose as directed by EHS. consult_ehs->dispose_solid end End of Disposal Process dispose_solid->end store_liquid Store in a designated satellite accumulation area with secondary containment. collect_liquid->store_liquid request_pickup Submit a chemical waste pickup request to EHS. store_liquid->request_pickup request_pickup->end

Caption: A workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling CBZ-L-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling CBZ-L-Isoleucine. Adherence to these procedures is critical for ensuring a safe laboratory environment and proper disposal of chemical waste.

I. Personal Protective Equipment (PPE)

Given the conflicting safety information available for this compound, with some sources indicating potential hazards, it is imperative to handle this compound with a high degree of caution. The following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or punctures before use.
Eyes Safety glasses with side shields or gogglesProvides protection against splashes and airborne particles.
Face Face shieldTo be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing.
Body Laboratory coatA standard lab coat is required to protect skin and personal clothing from contamination.
Respiratory NIOSH-approved respiratorRecommended when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The specific type of respirator should be determined by a formal risk assessment.

II. Operational Plan: Step-by-Step Handling Procedures

All handling of solid this compound should be performed in a certified chemical fume hood to minimize the risk of inhalation.

Preparation and Engineering Controls:

  • Verify that a certified chemical fume hood is in proper working order.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before beginning work, confirm that all necessary PPE is available and in good condition.

Handling the Compound:

  • Wear all required PPE as specified in the table above.

  • To prevent the generation of dust, handle the solid material carefully. Use appropriate tools, such as a spatula, for transferring the compound.

  • Avoid direct contact with skin and eyes.[1]

  • After handling, wash hands and face thoroughly.[2]

III. Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • All disposable materials contaminated with this compound, including gloves, weigh papers, and pipette tips, should be placed in a designated, sealed waste container.

  • Unused or waste this compound should be collected in a separate, clearly labeled, and sealed container.

Disposal Procedure:

  • Dispose of all waste in accordance with federal, state, and local regulations.[2] Do not discharge into drains or the environment.[1]

  • One disposal option may be to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Alternatively, the collected waste should be disposed of through a licensed hazardous waste disposal company.

IV. Emergency Procedures

In Case of a Spill:

  • Evacuate the immediate area to prevent unnecessary exposure.

  • If the spill is small and you are trained to handle it, wear the appropriate PPE, including respiratory protection.

  • Carefully sweep up the solid material, taking care to avoid generating dust.

  • Place the spilled material and any contaminated cleaning supplies into a sealed container for disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin with plenty of water. If irritation occurs, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Verify Fume Hood & Safety Equipment prep2 Don Required PPE prep1->prep2 handle1 Weigh/Transfer in Fume Hood prep2->handle1 handle2 Avoid Dust Generation handle1->handle2 spill Spill Occurs handle1->spill first_aid Exposure Occurs handle1->first_aid dispose1 Collect Contaminated Materials handle2->dispose1 dispose2 Dispose via Licensed Waste Handler dispose1->dispose2 spill_response Follow Spill Cleanup Protocol spill->spill_response first_aid_response Administer First Aid & Seek Medical Attention first_aid->first_aid_response

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CBZ-L-Isoleucine
Reactant of Route 2
Reactant of Route 2
CBZ-L-Isoleucine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.